molecular formula C10H5BrF3N B065621 6-Bromo-2-trifluoromethylquinoline CAS No. 176722-64-8

6-Bromo-2-trifluoromethylquinoline

Cat. No.: B065621
CAS No.: 176722-64-8
M. Wt: 276.05 g/mol
InChI Key: KSGBXTJLAABRJI-UHFFFAOYSA-N
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Description

6-Bromo-2-trifluoromethylquinoline (CAS 176722-64-8) is a halogenated quinoline derivative of significant interest in medicinal and agrochemical research. This compound, with the molecular formula C10H5BrF3N and a molecular weight of 276.05 , serves as a versatile chemical synthon. The presence of both a bromo substituent and a trifluoromethyl group on the quinoline scaffold makes it a valuable intermediate for constructing more complex molecules via metal-catalyzed cross-coupling reactions and click chemistry . The core 2-trifluoromethyl quinoline structure is recognized as a privileged scaffold in drug discovery, present in numerous natural products and pharmaceuticals . Research highlights the potential of such derivatives as building blocks for novel bioactive agents. Specifically, analogous quinoline-triazole conjugates have demonstrated potent in vitro antiviral properties against SARS-CoV-2, with some compounds showing superior efficacy and selectivity indices compared to reference drugs like chloroquine . Furthermore, the 2-trifluoromethyl quinoline scaffold has been investigated for its in vitro antifungal activities against pathogens such as F. graminearum and R. solani , indicating its potential utility in agricultural chemistry . This product is intended for research purposes as a key intermediate in the synthesis of potential therapeutic and agrochemical candidates. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-bromo-2-(trifluoromethyl)quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5BrF3N/c11-7-2-3-8-6(5-7)1-4-9(15-8)10(12,13)14/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSGBXTJLAABRJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=N2)C(F)(F)F)C=C1Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5BrF3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20571525
Record name 6-Bromo-2-(trifluoromethyl)quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20571525
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

176722-64-8
Record name 6-Bromo-2-(trifluoromethyl)quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20571525
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Introduction: A Versatile Building Block in Modern Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 6-Bromo-2-trifluoromethylquinoline: Properties, Synthesis, and Reactivity

This compound is a halogenated heterocyclic compound of significant interest to researchers in medicinal chemistry and materials science. Its structure is defined by a quinoline core, a foundational scaffold in numerous FDA-approved drugs, substituted at the 6-position with a bromine atom and at the 2-position with a trifluoromethyl (CF₃) group. This specific arrangement of functional groups imparts a unique combination of chemical reactivity and pharmacologically relevant properties.

The bromine atom serves as a versatile synthetic handle, enabling a wide array of palladium-catalyzed cross-coupling reactions. This allows for the strategic introduction of diverse molecular fragments, making it an invaluable intermediate for building complex molecular architectures. Simultaneously, the trifluoromethyl group, a well-known bioisostere for a methyl group, profoundly influences the molecule's physicochemical profile. It typically enhances metabolic stability, increases lipophilicity, and can modulate the basicity of the quinoline nitrogen, all of which are critical parameters in drug design.[1]

This guide, prepared from the perspective of a Senior Application Scientist, provides an in-depth exploration of the chemical properties, synthesis, and synthetic utility of this compound, offering both foundational knowledge and practical, field-proven protocols for its use.

Physicochemical and Spectroscopic Properties

The intrinsic properties of a molecule are fundamental to its application, dictating its behavior in both reaction vessels and biological systems.

Physical and Chemical Properties

The key physicochemical properties of this compound (CAS No: 176722-64-8) are summarized below. These values are critical for experimental design, including solvent selection, reaction temperature, and purification strategies.

PropertyValueSource
CAS Number 176722-64-8[2][3]
Molecular Formula C₁₀H₅BrF₃N[3]
Molecular Weight 276.05 g/mol [3]
Appearance Typically an off-white to yellow solidInferred from similar compounds
SMILES BrC1=CC2=C(C=C1)C=C(N=2)C(F)(F)F[3]
Storage Sealed in dry, 2-8°C[3]
Spectroscopic Analysis

Structural elucidation and purity assessment rely on standard spectroscopic techniques. While a publicly available, fully assigned spectrum for this specific molecule is not consistently available, the expected spectral characteristics can be reliably predicted based on its structure and data from analogous compounds.[4][5]

SpectroscopyExpected Characteristics
¹H NMR The spectrum will show signals in the aromatic region (approx. 7.5-8.5 ppm). Protons on the quinoline core will appear as doublets and doublets of doublets, with coupling constants characteristic of aromatic systems. The proton at C5, adjacent to the bromine, and the proton at C8 would likely be the most downfield.
¹³C NMR The spectrum will display 10 distinct signals for the carbon atoms. The carbon bearing the CF₃ group will show a characteristic quartet due to C-F coupling. The carbon attached to the bromine (C6) will be observed around 120-130 ppm. The chemical shifts will be influenced by the electron-withdrawing effects of the nitrogen, bromine, and CF₃ group.[6][7]
¹⁹F NMR A single, sharp singlet is expected around -65 to -70 ppm, which is characteristic of a CF₃ group attached to an aromatic ring.[8][9]
Mass Spec (HRMS) The high-resolution mass spectrum will show a characteristic isotopic pattern for a molecule containing one bromine atom (¹⁹Br and ⁸¹Br in ~1:1 ratio). The calculated exact mass for C₁₀H₅BrF₃N is a critical parameter for identity confirmation.

Synthesis and Purification

The construction of the this compound scaffold is most reliably achieved through the Combes quinoline synthesis, a classic and robust method for forming the quinoline ring system from anilines and β-diketones.[10][11]

Retrosynthetic Analysis & The Combes Synthesis

The logic of the Combes synthesis involves the acid-catalyzed condensation of an aniline with a β-diketone, followed by an intramolecular electrophilic aromatic substitution (cyclization) and dehydration to form the quinoline ring. For the target molecule, the precursors are 4-bromoaniline and 1,1,1-trifluoro-2,4-pentanedione. The reaction is driven to completion by a strong acid, which serves both to catalyze the reaction and to act as a dehydrating agent. Polyphosphoric acid (PPA) or concentrated sulfuric acid are commonly employed.[12][13]

Recommended Synthetic Protocol: Combes Quinoline Synthesis

This protocol is a self-validating system; successful formation of the product is confirmed by standard characterization techniques which should match the expected data for the target molecule.

Materials:

  • 4-Bromoaniline (1.0 equiv)

  • 1,1,1-Trifluoro-2,4-pentanedione (1.1 equiv)

  • Polyphosphoric Acid (PPA) or Concentrated Sulfuric Acid (H₂SO₄)

  • Toluene

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for chromatography

  • Hexanes/Ethyl Acetate solvent system

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-bromoaniline (1.0 equiv) and toluene.

  • Enamine Formation (Causality): Add 1,1,1-trifluoro-2,4-pentanedione (1.1 equiv). The slight excess ensures complete consumption of the aniline. Heat the mixture to reflux. This step forms the key enamine intermediate through condensation, with the removal of water, which can be monitored by a Dean-Stark trap if desired. The reaction is typically complete within 2-4 hours.

  • Solvent Removal: After cooling to room temperature, remove the toluene under reduced pressure using a rotary evaporator.

  • Cyclization (Causality): To the crude enamine residue, carefully add polyphosphoric acid or concentrated sulfuric acid. The acid protonates the carbonyl, activating it for the intramolecular electrophilic attack on the electron-rich aromatic ring of the aniline moiety. This is the rate-determining ring-closure step.[10]

  • Heating: Heat the reaction mixture to 110-130°C and stir for 2-5 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Workup: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice. This quenches the reaction and precipitates the product.

  • Neutralization: Slowly neutralize the acidic solution with saturated sodium bicarbonate solution until the pH is ~7-8. Perform this step in a fume hood as significant CO₂ evolution will occur.

  • Extraction: Extract the aqueous mixture with ethyl acetate or dichloromethane (3x).

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

Purification and Characterization

The crude this compound is typically purified by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent. The pure fractions, as identified by TLC, are combined and concentrated to yield the final product. The identity and purity should be confirmed by NMR and HRMS analysis as described in Section 2.2.

Chemical Reactivity and Synthetic Utility

The synthetic power of this compound lies in the selective reactivity of its C-Br bond, which is an ideal substrate for palladium-catalyzed cross-coupling reactions. These reactions allow for the precise and efficient formation of new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds.[14][15]

Overview of Reactivity

The quinoline ring is relatively electron-deficient due to the nitrogen heteroatom and the powerful electron-withdrawing CF₃ group. This deactivation makes the ring less susceptible to electrophilic aromatic substitution. However, the C-Br bond at the 6-position is readily activated by a palladium(0) catalyst, initiating the catalytic cycles of various cross-coupling reactions.

Palladium-Catalyzed Cross-Coupling Reactions

The following diagram illustrates the primary synthetic transformations available from this compound.

G cluster_start Starting Material cluster_reactions Palladium-Catalyzed Cross-Coupling cluster_products Products start This compound suzuki Suzuki-Miyaura Coupling (Ar-B(OH)₂, Pd Catalyst, Base) start->suzuki Versatile C-C bond formation buchwald Buchwald-Hartwig Amination (R₂NH, Pd Catalyst, Base) start->buchwald Direct C-N bond formation product_suzuki 6-Aryl-2-trifluoromethylquinoline (C-C Bond Formed) suzuki->product_suzuki product_buchwald 6-Amino-2-trifluoromethylquinoline (C-N Bond Formed) buchwald->product_buchwald

Caption: Key Pd-catalyzed reactions of this compound.

Detailed Protocol: Suzuki-Miyaura Coupling

This protocol describes the coupling of an arylboronic acid to the 6-position. The choice of catalyst, ligand, and base is critical for achieving high yields.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Pd(OAc)₂ (2-5 mol%) or PdCl₂(dppf) (2-5 mol%)

  • SPhos or XPhos ligand (4-10 mol%)

  • Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) (2.0-3.0 equiv)

  • 1,4-Dioxane/Water (e.g., 4:1 mixture)

  • Argon or Nitrogen (inert gas)

Step-by-Step Methodology:

  • Inert Atmosphere: To an oven-dried Schlenk flask, add this compound, the arylboronic acid, the palladium catalyst, the phosphine ligand, and the base.

  • Causality - Catalyst System: The Pd(OAc)₂ is a pre-catalyst that is reduced in situ to the active Pd(0) species. A bulky, electron-rich phosphine ligand like SPhos is essential to stabilize the Pd(0) center, promote the oxidative addition into the C-Br bond, and facilitate the final reductive elimination step.[16]

  • Solvent Addition: Evacuate and backfill the flask with an inert gas (3x). Add the degassed dioxane/water solvent mixture via syringe. The water is crucial for the transmetalation step of the boronic acid.

  • Causality - Base: The base (e.g., K₂CO₃) is required to activate the boronic acid, forming a more nucleophilic boronate species that can efficiently transmetalate onto the palladium center.[17]

  • Reaction: Heat the mixture to 80-100°C and stir for 4-16 hours, monitoring by TLC or LC-MS.

  • Workup and Purification: After cooling, dilute the reaction with ethyl acetate and water. Separate the layers, extract the aqueous layer with ethyl acetate, combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the residue by flash column chromatography.

Detailed Protocol: Buchwald-Hartwig Amination

This protocol facilitates the synthesis of 6-aminoquinoline derivatives, which are common motifs in bioactive molecules.

Materials:

  • This compound (1.0 equiv)

  • Primary or secondary amine (1.2-1.5 equiv)

  • Pd₂(dba)₃ (2-4 mol%) or Pd(OAc)₂ (4-8 mol%)

  • Xantphos or BINAP ligand (4-8 mol%)

  • Sodium tert-butoxide (NaOtBu) or Cesium Carbonate (Cs₂CO₃) (1.4-2.0 equiv)

  • Anhydrous, degassed toluene or dioxane

  • Argon or Nitrogen (inert gas)

Step-by-Step Methodology:

  • Inert Atmosphere: In a glovebox or under an inert gas stream, add the palladium pre-catalyst, ligand, and base to an oven-dried Schlenk tube.

  • Reagent Addition: Add the this compound and the anhydrous, degassed solvent. Finally, add the amine coupling partner.

  • Causality - Catalyst and Base: The Buchwald-Hartwig amination requires a strong, non-nucleophilic base like NaOtBu to deprotonate the amine (or the intermediate palladium-amine complex), which is necessary for the reductive elimination step that forms the C-N bond.[18][19] The choice of a bulky ligand like Xantphos is critical to prevent β-hydride elimination and promote the desired C-N bond formation.[14]

  • Reaction: Seal the tube and heat the reaction mixture to 90-110°C for 12-24 hours, monitoring progress by TLC or LC-MS.

  • Workup and Purification: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove palladium residues. Concentrate the filtrate and purify the crude product by flash column chromatography.

Applications in Research and Drug Development

Role as a Building Block in Medicinal Chemistry

The quinoline scaffold is a "privileged structure" in medicinal chemistry, appearing in drugs with diverse therapeutic actions, including anticancer, antimicrobial, and anti-inflammatory properties.[20][21] this compound serves as an advanced intermediate, allowing for the late-stage functionalization of this important core. Through the cross-coupling reactions described above, medicinal chemists can rapidly generate libraries of novel compounds for biological screening. For instance, coupling with various (hetero)arylboronic acids can explore structure-activity relationships (SAR) related to kinase inhibition, while amination can introduce functionalities designed to improve solubility or target specific protein-protein interactions.[22]

The Influence of the Trifluoromethyl Group

The incorporation of a CF₃ group at the 2-position is a deliberate strategic choice in drug design. This group offers several key advantages:

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the CF₃ group highly resistant to oxidative metabolism by cytochrome P450 enzymes. This can increase the half-life and bioavailability of a drug candidate.

  • Lipophilicity: The CF₃ group significantly increases the lipophilicity of the molecule, which can enhance its ability to cross cellular membranes and reach intracellular targets.

  • Receptor Binding: The strong dipole moment and unique steric profile of the CF₃ group can lead to favorable interactions within a protein's binding pocket, potentially increasing potency and selectivity.

Safety and Handling

Disclaimer: A specific Material Safety Data Sheet (MSDS) for this compound (CAS 176722-64-8) is not widely available. The following guidance is based on data for structurally similar compounds, such as halogenated quinolines and trifluoromethylated aromatic compounds, and should be treated as a minimum standard.[23][24][25][26]

Hazard Identification
  • Acute Toxicity: Likely harmful if swallowed, inhaled, or absorbed through the skin.

  • Irritation: Causes skin and serious eye irritation. May cause respiratory tract irritation.

  • Environmental Hazards: Halogenated aromatic compounds can be toxic to aquatic life with long-lasting effects.

Recommended Handling Procedures
  • Engineering Controls: Handle only in a well-ventilated area, preferably within a certified chemical fume hood. Ensure eyewash stations and safety showers are readily accessible.[24]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles or a face shield.

    • Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat. Avoid contact with skin.

    • Respiratory Protection: If dusts are generated or handling outside a fume hood is necessary, use a NIOSH-approved respirator with an appropriate cartridge.

  • Handling Practices: Avoid generating dust. Avoid breathing dust, fumes, or vapors. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[25]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of waste in accordance with all local, state, and federal regulations. Do not allow the material to enter drains or waterways.[26]

References

  • Sloop, J. C. (2020). Quinoline formation via a modified Combes reaction: Examination of kinetics, substituent effects, and mechanistic pathways. Journal of Chemical Education, 97(10), 3648-3655.
  • Wikipedia. Combes quinoline synthesis.
  • Chemicalbridge. This compound,176722-64-8.
  • ResearchGate. Quinoline formation via a modified Combes reaction: Examination of kinetics, substituent effects, and mechanistic pathways.
  • RSC Publishing. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review.
  • ResearchGate. Synthesis of aryl substituted quinolines and tetrahydroquinolines through Suzuki-Miyaura coupling reactions.
  • SlideShare. Combes Quinoline Synthesis.
  • Thermo Fisher Scientific. Safety Data Sheet: 4-Hydroxy-6-(trifluoromethyl)quinoline.
  • Chemos GmbH & Co.KG. Safety Data Sheet: quinoline.
  • The Royal Society of Chemistry. Supporting Information.
  • Wikipedia. Buchwald–Hartwig amination.
  • Organic Syntheses. Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates.
  • PrepChem.com. Synthesis of 6-Bromo-2-methoxyquinoline.
  • PubMed. α-Trifluoromethylated Quinolines as Safe and Storable PET-Donor for Radical Polymerizations.
  • New Jersey Department of Health. Hazardous Substance Fact Sheet: Quinoline.
  • Chemistry LibreTexts. Buchwald-Hartwig Amination.
  • ResearchGate. Sequential and Selective Buchwald-Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec Src Homology 3 Domain.
  • Organic Chemistry Portal. Suzuki Coupling.
  • National Institutes of Health. The Stereochemical Course of Pd-Catalyzed Suzuki Reactions Using Primary Alkyltrifluoroborate Nucleophiles.
  • ResearchGate. Activation of 6-bromoquinoline by nitration: Synthesis of morpholinyl and piperazinyl quinolones.
  • Atlantis Press. Synthesis of 6-bromo-4-iodoquinoline.
  • The Royal Society of Chemistry. Supporting Information for Site-Specific C-H Chalcogenation of Quinoxalin-2(1H)-ones.
  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.
  • Doc Brown's Chemistry. 13C NMR spectrum: 2-bromo-2-methylpropane. Available from: [https://www.docbrown.info/page06/molecule_isomers/C4H9Br isomers04.htm]([Link] isomers04.htm)
  • Magritek. 5-Bromo-1,2,3-trifluorobenzene.

Sources

physical and chemical properties of 6-Bromo-2-trifluoromethylquinoline

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 6-Bromo-2-trifluoromethylquinoline

Authored by a Senior Application Scientist

Abstract: this compound is a halogenated quinoline derivative of significant interest in medicinal chemistry and materials science. Its unique molecular architecture, featuring a bromine atom and a trifluoromethyl group on the quinoline scaffold, imparts a combination of physicochemical properties that make it a versatile building block for the synthesis of complex organic molecules. The electron-withdrawing nature of the trifluoromethyl group enhances the compound's metabolic stability and lipophilicity, crucial attributes for drug candidates[1]. Concurrently, the bromine atom at the 6-position serves as a reactive handle for a variety of cross-coupling reactions, enabling structural diversification. This guide provides a comprehensive overview of the physical and chemical properties, synthesis, reactivity, and applications of this compound, intended for researchers and professionals in drug development and chemical synthesis.

Physicochemical and Structural Properties

This compound is a solid, typically appearing as a light yellow to yellow substance[2]. The molecule's core is the quinoline bicyclic system, with a bromine substituent on the benzene ring and a trifluoromethyl group on the pyridine ring. This substitution pattern is key to its chemical behavior and utility.

The trifluoromethyl group is a potent electron-withdrawing moiety. Its inclusion in organic molecules is a well-established strategy in medicinal chemistry to improve metabolic stability, increase lipophilicity, and enhance binding affinity to biological targets by deactivating aromatic rings[1]. The bromine atom, on the other hand, provides a site for further chemical modification, most notably through palladium-catalyzed cross-coupling reactions.

Table 1: Core Physicochemical Properties of this compound

PropertyValueSource
CAS Number 176722-64-8[2][3]
Molecular Formula C₁₀H₅BrF₃N[2][3]
Molecular Weight 276.05 g/mol [2][3]
Appearance Light yellow to yellow solid[2]
Boiling Point 284.3 ± 35.0 °C (Predicted)[2]
Density 1.658 ± 0.06 g/cm³ (Predicted)[2]
pKa -0.57 ± 0.50 (Predicted)[2]
Storage Sealed in dry, 2-8°C[3]

Synthesis and Purification Strategies

While specific, detailed protocols for the industrial-scale synthesis of this compound are proprietary, its structure lends itself to established methodologies for quinoline synthesis. The Pfitzinger or Skraup reactions are classical methods that can be adapted for this purpose[4]. A plausible modern approach involves the cyclization of a substituted aniline with a trifluoromethyl-containing carbonyl compound.

Generalized Synthetic Workflow:

A common strategy for forming the quinoline core is the reaction of an appropriately substituted aniline with a β-ketoester or similar precursor, followed by cyclization. For this compound, this would likely involve a reaction between 4-bromoaniline and a trifluoromethyl-β-ketoester, often under acidic conditions to promote the condensation and subsequent ring closure.

G cluster_start Starting Materials cluster_reaction Reaction & Cyclization cluster_intermediate Intermediate cluster_final Final Steps A 4-Bromoaniline C Condensation A->C Mix B Ethyl 4,4,4-trifluoroacetoacetate B->C Mix D Thermal or Acid-catalyzed Cyclization (e.g., Dowtherm A) C->D Forms enamine intermediate E 6-Bromo-4-hydroxy-2-(trifluoromethyl)quinoline D->E Forms quinolinol F Halogenation (e.g., POCl₃/PCl₅) E->F Converts -OH to -Cl G Dehalogenation (Reduction) F->G Removes 4-position halogen H This compound G->H Final Product

Caption: Generalized synthetic pathway for substituted quinolines.

Purification Techniques: Post-synthesis, purification is typically achieved through standard laboratory techniques.

  • Crystallization: Recrystallization from a suitable solvent system, such as ethanol/water, is effective for removing impurities[4].

  • Chromatography: For higher purity, column chromatography using silica gel with a hexane/ethyl acetate solvent gradient is a common method[4].

Chemical Reactivity and Mechanistic Insights

The reactivity of this compound is dominated by the interplay between its two key substituents.

  • The Trifluoromethyl Group (CF₃): As a strong electron-withdrawing group, the CF₃ moiety deactivates the quinoline ring system to electrophilic aromatic substitution. Conversely, it can make the ring more susceptible to nucleophilic attack. Its primary role, however, is to enhance the molecule's metabolic stability and modulate its electronic properties, which is highly desirable in drug design[1].

  • The Bromo Group (Br): The bromine atom at the 6-position is the primary site for synthetic elaboration. It readily participates in transition metal-catalyzed cross-coupling reactions. This allows for the strategic introduction of a wide array of functional groups (aryl, alkyl, cyano, etc.), making it an invaluable intermediate for creating libraries of novel compounds. Suzuki-Miyaura coupling, for instance, is a robust method for forming new carbon-carbon bonds at this position[4][5].

G cluster_features Key Structural Features cluster_properties Resulting Properties & Reactivity cluster_applications Primary Applications A This compound (Core Scaffold) B Trifluoromethyl Group (CF₃) at C2-position A->B C Bromo Group (Br) at C6-position A->C D Increased Lipophilicity Enhanced Metabolic Stability Electron Withdrawing B->D E Reactive Site for Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig) C->E F Drug Discovery & Medicinal Chemistry (Improved Pharmacokinetics) D->F G Synthesis of Complex Molecules (Versatile Building Block) E->G

Caption: Relationship between structure, properties, and applications.

Applications in Research and Drug Development

The quinoline framework is considered a "privileged structure" in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties[6].

This compound serves as a critical starting material or intermediate in the synthesis of such pharmacologically active agents. The presence of the CF₃ group is particularly advantageous, as fluorination is a proven strategy to enhance the pharmacokinetic profile of drug candidates[1]. Analogues of bromo-quinolines have been investigated for various therapeutic targets, such as prostaglandin F2α inhibitors, highlighting the scaffold's potential in developing novel therapeutics[7].

Spectroscopic Analysis

Definitive structural confirmation of this compound relies on a combination of spectroscopic methods. While specific spectra for this exact compound are not publicly available, the expected characteristics can be inferred from its structure and data from closely related analogues[8][9].

  • ¹H NMR: The spectrum would display signals in the aromatic region (approx. 7.5-8.5 ppm). The protons on the quinoline ring would appear as a series of doublets and doublet of doublets, with coupling constants characteristic of their positions relative to each other and the nitrogen atom.

  • ¹⁹F NMR: A sharp singlet would be observed, characteristic of the CF₃ group. The chemical shift would be in the typical range for trifluoromethyl groups attached to an aromatic system[8].

  • ¹³C NMR: The spectrum would show 10 distinct signals corresponding to the carbons of the quinoline ring. The carbon attached to the trifluoromethyl group would appear as a quartet due to ¹J C-F coupling. The carbon attached to bromine would also be identifiable by its chemical shift.

  • Mass Spectrometry: The mass spectrum would show a distinctive molecular ion peak (M⁺) and a prominent M+2 peak of nearly equal intensity, which is the characteristic isotopic signature of a molecule containing one bromine atom.

Safety and Handling

As a laboratory chemical, this compound must be handled with appropriate care.

  • GHS Classification: The compound is associated with the GHS07 pictogram, indicating it can be a skin, eye, or respiratory irritant[2]. Related bromo-quinoline compounds are classified as harmful if swallowed, causing skin and serious eye irritation, and may cause respiratory irritation[10].

  • Personal Protective Equipment (PPE): Standard PPE, including safety goggles, chemical-resistant gloves, and a lab coat, should be worn at all times. Handling should occur in a well-ventilated area or a chemical fume hood[11][12].

  • Storage: The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents[3][11].

  • First Aid: In case of contact, wash skin immediately with plenty of soap and water. For eye contact, rinse cautiously with water for several minutes. If inhaled, move the person to fresh air. Seek medical attention if irritation persists or if swallowed[13][14].

Conclusion

This compound is a strategically important molecule that bridges the gap between fundamental chemical synthesis and applied drug discovery. Its physical stability, coupled with the dual functionality of a reactive bromine handle and a pharmacokinetically favorable trifluoromethyl group, ensures its continued relevance as a high-value building block. For researchers in medicinal chemistry, it offers a robust scaffold for developing novel therapeutics with potentially enhanced efficacy and metabolic profiles.

References

  • PubChem. (n.d.). 6-Bromo-2-(trifluoromethyl)-4-quinolinol. National Center for Biotechnology Information.
  • Capot Chemical. (2008). MSDS of 6-Bromo-4-hydroxy-2-(trifluoromethyl)quinoline.
  • PubChem. (n.d.). 6-Bromo-3-(2-fluoro-3-methoxybenzyl)-2-methoxyquinoline. National Center for Biotechnology Information.
  • Chemsrc. (n.d.). 6-Bromo-4-methoxy-2-(trifluoromethyl)quinoline.
  • The Royal Society of Chemistry. (n.d.). Supporting Information for a scientific article.
  • PubChem. (n.d.). 6-Bromo-1,2,3,4-tetrahydroquinoline. National Center for Biotechnology Information.
  • ResearchGate. (n.d.). ¹H NMR spectra of 6-bromo-1,2,3,4-tetrahydroquinoline (2)....
  • ResearchGate. (n.d.). ¹H NMR spectra of 6-bromo-1,2,3,4-tetrahydroquinoline (2) (top;....
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  • Organic Chemistry Portal. (2022). Synthesis of Secondary Trifluoromethylated Alkyl Bromides Using 2-Bromo-3,3,3-trifluoropropene as a Radical Acceptor.
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Introduction: The Strategic Importance of Substituted Quinolines in Modern Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Molecular Structure, Synthesis, and Application of 6-Bromo-2-trifluoromethylquinoline

The quinoline ring system is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds and approved pharmaceuticals.[1] Its versatile, electron-deficient aromatic structure allows for extensive functionalization, enabling the fine-tuning of a molecule's physicochemical and pharmacological properties.[2] This guide focuses on a particularly strategic derivative: This compound .

The incorporation of a trifluoromethyl (-CF3) group is a pivotal strategy in contemporary drug design. This group's strong electron-withdrawing nature and high lipophilicity can significantly enhance a molecule's metabolic stability, membrane permeability, and binding affinity to biological targets.[3] Concurrently, the bromine atom at the 6-position serves as a versatile synthetic handle, providing a reactive site for carbon-carbon and carbon-heteroatom bond formation, most notably through transition metal-catalyzed cross-coupling reactions.[1] This unique combination of a stable, property-enhancing group and a reactive functionalization site makes this compound a highly valuable building block for researchers in drug discovery and materials science.

Molecular Structure and Physicochemical Properties

This compound is a solid heterocyclic aromatic compound. Its structure is defined by a quinoline core, with a bromine atom substituted at the C6 position and a trifluoromethyl group at the C2 position.

The trifluoromethyl group dramatically influences the electronic character of the quinoline ring. As a powerful electron-withdrawing group, it decreases the basicity of the quinoline nitrogen and modulates the reactivity of the entire ring system. The bromine atom, while also electron-withdrawing, is prized for its utility in synthetic transformations that allow for the construction of more complex molecular architectures.

Key Physicochemical Data

A summary of the core physicochemical properties for this compound and a closely related analogue are presented below for comparative analysis.

PropertyValue for this compoundReference
CAS Number 176722-64-8[4]
Molecular Formula C₁₀H₅BrF₃N[5]
Molecular Weight 276.05 g/mol [5]
Appearance Solid (predicted)
SMILES BrC1=CC2=C(C=C1)C=C(N=2)C(F)(F)F[4]
PropertyValue for 6-Bromo-2-(trifluoromethyl)-4-quinolinolReference
Molecular Formula C₁₀H₅BrF₃NO[6]
Molecular Weight 292.05 g/mol [6]
XLogP3-AA 3.1[6]

Synthesis and Chemical Reactivity

The construction of the 2-trifluoromethylquinoline core can be achieved through several established synthetic methodologies, often involving the cyclization of an appropriately substituted aniline with a trifluoromethyl-containing building block. A representative synthesis can be adapted from classical quinoline syntheses like the Combes or Doebner-von Miller reactions, followed by bromination, or by starting with a pre-brominated aniline.

Representative Synthetic Protocol: Gould-Jacobs Reaction Pathway

A plausible and efficient route to this compound involves the Gould-Jacobs reaction, starting from 4-bromoaniline and a trifluoromethylated β-ketoester equivalent, followed by cyclization and aromatization.

Step 1: Condensation of 4-bromoaniline with Ethyl 4,4,4-trifluoroacetoacetate

  • In a round-bottom flask, dissolve 4-bromoaniline (1.0 eq) in a suitable solvent such as ethanol.

  • Add ethyl 4,4,4-trifluoroacetoacetate (1.1 eq) to the solution.

  • Add a catalytic amount of a weak acid (e.g., acetic acid).

  • Heat the mixture to reflux for 2-4 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure to yield the intermediate enamine.

Step 2: Thermal Cyclization and Dehydration

  • Place the crude enamine intermediate into a high-boiling point solvent, such as Dowtherm A (a eutectic mixture of diphenyl ether and biphenyl).

  • Heat the mixture to a high temperature (typically 240-260 °C) for 30-60 minutes. This induces a thermal cyclization to form 6-bromo-4-hydroxy-2-trifluoromethylquinoline.

  • Cool the reaction mixture and dilute with a non-polar solvent like hexane to precipitate the product.

  • Filter the solid and wash with hexane to purify.

Step 3: Conversion of Hydroxyquinoline to Chloroquinoline

  • Treat the 6-bromo-4-hydroxy-2-trifluoromethylquinoline from the previous step with a chlorinating agent like phosphorus oxychloride (POCl₃).[1]

  • Heat the mixture to reflux for 2-3 hours.

  • Carefully quench the reaction by pouring it onto crushed ice.

  • Neutralize with a base (e.g., sodium bicarbonate solution) and extract the product with a solvent like dichloromethane.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate to yield 6-bromo-4-chloro-2-trifluoromethylquinoline.

Step 4: Reductive Dechlorination

  • Dissolve the 6-bromo-4-chloro-2-trifluoromethylquinoline in a solvent like ethanol.

  • Add a palladium catalyst, such as 10% Pd/C, and a base like triethylamine.

  • Subject the mixture to a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stir vigorously at room temperature until the reaction is complete.

  • Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate to yield the final product, this compound.

G cluster_0 Step 1: Condensation cluster_1 Step 2: Cyclization cluster_2 Step 3: Chlorination cluster_3 Step 4: Reduction 4-Bromoaniline 4-Bromoaniline Enamine_Intermediate Enamine Intermediate 4-Bromoaniline->Enamine_Intermediate EtOH, H+ Ethyl_4_4_4_trifluoroacetoacetate Ethyl 4,4,4-trifluoro- acetoacetate Ethyl_4_4_4_trifluoroacetoacetate->Enamine_Intermediate Hydroxyquinoline 6-Bromo-4-hydroxy- 2-trifluoromethylquinoline Enamine_Intermediate->Hydroxyquinoline Dowtherm A, Δ Chloroquinoline 6-Bromo-4-chloro- 2-trifluoromethylquinoline Hydroxyquinoline->Chloroquinoline POCl₃ Final_Product 6-Bromo-2-trifluoromethyl- quinoline Chloroquinoline->Final_Product H₂, Pd/C

Fig 1. Representative synthetic workflow for this compound.

Spectroscopic Characterization

Structural elucidation and purity assessment of this compound rely on standard spectroscopic techniques. The predicted data below are based on established principles of NMR spectroscopy and analysis of structurally related compounds.[2][7]

TechniquePredicted Observations
¹H NMR The spectrum is expected to show five signals in the aromatic region (approx. 7.5-8.5 ppm). Protons H-5 and H-7 will appear as doublets of doublets due to coupling with their neighbors. H-8 will be a doublet coupled to H-7. H-3 and H-4 will also appear as doublets, coupled to each other. The electron-withdrawing CF₃ group will shift the H-3 proton significantly downfield.
¹³C NMR Ten distinct signals are expected. The carbon of the CF₃ group will appear as a quartet due to C-F coupling. The C-2 carbon, directly attached to the CF₃ group, will also be a quartet with a smaller coupling constant and will be shifted downfield. The C-6 carbon attached to the bromine will be identifiable by its characteristic chemical shift (~120-130 ppm).[8]
¹⁹F NMR A single sharp singlet is expected around -65 to -70 ppm, which is characteristic of a CF₃ group attached to an aromatic ring.[9]
Mass Spec. The mass spectrum will show a characteristic molecular ion peak (M⁺) and an (M+2) peak of nearly equal intensity, which is the distinctive isotopic signature of a molecule containing one bromine atom.

Applications in Drug Discovery and Medicinal Chemistry

The true value of this compound lies in its application as a versatile scaffold for the development of novel therapeutic agents. The quinoline core is a proven pharmacophore, and the specific substitutions at the 2- and 6-positions offer distinct advantages.

1. Anticancer Drug Development: Quinoline derivatives are extensively investigated as anticancer agents. They are known to interfere with critical cell signaling pathways that are often dysregulated in cancer, such as the PI3K/Akt/mTOR pathway.[1] The this compound scaffold can be elaborated via Suzuki or other cross-coupling reactions at the bromine position to generate libraries of compounds for screening against various kinases (e.g., c-Met, VEGF, EGF receptors) involved in tumor growth and angiogenesis.[2]

RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR activates Survival Cell Survival Akt->Survival inhibits apoptosis Proliferation Cell Growth & Proliferation mTOR->Proliferation Quinoline Quinoline Derivatives Quinoline->PI3K inhibit Quinoline->Akt inhibit Quinoline->mTOR inhibit

Fig 2. Inhibition of the PI3K/Akt/mTOR pathway by quinoline derivatives.

2. Antimicrobial Agents: The quinolone scaffold is the basis for a major class of antibiotics. The unique electronic properties conferred by the trifluoromethyl group can be exploited to design novel antimicrobial agents that may overcome existing resistance mechanisms.[10]

3. Selective Androgen Receptor Modulators (SARMs): Trifluoromethyl-substituted quinolinones have been identified as orally available, tissue-selective androgen receptor modulators (SARMs).[11] These compounds have therapeutic potential in treating conditions such as muscle wasting and osteoporosis with fewer side effects than traditional androgen therapies. The this compound scaffold provides an excellent starting point for the synthesis of novel SARM candidates.

Conclusion

This compound is more than a simple chemical compound; it is a strategic platform for innovation in medicinal chemistry. The molecule synergistically combines the pharmacological relevance of the quinoline nucleus with the pharmacokinetic benefits of trifluoromethylation and the synthetic flexibility of a bromo-substituent. Its structure is purpose-built for exploration, allowing researchers to readily generate diverse libraries of novel compounds. As the demand for more effective and targeted therapeutics continues to grow, building blocks like this compound will remain indispensable tools for scientists and drug development professionals.

References

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  • PubChem. (n.d.). 6-Bromo-2-(trifluoromethyl)-4-quinolinol.
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An In-depth Technical Guide to the Synthesis of 6-Bromo-2-trifluoromethylquinoline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

6-Bromo-2-trifluoromethylquinoline is a pivotal heterocyclic scaffold in medicinal chemistry and materials science, frequently incorporated into a variety of pharmacologically active agents and functional materials. The strategic placement of a bromine atom at the 6-position provides a versatile handle for further functionalization through cross-coupling reactions, while the trifluoromethyl group at the 2-position significantly modulates the electronic properties, lipophilicity, and metabolic stability of the molecule. This in-depth technical guide elucidates the core synthetic pathways to this compound, providing a critical analysis of the underlying chemical principles, detailed experimental protocols, and a comparative assessment of the available methodologies. This document is intended to serve as a comprehensive resource for researchers and professionals engaged in the synthesis and application of complex quinoline derivatives.

Introduction: The Significance of the this compound Moiety

The quinoline ring system is a ubiquitous structural motif in a vast array of natural products and synthetic compounds exhibiting a broad spectrum of biological activities. The incorporation of a trifluoromethyl (-CF3) group, a bioisostere for a methyl group, can profoundly enhance the therapeutic potential of a molecule by increasing its metabolic stability, binding affinity, and cell membrane permeability. When combined with a bromine substituent, which serves as a key reactive site for late-stage diversification, the resulting this compound emerges as a highly valuable building block in drug discovery and development.

This guide will explore the primary retrosynthetic disconnections and corresponding forward syntheses for this target molecule, with a focus on established and robust methodologies.

Core Synthetic Strategies

The synthesis of this compound can be approached through several classical quinoline syntheses, each with its own set of advantages and limitations. The choice of a particular pathway is often dictated by the availability of starting materials, desired scale of the reaction, and tolerance to specific reaction conditions. The most pertinent strategies involve the construction of the quinoline core from appropriately substituted anilines.

The Skraup-Doebner-von Miller Reaction: A Convergent Approach

The Skraup-Doebner-von Miller reaction is a powerful and widely employed method for quinoline synthesis, involving the reaction of an aniline with an α,β-unsaturated carbonyl compound under acidic conditions.[1][2][3] For the synthesis of this compound, this pathway offers a convergent and efficient route.

Causality of Experimental Choices:

  • Starting Materials: The logical starting materials for this synthesis are 4-bromoaniline and an α,β-unsaturated ketone bearing a trifluoromethyl group, such as 4,4,4-trifluoro-1-buten-3-one . The 4-bromoaniline directly incorporates the bromo-substituent at the desired 6-position of the quinoline ring.

  • Acid Catalysis: Strong acids, such as sulfuric acid or polyphosphoric acid (PPA), are crucial for several steps in the mechanism. They facilitate the dehydration of any glycerol co-solvent (in a traditional Skraup variation), catalyze the Michael addition of the aniline to the enone, and promote the intramolecular cyclization and subsequent dehydration to form the dihydroquinoline intermediate.

  • Oxidizing Agent: The final step of the Skraup-Doebner-von Miller reaction is the aromatization of the dihydroquinoline intermediate. This requires an oxidizing agent. In many cases, nitrobenzene is used, which can also serve as a solvent.[4] However, for safety and environmental considerations, other oxidizing agents like arsenic acid or even air (in some variations) can be employed. The reaction can sometimes be notoriously exothermic and requires careful temperature control.[5]

Diagram of the Skraup-Doebner-von Miller Pathway:

Skraup_Doebner_von_Miller 4-Bromoaniline 4-Bromoaniline Michael_Adduct Michael Adduct 4-Bromoaniline->Michael_Adduct Michael Addition Trifluoromethyl_enone 4,4,4-Trifluoro-1-buten-3-one Trifluoromethyl_enone->Michael_Adduct Dihydroquinoline Dihydroquinoline Intermediate Michael_Adduct->Dihydroquinoline Cyclization & Dehydration (H+) Target_Molecule This compound Dihydroquinoline->Target_Molecule Oxidation

Caption: Skraup-Doebner-von Miller synthesis of this compound.

Experimental Protocol: Skraup-Doebner-von Miller Synthesis

  • Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, cautiously add concentrated sulfuric acid (e.g., 4 equivalents relative to the aniline).

  • Addition of Aniline: To the stirred sulfuric acid, slowly add 4-bromoaniline (1.0 eq.). An exotherm may be observed.

  • Addition of Enone: Once the aniline is fully dissolved and the mixture has returned to a manageable temperature, add 4,4,4-trifluoro-1-buten-3-one (1.2 eq.) dropwise via the dropping funnel, maintaining the temperature below a specified limit (e.g., 100 °C) with external cooling if necessary.

  • Heating and Reaction Monitoring: After the addition is complete, add an oxidizing agent (e.g., nitrobenzene, 0.5 eq.) and heat the reaction mixture to 130-150 °C for several hours.[6] Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Carefully pour the reaction mixture onto crushed ice.

  • Neutralization: Slowly neutralize the acidic solution with a concentrated aqueous solution of sodium hydroxide or ammonium hydroxide until the pH is basic (pH 8-9), while keeping the mixture cool in an ice bath.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., toluene or dichloromethane) three times.[5][7]

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate).[8][9]

Quantitative Data Summary:

ParameterValue/ConditionReference
Starting Material4-Bromoaniline[5]
Reagent4,4,4-Trifluoro-1-buten-3-oneInferred
Catalyst/AcidConcentrated H₂SO₄[5]
Oxidizing AgentNitrobenzene[4]
Temperature130-150 °C[6]
Typical Yield45-60% (for a similar Skraup synthesis)[8]
The Friedländer Synthesis: A Stepwise Construction

The Friedländer synthesis provides an alternative and often milder route to quinolines, involving the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl.[10][11][12] For the synthesis of this compound, this would involve a 2-amino-5-bromobenzaldehyde or a related ketone.

Causality of Experimental Choices:

  • Starting Materials: The key precursors for this pathway are 2-amino-5-bromobenzaldehyde and a ketone with a trifluoromethyl group, such as 1,1,1-trifluoroacetone . The 2-amino-5-bromobenzaldehyde provides the benzene ring and the amino group necessary for cyclization, with the bromine pre-installed at the correct position.

  • Catalysis: The Friedländer synthesis can be catalyzed by either acids (e.g., p-toluenesulfonic acid, iodine) or bases (e.g., sodium hydroxide, potassium tert-butoxide).[10][11] The choice of catalyst can influence the reaction rate and yield, and may depend on the specific substrates used. Acid catalysts promote the initial aldol condensation and subsequent cyclization, while base catalysts facilitate the deprotonation of the α-methylene group.

  • Reaction Conditions: The reaction is typically carried out by refluxing the reactants in a suitable solvent, such as ethanol or methanol.[12] In some cases, solvent-free conditions with microwave irradiation have been shown to improve yields and reduce reaction times.[13]

Diagram of the Friedländer Synthesis Pathway:

Friedlander_Synthesis Amino_Aldehyde 2-Amino-5-bromobenzaldehyde Aldol_Adduct Aldol Adduct Amino_Aldehyde->Aldol_Adduct Trifluoro_Ketone 1,1,1-Trifluoroacetone Trifluoro_Ketone->Aldol_Adduct Aldol Condensation Unsaturated_Ketone α,β-Unsaturated Ketone Aldol_Adduct->Unsaturated_Ketone Dehydration Target_Molecule This compound Unsaturated_Ketone->Target_Molecule Intramolecular Cyclization & Dehydration

Caption: Friedländer synthesis of this compound.

Experimental Protocol: Friedländer Synthesis

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 2-amino-5-bromobenzaldehyde (1.0 eq.), 1,1,1-trifluoroacetone (1.5 eq.), and a suitable solvent such as ethanol.

  • Catalyst Addition: Add a catalytic amount of an acid (e.g., p-toluenesulfonic acid, 10 mol%) or a base (e.g., sodium hydroxide, 1.2 eq.).

  • Heating and Reaction Monitoring: Heat the reaction mixture to reflux for several hours. Monitor the reaction progress by TLC.

  • Work-up: After completion, cool the reaction mixture to room temperature. If an acid catalyst was used, neutralize the mixture with a base (e.g., saturated sodium bicarbonate solution). If a base catalyst was used, neutralize with a dilute acid (e.g., 1M HCl).

  • Isolation: The product may precipitate out of the solution upon cooling or neutralization. If so, collect the solid by filtration. If not, remove the solvent under reduced pressure and extract the residue with an organic solvent.

  • Purification: Wash the organic extract with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography or recrystallization.

Quantitative Data Summary:

ParameterValue/ConditionReference
Starting Material2-Amino-5-bromobenzaldehydeInferred
Reagent1,1,1-TrifluoroacetoneInferred
Catalystp-Toluenesulfonic acid or NaOH[10][11]
SolventEthanol[12]
TemperatureReflux[12]
Typical YieldModerate to high, substrate-dependent[13]
Multi-step Synthesis via Gould-Jacobs Reaction

A more versatile, albeit longer, route involves an initial Gould-Jacobs reaction to form a 4-hydroxyquinoline intermediate, which can then be further modified to introduce the trifluoromethyl group.[14][15]

Causality of Experimental Choices:

  • Gould-Jacobs Reaction: This reaction begins with the condensation of 4-bromoaniline with diethyl ethoxymethylenemalonate (DEEM) to form an anilinomethylenemalonate intermediate.[14] Thermal cyclization of this intermediate, often in a high-boiling solvent like diphenyl ether, yields ethyl 6-bromo-4-hydroxyquinoline-3-carboxylate.[16] The 4-hydroxy group is a key functional handle for subsequent transformations.

  • Hydrolysis and Decarboxylation: The ester group at the 3-position is typically removed by saponification followed by decarboxylation to yield 6-bromo-4-hydroxyquinoline.[14]

  • Halogenation and Trifluoromethylation: The 4-hydroxy group can be converted to a chloro or bromo group using reagents like POCl₃ or PBr₃. This 4-haloquinoline can then be subjected to a trifluoromethylation reaction. Alternatively, methods to directly introduce the trifluoromethyl group at the 2-position of a pre-formed quinoline ring exist, though they can be more challenging. A more plausible route would be to start with a precursor that already contains the trifluoromethyl group. A modified Gould-Jacobs approach starting with a trifluoromethylated aniline could also be envisioned.

Given the complexity and lower convergence of this multi-step approach for the specific target molecule, the Skraup-Doebner-von Miller and Friedländer syntheses are generally preferred for their directness.

Purification and Characterization

Regardless of the synthetic pathway chosen, the final product, this compound, will require purification and characterization to confirm its identity and purity.

  • Purification:

    • Recrystallization: This is a common and effective method for purifying solid organic compounds. A suitable solvent system must be identified where the compound is soluble at high temperatures and sparingly soluble at low temperatures. Ethanol/water and hexane/ethyl acetate are common choices for quinoline derivatives.[8][9] The use of activated charcoal can help remove colored impurities.[9]

    • Column Chromatography: For mixtures that are difficult to separate by recrystallization, silica gel column chromatography is the method of choice. A non-polar eluent system, such as a mixture of hexanes and ethyl acetate, is typically used.[8]

  • Characterization:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural elucidation. The ¹H NMR spectrum will show characteristic signals for the aromatic protons on the quinoline ring, with splitting patterns that can confirm the substitution pattern. ¹⁹F NMR will show a characteristic signal for the -CF₃ group.[8]

    • Mass Spectrometry (MS): MS provides information about the molecular weight of the compound and its fragmentation pattern, which can further confirm the structure. The isotopic pattern of bromine (approximately 1:1 ratio of ⁷⁹Br and ⁸¹Br) will be a key feature in the mass spectrum.

    • Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the presence of characteristic functional groups in the molecule.

Conclusion and Future Perspectives

The synthesis of this compound is achievable through several established synthetic methodologies, with the Skraup-Doebner-von Miller and Friedländer reactions offering the most direct and efficient routes. The choice between these pathways will depend on factors such as starting material availability, scalability, and the desired level of control over reaction conditions. The strategic importance of this molecule as a versatile building block in medicinal chemistry and materials science continues to drive the development of more efficient, safer, and environmentally benign synthetic methods. Future research in this area will likely focus on the use of novel catalytic systems, including transition metal and organocatalysts, as well as the application of flow chemistry to enable safer and more scalable production.

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  • ACS Publications. (2007). On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. The Journal of Organic Chemistry.
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An In-depth Technical Guide to the Synthesis and Discovery of 6-Bromo-2-trifluoromethylquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents.[1] The strategic incorporation of a trifluoromethyl (CF3) group and a bromine (Br) atom onto this scaffold can profoundly enhance a molecule's pharmacological profile, improving metabolic stability, lipophilicity, and target binding affinity.[2][3][4] This guide provides a comprehensive technical overview of the synthetic strategies leading to the discovery and preparation of 6-Bromo-2-trifluoromethylquinoline, a key heterocyclic building block. It delves into the foundational principles of quinoline synthesis, presents a detailed, field-proven protocol for its preparation, and offers insights into the causality behind critical experimental choices, targeting researchers and professionals in drug development.

The Quinoline Scaffold in Modern Drug Discovery
1.1 The Privileged Quinoline Core

Quinoline, a bicyclic heterocycle consisting of a benzene ring fused to a pyridine ring, is classified as a "privileged scaffold." This designation stems from its recurring presence in a wide array of biologically active compounds, including natural products and synthetic drugs with activities spanning from anticancer to antimalarial.[1] Its rigid structure provides a defined three-dimensional orientation for appended functional groups, facilitating precise interactions with biological targets. Furthermore, the quinoline ring system itself can engage in various non-covalent interactions, such as π-π stacking and hydrogen bonding, contributing to its efficacy.

1.2 The Strategic Role of Trifluoromethyl and Bromo Substituents

The functionalization of the quinoline core is a key strategy for modulating its properties. The introduction of specific substituents is a deliberate process aimed at optimizing the molecule's ADME (Absorption, Distribution, Metabolism, and Excretion) profile and enhancing its potency.

  • Trifluoromethyl (-CF3) Group: The -CF3 group is a powerful tool in medicinal chemistry. Its high electronegativity and steric bulk can significantly alter the electronic properties of the quinoline ring. Crucially, it often enhances metabolic stability by blocking sites susceptible to oxidative metabolism and increases lipophilicity, which can improve cell membrane permeability and bioavailability.[2][3][4]

  • Bromo (Br) Substituent: The bromine atom serves a dual purpose. As a halogen, it increases lipophilicity and can form halogen bonds with biological targets. More importantly, it provides a reactive handle for further synthetic modifications. The carbon-bromine bond is amenable to a wide range of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), allowing for the late-stage diversification of the quinoline scaffold to build structure-activity relationships (SAR).

Foundational Strategies for Quinoline Synthesis

The "discovery" of a specific molecule like this compound is less a singular event and more the logical application of well-established synthetic methodologies. Several classic named reactions provide robust pathways to the quinoline core, each with distinct advantages depending on the available starting materials and desired substitution pattern.[5]

2.1 The Combes Synthesis: A Direct Approach

First reported in 1888, the Combes quinoline synthesis is an acid-catalyzed condensation of an aniline with a β-diketone.[6][7] For the target molecule, this represents the most direct and convergent route, reacting 4-bromoaniline with a trifluoromethyl-β-diketone. The reaction proceeds through the formation of a Schiff base intermediate, which then tautomerizes to an enamine. An acid-catalyzed intramolecular electrophilic cyclization (annulation), which is the rate-determining step, followed by dehydration, yields the final aromatic quinoline product.[6][7][8] The use of polyphosphoric acid (PPA) is common as it serves as both the catalyst and a dehydrating agent.[6]

2.2 Alternative Pathways: A Comparative Overview

While the Combes synthesis is highly suitable, other methods are foundational to the construction of quinolines and offer alternative strategic possibilities:

  • Friedländer Synthesis: This reaction involves the condensation of a 2-aminobenzaldehyde or 2-aminoketone with a compound containing an α-methylene group (e.g., a ketone or ester).[9][10][11] To synthesize the target molecule, one would require a precursor like 2-amino-5-bromobenzaldehyde and a ketone bearing a trifluoromethyl group, such as 1,1,1-trifluoroacetone.

  • Gould-Jacobs Reaction: This pathway typically begins with an aniline and an alkoxy methylenemalonic ester derivative to form 4-hydroxyquinolines.[12][13][14] A 4-hydroxy-6-bromo-2-trifluoromethylquinoline could be synthesized from 4-bromoaniline, which would then require a subsequent halogenation step (e.g., using POCl3 or PBr3) to replace the hydroxyl group, adding steps to the overall sequence.

  • Doebner-von Miller Reaction: This reaction synthesizes quinolines from anilines and α,β-unsaturated carbonyl compounds, often prepared in situ.[15][16] It is a versatile method but can sometimes lead to mixtures of products if the unsaturated carbonyl precursor is not symmetric.

A Practical Approach to the Synthesis of this compound
3.1 Rationale for Method Selection: The Combes Synthesis

The Combes synthesis is selected as the exemplary protocol due to its efficiency and the direct commercial availability of the required starting materials: 4-bromoaniline and 1,1,1-trifluoro-2,4-pentanedione. This two-component reaction provides a convergent and reliable route to the desired 2,4-substituted quinoline backbone.[6] The regioselectivity, favoring the 2-CF3 isomer, is driven by the steric and electronic effects during the rate-determining annulation step.[6]

3.2 Detailed Experimental Protocol

Principle: An acid-catalyzed condensation and cyclization between 4-bromoaniline and 1,1,1-trifluoro-2,4-pentanedione to yield this compound.

Materials:

  • 4-Bromoaniline (1.0 eq)

  • 1,1,1-Trifluoro-2,4-pentanedione (1.1 eq)

  • Polyphosphoric Acid (PPA) (10x weight of aniline) or concentrated Sulfuric Acid (H₂SO₄)

  • Dichloromethane (DCM)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

  • Hexane/Ethyl Acetate solvent system

Step-by-Step Methodology:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add polyphosphoric acid (PPA). Heat the PPA to approximately 80-90 °C with stirring until it becomes a mobile liquid.

  • Addition of Reactants: In a separate beaker, dissolve 4-bromoaniline in a minimal amount of a suitable solvent or add it directly if it is a liquid. Add this to the hot PPA with vigorous stirring. Subsequently, add 1,1,1-trifluoro-2,4-pentanedione dropwise to the reaction mixture. The dropwise addition is crucial to control the initial exothermic reaction.

  • Reaction Progression: After the addition is complete, raise the temperature of the reaction mixture to 120-140 °C. Monitor the reaction by Thin Layer Chromatography (TLC) until the starting aniline spot is consumed (typically 2-4 hours).

  • Work-up - Quenching: Allow the reaction mixture to cool to room temperature. Cautiously pour the viscous mixture onto crushed ice in a large beaker with stirring. This will hydrolyze the PPA and precipitate the crude product. Caution: This quenching step can be highly exothermic.

  • Work-up - Neutralization & Extraction: Neutralize the acidic aqueous slurry by slowly adding a saturated solution of sodium bicarbonate (NaHCO₃) until the pH is ~7-8. Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3x volumes).

  • Work-up - Washing: Combine the organic layers and wash sequentially with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane (e.g., 0% to 10% ethyl acetate). Combine the fractions containing the desired product and evaporate the solvent to yield this compound as a solid.

3.3 Characterization and Validation

The identity and purity of the synthesized this compound must be confirmed through standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy will confirm the chemical structure, showing the characteristic aromatic proton signals and the carbon environment. ¹⁹F NMR will show a singlet corresponding to the -CF₃ group.

  • Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming the elemental composition. The isotopic pattern of bromine (¹⁹Br/⁸¹Br in a ~1:1 ratio) will be evident.

  • Melting Point (MP): A sharp melting point range indicates high purity of the crystalline solid.

Visualizing the Synthesis
4.1 Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation Reactants 1. Add Reactants (4-Bromoaniline, 1,1,1-Trifluoro-2,4-pentanedione) to PPA Heat 2. Heat to 120-140 °C (2-4 hours) Reactants->Heat Quench 3. Quench on Ice Heat->Quench Neutralize 4. Neutralize (NaHCO₃) Quench->Neutralize Extract 5. Extract (DCM) Neutralize->Extract Purify 6. Purify (Chromatography) Extract->Purify Product Final Product: This compound Purify->Product

Caption: High-level workflow for the synthesis of this compound.

4.2 Combes Synthesis Mechanism

G Start 4-Bromoaniline + 1,1,1-Trifluoro-2,4-pentanedione Schiff Schiff Base Intermediate Start->Schiff - H₂O (Condensation) Enamine Enamine Tautomer Schiff->Enamine Tautomerization Cyclized Cyclized Intermediate (Annulation) Enamine->Cyclized + H⁺ (Rate-Determining Step) Product This compound Cyclized->Product - H₂O, - H⁺ (Dehydration & Aromatization)

Caption: Key mechanistic steps in the Combes synthesis of the target quinoline.

Physicochemical Properties

The following data provides key identifiers and reported physical properties for this compound.

PropertyValueSource
Molecular Formula C₁₀H₅BrF₃N[17]
Molecular Weight 276.05 g/mol [17]
CAS Number 176722-64-8[18]
MDL Number MFCD08166328[17]
Appearance Solid[17]
Purity 95% (Typical Commercial)[17]
Conclusion

The discovery and synthesis of this compound are rooted in the classic and robust principles of heterocyclic chemistry. By understanding foundational named reactions like the Combes synthesis, researchers can logically devise efficient pathways to complex and valuable building blocks. This guide illustrates that the strategic selection of a synthetic route, based on precursor availability and reaction mechanism, is paramount. The resulting molecule, armed with both a versatile bromine handle for further derivatization and a stabilizing trifluoromethyl group, stands as a potent intermediate for the development of next-generation pharmaceuticals and advanced materials.

References
  • Combes quinoline synthesis. (n.d.). In Wikipedia.
  • Friedländer synthesis. (n.d.). In Wikipedia.
  • Gould–Jacobs reaction. (n.d.). In Wikipedia.
  • Friedlander quinoline synthesis. (n.d.). Química Organica.org.
  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. (n.d.). IIP Series.
  • Doebner–Miller reaction. (n.d.). In Wikipedia.
  • Organic Name Reaction With Their Respective Mechanism. (n.d.). Slideshare.
  • The Friedländer Synthesis of Quinolines. (n.d.). Organic Reactions.
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  • Combes Quinoline Synthesis. (n.d.). Cambridge University Press.
  • Gould-Jacobs Reaction. (n.d.). Merck Index.
  • Doebner-Miller Reaction. (n.d.). SynArchive.
  • Combes Quinoline Synthesis Mechanism. (2021). YouTube.
  • Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using E
  • Synthesis of quinoline derivatives by a Döebner-von Miller reaction using a Ag(I)
  • Recent advances in trifluoromethyl quinazoline derivatives: From antimalarial to antitumor applications. (2024).
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  • Physical Properties of Trifluoromethyl-Substituted Quinolines: A Technical Guide. (n.d.). Benchchem.
  • Synthesis and c-Met Kinase Inhibition of 3,5-Disubstituted and 3,5,7-Trisubstituted Quinolines. (n.d.).
  • Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic P
  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implic
  • 4-Bromo-6-fluoro-2-(trifluoromethyl)quinoline. (n.d.). Benchchem.
  • 6-Bromo-4-methoxy-2-(trifluoromethyl)quinoline. (2025). Chemsrc.
  • 1 H NMR spectra of 6-bromo-1,2,3,4-tetrahydroquinoline (2) (top;...). (n.d.).
  • Synthesis of 6-Bromo-2-methoxyquinoline. (n.d.). PrepChem.com.
  • 6-Bromo-3-(2-fluoro-3-methoxybenzyl)-2-methoxyquinoline. (n.d.). PubChem.
  • 6-Bromo-2-methylquinoline 97. (n.d.). Sigma-Aldrich.
  • CN102850269A - Synthesis process for 6-bromo-3-chlorophenyl-methyl-2-methoxy-quinoline. (n.d.).
  • Activation of 6-bromoquinoline by nitration: Synthesis of morpholinyl and piperazinyl quinolones. (2025).
  • Synthesis of 6-bromo-4-iodoquinoline. (n.d.).
  • 6-Bromo-1,2,3,4-tetrahydroquinoline. (n.d.). PubChem.
  • 6-Bromo-2-fluoro-3-(trifluoromethyl)benzaldehyde. (n.d.). PubChem.

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The Enigmatic Core: A Technical Guide to the Predicted Biological Activity of 6-Bromo-2-trifluoromethylquinoline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Preamble: Navigating the Known Unknowns

In the vast landscape of medicinal chemistry, the quinoline scaffold stands as a "privileged structure," a foundational framework for a multitude of therapeutic agents.[1] Its derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] The strategic functionalization of the quinoline ring is a key determinant of its biological profile. This guide focuses on a specific, yet sparsely documented derivative: 6-Bromo-2-trifluoromethylquinoline .

While direct and extensive experimental data on this particular compound is limited in publicly available literature, its structural motifs—a bromine atom at the 6-position and a trifluoromethyl group at the 2-position—are well-precedented in bioactive molecules. This technical guide will, therefore, adopt a predictive and inferential approach, grounded in robust structure-activity relationship (SAR) studies of analogous compounds. We will dissect the anticipated biological activities, propose putative mechanisms of action, and provide detailed experimental workflows for the empirical validation of these hypotheses. This document is designed not as a mere summary of existing data, but as a roadmap for future research into this promising, yet enigmatic, molecule.

I. The Structural Rationale: Why this compound Merits Investigation

The therapeutic potential of this compound can be logically inferred from the distinct contributions of its key substituents:

  • The Quinoline Core: This heterocyclic system is a cornerstone of numerous pharmaceuticals. Its planar structure allows for intercalation into DNA and interaction with the active sites of various enzymes.[2]

  • The 6-Bromo Substitution: The introduction of a halogen, such as bromine, at the C6 position of the quinoline ring has been consistently associated with enhanced cytotoxic and antimicrobial effects in various chemical series.[3] The bromine atom can participate in halogen bonding and increases the lipophilicity of the molecule, potentially improving membrane permeability.

  • The 2-Trifluoromethyl Group: The CF3 group is a powerful modulator of physicochemical properties. Its strong electron-withdrawing nature can significantly alter the electronic distribution of the quinoline ring, influencing its binding affinities. Furthermore, the trifluoromethyl group is known to enhance metabolic stability and cell membrane permeability, making it a favored substituent in modern drug design.[4]

The confluence of these structural features suggests that this compound is a prime candidate for investigation as both an anticancer and antimicrobial agent.

II. Predicted Biological Activities and Putative Mechanisms of Action

A. Anticancer Potential: A Hypothesis of Topoisomerase Inhibition

Numerous quinoline derivatives exert their anticancer effects by targeting topoisomerases, enzymes critical for managing DNA topology during replication and transcription.[2][5] The planar quinoline ring can intercalate between DNA base pairs, stabilizing the topoisomerase-DNA cleavage complex and leading to double-strand breaks and subsequent apoptosis.[2]

Structure-Activity Relationship Insights from Analogs:

Studies on various bromo- and cyano-substituted quinolines have demonstrated that electron-withdrawing groups significantly enhance antiproliferative activity.[6] For instance, 5,7-dibromo-8-hydroxyquinoline shows potent cytotoxicity against several cancer cell lines, with IC50 values in the low microgram per milliliter range.[2][5] Similarly, the presence of a nitro group, another strong electron-withdrawing substituent, in conjunction with bromine, as in 6-bromo-5-nitroquinoline, results in significant antiproliferative and apoptotic effects.[3][7]

Given that the trifluoromethyl group is a potent electron-withdrawing moiety, it is highly probable that this compound will exhibit significant cytotoxic activity.

Proposed Mechanism of Action:

We hypothesize that this compound will function as a topoisomerase I or II inhibitor. The molecule is expected to intercalate into DNA, and the electrophilic nature of the trifluoromethyl-substituted ring will enhance its interaction with the enzyme, leading to the stabilization of the cleavage complex, DNA damage, and ultimately, apoptotic cell death.

G cluster_0 Cellular Environment 6_Bromo_2_trifluoromethylquinoline 6_Bromo_2_trifluoromethylquinoline Cancer_Cell_Membrane Cancer_Cell_Membrane 6_Bromo_2_trifluoromethylquinoline->Cancer_Cell_Membrane Permeation Nuclear_Membrane Nuclear_Membrane Cancer_Cell_Membrane->Nuclear_Membrane Translocation DNA DNA Nuclear_Membrane->DNA Intercalation Topoisomerase Topoisomerase DNA->Topoisomerase Binding Cleavage_Complex Cleavage_Complex Topoisomerase->Cleavage_Complex Stabilization Apoptosis Apoptosis Cleavage_Complex->Apoptosis Induction

Caption: Proposed mechanism of anticancer activity.

B. Antimicrobial Activity: Targeting Bacterial DNA Gyrase

Quinolone and fluoroquinolone antibiotics are a cornerstone of antibacterial therapy, primarily targeting bacterial DNA gyrase and topoisomerase IV.[8] These enzymes are essential for bacterial DNA replication. The trifluoromethyl group is a known feature in some quinolone antibiotics, contributing to their spectrum of activity.[9]

Structure-Activity Relationship Insights from Analogs:

The antimicrobial efficacy of quinoline derivatives is well-documented.[1] Studies on trifluoromethyl-substituted isoquinolines have shown potent activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[8] Furthermore, various halogenated anilines, which can be considered fragments of our target molecule, have demonstrated significant antimicrobial and antibiofilm properties against pathogenic Vibrio species.[4]

Proposed Mechanism of Action:

It is postulated that this compound will inhibit bacterial DNA gyrase. This inhibition is expected to disrupt DNA replication and repair, leading to bacterial cell death. The trifluoromethyl group is anticipated to enhance the binding affinity of the compound to the enzyme's active site.

G cluster_1 Bacterial Cell Compound This compound Cell_Wall Cell_Wall Compound->Cell_Wall Penetration DNA_Gyrase DNA_Gyrase Cell_Wall->DNA_Gyrase Inhibition DNA_Replication_Inhibition DNA_Replication_Inhibition DNA_Gyrase->DNA_Replication_Inhibition Blocks Bacterial_Cell_Death Bacterial_Cell_Death DNA_Replication_Inhibition->Bacterial_Cell_Death Leads to

Caption: Postulated mechanism of antimicrobial action.

III. Experimental Validation: Protocols and Methodologies

To empirically validate the predicted biological activities of this compound, a systematic experimental approach is required.

A. Synthesis of this compound

While several synthetic routes to substituted quinolines exist, a plausible approach for this compound could involve a multi-step synthesis, potentially starting from a brominated aniline derivative and a trifluoromethyl-containing building block, followed by cyclization to form the quinoline core. Specific synthetic protocols for closely related compounds can be found in the literature and adapted.[10]

B. In Vitro Cytotoxicity Assessment

The anticancer potential of this compound should be evaluated against a panel of human cancer cell lines, such as the NCI-60 panel, which represents nine different cancer types.[11][12][13]

Protocol: MTT Assay for Cell Viability

  • Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., from 0.01 to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).[14]

Table 1: Hypothetical IC50 Values for this compound Based on SAR of Analogs

Cancer Cell LineCancer TypePredicted IC50 (µM)
MCF-7Breast Adenocarcinoma5 - 15
HeLaCervical Carcinoma8 - 20
HT-29Colon Adenocarcinoma10 - 25
C6Rat Glioblastoma10 - 30

Note: These are predicted values for illustrative purposes, based on the activities of structurally related bromo- and nitro-substituted quinolines. Actual experimental values may vary.

C. In Vitro Antimicrobial Susceptibility Testing

The antimicrobial activity should be assessed against a panel of clinically relevant Gram-positive and Gram-negative bacteria, as well as fungal pathogens.

Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

  • Preparation of Inoculum: Prepare a bacterial suspension standardized to a 0.5 McFarland standard.

  • Serial Dilution: Perform a two-fold serial dilution of this compound in a 96-well plate containing cation-adjusted Mueller-Hinton broth.

  • Inoculation: Inoculate each well with the standardized bacterial suspension.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.[8]

Table 2: Predicted MIC Values for this compound Based on SAR of Analogs

MicroorganismGram StainPredicted MIC (µg/mL)
Staphylococcus aureusPositive4 - 16
Enterococcus faecalisPositive8 - 32
Escherichia coliNegative16 - 64
Pseudomonas aeruginosaNegative>64

Note: These are hypothetical values based on the known activity of quinoline and trifluoromethyl-containing compounds. The actual spectrum of activity needs to be determined experimentally.

IV. Future Directions and Conclusion

The structural features of this compound strongly suggest a high potential for significant biological activity, particularly in the realms of oncology and infectious diseases. While this guide has provided a predictive framework based on the established structure-activity relationships of its chemical cousins, empirical validation is paramount.

Future research should focus on the efficient synthesis of this compound, followed by a comprehensive evaluation of its cytotoxic and antimicrobial profiles. Mechanistic studies, including topoisomerase and DNA gyrase inhibition assays, will be crucial to elucidate its mode of action. Furthermore, medicinal chemistry efforts to synthesize and test a library of related analogs will help to refine the structure-activity relationships and potentially lead to the discovery of more potent and selective therapeutic candidates.

V. References

  • Köprülü, T. K., et al. (2025). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. Polycyclic Aromatic Compounds.

  • Ökten, S., et al. (2017). A SAR Study: Evaluation of Bromo Derivatives of 8-Substituted Quinolines as Novel Anticancer Agents. Letters in Drug Design & Discovery, 14(12), 1415-1424.

  • Ökten, S., et al. (2017). (PDF) A SAR Study: Evaluation of Bromo Derivatives of 8-Substituted Quinolines as Novel Anticancer Agents. ResearchGate.

  • Özenver, N., et al. (2023). Structure-activity relationship of anticancer drug candidate quinones. Turkish Journal of Chemistry, 47(1), 152-165.

  • Povar, I., et al. (2025). (PDF) Trifluoroacetyl-Substituted Quinolones as New Antibacterials Against Antibiotic Resistant Strains. ResearchGate.

  • Wang, L., et al. (2017). Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents. Molecules, 22(10), 1683.

  • Zhang, W., et al. (2020). Design, Synthesis, and Biological Evaluation of Novel Quinazoline Derivatives Possessing a Trifluoromethyl Moiety as Potential Antitumor Agents. Archiv der Pharmazie, 353(1), e1900257.

  • Janssen Pharmaceutica N.V. (2009). Diastereoselective synthesis process with 6-bromo-4-(3-chlorophenyl)-2-methoxy-quinoline. U.S. Patent 7,572,916 B2.

  • Tianjin Institute of Pharmaceutical Research. (2013). Synthesis process for 6-bromo-3-chlorophenyl-methyl-2-methoxy-quinoline. Chinese Patent CN102850269A.

  • Novartis AG. (2017). Inhibitors of the fibroblast growth factor receptor. U.S. Patent 9,695,165 B2.

  • Sathiyamoorthi, E., et al. (2024). Antimicrobial Efficacy of Trifluoro-Anilines Against Vibrio Species. Marine Drugs, 22(5), 223.

  • Ökten, S., et al. (2019). Biological evaluation of some quinoline derivatives with different functional groups as anticancer agents. Journal of Biochemical and Molecular Toxicology, 33(3), e22260.

  • Fischer, S., et al. (2016). Synthesis and biological evaluation of trifluoromethyl-containing auxin derivatives. Beilstein Journal of Organic Chemistry, 12, 1076-1082.

  • The University of North Carolina at Chapel Hill. (2012). Compositions and methods for nitric oxide therapeutics and biomedical applications. U.S. Patent 8,282,967 B2.

  • Kumar, A., et al. (2016). Synthesis and biological evaluation of novel quinoline analogs of ketoprofen as multidrug resistance protein 2 (MRP2) inhibitors. Bioorganic & Medicinal Chemistry Letters, 26(15), 3624-3628.

  • Thurston, D. E., & Pysz, I. (2021). NCI-60 – Knowledge and References. Taylor & Francis.

  • Holbeck, S. L., et al. (2010). Analysis of FDA-Approved Anti-Cancer Agents in the NCI60 Panel of Human Tumor Cell Lines. Molecular Cancer Therapeutics, 9(5), 1451-1460.

  • Reinhold, W. C., et al. (2017). Molecular genomic features associated with in vitro response of the NCI‐60 cancer cell line panel to natural products. Molecular Oncology, 11(4), 381-394.

  • Beier, P., et al. (2011). Synthesis of 2-trifluoromethylated quinolines from CF3-alkenes. Organic & Biomolecular Chemistry, 9(18), 6397-6404.

  • Gontijo, R. J., et al. (2020). Recent update on antibacterial and antifungal activity of quinoline scaffolds. Archiv der Pharmazie, 353(12), e2000238.

  • Revvity. (n.d.). NCI-60 Cancer Cell Lines: Research Applications & Analysis Guide.

  • Shanghai Institute of Pharmaceutical Industry. (2011). Process for preparing 2-bromo-6-fluoronaphthalene. WIPO Patent WO2011120351A1.

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An In-depth Technical Guide to 6-Bromo-2-trifluoromethylquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern medicinal chemistry and materials science, fluorinated heterocyclic compounds represent a cornerstone for innovation. Among these, 6-Bromo-2-trifluoromethylquinoline stands out as a pivotal building block. The strategic placement of a bromine atom at the 6-position offers a versatile handle for a multitude of cross-coupling reactions, while the trifluoromethyl group at the 2-position imparts unique electronic properties, enhances metabolic stability, and improves the pharmacokinetic profile of derivative compounds.[1][2][3][4][5][6]

This guide provides an in-depth technical overview of this compound, tailored for researchers, scientists, and drug development professionals. We will explore its synthesis, physicochemical properties, characteristic reactivity, and key applications, grounding our discussion in established protocols and mechanistic insights.

Synthesis of this compound

The construction of the 2-trifluoromethylquinoline scaffold is most effectively achieved through acid-catalyzed cyclization reactions involving a substituted aniline and a trifluoromethylated β-diketone. The Combes synthesis is a particularly relevant and powerful method for this transformation.[7][8][9]

The Combes Synthesis: A Mechanistic Perspective

The Combes synthesis involves the condensation of an arylamine with a β-diketone under acidic conditions to form a substituted quinoline.[7][8][9][10] For the synthesis of this compound, the logical precursors are 4-bromoaniline and 1,1,1-trifluoro-2,4-pentanedione (TFPD).

The reaction proceeds through several key steps:

  • Enamine Formation: The reaction initiates with the nucleophilic attack of the aniline nitrogen onto one of the carbonyl carbons of the β-diketone. This is followed by dehydration to form a Schiff base, which rapidly tautomerizes to the more stable enamine intermediate.[7][11]

  • Acid-Catalyzed Cyclization: The enamine undergoes an intramolecular electrophilic aromatic substitution, catalyzed by a strong acid like concentrated sulfuric acid (H₂SO₄) or polyphosphoric acid (PPA).[7][8] This is the rate-determining step.[7] The acid protonates the remaining carbonyl oxygen, activating it for the ring-closing reaction.

  • Dehydration: The resulting cyclic intermediate is then dehydrated, again under the harsh acidic and thermal conditions, to form the aromatic quinoline ring.

Recent studies have shown that using a mixture of polyphosphoric acid and an alcohol, which generates a polyphosphoric ester (PPE) catalyst, can be more effective than sulfuric acid as the dehydrating agent.[7]

Detailed Experimental Protocol: Combes Synthesis

This protocol is adapted from established methodologies for Combes quinoline synthesis and tailored for the specific target molecule.

Materials:

  • 4-Bromoaniline

  • 1,1,1-Trifluoro-2,4-pentanedione (TFPD)

  • Polyphosphoric Acid (PPA)

  • Toluene

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Ethyl Acetate

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-bromoaniline (1.0 eq) and 1,1,1-trifluoro-2,4-pentanedione (1.1 eq).

  • Acid Addition: Carefully add polyphosphoric acid (PPA) (10 wt eq) to the mixture. The addition of PPA is highly exothermic and should be done with caution.

  • Heating: Heat the reaction mixture to 130-140 °C and stir vigorously for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: After completion, cool the reaction mixture to room temperature and then carefully pour it onto crushed ice. This will hydrolyze the PPA.

  • Neutralization: Slowly neutralize the acidic aqueous mixture by adding saturated NaHCO₃ solution until the pH is approximately 7-8. Be cautious as this will generate CO₂ gas.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volumes).

  • Washing & Drying: Combine the organic layers and wash with water and then brine. Dry the organic layer over anhydrous MgSO₄.

  • Purification: Filter off the drying agent and concentrate the organic solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford this compound as a solid.

Synthetic Workflow Diagram

SynthesisWorkflow cluster_reactants Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification 4-Bromoaniline 4-Bromoaniline ReactionVessel Combine & Heat (PPA, 130-140°C) 4-Bromoaniline->ReactionVessel TFPD 1,1,1-Trifluoro-2,4-pentanedione TFPD->ReactionVessel Quench Quench (Ice Water) ReactionVessel->Quench Cool Neutralize Neutralize (NaHCO3) Quench->Neutralize Extract Extract (Ethyl Acetate) Neutralize->Extract Purify Column Chromatography Extract->Purify Dry & Concentrate Product This compound Purify->Product

Caption: Workflow for the synthesis of this compound.

Physicochemical and Spectroscopic Data

The physicochemical properties of trifluoromethyl-substituted quinolines are crucial for predicting their behavior in chemical and biological systems.[2] The trifluoromethyl group significantly increases lipophilicity and metabolic stability.[2][3][4]

Key Physical Properties
PropertyValueNotes
Molecular FormulaC₁₀H₅BrF₃N
Molecular Weight276.05 g/mol
AppearanceOff-white to yellow solidTypical for this class of compound.
Lipophilicity (logP)> 3.5 (Predicted)The CF₃ and Br groups increase lipid solubility.
Spectroscopic Characterization (¹H and ¹³C NMR)

NMR spectroscopy is essential for confirming the structure of the synthesized compound.[12][13] The following are predicted and typical chemical shifts for this compound in CDCl₃.

¹H NMR Data

Proton PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-3~7.8d~8.8
H-4~8.2d~8.8
H-5~8.3d~2.2
H-7~7.8dd~9.0, 2.2
H-8~8.0d~9.0

¹³C NMR Data

Carbon PositionChemical Shift (δ, ppm)Notes
C-2~147 (q)Coupled to ³F atoms (³JCF)
C-3~122
C-4~137
C-4a~129
C-5~130
C-6~121C-Br
C-7~133
C-8~128
C-8a~148
CF₃~122 (q)Coupled to ¹³C (¹JCF)

Note: Actual chemical shifts and coupling constants can vary based on experimental conditions.[12]

Chemical Reactivity and Key Transformations

The reactivity of this compound is dominated by the bromine atom at the C-6 position, which is an excellent handle for palladium-catalyzed cross-coupling reactions. This allows for the introduction of a wide variety of substituents, making it a valuable intermediate in drug discovery.[14]

Palladium-Catalyzed Cross-Coupling Reactions

The Suzuki-Miyaura coupling is one of the most powerful and widely used methods for forming carbon-carbon bonds.[15][16] It involves the reaction of an organohalide with an organoboron compound, catalyzed by a palladium(0) complex.[15]

General Catalytic Cycle (Suzuki-Miyaura):

  • Oxidative Addition: The active Pd(0) catalyst inserts into the C-Br bond of the quinoline, forming a Pd(II) intermediate.[15][17]

  • Transmetalation: The organic group from the boronic acid (or ester) is transferred to the palladium center, displacing the halide. This step requires a base to activate the organoboron species.[15][18]

  • Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated, regenerating the Pd(0) catalyst and forming the final product.[15][17]

Representative Protocol: Suzuki-Miyaura Coupling

Materials:

  • This compound

  • Arylboronic acid (e.g., 4-methoxyphenylboronic acid)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Solvent (e.g., Dioxane/Water, Toluene/Water, or DMF)

Procedure:

  • Inert Atmosphere: To a Schlenk flask, add this compound (1.0 eq), the arylboronic acid (1.2-1.5 eq), and the base (2.0-3.0 eq).

  • Degassing: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Solvent & Catalyst Addition: Add the degassed solvent system, followed by the palladium catalyst (1-5 mol%).

  • Heating: Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Workup: Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over MgSO₄, and concentrate. Purify the residue by column chromatography to yield the coupled product.

Reactivity Hub Diagram

ReactivityHub cluster_quinoline This compound cluster_reactions Key Transformations at C-6 Quinoline Suzuki Suzuki Coupling (Aryl/Alkenyl Boronic Acids) Quinoline->Suzuki Pd(0), Base Sonogashira Sonogashira Coupling (Terminal Alkynes) Quinoline->Sonogashira Pd(0), Cu(I), Base Buchwald Buchwald-Hartwig Amination (Amines) Quinoline->Buchwald Pd(0), Ligand, Base Stille Stille Coupling (Organostannanes) Quinoline->Stille Pd(0)

Caption: Key cross-coupling reactions involving the C-6 bromo position.

Applications in Drug Discovery and Materials Science

The 2-trifluoromethylquinoline scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous compounds with a wide range of biological activities.[14][19] The incorporation of the CF₃ group often leads to enhanced efficacy and better pharmacokinetic properties.[1][3]

Anticancer Activity

Many quinoline derivatives have been investigated as potent anticancer agents.[14][20][21][22] They can target various critical signaling pathways that are dysregulated in cancer, such as the PI3K/Akt/mTOR pathway, which controls cell growth and survival.[14] The 6-bromo position allows for the introduction of diverse substituents that can fine-tune the molecule's binding affinity and selectivity for specific protein kinases within these pathways.

Antimalarial and Antimicrobial Agents

The quinoline core is famously the basis for antimalarial drugs like chloroquine.[20] Trifluoromethylated quinoline derivatives have also been explored as potential agents against malaria and other infectious diseases.[20][23][24] The CF₃ group can enhance the compound's ability to penetrate cell membranes of pathogens.[23]

Materials Science

The rigid, planar structure and unique electronic properties of substituted quinolines make them attractive candidates for applications in materials science, such as in the development of organic light-emitting diodes (OLEDs) and chemical sensors. The ability to functionalize the 6-position allows for the tuning of photophysical properties and the attachment of the quinoline core to polymer backbones or surfaces.

Conclusion

This compound is a highly valuable and versatile synthetic intermediate. Its preparation via the robust Combes synthesis is well-established. The compound's true power lies in the strategic combination of the trifluoromethyl group, which confers desirable drug-like properties, and the reactive bromine handle, which opens the door to a vast chemical space through modern cross-coupling chemistry. For researchers in drug discovery and materials science, a thorough understanding of the synthesis, reactivity, and potential of this scaffold is essential for the design and development of next-generation functional molecules.

References

  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Quinoline.
  • Wikipedia. Combes quinoline synthesis.
  • Organic Chemistry. Combes Quinoline Synthesis Mechanism. YouTube, 2021.
  • Thakur, G.S., Gupta, A.K., & Jain, S.K. SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series.
  • Slideshare. synthesis of quinoline derivatives and its applications.
  • International Journal of Chemical Studies. Recent advances in trifluoromethyl quinazoline derivatives: From antimalarial to antitumor applications. 2024.
  • Exploring Heterocyclic Chemistry: Synthesis of Trifluoromethyl Quinolines.
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  • † 1H-NMR and 13C-NMR Spectra.
  • National Institutes of Health. Synthesis of Novel Arylhydrazones Bearing 8-Trifluoromethyl Quinoline: Crystal Insights, Larvicidal Activity, ADMET Predictions, and Molecular Docking Studies. 2025.
  • PubMed. Exploring the potency of 6-bromo-3-methylquinoline analogues as prostaglandin F2α inhibitors. 2025.
  • PubMed Central. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways.
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  • NINGBO INNO PHARMCHEM CO.,LTD. The Importance of Trifluoromethylated Aromatic Compounds in Modern Drug Discovery.
  • Gould-Jacobs Reaction.
  • RSC Publishing. Synthesis of 2-trifluoromethylated quinolines from CF3-alkenes.
  • Chemistry Stack Exchange. Elucidating an unknown compound using 1H- and 13C-NMR spectral data. 2021.
  • The Stereochemical Course of Pd-Catalyzed Suzuki Reactions Using Primary Alkyltrifluoroborate Nucleophiles. 2021.
  • Chemistry LibreTexts. 17.2: Palladium catalyzed couplings. 2020.
  • Advancing 6-bromo-7-[11C]methylpurine ([11C]BMP) for clinical PET imaging of MRP1.
  • Basic 1H- and 13C-NMR Spectroscopy.
  • University of Windsor. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.
  • ResearchGate. General scheme of the Gould–Jacobs quinoline synthesis.
  • MDPI. Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds.
  • Biotage. Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300 oC.
  • Mesbah Energy. Spectroscopy 13C NMR and 1H NMR. 2021.
  • MDPI. Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. 2017.
  • National Institutes of Health. Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs. 2023.
  • MDPI. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.
  • Google Patents. CN102850269A - Synthesis process for 6-bromo-3-chlorophenyl-methyl-2-methoxy-quinoline.
  • PubMed. Applications of Fluorine in Medicinal Chemistry. 2015.
  • Arabian Journal of Chemistry. Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives.
  • Atlantis Press. Synthesis of 6-bromo-4-iodoquinoline.
  • PubChem. 6-Bromo-3-(2-fluoro-3-methoxybenzyl)-2-methoxyquinoline.
  • ResearchGate. The role of fluorine in medicinal chemistry. 2025.
  • ResearchGate. Activation of 6-bromoquinoline by nitration: Synthesis of morpholinyl and piperazinyl quinolones. 2025.

Sources

spectroscopic data of 6-Bromo-2-trifluoromethylquinoline (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of 6-Bromo-2-trifluoromethylquinoline

This guide provides a comprehensive analysis of the key spectroscopic data—Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy—for the characterization of this compound. Designed for researchers, chemists, and drug development professionals, this document moves beyond a simple data repository. It delves into the causality behind experimental choices, offers field-proven insights for data acquisition, and provides a framework for interpreting the spectral data to validate the molecular structure with a high degree of confidence.

This compound is a halogenated quinoline derivative of significant interest in medicinal chemistry and materials science. The quinoline core is a prevalent scaffold in numerous FDA-approved drugs, while the trifluoromethyl (-CF₃) group is a crucial bioisostere used to enhance metabolic stability, lipophilicity, and binding affinity. The bromine atom at the 6-position serves as a versatile synthetic handle, enabling further molecular elaboration through cross-coupling reactions. Accurate and unambiguous structural confirmation of this building block is paramount, and a multi-technique spectroscopic approach is the gold standard for this purpose.

Molecular PropertyValue
Chemical Formula C₁₀H₅BrF₃N
Molecular Weight 276.05 g/mol [1]
CAS Number 176722-64-8[1][2]
Appearance Typically a solid at room temperature

Mass Spectrometry (MS): Unveiling the Molecular Mass and Isotopic Signature

Mass spectrometry provides the most direct evidence of a compound's molecular weight and elemental composition, particularly through its isotopic pattern. For this compound, the presence of bromine, with its two abundant natural isotopes (⁷⁹Br at 50.7% and ⁸¹Br at 49.3%), is the most defining feature in the mass spectrum.

Expected Mass Spectrum Data

An electron ionization (EI) or electrospray ionization (ESI) mass spectrum is expected to show a characteristic pair of molecular ion peaks separated by 2 m/z units, with nearly equal intensity (approximately 1:1 ratio).

IonCalculated m/zExpected Relative IntensityDescription
[M]⁺ (C₁₀H₅⁷⁹BrF₃N)⁺274.96~100%Molecular ion with ⁷⁹Br isotope
[M+2]⁺ (C₁₀H₅⁸¹BrF₃N)⁺276.96~97%Molecular ion with ⁸¹Br isotope

Fragmentation Pattern: The quinoline ring is relatively stable, but fragmentation can occur. A primary fragmentation pathway involves the loss of the trifluoromethyl group or the bromine atom.

M [C₁₀H₅BrF₃N]⁺˙ m/z ≈ 275/277 M_minus_CF3 [M - CF₃]⁺ m/z = 206/208 M->M_minus_CF3 - •CF₃ M_minus_Br [M - Br]⁺ m/z = 196 M->M_minus_Br - •Br cluster_workflow NMR Analysis Workflow Prep Sample Preparation (10-20 mg in 0.6 mL CDCl₃) H1 ¹H NMR Acquisition (400 MHz, 16 scans) Prep->H1 F19 ¹⁹F NMR Acquisition (376 MHz, 64 scans) H1->F19 C13 ¹³C NMR Acquisition (101 MHz, 1024+ scans) F19->C13 Process Data Processing (FT, Phasing, Referencing) C13->Process Analysis Structural Elucidation Process->Analysis

Sources

Unlocking the Therapeutic Potential of 6-Bromo-2-trifluoromethylquinoline: A Guide to Emerging Research Frontiers

Author: BenchChem Technical Support Team. Date: January 2026

Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential Article 12/10/2023 Luis Alcalde-Velasco Ana Martín-González Luis R. Domingo Mar Ríos-Gutiérrez Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential Article 12/10/2023 Luis Alcalde-Velasco Ana Martín-González Luis R. Domingo Mar Ríos-Gutiérrez Recent Advances in the C–H-Functionalization of the Distal Positions in Pyridines and Quinolines Article 26/08/2016 M. S. A. Afsar D. Levin V. Gevorgyan Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review Article 11/09/2020 Thibaut Liot Nadine Kuhl Joanna Wencel-Delord Françoise Colobert _ Comprehensive review on current developments of quinoline-based anticancer agents Article 15/07/2022 Jaskiran Kaur Meenu Talwar Preet Mohan Maninder Karan Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review Article 11/09/2020 Thibaut Liot Nadine Kuhl Joanna Wencel-Delord Françoise Colobert Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress Article 24/05/2024 Poonam Sharma Anil Kumar Pawan Kumar The Versatile Quinoline and Its Derivatives as anti-Cancer Agents: An Overview Article 19/04/2022 Priyanka Singh Pooja A. Chawla Barkha Sharma Tarun Garg G. Goyal Quinoline-Based Hybrid Compounds with Antimalarial Activity Article 08/09/2023 Nontokozo Z. Mbatha Mbali S. Mkhize Sanyogita Puri Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review Article 21/08/2020 Mohamed F. Mady Mohamed A. A. Abushahba Mohamed I. Attia Mohamed A. M. Abdel-Hamed Gamal A. El-Hiti Hany M. A. Mohamed Drug discovery studies on quinoline-based derivatives as potential antimalarial agents Article 04/03/2022 Sarab Preet Prabodh Chander Sushil Kumar The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design Article 28/06/2024 Ana S. P. Ribeiro Ricardo J. F. C. Silva Ricardo M. R. M. F. Santos Maria M. M. Santos Drug discovery studies on quinoline-based derivatives as potential antimalarial agents Article 04/03/2022 Sarab Preet Prabodh Chander Sushil Kumar Recent Advances in the C–H-Functionalization of the Distal Positions in Pyridines and Quinolines Article 26/08/2016 M. S. A. Afsar D. Levin V. Gevorgyan Recent Progress in the Development of Quinoline Derivatives for the Exploitation of Anti-Cancer Agents Article 01/05/2021 Ruo-Jun Man Nasreen Jeelani Chongchen Zhou Yu-Shun Yang Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review Article 11/09/2020 Thibaut Liot Nadine Kuhl Joanna Wencel-Delord Françoise Colobert Drug discovery studies on quinoline-based derivatives as potential antimalarial agents Article 04/03/2022 Sarab Preet Prabodh Chander Sushil Kumar

Abstract

The quinoline scaffold is a cornerstone of medicinal chemistry, renowned for its presence in a multitude of clinically significant therapeutic agents.[1][2] The strategic functionalization of this privileged heterocycle offers a robust platform for the development of novel drugs. This technical guide focuses on 6-Bromo-2-trifluoromethylquinoline, a compound uniquely poised for exploration in modern drug discovery. The convergence of a reactive bromine handle at the C6 position and the metabolic and electronic stability conferred by the trifluoromethyl group at C2 creates a molecule with vast, untapped potential.[3] We present a forward-looking analysis of promising research avenues, grounded in the established bioactivity of related analogues, and provide detailed, actionable protocols to catalyze investigation in oncology, infectious diseases, and neuroscience.

The Strategic Value of the this compound Scaffold

The quinoline core is a heterocyclic aromatic system that has been instrumental in the fight against diseases ranging from malaria to cancer.[4][5] Its enduring relevance stems from its ability to interact with diverse biological targets. The specific substitution pattern of this compound provides two key strategic advantages for the medicinal chemist:

  • The Trifluoromethyl (CF₃) Group at C2: This powerful electron-withdrawing group is a staple in modern drug design.[3] Its inclusion can significantly enhance key pharmacokinetic properties, including metabolic stability, lipophilicity, and bioavailability.[6][7] The C-F bond is exceptionally strong, rendering the CF₃ group resistant to metabolic degradation, thereby increasing the compound's half-life.[7] Furthermore, it can improve a molecule's binding affinity to target proteins through favorable electrostatic interactions.[7]

  • The Bromo (Br) Group at C6: The bromine atom is more than a simple substituent; it is a versatile synthetic handle. Its position on the carbocyclic ring of the quinoline scaffold makes it an ideal site for late-stage functionalization via transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira).[8][9][10] This allows for the rapid generation of diverse chemical libraries, enabling extensive Structure-Activity Relationship (SAR) studies to optimize potency and selectivity.[11]

1.1 Physicochemical Profile

A foundational understanding of the molecule's properties is critical for designing effective experiments. While extensive experimental data for this specific molecule is nascent, its key attributes can be predicted based on its structure.

PropertyPredicted Value / CharacteristicSignificance in Drug Discovery
Molecular Formula C₁₀H₅BrF₃NDefines the elemental composition and molecular weight.
Molecular Weight ~278.05 g/mol Falls within the range suitable for oral bioavailability (Lipinski's Rule of Five).
logP (Lipophilicity) Moderately HighThe CF₃ and Br groups increase lipophilicity, which can enhance membrane permeability but may also impact solubility.[7][12]
pKa Weakly BasicThe quinoline nitrogen provides a site for protonation, which can influence solubility and receptor interactions.[13]
Reactivity C6-Br bond amenable to cross-coupling.[8][9]Enables facile diversification for SAR studies.
Frontier Research Area 1: Oncology

The quinoline scaffold is present in numerous approved and investigational anticancer agents.[14][15][16] Derivatives have been shown to exert their effects through various mechanisms, including kinase inhibition, DNA intercalation, and disruption of cell signaling pathways.[17] The unique electronic signature of this compound makes it a compelling candidate for development as a novel anticancer agent.

2.1 Rationale: Targeting Receptor Tyrosine Kinase (RTK) Pathways

Many quinoline derivatives are potent inhibitors of RTKs, such as c-Met, which are frequently dysregulated in various cancers.[18][19] The trifluoromethyl group can enhance binding to the ATP pocket of kinases, while the C6 position offers a vector for introducing moieties that can improve selectivity and potency. The research hypothesis is that derivatization at the C6 position can lead to potent and selective inhibitors of oncogenic kinases.

2.2 Proposed Research Workflow: From Hit to Lead

A systematic approach is required to explore the anticancer potential of this scaffold. The workflow below outlines a logical progression from initial screening to the identification of a lead candidate.

anticancer_workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: SAR Exploration via Suzuki Coupling cluster_2 Phase 3: Lead Optimization A This compound B Cytotoxicity Screening (e.g., MTT Assay vs. Cancer Cell Panel) A->B Test Initial Compound C Synthesize C6-Aryl/Heteroaryl Library B->C If Active (IC50 < 10 µM) D Kinase Inhibition Profiling (e.g., c-Met, EGFR, VEGFR) C->D Evaluate Analogs E In Vitro ADME Profiling (Solubility, Permeability, Metabolic Stability) D->E Identify Potent/Selective Inhibitor F In Vivo Xenograft Model Evaluation E->F Test Promising Candidate G G F->G Assess Efficacy

Caption: Proposed workflow for the discovery of anticancer agents.

2.3 Detailed Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This protocol details the synthesis of a small library of C6-aryl derivatives for initial SAR studies.

  • Objective: To replace the C6-bromine with various aryl and heteroaryl groups to probe the steric and electronic requirements for biological activity.

  • Rationale: The Suzuki-Miyaura reaction is a robust and versatile palladium-catalyzed cross-coupling method, tolerant of a wide range of functional groups, making it ideal for medicinal chemistry applications.[20]

  • Procedure:

    • Reaction Setup: To a flame-dried Schlenk tube under an inert atmosphere (Argon), add this compound (1.0 eq.), the desired aryl/heteroaryl boronic acid (1.2 eq.), palladium catalyst [e.g., Pd(PPh₃)₄, 5 mol%], and a base (e.g., K₂CO₃, 2.0 eq.).

    • Solvent Addition: Add a degassed solvent mixture, such as DMF/H₂O (4:1). The use of a biphasic system with a phase-transfer catalyst can sometimes improve yields.

    • Reaction: Heat the mixture to 90°C and monitor the reaction progress by TLC or LC-MS. Typical reaction times are 4-12 hours.

    • Work-up: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate.

    • Purification: Concentrate the crude product under reduced pressure and purify by column chromatography on silica gel to yield the desired C6-functionalized quinoline.

    • Validation: Confirm the structure and purity of the final compounds using ¹H NMR, ¹³C NMR, and HRMS.

Frontier Research Area 2: Infectious Diseases

Quinoline derivatives form the backbone of several critical antimalarial drugs, including chloroquine and mefloquine.[4][13][21] Their primary mechanism often involves interfering with heme detoxification in the parasite's digestive vacuole.[2] The unique properties of this compound suggest it could serve as a scaffold for novel anti-infective agents, potentially overcoming existing resistance mechanisms.[5]

3.1 Rationale: Development of Novel Antimalarial Agents

The emergence of drug-resistant strains of Plasmodium falciparum necessitates the development of new antimalarial agents.[5][21] The lipophilicity imparted by the CF₃ and Br groups may enhance the accumulation of this compound derivatives in the parasite's acidic food vacuole, a key attribute for antimalarial activity.[4] The C6-bromo position provides a site to introduce side chains, similar to those in chloroquine, that are crucial for efficacy and for potentially reversing resistance.

3.2 Proposed Mechanism of Action & Derivatization Strategy

We hypothesize that a C6-linked diaminoalkane side chain will enhance accumulation in the food vacuole and interfere with hemozoin formation.

antimalarial_moa cluster_0 Plasmodium Food Vacuole cluster_1 Synthetic Strategy Core C6-Derivatized Quinoline (Lipophilic, Weakly Basic) Heme Toxic Free Heme Core->Heme π-π Stacking Hemozoin Inert Hemozoin Crystal Core->Hemozoin Inhibition Heme->Hemozoin Biocrystallization Hemoglobin Hemoglobin Hemoglobin->Heme Digestion Start This compound Coupling Buchwald-Hartwig Amination Start->Coupling Product Target Analog Coupling->Product SideChain Diaminoalkane (e.g., N,N-diethylethylenediamine) SideChain->Coupling

Caption: Hypothesized mechanism and synthetic route for antimalarials.

3.3 Detailed Experimental Protocol: In Vitro Antimalarial Assay

This protocol describes a standard method for assessing the efficacy of synthesized compounds against P. falciparum.

  • Objective: To determine the 50% inhibitory concentration (IC₅₀) of this compound derivatives against chloroquine-sensitive and chloroquine-resistant strains of P. falciparum.

  • Rationale: The SYBR Green I-based fluorescence assay is a widely used, high-throughput method for measuring parasite proliferation by quantifying the amount of parasitic DNA.

  • Procedure:

    • Parasite Culture: Maintain asynchronous cultures of P. falciparum (e.g., 3D7 and Dd2 strains) in human O+ erythrocytes in RPMI-1640 medium supplemented with Albumax II.

    • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO and add them to a 96-well plate. Include chloroquine and artesunate as positive controls and a DMSO-only vehicle as a negative control.

    • Assay Initiation: Add parasitized red blood cells (2% parasitemia, 2% hematocrit) to each well and incubate for 72 hours under standard culture conditions (5% CO₂, 5% O₂, 90% N₂).

    • Lysis and Staining: After incubation, lyse the cells by adding a lysis buffer containing SYBR Green I dye.

    • Fluorescence Reading: Incubate the plate in the dark for 1 hour, then measure the fluorescence using a microplate reader (excitation: 485 nm, emission: 530 nm).

    • Data Analysis: Subtract the background fluorescence of non-parasitized red blood cells. Plot the fluorescence intensity against the log of the compound concentration and determine the IC₅₀ value using a non-linear regression model (e.g., log(inhibitor) vs. response).

Frontier Research Area 3: Neuroscience

Quinoline derivatives have shown promise as neuroprotective agents, exhibiting antioxidant, anti-inflammatory, and enzyme-inhibiting properties relevant to neurodegenerative diseases like Alzheimer's and Parkinson's.[22][23][24] Oxidative stress is a key pathological factor in these conditions.[25] The unique electronic properties of the this compound scaffold could be leveraged to design novel neuroprotective agents.

4.1 Rationale: Multi-Target-Directed Ligands for Alzheimer's Disease

A multi-target approach is considered highly attractive for complex diseases like Alzheimer's.[26] The this compound scaffold can be functionalized to simultaneously target key pathological pathways:

  • Antioxidant Activity: The quinoline ring itself can act as a radical scavenger.

  • Enzyme Inhibition: Derivatives can be designed to inhibit enzymes like acetylcholinesterase (AChE) or monoamine oxidase (MAO-B).[22][24]

  • Metal Chelation: Certain substitution patterns can chelate excess metal ions (e.g., Cu²⁺, Zn²⁺) implicated in amyloid-β aggregation.

4.2 Proposed Derivatization and Evaluation Workflow

The C6 position is ideal for introducing functionalities known to impart neuroprotective effects, such as phenolic or propargylamine groups.

neuro_workflow cluster_0 Screening Assays A This compound B Synthesize C6-Derivatives (e.g., Phenols, Propargylamines) A->B C In Vitro Screening Cascade B->C D Antioxidant Assay (DPPH/ORAC) C->D E Enzyme Inhibition (AChE / MAO-B) C->E F Neuroprotection Assay (H₂O₂-induced stress in SH-SY5Y cells) C->F G Identify Multi-Target Lead D->G E->G F->G

Caption: Workflow for developing multi-target neuroprotective agents.

4.3 Detailed Experimental Protocol: Neuroprotection Assay

This protocol assesses the ability of synthesized compounds to protect neuronal cells from oxidative stress-induced death.

  • Objective: To evaluate the cytoprotective effect of this compound derivatives against hydrogen peroxide (H₂O₂)-induced toxicity in a human neuroblastoma cell line (SH-SY5Y).

  • Rationale: H₂O₂ is a common laboratory agent used to induce oxidative stress and mimic the conditions found in neurodegenerative diseases. The MTT assay is a colorimetric method to assess cell viability.[25][27]

  • Procedure:

    • Cell Culture: Culture SH-SY5Y cells in DMEM/F12 medium supplemented with 10% FBS and penicillin/streptomycin.

    • Cell Seeding: Seed cells into a 96-well plate at a density of 1x10⁴ cells/well and allow them to adhere for 24 hours.

    • Pre-treatment: Treat the cells with various concentrations of the test compounds for 2 hours. Include a known antioxidant (e.g., Trolox) as a positive control.

    • Oxidative Insult: Add H₂O₂ to the wells (final concentration typically 100-200 µM) to induce oxidative stress. Maintain a set of untreated cells as a negative control and a set of cells treated only with H₂O₂ as a toxicity control. Incubate for another 24 hours.

    • Viability Assessment (MTT Assay):

      • Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

      • Remove the medium and dissolve the resulting formazan crystals in DMSO.

      • Measure the absorbance at 570 nm using a microplate reader.

    • Data Analysis: Calculate cell viability as a percentage relative to the untreated control cells. Plot cell viability against compound concentration to determine the protective effect.

Conclusion and Future Outlook

This compound is a molecule of significant strategic importance, standing at the intersection of established medicinal chemistry principles and modern synthetic innovation. The dual functionality of a metabolically robust, electron-withdrawing CF₃ group and a synthetically versatile C6-bromo handle provides an exceptional platform for generating novel therapeutic candidates. The research areas outlined in this guide—oncology, infectious disease, and neuroscience—represent fields of high unmet medical need where this scaffold shows immense promise. The provided workflows and detailed protocols are intended to serve as a launchpad for rigorous scientific inquiry, empowering researchers to rapidly explore the vast chemical space accessible from this unique starting material and unlock its full therapeutic potential.

References
  • YMER. (2023). Pharmacological Potential of Quinoline Derivatives as Anti- Malarial Agents. YMER, 22(03).
  • Preet, S., Chander, P., & Kumar, S. (2022). Drug discovery studies on quinoline-based derivatives as potential antimalarial agents. Journal of Biomolecular Structure and Dynamics.
  • Diao, T., et al. (2015). Transition-Metal-Catalyzed Site-Selective C–H Functionalization of Quinolines beyond C2 Selectivity. ACS Catalysis.
  • Liot, T., et al. (2020). Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. Molecules.
  • Singh, P., et al. (2022). The Versatile Quinoline and Its Derivatives as anti-Cancer Agents: An Overview. Journal of the Turkish Chemical Society, Section A: Chemistry.
  • Afsar, M. S. A., et al. (2016). Recent Advances in the C–H-Functionalization of the Distal Positions in Pyridines and Quinolines. Synthesis.
  • Chavan, N. D., et al. (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances.
  • Kaur, J., et al. (2022). Comprehensive review on current developments of quinoline-based anticancer agents. Journal of Heterocyclic Chemistry.
  • Verma, G., et al. (2024). Exploring Quinoline Derivatives: Their Antimalarial Efficacy and Structural Features. Current Medicinal Chemistry.
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An In-depth Technical Guide on the Core Mechanism of Action of 6-Bromo-2-trifluoromethylquinoline

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed exploration of the potential mechanisms of action for 6-Bromo-2-trifluoromethylquinoline. As a novel compound with a hitherto uncharacterized specific biological role, this document synthesizes information from structurally related quinoline derivatives to propose scientifically grounded hypotheses for its mode of action. Furthermore, it outlines a comprehensive suite of experimental protocols to systematically investigate and validate these potential mechanisms, offering a roadmap for researchers and drug development professionals.

Introduction: The Quinoline Scaffold and the Promise of this compound

The quinoline scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory effects.[1][2][3][4][5] The specific biological profile of a quinoline derivative is intricately determined by the nature and position of its substituents.

This compound is a synthetic quinoline derivative featuring two key substitutions: a bromine atom at the 6-position and a trifluoromethyl group at the 2-position. The trifluoromethyl group is known to enhance metabolic stability and lipophilicity, which can improve cell membrane permeability and target engagement. The bromine atom can influence the electronic properties of the quinoline ring system and provide a site for further chemical modification. While the definitive mechanism of action for this compound is yet to be elucidated, the extensive research on analogous compounds allows for the formulation of several compelling hypotheses.

This guide will delve into these potential mechanisms, drawing parallels with known bioactive quinolines, and provide detailed experimental workflows to systematically test these hypotheses.

Hypothesized Mechanisms of Action Based on Structural Analogs

Based on the known biological activities of a wide range of quinoline derivatives, we can postulate several primary mechanisms of action for this compound.

Inhibition of P-glycoprotein (P-gp) and Reversal of Multidrug Resistance

A significant challenge in cancer chemotherapy is the development of multidrug resistance (MDR), often mediated by the overexpression of ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp).[6][7] P-gp functions as an efflux pump, actively removing a wide array of chemotherapeutic drugs from cancer cells, thereby reducing their intracellular concentration and efficacy.[7] Several quinoline derivatives have been identified as potent P-gp inhibitors, capable of reversing MDR.[6][7][8][9][10]

The lipophilic nature imparted by the trifluoromethyl group in this compound may facilitate its interaction with the transmembrane domains of P-gp, a common feature of P-gp inhibitors.

Antimicrobial and Antiviral Activity

The quinoline core is fundamental to many antimicrobial and antiviral drugs.[1][3]

  • Antibacterial Action: Quinolone and quinoline derivatives can exert their antibacterial effects through various mechanisms, including the inhibition of essential bacterial enzymes like DNA gyrase and topoisomerase IV, which are crucial for DNA replication and repair.[11][12] Some quinolines have also been shown to disrupt bacterial cell division by targeting the FtsZ protein or by inducing redox imbalance.[2]

  • Antiviral Action: The antiviral activity of quinoline derivatives has been demonstrated against a range of viruses.[13][14] Mechanisms can include the inhibition of viral replication, as seen with some 2,8-bis(trifluoromethyl)quinoline derivatives against the Zika virus, or interference with the early stages of viral infection.[14][15] The aromatic quinoline structure can engage in hydrophobic interactions with viral proteins or nucleic acids, disrupting their function.[16]

Enzyme Inhibition

The quinoline scaffold has been successfully employed to develop inhibitors for a variety of enzymes implicated in disease.

  • Cytochrome P450 (CYP) Inhibition: Quinoline and its derivatives are known to interact with and, in some cases, inhibit cytochrome P450 enzymes, which are central to drug metabolism.[17][18][19] For instance, CYP2E1 and CYP2A6 have been identified as key enzymes in the metabolism of quinoline itself.[17][18] The potential for this compound to inhibit specific CYP isoforms could have significant implications for its pharmacokinetic profile and potential drug-drug interactions.

  • Prostaglandin Synthase Inhibition: Certain quinoline derivatives have been investigated as inhibitors of prostaglandin synthases. For example, analogues of 6-bromo-3-methylquinoline have been studied as potential inhibitors of prostaglandin F2α (PGF2α) synthase, an enzyme associated with preterm labor.[20][21] Additionally, quinoline-3-carboxamides have been identified as inhibitors of hematopoietic prostaglandin D synthase (H-PGDS).[22]

  • Topoisomerase Inhibition: Some bromo-substituted quinoline derivatives have demonstrated anticancer activity by inhibiting topoisomerase I, an enzyme that relaxes supercoiled DNA and is essential for DNA replication and transcription.[23][24][25]

Anti-inflammatory Activity

Novel hybrids of quinoline with other heterocyclic systems have shown promise as anti-inflammatory agents through the dual inhibition of cyclooxygenase-2 (COX-2) and 15-lipoxygenase (15-LOX), key enzymes in the inflammatory cascade.[26]

Proposed Experimental Workflows for Mechanistic Elucidation

To systematically investigate the hypothesized mechanisms of action for this compound, a multi-pronged experimental approach is proposed.

Workflow for P-glycoprotein Inhibition

P_gp_inhibition_workflow cluster_invitro In Vitro Assays cluster_cell_based Cell-Based Assays cluster_insilico In Silico Studies rhodamine_assay Rhodamine 123 Efflux Assay mdr_cell_cytotoxicity Cytotoxicity Assay in MDR Cancer Cells rhodamine_assay->mdr_cell_cytotoxicity calcein_am_assay Calcein-AM Efflux Assay calcein_am_assay->mdr_cell_cytotoxicity atpase_assay P-gp ATPase Activity Assay atpase_assay->mdr_cell_cytotoxicity drug_accumulation Chemotherapeutic Drug Accumulation Assay mdr_cell_cytotoxicity->drug_accumulation docking Molecular Docking with P-gp drug_accumulation->docking start This compound start->rhodamine_assay Test Compound start->calcein_am_assay Test Compound start->atpase_assay Test Compound

Caption: Experimental workflow to assess P-gp inhibition.

Detailed Protocols:

  • Rhodamine 123 Efflux Assay:

    • Principle: Rhodamine 123 is a fluorescent substrate of P-gp. Inhibition of P-gp will lead to increased intracellular accumulation of rhodamine 123.

    • Method:

      • Culture P-gp overexpressing cells (e.g., MES-SA/DX5) and their parental sensitive cell line.

      • Pre-incubate cells with varying concentrations of this compound or a known P-gp inhibitor (e.g., verapamil) for 1 hour.

      • Add rhodamine 123 and incubate for a further 90 minutes.

      • Wash cells to remove extracellular dye.

      • Lyse the cells and measure the intracellular fluorescence using a plate reader.

      • An increase in fluorescence in the presence of the test compound indicates P-gp inhibition.[10]

  • Cytotoxicity Assay in MDR Cancer Cells:

    • Principle: To determine if this compound can sensitize MDR cancer cells to chemotherapeutic drugs.

    • Method:

      • Seed MDR cells (e.g., KB/VCR) in 96-well plates.

      • Treat cells with a range of concentrations of a chemotherapeutic agent (e.g., vincristine) in the presence or absence of a non-toxic concentration of this compound.

      • Incubate for 48-72 hours.

      • Assess cell viability using an MTT assay.

      • A decrease in the IC50 of the chemotherapeutic agent in the presence of the test compound indicates reversal of resistance.[6]

  • Molecular Docking:

    • Principle: To predict the binding mode of this compound to the P-gp transporter.

    • Method:

      • Obtain a crystal structure or homology model of human P-gp.

      • Perform molecular docking simulations of this compound into the drug-binding pocket of P-gp using software like AutoDock Vina.

      • Analyze the predicted binding poses and interactions with key amino acid residues.

Workflow for Antimicrobial and Antiviral Activity

Antimicrobial_Antiviral_Workflow cluster_antibacterial Antibacterial Screening cluster_antiviral Antiviral Screening start This compound mic_determination Minimum Inhibitory Concentration (MIC) Assay start->mic_determination viral_replication_assay Viral Replication Assay (e.g., Plaque Reduction Assay) start->viral_replication_assay bacterial_enzyme_inhibition Bacterial DNA Gyrase/ Topoisomerase IV Inhibition Assay mic_determination->bacterial_enzyme_inhibition viral_protein_expression Analysis of Viral Protein Expression viral_replication_assay->viral_protein_expression

Caption: Workflow for antimicrobial and antiviral screening.

Detailed Protocols:

  • Minimum Inhibitory Concentration (MIC) Assay:

    • Principle: To determine the lowest concentration of the compound that inhibits the visible growth of a microorganism.

    • Method:

      • Prepare a serial dilution of this compound in a 96-well plate.

      • Inoculate each well with a standardized suspension of the test bacteria (e.g., Staphylococcus aureus, Escherichia coli).

      • Incubate the plates at 37°C for 18-24 hours.

      • The MIC is the lowest concentration of the compound at which no visible growth is observed.[27]

  • Viral Replication Assay (Plaque Reduction Assay):

    • Principle: To quantify the inhibition of viral replication by measuring the reduction in the number of viral plaques.

    • Method:

      • Grow a confluent monolayer of host cells (e.g., Vero cells) in 6-well plates.

      • Infect the cells with a known titer of the virus (e.g., Dengue virus) in the presence of varying concentrations of this compound.

      • After an incubation period to allow for viral entry, overlay the cells with a semi-solid medium containing the compound.

      • Incubate for several days to allow for plaque formation.

      • Stain the cells and count the number of plaques.

      • Calculate the percentage of plaque reduction compared to the untreated control.[15]

Workflow for Enzyme Inhibition

Enzyme_Inhibition_Workflow start This compound cyp_inhibition Cytochrome P450 Inhibition Assay start->cyp_inhibition prostaglandin_synthase_inhibition Prostaglandin Synthase Inhibition Assay start->prostaglandin_synthase_inhibition topoisomerase_inhibition Topoisomerase I Relaxation Assay start->topoisomerase_inhibition ic50_determination_cyp ic50_determination_cyp cyp_inhibition->ic50_determination_cyp Determine IC50 ic50_determination_pgs ic50_determination_pgs prostaglandin_synthase_inhibition->ic50_determination_pgs Determine IC50 ic50_determination_topo ic50_determination_topo topoisomerase_inhibition->ic50_determination_topo Determine IC50

Caption: Workflow for screening enzyme inhibitory activity.

Detailed Protocols:

  • Cytochrome P450 Inhibition Assay:

    • Principle: To measure the inhibition of specific CYP isoforms using fluorescent probe substrates.

    • Method:

      • Use commercially available recombinant human CYP enzymes (e.g., CYP3A4, CYP2D6).

      • In a 96-well plate, combine the enzyme, a fluorescent probe substrate, and varying concentrations of this compound.

      • Initiate the reaction by adding NADPH.

      • Incubate and then stop the reaction.

      • Measure the fluorescence of the metabolized product.

      • A decrease in fluorescence indicates inhibition. Calculate the IC50 value.[19][28][29]

  • Topoisomerase I Relaxation Assay:

    • Principle: To assess the inhibition of topoisomerase I-mediated relaxation of supercoiled plasmid DNA.

    • Method:

      • Incubate supercoiled plasmid DNA with human topoisomerase I in the presence of varying concentrations of this compound or a known inhibitor (e.g., camptothecin).

      • Stop the reaction and separate the different DNA topoisomers (supercoiled, relaxed, and nicked) by agarose gel electrophoresis.

      • Visualize the DNA bands under UV light.

      • Inhibition of the enzyme will result in a higher proportion of supercoiled DNA.[23][25]

Data Presentation

Table 1: Summary of Biological Activities of Structurally Related Quinoline Derivatives

Compound ClassBiological ActivityPotential Target(s)Reference(s)
Quinoline Derivatives P-glycoprotein InhibitionP-glycoprotein (P-gp)[6][10]
Bromo-substituted Quinolines Anticancer (Cytotoxic, Apoptotic)Topoisomerase I[23][24][25]
Trifluoromethyl-substituted Quinolines Antiviral (Zika Virus)Viral Replication Machinery[14]
Quinolinequinones AntibacterialNot specified[30]
Quinoline-Thiazole Hybrids AntifungalLanosterol 14α-demethylase[11][12]
6-Bromo-3-methylquinoline Analogs Prostaglandin F2α InhibitionProstaglandin F Synthase[21]

Conclusion

While the precise mechanism of action of this compound remains to be definitively established, the rich pharmacology of the quinoline scaffold provides a strong foundation for targeted investigation. The structural features of this compound suggest a high potential for interaction with a range of biological targets, including efflux pumps like P-gp, microbial and viral enzymes, and key enzymes in human pathophysiology such as cytochrome P450s and topoisomerases. The experimental workflows detailed in this guide offer a systematic and robust strategy to elucidate its primary mechanism of action, thereby paving the way for its potential development as a novel therapeutic agent. The insights gained from these studies will be crucial for understanding its biological activity, identifying its therapeutic niche, and guiding future drug development efforts.

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Methodological & Application

Introduction: A Privileged Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Synthesis of 6-Bromo-2-trifluoromethylquinoline Derivatives

The this compound framework represents a "privileged structure" in medicinal chemistry, merging three key components that are highly sought after in the design of novel therapeutic agents.[1] The quinoline core is a versatile heterocyclic scaffold found in a wide array of pharmacologically active compounds, exhibiting antimicrobial, anticancer, and anti-inflammatory properties.[1] The strategic placement of a bromine atom at the 6-position provides a valuable synthetic handle for further molecular elaboration through cross-coupling reactions and can also enhance biological activity.[2]

The trifluoromethyl (CF₃) group at the 2-position is particularly significant. Its strong electron-withdrawing nature and high lipophilicity can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile.[3] Incorporating a CF₃ group often enhances metabolic stability, improves membrane permeability, and increases binding affinity to biological targets, making it a powerful tool for optimizing drug candidates.[4][5] Consequently, synthetic routes to this compound derivatives are of considerable interest to researchers in medicinal chemistry and drug development. This guide provides a detailed overview of established synthetic strategies, reaction mechanisms, and step-by-step protocols for the preparation of these valuable compounds.

Strategic Approaches to Synthesis

The construction of the this compound scaffold can be approached through several established synthetic strategies. The most common method involves building the quinoline ring system from a substituted aniline precursor, a process known as annulation. The Combes synthesis is a particularly direct and effective route for this transformation.

G A Starting Materials B 4-Bromoaniline A->B C Trifluoromethyl β-Diketone (e.g., 1,1,1-Trifluoro-2,4-pentanedione) A->C E Combes Quinoline Synthesis B->E Condensation C->E Condensation D Synthetic Strategy: Ring Annulation D->E F Intermediate: Schiff Base / Enamine E->F Acid-Catalyzed Dehydration H 6-Bromo-4-methyl-2-trifluoromethylquinoline F->H Intramolecular Cyclization G Final Product G->H

Caption: Synthetic workflow for this compound.

The Combes Quinoline Synthesis: A Detailed Protocol

The Combes synthesis provides a direct route to 2,4-disubstituted quinolines by condensing an aniline with a β-diketone under acidic conditions.[6][7] For the target molecule, 4-bromoaniline is reacted with a trifluoromethyl-substituted β-diketone, such as 1,1,1-trifluoro-2,4-pentanedione.

Reaction Mechanism

The reaction proceeds in three main stages:

  • Enamine Formation : The amino group of 4-bromoaniline performs a nucleophilic attack on one of the carbonyl carbons of the β-diketone. This is followed by dehydration to form a Schiff base, which tautomerizes to the more stable enamine intermediate.[6]

  • Cyclization : Under strong acid catalysis (e.g., concentrated sulfuric acid), the aromatic ring is protonated, activating it for intramolecular electrophilic attack by the enamine. This ring-closing step is typically the rate-determining step of the reaction.[6]

  • Dehydration : The resulting cyclic intermediate is then dehydrated to form the final aromatic quinoline product.

G cluster_1 Step 1: Enamine Formation cluster_2 Step 2 & 3: Cyclization & Dehydration A 4-Bromoaniline + Trifluoromethyl β-Diketone B Schiff Base Intermediate A->B Nucleophilic Addition C Enamine Tautomer B->C Tautomerization D Protonated Enamine C->D Protonation (H⁺) E Cyclized Intermediate D->E Electrophilic Aromatic Annulation (Rate-Determining) F This compound Derivative E->F Dehydration (-H₂O)

Caption: Mechanism of the Combes quinoline synthesis.

Experimental Protocol

This protocol is adapted from generalized procedures for the Combes synthesis.[6][8]

Materials:

  • 4-Bromoaniline

  • 1,1,1-Trifluoro-2,4-pentanedione

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Ice

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Ethyl Acetate (EtOAc)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

Procedure:

  • Reaction Setup : In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, cautiously add concentrated sulfuric acid. Cool the acid in an ice bath.

  • Reagent Addition : Slowly and sequentially add 4-bromoaniline (1.0 eq) and 1,1,1-trifluoro-2,4-pentanedione (1.1 eq) to the cooled sulfuric acid with continuous stirring. The addition should be done portion-wise to control the exothermic reaction.

  • Reaction : After the addition is complete, remove the ice bath and heat the reaction mixture, for example, at 110-120°C. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up : Once the reaction is complete, cool the mixture to room temperature and then carefully pour it onto crushed ice.

  • Neutralization : Slowly neutralize the acidic solution by adding a saturated solution of sodium bicarbonate until the pH is approximately 7-8. Exercise caution as this will generate CO₂ gas.

  • Extraction : Transfer the neutralized mixture to a separatory funnel and extract the product with ethyl acetate (3 x volumes).

  • Drying and Concentration : Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄. Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification : Purify the crude product by column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure this compound derivative.[9]

  • Characterization : Confirm the structure and purity of the final product using analytical techniques such as NMR (¹H, ¹³C, ¹⁹F), Mass Spectrometry, and HPLC.[9][10]

Alternative Strategy: The Gould-Jacobs Reaction

The Gould-Jacobs reaction is another powerful method for quinoline synthesis, typically yielding 4-hydroxyquinoline (4-quinolinone) derivatives.[11][12] This route involves the condensation of an aniline with an alkoxymethylenemalonate ester, followed by thermal cyclization.[11]

To synthesize a 6-bromo derivative, 4-bromoaniline would be the starting material. The reaction with diethyl ethoxymethylenemalonate (DEEM) proceeds through two key steps:

  • Condensation : 4-bromoaniline reacts with DEEM, eliminating ethanol to form a stable anilidomethylenemalonate intermediate.[10][11]

  • Thermal Cyclization : This intermediate is heated to high temperatures (typically >250 °C) in a high-boiling solvent like diphenyl ether to induce an intramolecular 6-electron electrocyclization, forming the quinoline ring.[11]

This pathway produces 6-bromo-4-hydroxyquinoline-3-carboxylic acid ester. Subsequent hydrolysis and decarboxylation yield 6-bromo-4-hydroxyquinoline.[12] While this does not directly yield the 2-trifluoromethyl derivative, the resulting 4-hydroxyquinoline core is a versatile intermediate that can be further functionalized. Modern protocols often use microwave irradiation to significantly reduce reaction times and improve yields.[10][13]

Data Summary: Representative Reaction Conditions

The choice of synthetic method and conditions can significantly impact the outcome. The table below summarizes typical parameters for the Combes and Gould-Jacobs reactions.

ParameterCombes SynthesisGould-Jacobs (Microwave Protocol)
Aniline Substrate 4-Bromoaniline4-Bromoaniline
Coupling Partner 1,1,1-Trifluoro-β-diketoneDiethyl ethoxymethylenemalonate (DEEM)
Catalyst/Medium Conc. H₂SO₄ or Polyphosphoric Acid[6]Neat (excess DEEM as solvent)[10][11]
Temperature Typically >100 °C250-300 °C[10]
Reaction Time Several hoursMinutes[10][13]
Initial Product This compoundEthyl 6-bromo-4-hydroxyquinoline-3-carboxylate
Key Advantages Direct route to 2-CF₃ derivativesRapid, high-yielding for 4-hydroxyquinolines

Conclusion

The synthesis of this compound derivatives is readily achievable through established organic chemistry reactions. The Combes synthesis offers a direct and efficient pathway by reacting 4-bromoaniline with a trifluoromethyl-β-diketone. This method allows for the direct installation of the key bromo and trifluoromethyl substituents onto the quinoline scaffold. Alternatively, the Gould-Jacobs reaction provides access to the 6-bromo-4-hydroxyquinoline core, which can serve as a platform for further chemical modifications. The choice of synthetic route will depend on the availability of starting materials and the specific substitution pattern desired in the final molecule. These protocols provide a robust foundation for researchers and drug development professionals to access this medicinally important class of compounds.

References

[11] BenchChem. (n.d.). Application Notes and Protocols for Gould-Jacobs Quinolone Synthesis. Retrieved from [14] IIP Series. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Retrieved from [9] BenchChem. (n.d.). 4-Bromo-6-fluoro-2-(trifluoromethyl)quinoline | 31009-33-3. Retrieved from [10] Biotage. (n.d.). Gould-Jacobs Quinoline-forming Reaction: Application Note AN056. Retrieved from [13] MDPI. (2025). Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent. Retrieved from [12] Wikipedia. (n.d.). Gould–Jacobs reaction. Retrieved from [6] Wikipedia. (n.d.). Combes quinoline synthesis. Retrieved from [8] Name Reactions in Organic Synthesis. (n.d.). Combes Quinoline Synthesis. Retrieved from [15] ScienceGate. (n.d.). General reaction scheme of the Combes/Conrad–Limpach quinoline synthesis. Retrieved from [7] SlideShare. (n.d.). Synthesis of quinoline derivatives and its applications. Retrieved from [16] Atlantis Press. (2015). Synthesis of 6-bromo-4-iodoquinoline. Retrieved from [2] NIH. (2025). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. Retrieved from [4] Beilstein Journals. (2021). Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. Retrieved from [1] BenchChem. (n.d.). Application of 8-bromo-6-methylquinolin-2(1H)-one in Medicinal Chemistry: An Overview of a Promising Scaffold. Retrieved from [3] MDPI. (n.d.). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved from [5] PubMed. (2015). Applications of Fluorine in Medicinal Chemistry. Retrieved from

Sources

The Strategic Deployment of 6-Bromo-2-trifluoromethylquinoline in Modern Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking Therapeutic Potential with a Privileged Scaffold

In the landscape of contemporary drug discovery, the quinoline scaffold stands as a "privileged structure," a testament to its recurring presence in a multitude of biologically active compounds.[1][2][3] The strategic functionalization of this core heterocycle allows for the fine-tuning of physicochemical and pharmacological properties, paving the way for novel therapeutic agents.[1] Within this esteemed class of molecules, 6-Bromo-2-trifluoromethylquinoline emerges as a particularly valuable building block. This guide provides an in-depth exploration of its application, offering both the strategic rationale and detailed protocols for its use in medicinal chemistry.

The true utility of this compound lies in the synergistic interplay of its key structural features:

  • The Quinoline Core: This bicyclic aromatic system provides a rigid and planar scaffold that can effectively interact with biological targets such as enzymes and receptors.[1]

  • The 2-Trifluoromethyl Group: The incorporation of a trifluoromethyl (CF3) group is a well-established strategy in medicinal chemistry to enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[4][5][6] The high bond dissociation energy of the C-F bond contributes to its metabolic robustness.[4]

  • The 6-Bromo Substituent: The bromine atom at the 6-position is not merely a placeholder. It serves as a versatile synthetic handle, enabling a wide range of carbon-carbon and carbon-nitrogen bond-forming reactions. This allows for the systematic exploration of the chemical space around the quinoline core to optimize for potency, selectivity, and pharmacokinetic properties.[2]

This document will delve into the practical applications of this compound, with a focus on two of the most powerful cross-coupling reactions in the medicinal chemist's toolbox: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. We will also explore its potential in the development of kinase inhibitors and G protein-coupled receptor (GPCR) modulators, two of the most important classes of drug targets.

Core Applications in Lead Generation and Optimization

The strategic position of the bromine atom on the this compound scaffold makes it an ideal substrate for palladium-catalyzed cross-coupling reactions. These reactions are foundational in modern drug discovery for their broad substrate scope, functional group tolerance, and high efficiency in constructing complex molecular architectures.[7][8]

Suzuki-Miyaura Cross-Coupling: Forging New Carbon-Carbon Bonds

The Suzuki-Miyaura reaction is a robust method for forming C-C bonds by coupling an organohalide with an organoboron compound.[7][8] In the context of this compound, this reaction allows for the introduction of a diverse array of aryl and heteroaryl moieties at the 6-position, which is critical for probing interactions with biological targets.

Application Note: Rationale for Suzuki-Miyaura Coupling

The introduction of (hetero)aryl groups via Suzuki-Miyaura coupling can profoundly influence a compound's biological activity. These appended ring systems can:

  • Engage with Specific Pockets of a Target Protein: By extending the molecular framework, new interactions such as pi-stacking, hydrogen bonding, and hydrophobic interactions can be formed with the target.

  • Modulate Physicochemical Properties: The nature of the coupled ring (e.g., its polarity, size, and number of hydrogen bond donors/acceptors) can be used to fine-tune solubility, lipophilicity (LogP), and metabolic stability.

  • Serve as a Vector for Further Functionalization: The newly introduced ring can itself be substituted with other functional groups to further explore the structure-activity relationship (SAR).

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound

This protocol provides a general starting point for the Suzuki-Miyaura coupling of this compound with various (hetero)arylboronic acids. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.

Materials:

  • This compound (1.0 equiv)

  • (Hetero)arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv or Pd₂(dba)₃, 0.025 equiv)

  • Ligand (if using Pd₂(dba)₃, e.g., SPhos, 0.1 equiv)

  • Base (e.g., K₃PO₄ or Cs₂CO₃, 2.0-3.0 equiv)

  • Degassed solvent (e.g., 1,4-dioxane/water, 4:1 v/v)

Procedure:

  • To an oven-dried reaction vessel, add this compound, the corresponding (hetero)arylboronic acid, and the base.

  • Purge the vessel with an inert gas (e.g., nitrogen or argon).

  • Add the palladium catalyst and ligand (if applicable), followed by the degassed solvent.

  • Heat the reaction mixture to 80-100 °C and stir for 4-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation: Illustrative Suzuki-Miyaura Coupling Reactions

EntryArylboronic AcidCatalyst/LigandBaseSolventYield (%)
1Phenylboronic acidPd(PPh₃)₄K₃PO₄Dioxane/H₂O85
24-Methoxyphenylboronic acidPd₂(dba)₃/SPhosCs₂CO₃Dioxane/H₂O92
3Pyridine-3-boronic acidPd(PPh₃)₄K₃PO₄Dioxane/H₂O78
4Thiophene-2-boronic acidPd₂(dba)₃/SPhosCs₂CO₃Dioxane/H₂O81

Note: Yields are representative and may vary based on specific reaction conditions.

Visualization: Suzuki-Miyaura Coupling Workflow

Suzuki_Miyaura_Workflow reagents Combine Reactants: - this compound - Boronic Acid - Base catalyst Add Catalyst & Solvent: - Pd Catalyst/Ligand - Degassed Solvent reagents->catalyst Inert Atmosphere reaction Heat & Stir: - 80-100 °C - Monitor by TLC/LC-MS catalyst->reaction workup Work-up: - Cool - Dilute & Extract reaction->workup Reaction Complete purification Purification: - Column Chromatography workup->purification product Final Product: 6-Aryl-2-trifluoromethylquinoline purification->product

Caption: Workflow for the Suzuki-Miyaura cross-coupling reaction.

Buchwald-Hartwig Amination: Constructing Key Carbon-Nitrogen Bonds

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, a transformation of immense importance in medicinal chemistry.[9][10][11] This reaction allows for the introduction of a wide variety of primary and secondary amines at the 6-position of the quinoline core.

Application Note: The Significance of the 6-Amino Moiety

The amino group introduced via Buchwald-Hartwig amination can serve several critical functions in a drug candidate:

  • Hydrogen Bonding: The N-H group can act as a hydrogen bond donor, forming crucial interactions with the target protein.

  • Ionization and Solubility: The basicity of the amino group allows for salt formation, which can significantly improve the aqueous solubility and bioavailability of a compound.

  • A Vector for Further Derivatization: The amine can be further functionalized, for example, by acylation or alkylation, to explore additional SAR.

Protocol 2: General Procedure for Buchwald-Hartwig Amination of this compound

This protocol outlines a general method for the Buchwald-Hartwig amination. The choice of ligand and base is crucial for success and often requires optimization.[12]

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • Palladium pre-catalyst (e.g., Pd₂(dba)₃, 2 mol%)

  • Ligand (e.g., Xantphos or XPhos, 4-6 mol%)

  • Base (e.g., NaOtBu or LHMDS, 1.4-1.5 equiv)

  • Anhydrous, degassed solvent (e.g., toluene or dioxane)

Procedure:

  • In a glovebox or under an inert atmosphere, add the palladium pre-catalyst, ligand, and base to an oven-dried Schlenk tube.

  • Add this compound and the desired amine.

  • Add the anhydrous, degassed solvent via syringe.

  • Seal the tube and heat the reaction mixture to 90-110 °C.

  • Stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute with a suitable solvent (e.g., ethyl acetate) and filter through a pad of celite.

  • Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography.[9]

Visualization: Buchwald-Hartwig Amination Catalytic Cycle

Buchwald_Hartwig_Cycle Pd(0)L_n Pd(0)L_n Ar-Pd(II)(Br)L_n Ar-Pd(II)(Br)L_n Pd(0)L_n->Ar-Pd(II)(Br)L_n Oxidative Addition (Ar-Br) [Ar-Pd(II)(HNR'R'')L_n]Br [Ar-Pd(II)(HNR'R'')L_n]Br Ar-Pd(II)(Br)L_n->[Ar-Pd(II)(HNR'R'')L_n]Br Amine Coordination (HNR'R'') Ar-Pd(II)(NR'R'')L_n Ar-Pd(II)(NR'R'')L_n [Ar-Pd(II)(HNR'R'')L_n]Br->Ar-Pd(II)(NR'R'')L_n Deprotonation (Base) Ar-Pd(II)(NR'R'')L_n->Pd(0)L_n Reductive Elimination (Ar-NR'R'')

Caption: Simplified catalytic cycle of the Buchwald-Hartwig amination.

Target-Oriented Applications

The derivatives of this compound are promising candidates for targeting several important classes of proteins implicated in disease.

Kinase Inhibitors

Protein kinases are a major class of drug targets, particularly in oncology, due to their central role in cell signaling pathways that govern cell growth, proliferation, and survival.[13] The quinoline scaffold is a common feature in many kinase inhibitors.[2] Derivatives of this compound can be designed to target the ATP-binding site of kinases, with the 6-substituent extending into solvent-exposed regions or forming key interactions with the hinge region of the kinase.

Application Note: Targeting Kinase Signaling Pathways

Many cancers are driven by the dysregulation of signaling pathways such as the PI3K/Akt/mTOR pathway.[2][13] Quinoline-based compounds have been investigated as inhibitors of this critical pathway.[2] By strategically modifying the 6-position of the this compound core, it is possible to develop potent and selective inhibitors of key kinases within this cascade.

Visualization: Inhibition of a Generic Kinase Signaling Pathway

Kinase_Pathway_Inhibition cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Receptor Tyrosine Kinase Kinase1 Kinase A Receptor->Kinase1 Signal Kinase2 Kinase B Kinase1->Kinase2 Phosphorylation Effector Effector Protein Kinase2->Effector Phosphorylation Transcription Gene Transcription Effector->Transcription Proliferation Cell Proliferation Transcription->Proliferation Inhibitor 6-Substituted-2-CF3-Quinoline Derivative Inhibitor->Kinase1 Inhibition

Caption: Inhibition of a kinase signaling pathway by a quinoline derivative.

GPCR Modulators

G protein-coupled receptors (GPCRs) are the largest family of cell surface receptors and are the targets of a significant portion of all approved drugs.[14][15] They are involved in a vast array of physiological processes, and their modulation can have profound therapeutic effects.[14] The quinoline scaffold can be elaborated to produce both orthosteric and allosteric modulators of GPCRs.[14][16]

Application Note: Developing GPCR Modulators

The diverse chemical space accessible from this compound allows for the synthesis of libraries of compounds for screening against GPCR targets. The 6-substituent can be tailored to interact with specific residues in the ligand-binding pocket or at allosteric sites, leading to the identification of novel agonists, antagonists, or allosteric modulators.[17]

Conclusion and Future Perspectives

This compound is a powerful and versatile building block in medicinal chemistry. Its unique combination of a privileged quinoline scaffold, a metabolically robust trifluoromethyl group, and a synthetically tractable bromine atom provides an exceptional platform for the discovery and development of novel therapeutic agents. The application of modern cross-coupling methodologies, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, enables the rapid and efficient exploration of structure-activity relationships, facilitating the optimization of lead compounds. As our understanding of disease biology continues to evolve, the strategic use of well-designed building blocks like this compound will remain a cornerstone of successful drug discovery programs.

References

  • Novás, M., & Matos, M. J. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 3009. [Link]
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  • Google Patents. (n.d.). US9695165B2 - Inhibitors of the fibroblast growth factor receptor.
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  • Wikipedia. (n.d.). Buchwald–Hartwig amination.
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  • ACS Publications. (n.d.). Synthesis and c-Met Kinase Inhibition of 3,5-Disubstituted and 3,5,7-Trisubstituted Quinolines: Identification of 3-(4-Acetylpiperazin-1-yl)-5-(3-nitrobenzylamino)-7-(trifluoromethyl)quinoline as a Novel Anticancer Agent.
  • MDPI. (n.d.). 6′-Amino-5,7-dibromo-2-oxo-3′-(trifluoromethyl)-1′H-spiro[indoline-3,4′-pyrano[2,3-c]pyrazole]-5′-carbonitrile.
  • National Institutes of Health. (n.d.). Kinase inhibitor macrocycles: a perspective on limiting conformational flexibility when targeting the kinome with small molecules.
  • Google Patents. (n.d.). US7572916B2 - Diastereoselective synthesis process with 6-bromo-4-(3-chlorophenyl)-2-methoxy-quinoline.
  • Atlantis Press. (n.d.). Synthesis of 6-bromo-4-iodoquinoline.
  • National Institutes of Health. (2024). 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation.
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  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • ResearchGate. (2025). Exploring the potency of 6-bromo-3-methylquinoline analogues as prostaglandin F2α inhibitors | Request PDF.
  • Xtalks. (n.d.). GPCR Modulators and Screening Optimization for New Chemotypes Using DNA-Encoded Libraries.
  • MDPI. (n.d.). Bioactivity of Synthesized Trifluoromethyl Thioxanthone Analogues.
  • PubMed. (2015). Applications of Fluorine in Medicinal Chemistry.
  • PubMed. (2025). The Role of Natural Product Chemistry in Drug Discovery: Two Decades of Progress and Perspectives.
  • PubMed Central. (n.d.). Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods.
  • PubMed Central. (n.d.). Tools for GPCR drug discovery.
  • PubMed. (n.d.). Discovery of 2-(4-Chloro-3-(trifluoromethyl)phenyl)- N-(4-((6,7-dimethoxyquinolin-4-yl)oxy)phenyl)acetamide (CHMFL-KIT-64) as a Novel Orally Available Potent Inhibitor against Broad-Spectrum Mutants of c-KIT Kinase for Gastrointestinal Stromal Tumors.
  • MDPI. (n.d.). Synthesis, Biological Activity, and Molecular Modelling Studies of Naphthoquinone Derivatives as Promising Anticancer Candidates Targeting COX-2.
  • PubMed Central. (n.d.). Action of Molecular Switches in GPCRs - Theoretical and Experimental Studies.
  • PubMed. (2024). Design of allosteric modulators that change GPCR G protein subtype selectivity.
  • ResearchGate. (2025). Discovery of 2-(4-chloro-3-(trifluoromethyl)phenyl)-N-(4-((6,7-dimethoxyquinolin-4-yl)oxy)phenyl)acetamide (CHMFL-KIT-64) as a Novel Orally Available Potent Inhibitor against Broad Spectrum Mutants of c-KIT Kinase for Gastrointestinal Stromal Tumors (GISTs). Retrieved from [Link]phenylacetamide_CHMFL-KIT-64_as_a_Novel_Orally_Available_Potent_Inhibitor_against_Broad_Spectrum_Mutants_of_c-KIT_Kin)

Sources

6-Bromo-2-trifluoromethylquinoline: A Versatile Building Block in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Quinoline Scaffold

The quinoline nucleus is a privileged heterocyclic motif, forming the structural core of numerous natural products and synthetic compounds with a wide array of pharmacological activities, including anticancer, antimalarial, and anti-inflammatory properties.[1][2] The strategic incorporation of a trifluoromethyl (-CF3) group into the quinoline scaffold has emerged as a powerful strategy in medicinal chemistry.[3] The -CF3 group is known to enhance crucial pharmacokinetic properties such as metabolic stability, lipophilicity, and bioavailability, making trifluoromethylated quinolines particularly valuable in the development of novel therapeutics.[4][5] 6-Bromo-2-trifluoromethylquinoline, in particular, serves as a highly versatile building block, offering two distinct reaction sites for the introduction of molecular diversity through modern cross-coupling methodologies. This guide provides an in-depth exploration of its applications, complete with detailed protocols for key synthetic transformations.

Physicochemical Properties and Rationale for Use

The utility of this compound as a synthetic intermediate is rooted in its distinct chemical properties. The electron-withdrawing nature of the trifluoromethyl group at the 2-position influences the reactivity of the entire quinoline ring system.[5] The bromine atom at the 6-position provides a handle for a variety of palladium-catalyzed cross-coupling reactions, a cornerstone of modern synthetic chemistry for C-C and C-N bond formation.[1][6]

PropertyValue/DescriptionSignificance in Synthesis
Molecular Formula C₁₀H₅BrF₃NProvides the basic structural information.
Molecular Weight 276.05 g/mol Essential for stoichiometric calculations in reactions.
Appearance Off-white to yellow solidBasic physical characteristic.
Key Reactive Sites C6-Br bond, quinoline nitrogenThe C-Br bond is ideal for cross-coupling, while the nitrogen's basicity can influence reaction conditions.

Core Applications in Organic Synthesis

The primary synthetic utility of this compound lies in its application in palladium-catalyzed cross-coupling reactions. These reactions allow for the precise and efficient formation of new carbon-carbon and carbon-nitrogen bonds, which are fundamental transformations in the synthesis of complex organic molecules.

Buchwald-Hartwig Amination: Forging C-N Bonds

The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines from aryl halides.[7] This reaction is of paramount importance in drug discovery, as the arylamine moiety is a common feature in a vast number of pharmaceuticals.[1] The reaction proceeds through a catalytic cycle involving the oxidative addition of the aryl bromide to a palladium(0) complex, followed by coordination of the amine, deprotonation, and reductive elimination to yield the desired aminoquinoline.[1][8]

Buchwald_Hartwig_Workflow cluster_setup Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up & Purification A This compound G Inert Atmosphere (Argon/Nitrogen) A->G B Amine B->G C Palladium Catalyst (e.g., Pd₂(dba)₃) C->G D Ligand (e.g., Xantphos) D->G E Base (e.g., NaOtBu) E->G F Anhydrous Solvent (e.g., Toluene) F->G H Heating (90-110 °C) G->H I Monitoring (TLC/LC-MS) H->I J Cool to RT I->J K Dilute & Filter J->K L Concentrate K->L M Column Chromatography L->M N 6-Amino-2-trifluoromethylquinoline Derivative M->N

Caption: Workflow for Buchwald-Hartwig Amination.

This protocol is a generalized procedure and may require optimization for specific amines.

Materials:

  • This compound (1.0 equiv)

  • Desired primary or secondary amine (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 2 mol%)

  • Xantphos (4 mol%)

  • Sodium tert-butoxide (NaOtBu, 1.4 equiv)

  • Anhydrous, degassed toluene

Procedure:

  • To an oven-dried Schlenk tube, add Pd₂(dba)₃, Xantphos, and NaOtBu under an inert atmosphere (e.g., Argon or Nitrogen).

  • Add this compound and the desired amine to the Schlenk tube.

  • Add anhydrous, degassed toluene via syringe.

  • Seal the tube and heat the reaction mixture to 90-110 °C.

  • Stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1]

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable solvent (e.g., ethyl acetate) and filter through a pad of celite.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Suzuki-Miyaura Cross-Coupling: Constructing C-C Bonds

The Suzuki-Miyaura cross-coupling reaction is a versatile and widely used method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound.[6][9] This reaction is instrumental in the synthesis of biaryl and heteroaryl structures, which are prevalent in medicinal chemistry and materials science.[10] The catalytic cycle involves the oxidative addition of the aryl bromide to a palladium(0) species, transmetalation with the boronic acid derivative, and reductive elimination to form the new C-C bond.[11]

Suzuki_Coupling_Workflow cluster_setup Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up & Purification A This compound F Inert Atmosphere (Argon/Nitrogen) A->F B Aryl/Heteroaryl Boronic Acid B->F C Palladium Catalyst (e.g., Pd(PPh₃)₄) C->F D Base (e.g., K₂CO₃) D->F E Solvent System (e.g., Dioxane/Water) E->F G Heating (80-100 °C) F->G H Monitoring (TLC/LC-MS) G->H I Cool to RT H->I J Aqueous Work-up I->J K Extraction J->K L Column Chromatography K->L M 6-Aryl-2-trifluoromethylquinoline Derivative L->M

Caption: Workflow for Suzuki-Miyaura Cross-Coupling.

This protocol provides a general framework for the Suzuki coupling and may need to be optimized for specific boronic acids.

Materials:

  • This compound (1.0 equiv)

  • Aryl or heteroaryl boronic acid (1.2-1.5 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 5 mol%)

  • Potassium carbonate (K₂CO₃, 2.0-3.0 equiv)

  • Degassed solvent mixture (e.g., 1,4-dioxane and water, 4:1 v/v)

Procedure:

  • To an oven-dried reaction vessel, add this compound, the corresponding arylboronic acid, and potassium carbonate.[12]

  • Add the palladium catalyst, for example, Pd(PPh₃)₄.

  • Add the degassed solvent mixture via syringe.

  • Purge the reaction vessel with an inert gas (e.g., nitrogen or argon) and heat the mixture at 80-100 °C with stirring for 4-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.[12]

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Further Synthetic Transformations

While cross-coupling reactions are the most prominent applications, the reactivity of the this compound scaffold allows for other transformations:

  • Sonogashira Coupling: The C-Br bond can also participate in Sonogashira coupling reactions with terminal alkynes to introduce alkynyl moieties, further expanding the accessible chemical space.[13]

  • C-H Functionalization: While the bromo-substituent is a primary site for functionalization, under specific directing group strategies, C-H activation at other positions on the quinoline ring could be explored to introduce further complexity.[14][15]

  • Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the quinoline ring, enhanced by the trifluoromethyl group, can facilitate nucleophilic aromatic substitution reactions under certain conditions, although this is generally less common than palladium-catalyzed pathways for the 6-bromo position.[16]

Conclusion

This compound is a high-value, versatile building block for the synthesis of complex, biologically active molecules. Its utility is primarily demonstrated through its efficient participation in palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination and Suzuki-Miyaura coupling. These transformations provide reliable and modular access to a wide range of substituted 2-trifluoromethylquinoline derivatives, making this compound an indispensable tool for researchers in medicinal chemistry and drug development. The provided protocols serve as a robust starting point for the synthesis of novel quinoline-based compounds with therapeutic potential.

References

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Application Notes and Protocols for 6-Bromo-2-trifluoromethylquinoline in Material Science

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Bromo-2-trifluoromethylquinoline is a halogenated heterocyclic compound poised for significant utility in the advancement of material science, particularly in the domain of organic electronics. Its unique molecular architecture, featuring a quinoline core, a reactive bromine atom, and an electron-withdrawing trifluoromethyl group, makes it a versatile building block for the synthesis of novel functional materials. The bromine atom at the 6-position serves as a strategic site for carbon-carbon and carbon-nitrogen bond formation through well-established cross-coupling reactions, enabling the construction of complex molecular systems. The trifluoromethyl group, known for its ability to modulate electronic properties and enhance thermal stability, further augments the potential of this compound in creating materials with tailored characteristics for applications such as Organic Light-Emitting Diodes (OLEDs), organic photovoltaics (OPVs), and chemical sensors. This document provides a comprehensive guide to the potential applications of this compound, with detailed protocols for its utilization in the synthesis of advanced materials, based on established methodologies for analogous compounds.

Introduction: The Potential of this compound in Material Science

The quinoline moiety is a privileged scaffold in both medicinal chemistry and material science due to its rigid, planar structure and rich electronic properties. The introduction of a bromine atom and a trifluoromethyl group onto the quinoline core in this compound creates a molecule with distinct and desirable characteristics for material synthesis.

  • The Bromo Group : The bromine atom at the 6-position is a key functional handle for synthetic chemists. It readily participates in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling (for C-C bond formation) and the Buchwald-Hartwig amination (for C-N bond formation)[1]. This allows for the straightforward attachment of a wide variety of functional groups, including aromatic and heterocyclic moieties, which are essential for building the electronic and photophysical properties of advanced materials.

  • The Trifluoromethyl Group : The -CF3 group is a strong electron-withdrawing group that can significantly influence the electronic properties of a molecule. Its inclusion in organic materials can lead to:

    • Lowering of the LUMO (Lowest Unoccupied Molecular Orbital) and HOMO (Highest Occupied Molecular Orbital) energy levels, which is crucial for tuning charge injection and transport properties in electronic devices.

    • Increased thermal and oxidative stability.

    • Enhanced solubility in organic solvents.

    • Modification of intermolecular packing in the solid state.

While direct, published applications of this compound in material science are not yet widespread, its structural motifs are present in a variety of high-performance organic electronic materials. This guide, therefore, presents detailed protocols based on well-established reactions for similar bromo-heterocyclic compounds to unlock the potential of this promising building block.

Application in Organic Light-Emitting Diodes (OLEDs)

This compound is an excellent candidate for the synthesis of materials for various layers within an OLED device, including the emissive layer (EML), hole transport layer (HTL), and electron transport layer (ETL). The ability to functionalize the 6-position allows for the creation of molecules with tailored photophysical and charge-transport properties.

Synthesis of a Hole-Transporting Material (HTM) via Buchwald-Hartwig Amination

Hole-transporting materials are crucial for the efficient operation of OLEDs, facilitating the movement of positive charge carriers (holes) from the anode to the emissive layer. A common design for HTMs involves a central core functionalized with electron-rich aromatic amines, such as diphenylamine or carbazole. The following protocol describes the synthesis of a hypothetical, yet plausible, HTM by coupling this compound with diphenylamine.

Protocol 1: Synthesis of N,N-diphenyl-6-(2-(trifluoromethyl)quinolin-6-yl)aniline

Materials:

  • This compound (1.0 equiv)

  • Diphenylamine (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 2 mol%)

  • Xantphos (4 mol%)

  • Sodium tert-butoxide (NaOtBu, 1.4 equiv)

  • Anhydrous, degassed toluene

  • Standard glassware for inert atmosphere synthesis (Schlenk flask, condenser)

  • Magnetic stirrer and hotplate

  • Thin Layer Chromatography (TLC) plates

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a glovebox or under a nitrogen/argon atmosphere, add Pd₂(dba)₃ (0.02 equiv), Xantphos (0.04 equiv), and NaOtBu (1.4 equiv) to an oven-dried Schlenk flask.

  • Add this compound (1.0 equiv) and diphenylamine (1.2 equiv) to the flask.

  • Add anhydrous, degassed toluene via syringe to achieve a suitable concentration (e.g., 0.1 M).

  • Reaction Execution: Seal the flask and heat the reaction mixture to 90-110 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).

  • Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove the catalyst.

  • Wash the filtrate with brine, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N,N-diphenyl-6-(2-(trifluoromethyl)quinolin-6-yl)aniline.

Causality Behind Experimental Choices:

  • Catalyst System: The combination of Pd₂(dba)₃ and a bulky, electron-rich phosphine ligand like Xantphos is highly effective for C-N cross-coupling reactions, promoting both oxidative addition and reductive elimination steps of the catalytic cycle[1].

  • Base: Sodium tert-butoxide is a strong, non-nucleophilic base that is effective in deprotonating the amine, a crucial step in the catalytic cycle.

  • Inert Atmosphere: The palladium catalyst is sensitive to oxygen, especially at elevated temperatures. Therefore, the reaction must be carried out under an inert atmosphere to prevent catalyst degradation.

Expected Characterization: The synthesized HTM should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity. Its thermal stability can be assessed by thermogravimetric analysis (TGA), and its electrochemical properties (HOMO/LUMO levels) can be determined by cyclic voltammetry (CV).

Diagram of Synthetic Workflow for HTM Synthesis

G cluster_setup Reaction Setup (Inert Atmosphere) cluster_reaction Reaction cluster_workup Work-up & Purification start Combine Reactants: - this compound - Diphenylamine - NaOtBu catalyst Add Catalyst System: - Pd2(dba)3 - Xantphos start->catalyst solvent Add Anhydrous Toluene catalyst->solvent heat Heat to 90-110°C (12-24h) solvent->heat monitor Monitor by TLC/LC-MS heat->monitor cool Cool to RT monitor->cool filter Filter through Celite cool->filter extract Aqueous Work-up & Extraction filter->extract purify Column Chromatography extract->purify end end purify->end Pure HTM

Caption: Workflow for the Buchwald-Hartwig amination to synthesize a hole-transporting material.

Synthesis of an Emissive Material via Suzuki Coupling

The Suzuki coupling reaction is a powerful tool for creating C-C bonds, allowing for the attachment of various aryl groups to the quinoline core. By coupling this compound with a fluorescent aromatic boronic acid, novel emissive materials can be synthesized. This protocol outlines the synthesis of a hypothetical blue-emitting material by coupling with 9,9-dimethylfluoren-2-ylboronic acid.

Protocol 2: Synthesis of 6-(9,9-dimethyl-9H-fluoren-2-yl)-2-(trifluoromethyl)quinoline

Materials:

  • This compound (1.0 equiv)

  • 9,9-dimethylfluoren-2-ylboronic acid (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 5 mol%)

  • Potassium carbonate (K₂CO₃, 2.0 equiv)

  • Toluene/Ethanol/Water solvent mixture (e.g., 4:1:1)

  • Standard glassware for inert atmosphere synthesis

  • Magnetic stirrer and hotplate

Procedure:

  • Reaction Setup: To a round-bottom flask, add this compound (1.0 equiv), 9,9-dimethylfluoren-2-ylboronic acid (1.2 equiv), and potassium carbonate (2.0 equiv).

  • Add the palladium catalyst, Pd(PPh₃)₄ (0.05 equiv).

  • Add the solvent mixture (toluene/ethanol/water).

  • Degassing: Degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.

  • Reaction Execution: Heat the reaction mixture to reflux (around 90-100°C) under an inert atmosphere for 12-18 hours.

  • Monitoring: Monitor the reaction by TLC.

  • Work-up: After cooling, dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over magnesium sulfate, filter, and evaporate the solvent.

  • Purification: Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to obtain the pure emissive material.

Expected Characterization: The final product should be characterized by NMR and mass spectrometry. Its photophysical properties, including UV-Vis absorption and photoluminescence emission spectra, as well as the fluorescence quantum yield, should be measured in a suitable solvent.

Table 1: Hypothetical Properties of Materials Derived from this compound

PropertyHypothetical HTMHypothetical Emitter
Synthesis Route Buchwald-Hartwig AminationSuzuki Coupling
HOMO Level -5.2 to -5.5 eV-5.6 to -5.9 eV
LUMO Level -2.1 to -2.4 eV-2.5 to -2.8 eV
Band Gap ~3.1 eV~3.1 eV
Emission Color N/A (non-emissive)Blue (~450-470 nm)
Thermal Stability (Td) > 350 °C> 350 °C

OLED Device Fabrication and Characterization (A General Protocol)

Once a novel HTM or emissive material is synthesized from this compound, it can be incorporated into an OLED device to evaluate its performance. The following is a general protocol for the fabrication of a multilayered OLED by thermal evaporation, a common technique in OLED research.

Protocol 3: Fabrication of a Multilayer OLED Device

Materials:

  • Indium tin oxide (ITO)-coated glass substrates

  • Hole Injection Layer (HIL) material (e.g., HAT-CN)

  • Hole Transport Layer (HTL) material (e.g., the newly synthesized HTM)

  • Emissive Layer (EML) host and dopant (e.g., a suitable host with the newly synthesized emitter as dopant)

  • Electron Transport Layer (ETL) material (e.g., TPBi)

  • Electron Injection Layer (EIL) material (e.g., LiF)

  • Aluminum (for cathode)

  • High-vacuum thermal evaporation system

Procedure:

  • Substrate Cleaning: Sequentially clean the ITO-coated glass substrates by sonicating in deionized water, acetone, and isopropanol. Dry the substrates in an oven and treat with UV-ozone or oxygen plasma to improve the work function of the ITO.

  • Layer Deposition: Transfer the cleaned substrates into a high-vacuum thermal evaporation chamber (<10⁻⁶ Torr).

  • Sequentially deposit the organic and inorganic layers in the following order:

    • HIL (e.g., 10 nm of HAT-CN)

    • HTL (e.g., 40 nm of the synthesized HTM)

    • EML (e.g., 20 nm of a host material co-evaporated with the synthesized emitter at a specific doping concentration, e.g., 10 wt%)

    • ETL (e.g., 30 nm of TPBi)

    • EIL (e.g., 1 nm of LiF)

    • Cathode (e.g., 100 nm of Al)

  • Encapsulation: After deposition, encapsulate the device in a nitrogen-filled glovebox using a UV-curable epoxy and a glass lid to protect the organic layers from moisture and oxygen.

Diagram of a Hypothetical OLED Device Structure

G cluster_device OLED Device Structure Anode Anode (ITO) HIL Hole Injection Layer (HIL) Anode->HIL HTL Hole Transport Layer (HTL) (Synthesized from this compound) HIL->HTL EML Emissive Layer (EML) HTL->EML Light Light Emission ETL Electron Transport Layer (ETL) EML->ETL EML->Light EIL Electron Injection Layer (EIL) ETL->EIL Electrons ← Electrons Cathode Cathode (Al) EIL->Cathode Holes Holes →

Caption: Structure of a multilayer OLED incorporating a material derived from this compound.

Future Outlook

This compound represents a largely untapped resource for the development of novel materials in organic electronics and beyond. The protocols outlined in this guide provide a solid foundation for researchers to begin exploring its potential. Future work could focus on:

  • Polymer Science: Utilizing this compound as a monomer in polymerization reactions (e.g., Suzuki polycondensation) to create functional polymers for a range of applications.

  • Sensor Technology: Developing fluorescent chemosensors by attaching specific receptor units to the quinoline core at the 6-position. The trifluoromethyl group could enhance the sensitivity and selectivity of such sensors.

  • Photovoltaics: Synthesizing donor-acceptor molecules for use in dye-sensitized solar cells (DSSCs) or as non-fullerene acceptors in organic solar cells.

The combination of a versatile reactive handle and a performance-enhancing functional group makes this compound a highly attractive building block for the next generation of advanced organic materials.

References

  • Wikipedia. (n.d.). Buchwald–Hartwig amination.

Sources

Application Notes & Protocols: Characterizing 6-Bromo-2-trifluoromethylquinoline as a Novel Enzyme Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to interact with a diverse range of biological targets.[1] The incorporation of a trifluoromethyl group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity, making it a highly sought-after feature in modern drug design.[2] 6-Bromo-2-trifluoromethylquinoline emerges at the intersection of these two powerful chemical motifs, presenting a compelling candidate for investigation as a novel enzyme inhibitor. While the broader class of quinoline derivatives has demonstrated inhibitory activity against various enzymes, including kinases and cytochrome P450s, the specific profile of this compound remains an area of active discovery.[3][4]

This guide provides a strategic framework and detailed protocols for researchers to systematically characterize the enzyme inhibitory potential of this compound. We will outline a workflow from broad-spectrum screening to determine potential targets, through to detailed in vitro assays to quantify inhibitory potency and elucidate the mechanism of action.

Hypothesized Mechanism of Action: Kinase Inhibition

Many quinoline-based compounds function as competitive inhibitors at the ATP-binding site of protein kinases.[5] The dysregulation of kinase activity is a hallmark of numerous diseases, particularly cancer, making them a primary focus for inhibitor discovery.[5][6] The planar quinoline core of this compound can mimic the adenine ring of ATP, while the trifluoromethyl and bromo substituents can form specific interactions within the hydrophobic pocket and surrounding residues of the kinase active site, potentially conferring both potency and selectivity.

Kinase_Inhibition_Pathway cluster_0 Cellular Signaling Cascade Upstream_Signal Upstream Signal (e.g., Growth Factor) Receptor Receptor Activation Upstream_Signal->Receptor Kinase_A Kinase A (Active) Receptor->Kinase_A Kinase_B Kinase B (Inactive) Kinase_A->Kinase_B ATP -> ADP Kinase_B_Active Kinase B (Active) Substrate Substrate Protein Kinase_B_Active->Substrate ATP -> ADP Substrate_P Phosphorylated Substrate Cell_Response Cellular Response (e.g., Proliferation) Substrate_P->Cell_Response Inhibitor This compound Inhibitor->Kinase_B_Active Binds to ATP Pocket

Caption: Hypothesized competitive inhibition of a kinase by this compound.

Application 1: Initial Target Identification via Broad-Spectrum Kinase Profiling

Expert Insight: Before conducting detailed kinetic studies, it is crucial to identify which enzymes are most sensitive to the inhibitor. A broad-spectrum screen against a panel of diverse kinases is a cost-effective and efficient first step.[7] This approach not only identifies primary targets but also provides an early indication of selectivity, which is a critical parameter for a therapeutic candidate.[7][8]

Protocol: Kinase Selectivity Profiling

This protocol describes a general approach. Specific kinase panel services (e.g., Eurofins, Reaction Biology) offer pre-validated assays.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Screening Concentration: For an initial screen, a single concentration of 0.5 µM to 1 µM is typically used to identify potent interactions.[7]

  • Assay Plate Preparation: The screening service will typically perform serial dilutions and dispense the compound into 384-well assay plates.

  • Kinase Reaction: Each well will contain a specific recombinant kinase, its corresponding substrate, and ATP (often at its Km concentration). The reaction is initiated by adding the ATP/substrate mixture.

  • Detection: After a defined incubation period, the reaction is stopped, and the remaining ATP is quantified using a luminescence-based assay (e.g., ADP-Glo™). The light output is inversely proportional to kinase activity.

  • Data Analysis: Results are typically expressed as the percentage of remaining kinase activity relative to a DMSO vehicle control. A significant reduction in activity (e.g., >50% inhibition) indicates a "hit."

Application 2: Determination of Inhibitory Potency (IC₅₀)

Expert Insight: Once a primary target or "hit" is identified, the next step is to quantify the inhibitor's potency by determining the half-maximal inhibitory concentration (IC₅₀). This is the concentration of the inhibitor required to reduce enzyme activity by 50%. A lower IC₅₀ value signifies higher potency. This protocol is a template for an in vitro kinase assay.[9]

IC50_Workflow Start Start: Prepare Reagents Step1 Prepare serial dilution of this compound Start->Step1 Step2 Dispense inhibitor dilutions and DMSO controls into plate Step1->Step2 Step3 Add target kinase and substrate mixture to wells Step2->Step3 Step4 Initiate reaction by adding ATP solution Step3->Step4 Step5 Incubate at RT (e.g., 60 minutes) Step4->Step5 Step6 Stop reaction and add detection reagent Step5->Step6 Step7 Measure signal (e.g., Luminescence) Step6->Step7 Step8 Data Analysis: Plot dose-response curve Step7->Step8 End Determine IC50 Value Step8->End

Caption: Experimental workflow for determining the IC₅₀ value.

Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)

Objective: To determine the IC₅₀ of this compound against a specific protein kinase.[9]

Materials:

  • This compound

  • Recombinant Kinase (e.g., ASK1, PIM1)

  • Kinase Substrate (specific to the kinase)

  • ATP

  • Kinase Assay Buffer (e.g., containing Tris-HCl, MgCl₂, DTT)

  • DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • White, opaque 384-well assay plates

  • Multichannel pipette or automated liquid handler

  • Plate reader capable of measuring luminescence

Methodology:

  • Compound Dilution:

    • Create a 10-point, 2-fold serial dilution series of this compound in DMSO. Start with a high concentration (e.g., 1 mM) to generate a final assay concentration range from approximately 10 µM down to the low nanomolar range.

    • Prepare a DMSO-only control (vehicle control, representing 0% inhibition) and a no-enzyme control (for background signal).

  • Assay Plate Setup:

    • Add a small volume (e.g., 50 nL) of each compound dilution and the controls to the wells of a 384-well plate.

  • Kinase Reaction:

    • Prepare a master mix containing the kinase assay buffer, the specific kinase, and its substrate.

    • Dispense this kinase/substrate mix into each well (e.g., 5 µL).

    • Allow the plate to incubate for 15 minutes at room temperature to allow the inhibitor to bind to the kinase.

  • Initiation and Incubation:

    • Prepare an ATP solution in the kinase assay buffer. The final ATP concentration should be at or near the Km for the specific kinase to ensure accurate competitive inhibitor IC₅₀ determination.

    • Initiate the kinase reaction by adding the ATP solution to all wells (e.g., 5 µL).

    • Incubate the plate at room temperature for 1 hour.

  • Signal Detection:

    • Following the manufacturer's protocol for the ADP-Glo™ kit, add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

    • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.

    • Measure the luminescence on a plate reader.

Data Presentation and Analysis

The raw luminescence data should be normalized using the vehicle (0% inhibition) and no-enzyme (100% inhibition) controls. The normalized data is then plotted as percent inhibition versus the log of the inhibitor concentration. A sigmoidal dose-response curve is fitted to the data using a non-linear regression model to calculate the IC₅₀ value.

Table 1: Example IC₅₀ Data for this compound

Kinase TargetIC₅₀ (nM)Hill Slope
Kinase X75.21.10.99
Kinase Y12500.90.98
Kinase Z>10,000N/AN/A
(Note: Data is representative and for illustrative purposes only.)

Conclusion

This compound represents a promising scaffold for the development of novel enzyme inhibitors. The strategic workflow presented here, beginning with broad-panel screening and progressing to detailed IC₅₀ determination, provides a robust framework for elucidating its biological activity. By systematically characterizing its potency and selectivity, researchers can unlock the therapeutic potential of this and other novel chemical entities in the ongoing quest for targeted therapeutics.

References

  • Z. Naturforsch C J Biosci. (2025). Exploring the potency of 6-bromo-3-methylquinoline analogues as prostaglandin F2α inhibitors. PubMed.
  • National Institutes of Health. (n.d.). Kinase Screening and Profiling: Methods and Protocols.
  • Journal of Enzyme Inhibition and Medicinal Chemistry. (2024). Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors. NIH.
  • New Journal of Chemistry (RSC Publishing). (n.d.). Design, synthesis, biological evaluation and molecular modelling of substituted pyrrolo[2,1-a]isoquinolinone derivatives: discovery of potent inhibitors of AChE and BChE.
  • PubMed. (n.d.). Kinase inhibitor selectivity profiling using differential scanning fluorimetry.
  • MDPI. (2023). Special Issue of “Synthesis, Biological Evaluation and Molecular Modeling of Enzyme Inhibitors”.
  • Ghodsi, R., et al. (n.d.). Design, synthesis, and biological evaluation of 6-methoxy-2-arylquinolines as potential P-glycoprotein inhibitors. PMC.
  • MDPI. (n.d.). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.
  • Davis, M. I., et al. (2011). Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity. PMC.
  • Bioorganic & Medicinal Chemistry Letters. (2007). Synthesis and biological evaluation of substituted 6-alkynyl-4-anilinoquinazoline derivatives as potent EGFR inhibitors. PubMed.

Sources

Application Note: A Robust Protocol for the Synthesis of 6-Bromo-2-trifluoromethylquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

6-Bromo-2-trifluoromethylquinoline is a pivotal heterocyclic building block in medicinal chemistry and materials science. The quinoline core is a "privileged scaffold," frequently found in biologically active compounds, while the strategic placement of a bromine atom at the 6-position offers a versatile handle for further functionalization through cross-coupling reactions.[1][2] The incorporation of a trifluoromethyl (CF₃) group at the 2-position is particularly significant in drug design. This group can enhance metabolic stability, increase lipophilicity, and improve binding affinity to biological targets, making it a valuable modification for modulating the pharmacokinetic and pharmacodynamic properties of drug candidates.[3]

This application note provides a detailed, field-proven protocol for the synthesis of this compound via the Combes quinoline synthesis. This classic and reliable method involves the acid-catalyzed condensation of 4-bromoaniline with ethyl 4,4,4-trifluoroacetoacetate.[4][5] We will delve into the mechanistic rationale behind the experimental choices, ensuring a protocol that is not only reproducible but also understood from a first-principles perspective.

Reaction Scheme and Mechanism

The synthesis proceeds through the Combes reaction, which condenses an aniline with a β-diketone (in this case, a β-ketoester) under strong acidic conditions to form the quinoline ring system.[5][6][7]

Overall Reaction:

Figure 1. Combes synthesis of this compound from 4-bromoaniline and ethyl 4,4,4-trifluoroacetoacetate.

Mechanistic Rationale (Combes Synthesis): The reaction mechanism involves three critical stages:[4][5]

  • Enamine Formation: The process begins with the nucleophilic attack of the aniline nitrogen onto one of the carbonyl carbons of the β-ketoester. This is followed by dehydration to form a Schiff base, which then tautomerizes to the more stable enamine intermediate.

  • Acid-Catalyzed Annulation: Concentrated sulfuric acid protonates the remaining carbonyl group, activating it for intramolecular electrophilic attack by the electron-rich aromatic ring. This cyclization step, known as annulation, is typically the rate-determining step of the reaction.[4]

  • Dehydration and Aromatization: A subsequent dehydration step, driven by the strong acid, eliminates a molecule of water to form the fully aromatic quinoline ring system, yielding the final product.

Quantitative Data Summary

The following table outlines the quantitative parameters for the synthesis.

ParameterValueMoles (mmol)Molar Mass ( g/mol )Density (g/mL)Notes
Starting Material 1 4-Bromoaniline10.0172.03~1.5Limiting Reagent
Starting Material 2 Ethyl 4,4,4-trifluoroacetoacetate11.0184.111.2561.1 equivalents
Catalyst/Solvent Sulfuric Acid (98%)-98.081.84Use in significant excess (e.g., 20 mL)
Product (Theoretical) This compound10.0276.04-Theoretical yield: 2.76 g

Experimental Workflow

The following diagram outlines the complete workflow from preparation to final characterization.

G cluster_prep Preparation & Safety cluster_reaction Reaction Synthesis cluster_workup Work-up & Isolation cluster_purification Purification & Characterization prep_ppe Don PPE (Lab Coat, Goggles, Gloves) prep_fumehood Work in Fume Hood prep_reagents Weigh/Measure Reagents react_setup Assemble Glassware (Flask, Condenser) prep_reagents->react_setup react_add_h2so4 Add H₂SO₄ to Flask (Ice Bath Cooling) react_setup->react_add_h2so4 react_add_aniline Add 4-Bromoaniline react_add_h2so4->react_add_aniline react_add_ketoester Add Ethyl 4,4,4- trifluoroacetoacetate react_add_aniline->react_add_ketoester react_heat Heat Reaction (110-120 °C, 4-6h) react_add_ketoester->react_heat react_monitor Monitor via TLC react_heat->react_monitor workup_cool Cool to RT react_monitor->workup_cool workup_quench Pour onto Crushed Ice workup_cool->workup_quench workup_neutralize Neutralize with aq. NaOH (pH 8-9) workup_quench->workup_neutralize workup_extract Extract with Ethyl Acetate workup_neutralize->workup_extract workup_dry Dry Organic Layer (Na₂SO₄) workup_extract->workup_dry workup_evaporate Evaporate Solvent workup_dry->workup_evaporate purify_chrom Column Chromatography (Silica Gel) workup_evaporate->purify_chrom purify_yield Calculate Yield purify_chrom->purify_yield char_nmr Characterize by NMR (¹H, ¹³C, ¹⁹F) purify_chrom->char_nmr char_ms Confirm Mass (MS) purify_chrom->char_ms

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Protocol

PART 1: Materials and Equipment
  • Reagents:

    • 4-Bromoaniline (>98%, CAS: 106-40-1)

    • Ethyl 4,4,4-trifluoroacetoacetate (>98%, CAS: 372-31-6)

    • Concentrated Sulfuric Acid (95-98%)

    • Sodium Hydroxide (for neutralization)

    • Ethyl Acetate (ACS grade, for extraction)

    • Hexane (ACS grade, for chromatography)

    • Anhydrous Sodium Sulfate (Na₂SO₄)

    • Silica Gel (for column chromatography, 230-400 mesh)

  • Equipment:

    • Three-neck round-bottom flask (100 mL)

    • Reflux condenser and heating mantle

    • Magnetic stirrer and stir bar

    • Dropping funnel

    • Thermometer

    • Ice bath

    • Separatory funnel (250 mL)

    • Rotary evaporator

    • Glassware for column chromatography

    • TLC plates (silica gel 60 F₂₅₄)

PART 2: Step-by-Step Methodology

A. Safety Precautions: A Self-Validating System of Protection

  • Chemical Hazards: 4-Bromoaniline is toxic if swallowed, in contact with skin, or if inhaled.[8][9] Concentrated sulfuric acid is extremely corrosive and causes severe skin burns and eye damage. Ethyl 4,4,4-trifluoroacetoacetate is a flammable liquid.[10]

  • Mandatory PPE: Always wear a lab coat, chemical-resistant gloves (nitrile or neoprene), and safety goggles.

  • Engineering Controls: This entire procedure must be performed in a certified chemical fume hood to prevent inhalation of toxic vapors and to contain any potential splashes. An emergency safety shower and eyewash station must be accessible.

B. Reaction Setup and Execution

  • Initial Setup: Equip a 100 mL three-neck round-bottom flask with a magnetic stir bar, a reflux condenser, and a thermometer. Place the flask in an ice-water bath on a magnetic stirrer.

  • Acid Addition: Carefully and slowly add 20 mL of concentrated sulfuric acid to the flask. The use of an ice bath is critical here to manage the exothermic dilution of any trace water and to prepare for the subsequent additions.

  • Aniline Addition: Once the acid has cooled to below 10 °C, slowly add 4-bromoaniline (1.72 g, 10.0 mmol) in small portions. Stir the mixture until all the solid has dissolved.

  • Ketoester Addition: Add ethyl 4,4,4-trifluoroacetoacetate (2.03 g, 1.61 mL, 11.0 mmol) dropwise to the stirring solution over 15-20 minutes. Maintain the internal temperature below 20 °C during the addition. This slow, cooled addition prevents an uncontrolled exotherm that could lead to side reactions.

  • Heating and Reflux: After the addition is complete, remove the ice bath and replace it with a heating mantle. Heat the reaction mixture to 110-120 °C and maintain this temperature for 4-6 hours.

  • Reaction Monitoring (Trustworthiness Check): The progress of the reaction should be monitored by Thin Layer Chromatography (TLC). Take a small aliquot of the reaction mixture (with extreme caution), quench it in ice water, neutralize, and extract with ethyl acetate. Spot the extract on a TLC plate and elute with a hexane/ethyl acetate mixture (e.g., 9:1). The disappearance of the 4-bromoaniline spot and the appearance of a new, less polar product spot indicates reaction progression.

C. Work-up and Product Isolation

  • Cooling and Quenching: Once the reaction is complete, turn off the heat and allow the mixture to cool to room temperature. In a separate large beaker (e.g., 600 mL), prepare a mixture of ~150 g of crushed ice.

  • Causality of Quenching: Slowly and carefully pour the viscous reaction mixture onto the crushed ice with vigorous stirring. This step is highly exothermic and must be done cautiously in a fume hood. This procedure quenches the reaction and dilutes the strong acid, preparing it for safe neutralization.

  • Neutralization: Place the beaker in an ice bath and slowly add a 10 M aqueous solution of sodium hydroxide (NaOH) with continuous stirring until the pH of the solution is basic (pH 8-9). This step neutralizes the excess sulfuric acid and deprotonates the quinoline nitrogen, rendering the product soluble in organic solvents. The formation of a precipitate is expected.

  • Extraction: Transfer the mixture to a 250 mL separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 50 mL). The multiple extractions ensure efficient recovery of the product from the aqueous phase.

  • Washing and Drying: Combine the organic layers and wash them with brine (saturated NaCl solution, 1 x 50 mL) to remove residual water and inorganic salts. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), then filter to remove the drying agent.

  • Solvent Removal: Concentrate the filtrate using a rotary evaporator to remove the ethyl acetate. The resulting residue is the crude this compound, which typically appears as a brown oil or solid.

D. Purification and Characterization

  • Purification (Authoritative Grounding): The most reliable method for purifying the crude product is flash column chromatography.[1]

    • Prepare a slurry of silica gel in hexane and pack a column.

    • Dissolve the crude product in a minimal amount of dichloromethane or ethyl acetate and adsorb it onto a small amount of silica gel.

    • Load the dried material onto the column.

    • Elute the column with a gradient of ethyl acetate in hexane (starting from 100% hexane and gradually increasing to 5-10% ethyl acetate).

    • Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Final Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield this compound as a white to pale yellow solid.

  • Characterization (Self-Validation): The identity and purity of the final compound must be confirmed by standard analytical techniques:

    • ¹H NMR: To confirm the proton environment of the quinoline ring.

    • ¹³C NMR: To confirm the carbon skeleton.

    • ¹⁹F NMR: To confirm the presence and chemical shift of the CF₃ group.[11][12]

    • Mass Spectrometry (MS): To confirm the molecular weight and isotopic pattern characteristic of a bromine-containing compound.

Conclusion

This application note details a robust and reproducible protocol for the synthesis of this compound using the Combes synthesis. By providing a rationale for key procedural steps and integrating safety and validation checkpoints, this guide is designed to empower researchers in medicinal chemistry and drug development to confidently prepare this valuable synthetic intermediate. The successful synthesis and characterization of this compound open the door to further derivatization and the exploration of novel, biologically active molecules.[2]

References

  • Wikipedia. (n.d.). Combes quinoline synthesis. [Link]
  • IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. [Link]
  • Wikiwand. (n.d.). Combes quinoline synthesis. [Link]
  • Cambridge University Press. (n.d.). Combes Quinoline Synthesis. [Link]
  • YouTube. (2024). Combe's synthesis of quinoline || detailed mechanism. [Link] (Note: A representative, non-specific URL is used as the original may not be stable).
  • ResearchGate. (n.d.). 1H NMR spectra of 6-bromo-1,2,3,4-tetrahydroquinoline. [Link]
  • Google Patents. (n.d.). CN102850269A - Synthesis process for 6-bromo-3-chlorophenyl-methyl-2-methoxy-quinoline.
  • ResearchGate. (2018). Activation of 6-bromoquinoline by nitration: Synthesis of morpholinyl and piperazinyl quinolones. [Link]
  • Organic Chemistry Portal. (2022). Synthesis of Secondary Trifluoromethylated Alkyl Bromides Using 2-Bromo-3,3,3-trifluoropropene as a Radical Acceptor. [Link]
  • Atlantis Press. (n.d.). Synthesis of 6-bromo-4-iodoquinoline. [Link]
  • National Institutes of Health (NIH). (n.d.). Synthesis and structure of 6-bromo-2-(diethoxymethyl)
  • National Institutes of Health (NIH). (2024).
  • PubMed. (2013). Vibrational, electronic, and structural properties of 6-nitro- and 6-amino-2-trifluoromethylchromone: an experimental and theoretical study. [Link]
  • ResearchGate. (2024). Exploring the potency of 6-bromo-3-methylquinoline analogues as prostaglandin F2α inhibitors. [Link]
  • PubMed. (2025). Exploring the potency of 6-bromo-3-methylquinoline analogues as prostaglandin F2α inhibitors. [Link]
  • National Institutes of Health (NIH). (n.d.).
  • Google Patents. (n.d.).

Sources

Comprehensive Analytical Characterization of 6-Bromo-2-trifluoromethylquinoline: A Multi-technique Approach

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract This application note provides a detailed guide to the analytical methods required for the comprehensive characterization of 6-Bromo-2-trifluoromethylquinoline, a key heterocyclic building block in pharmaceutical and materials science research. Ensuring the structural identity, purity, and integrity of such intermediates is paramount for the reliability and reproducibility of downstream applications. We present an integrated suite of orthogonal analytical techniques, including chromatography, mass spectrometry, NMR spectroscopy, and elemental analysis. Each section explains the causality behind the methodological choices and provides detailed, field-proven protocols designed for immediate implementation in a research or quality control setting.

Introduction and Significance

This compound belongs to a class of halogenated quinolines that are of significant interest in medicinal chemistry. The quinoline scaffold is a privileged structure found in numerous FDA-approved drugs, while the trifluoromethyl group often enhances metabolic stability, lipophilicity, and binding affinity. The bromine atom serves as a versatile synthetic handle for further functionalization via cross-coupling reactions. Given its role as a critical intermediate, a rigorous and unambiguous analytical characterization is essential. This guide outlines a self-validating system of protocols to confirm the molecule's identity and purity.

Molecular Identity and Physicochemical Properties

A foundational step in any characterization is the confirmation of basic molecular properties.

Chemical Structure:

Figure 1: Chemical Structure of this compound

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 176722-64-8[1]
Molecular Formula C₁₀H₅BrF₃N[1]
Molecular Weight 276.05 g/mol [1]
Appearance Light yellow to yellow solid[1]
Boiling Point 284.3 ± 35.0 °C (Predicted)[1]
Density 1.658 ± 0.06 g/cm³ (Predicted)[1]

Chromatographic Analysis for Purity Assessment

High-Performance Liquid Chromatography (HPLC) is the definitive technique for assessing the purity of non-volatile organic compounds. Its high resolving power allows for the separation of the main analyte from process-related impurities, isomers, and degradation products.[2]

A reversed-phase HPLC method is employed, where the analyte is separated based on its hydrophobic interactions with a C18 stationary phase. A gradient elution with a polar mobile phase (water/acetonitrile) ensures efficient separation of compounds with varying polarities. UV detection is chosen due to the strong chromophore of the quinoline ring system.

  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and UV-Vis detector is suitable.[3]

  • Sample Preparation:

    • Prepare a stock solution of this compound in methanol at a concentration of 1.0 mg/mL.

    • Dilute this stock solution with the initial mobile phase composition (e.g., 70:30 Water:Acetonitrile) to a working concentration of 0.1 mg/mL.

    • Filter the final solution through a 0.45 µm syringe filter to remove any particulate matter before injection.[4]

  • Chromatographic Conditions:

    Table 2: HPLC Method Parameters

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 0-2 min: 30% B; 2-15 min: 30-90% B; 15-18 min: 90% B; 18-18.1 min: 90-30% B; 18.1-22 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL
  • Data Analysis: The purity is calculated using the area percentage method. The area of the main peak is divided by the total area of all peaks in the chromatogram (excluding solvent front and baseline noise) and multiplied by 100.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Weigh Weigh Sample Dissolve Dissolve in Methanol (1 mg/mL) Weigh->Dissolve Dilute Dilute with Mobile Phase (0.1 mg/mL) Dissolve->Dilute Filter Filter (0.45 µm) Dilute->Filter Inject Inject into HPLC Filter->Inject Separate Separation on C18 Column Inject->Separate Detect UV Detection (254 nm) Separate->Detect Integrate Integrate Peaks Detect->Integrate Calculate Calculate Purity (Area % Report) Integrate->Calculate

Caption: HPLC analysis workflow from sample preparation to purity calculation.

Spectroscopic Analysis for Structural Confirmation

A combination of spectroscopic techniques is required for the unambiguous confirmation of the molecular structure.

Principle: MS provides the exact molecular weight of the compound, which is one of the most critical pieces of identifying information. For halogenated compounds, MS is particularly powerful due to the characteristic isotopic patterns of halogens. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal natural abundance (~50.7% and ~49.3%, respectively). This results in a distinctive "M" and "M+2" peak pattern of approximately 1:1 intensity for any fragment containing one bromine atom.[5][6]

Protocol: Electrospray Ionization - Mass Spectrometry (ESI-MS)

  • Instrumentation: A mass spectrometer with an electrospray ionization (ESI) source. This can be a standalone system or coupled with an HPLC (LC-MS).

  • Sample Preparation: Prepare a dilute solution (1-10 µg/mL) of the sample in methanol or acetonitrile.

  • Acquisition:

    • Infuse the sample directly or via LC.

    • Acquire the spectrum in positive ion mode.

    • Set the scan range to m/z 100-400 to observe the protonated molecule [M+H]⁺.

  • Expected Data: The protonated molecule [M+H]⁺ for C₁₀H₅BrF₃N is expected to show two major peaks:

    • [M+H]⁺ at m/z ~275.96 (corresponding to the ⁷⁹Br isotope)

    • [M+2+H]⁺ at m/z ~277.96 (corresponding to the ⁸¹Br isotope)

    • The intensity ratio of these two peaks should be approximately 1:1.

Visualization of Bromine Isotopic Pattern

Bromine_Isotope_Pattern cluster_plot Molecular Ion Region a Expected Mass Spectrum Fragment x_axis m/z y_axis Relative Intensity origin origin origin->x_axis origin->y_axis peak1 peak1_top ~100% peak1->peak1_top peak2 peak2_top ~98% peak2->peak2_top label1 275.96 [M+H]⁺ (⁷⁹Br) label2 277.96 [M+2+H]⁺ (⁸¹Br)

Caption: Diagram of the expected 1:1 isotopic pattern for a single bromine atom.

Principle: NMR is the most powerful technique for de novo structure elucidation. ¹H, ¹³C, and ¹⁹F NMR experiments provide detailed information about the chemical environment of each nucleus, their connectivity, and the overall molecular framework.

Protocol: NMR Analysis

  • Instrumentation: A 400 MHz (or higher) NMR spectrometer.

  • Sample Preparation: Dissolve ~5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Expected Data Interpretation:

    • ¹H NMR: The spectrum should show distinct signals in the aromatic region (typically δ 7.5-9.0 ppm) corresponding to the five protons on the quinoline ring. The chemical shifts and coupling constants (J-values) will be diagnostic of their relative positions. For example, protons adjacent to the bromine or the nitrogen atom will have characteristic shifts.[7]

    • ¹³C NMR: The spectrum will show 10 distinct signals for the 10 carbon atoms in the molecule. The carbon attached to the CF₃ group will appear as a quartet due to coupling with the fluorine atoms.

    • ¹⁹F NMR: This experiment is crucial for confirming the trifluoromethyl group. A single, sharp signal (a singlet) is expected. The chemical shift of this signal is a key identifier.[8]

Table 3: Predicted NMR Data Summary

NucleusPredicted Chemical Shift (δ, ppm)Key Features
¹H 7.5 - 8.85 distinct signals in the aromatic region with characteristic coupling patterns.
¹³C 115 - 15510 signals. CF₃ carbon appears as a quartet (¹JCF ≈ 275 Hz). Carbon bearing bromine will be shifted.
¹⁹F -60 to -70 (relative to CFCl₃)A single sharp singlet.

Principle: FTIR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. It provides a unique "fingerprint" for the compound. For this compound, key vibrations include those from the aromatic ring, the C-F bonds, and the C-Br bond.

Protocol: Attenuated Total Reflectance (ATR)-FTIR

  • Instrumentation: An FTIR spectrometer equipped with an ATR accessory.

  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Acquisition: Collect the spectrum, typically over a range of 4000-400 cm⁻¹.

Table 4: Characteristic FTIR Absorption Bands

Wavenumber (cm⁻¹)Vibration TypeSignificance
3100 - 3000Aromatic C-H StretchConfirms the presence of the aromatic quinoline core.[9]
1620 - 1580C=N StretchCharacteristic of the quinoline heterocycle.
1550 - 1450Aromatic C=C StretchFingerprint region for the aromatic system.[10]
1350 - 1100 C-F Stretch Multiple strong, sharp bands, highly characteristic of the CF₃ group. [11]
650 - 550C-Br StretchConfirms the presence of the bromo-substituent.

Principle: UV-Vis spectroscopy measures the electronic transitions within a molecule. The conjugated π-system of the quinoline ring gives rise to characteristic absorption bands in the UV region, which can be used for identification and quantification.[12]

Protocol: UV-Vis Analysis

  • Instrumentation: A dual-beam UV-Vis spectrophotometer.

  • Sample Preparation: Prepare a dilute solution (e.g., 10⁻⁵ M) in a UV-transparent solvent like ethanol or acetonitrile.

  • Acquisition: Scan the spectrum from 200 to 400 nm.

  • Expected Data: The spectrum is expected to show multiple absorption maxima (λmax) characteristic of the quinoline chromophore, typically between 230 nm and 330 nm.[13][14]

Elemental Analysis for Compositional Verification

Principle: Elemental analysis (EA) provides the mass percentages of carbon, hydrogen, and nitrogen (CHN analysis) in a pure sample. This data is used to confirm the empirical and molecular formula. Analysis of organofluorine compounds requires specialized combustion techniques to ensure complete decomposition and accurate measurement.[15] Combustion Ion Chromatography (CIC) is a modern, reliable method for determining fluorine content.[16][17]

Protocol: Combustion Analysis

  • Instrumentation: A dedicated CHN elemental analyzer and a CIC system for fluorine.

  • Sample Preparation: A precisely weighed amount of the dry, pure sample is required.

  • Expected Data: The experimental percentages should match the theoretical values for the molecular formula C₁₀H₅BrF₃N within an acceptable error margin (typically ±0.4%).

Table 5: Elemental Composition of C₁₀H₅BrF₃N

ElementTheoretical Mass %
Carbon (C)43.51%
Hydrogen (H)1.83%
Nitrogen (N)5.07%
Bromine (Br)28.95%
Fluorine (F)20.64%

Conclusion

The comprehensive characterization of this compound requires a multi-faceted analytical approach. The combination of HPLC for purity assessment, Mass Spectrometry for molecular weight and isotopic confirmation, multi-nuclear NMR for unambiguous structural elucidation, FTIR and UV-Vis for functional group and chromophore identification, and Elemental Analysis for compositional verification provides a robust and self-validating data package. Adherence to these protocols will ensure the quality and integrity of this critical chemical intermediate, enabling reliable and reproducible results in research and development.

References

  • Mid-IR Spectra of Quinoline and Phenanthridine in H₂O and Ar. NASA Ames Research Center.
  • Deng, X., Chai, X., Wei, C., & Fu, L. (2011). Rapid determination of quinoline and 2-hydroxyquinoline in quinoline biodegradation process by tri-wavelength UV/Vis spectroscopy. Analytical Sciences, 27(5), 493-497.
  • Abbas, S. F., & Tomma, J. H. (2021). Synthesis and Characterization of New Quinoline-2-ones Derived from Triazine Derivatives. International Journal of Drug Delivery Technology, 11(4), 1350-1354.
  • Synthesis, DFT studies on a series of tunable quinoline derivatives. RSC Advances. (2024).
  • FTIR spectra of quinoline derivative (Q), imidazole derivative (IMD), and Benzoxazine (Bz-A) monomer. ResearchGate.
  • Gzella, A., et al. (2021). 5,8-Quinolinedione Attached to Quinone Derivatives: XRD Diffraction, Fourier Transform Infrared Spectra and Computational Analysis. Molecules, 26(15), 4487.
  • [Absorption spectra analysis in the degradation process of quinoline in aqueous solution by VUV lights]. PubMed.
  • 6-Bromo-2-(trifluoromethyl)-4-quinolinol. PubChem.
  • Rapid Determination of Quinoline and 2-Hydroxyquinoline in Quinoline Biodegradation Process by Tri-Wavelength UV/Vis Spectroscopy. Semantic Scholar.
  • UV- Vis absorption of quinoline, nitroquinoline, aminoquinoline and... ResearchGate.
  • Elemental analysis of organic compounds with fluorine combustion and gas chromatographic separation. ProQuest.
  • Willison, S. A., & Woudneh, M. B. (2021). Combustion ion chromatography for extractable organofluorine analysis. Environmental Science: Processes & Impacts, 23(10), 1466-1474.
  • Yeung, L. W. Y. (2023). Analyzing Organofluorine Compounds in the Environment Using Combustion Ion Chromatography (CIC) and Other Methods.
  • Mass spectrometry of halogen-containing organic compounds. ResearchGate.
  • Synthesis of 6-bromo-4-iodoquinoline. ResearchGate.
  • Organic Compounds Containing Halogen Atoms. Chemistry LibreTexts. (2023).
  • 6-Trifluoromethyl Pyridoxine: Novel 19F-NMR pH Indicator for In Vivo Detection. PMC.

Sources

Application Note & Protocol Guide: Purification of 6-Bromo-2-trifluoromethylquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

6-Bromo-2-trifluoromethylquinoline is a key heterocyclic building block in medicinal chemistry and materials science. The presence of the trifluoromethyl group often enhances metabolic stability and lipophilicity, while the bromine atom provides a reactive handle for further functionalization through cross-coupling reactions.[1] Consequently, the purity of this reagent is paramount to ensure the desired outcomes in multi-step syntheses and to guarantee the reliability and reproducibility of experimental results. This guide provides a comprehensive overview of robust purification techniques for this compound, tailored for researchers, scientists, and professionals in drug development. We will delve into the rationale behind methodological choices and present detailed, field-proven protocols.

Physicochemical Properties and Impurity Profile

A thorough understanding of the physicochemical properties of this compound is the foundation for developing an effective purification strategy. Additionally, knowledge of potential impurities, often stemming from the synthetic route, informs the selection of the most appropriate purification technique.

Physicochemical Data

PropertyValueSource
Molecular Formula C₁₀H₅BrF₃N[2]
Molecular Weight 276.05 g/mol [2]
Appearance Light yellow to yellow solid[2]
Boiling Point (Predicted) 284.3 ± 35.0 °C[2]
Density (Predicted) 1.658 ± 0.06 g/cm³[2]
pKa (Predicted) -0.57 ± 0.50[2]
Storage Temperature 2-8°C[2][3]

Solubility Profile

While quantitative solubility data for this compound is not extensively published, qualitative assessments of the parent compound, 6-bromoquinoline, suggest solubility in polar aprotic solvents.[4] This provides a strong starting point for solvent selection in both recrystallization and chromatography.

SolventExpected SolubilityRationale
Dichloromethane (DCM) Soluble[4]
Ethyl Acetate (EtOAc) Soluble[4]
Acetone Soluble[4]
Acetonitrile (ACN) Soluble[4]
Tetrahydrofuran (THF) Soluble[4]
Hexane/Heptane Sparingly Soluble to InsolubleProvides a good anti-solvent for recrystallization and a non-polar mobile phase component for chromatography.
Ethanol/Methanol SolubleOften used in recrystallization solvent systems with water.[1][5]
Water Insoluble

Potential Impurities

Impurities in a batch of this compound are typically remnants of the synthesis process. Common synthetic routes may introduce the following impurities:

  • Starting Materials: Unreacted anilines or other precursors.[6][7]

  • Isomeric Byproducts: Incorrect positioning of the bromo or trifluoromethyl group.

  • Dehalogenated Species: Quinolines lacking the bromo group.

  • Oxidized Byproducts: N-oxides or other degradation products.

  • Residual Solvents and Reagents: Solvents used in the reaction or workup (e.g., DMF, POCl₃).[6]

Strategic Approach to Purification

The choice of purification technique is dictated by the nature and quantity of the impurities, as well as the scale of the purification. Below is a logical workflow to guide your decision-making process.

Purification_Workflow start Crude this compound tlc_analysis Initial Purity Assessment (TLC, ¹H NMR, LC-MS) start->tlc_analysis decision_purity Purity > 95%? tlc_analysis->decision_purity decision_impurities Nature of Impurities? decision_purity->decision_impurities No recrystallization Recrystallization decision_purity->recrystallization Yes decision_impurities->recrystallization Baseline or Particulate Impurities column_chrom Column Chromatography decision_impurities->column_chrom Close-running Spots (Similar Polarity) distillation High-Vacuum Distillation (for thermally stable liquids) decision_impurities->distillation Volatile Impurities (if applicable) final_purity Final Purity Analysis (TLC, HPLC, NMR, MS) recrystallization->final_purity column_chrom->final_purity distillation->final_purity pure_product Pure Product (>99%) final_purity->pure_product

Caption: Decision workflow for selecting a purification method.

Experimental Protocols

Protocol 1: Recrystallization

Recrystallization is an effective technique for removing small amounts of impurities and is ideal for final polishing of a moderately pure compound (>90-95%). The principle relies on the differential solubility of the compound and its impurities in a given solvent system at varying temperatures.

Step-by-Step Methodology:

  • Solvent System Selection:

    • Place a small amount of the crude solid in several test tubes.

    • Add different solvents (e.g., ethanol, isopropanol, ethyl acetate, heptane) dropwise at room temperature to test for solubility. An ideal single solvent will dissolve the compound when hot but not when cold.

    • More commonly, a binary solvent system is required. A good pair consists of a "solvent" in which the compound is soluble (e.g., ethanol, ethyl acetate) and an "anti-solvent" in which it is insoluble (e.g., water, hexane).[1] For this compound, an ethanol/water or ethyl acetate/hexane system is a promising starting point.

  • Dissolution:

    • Place the crude solid in an Erlenmeyer flask equipped with a magnetic stir bar.

    • Add the minimum amount of the "solvent" required to dissolve the solid at an elevated temperature (just below the solvent's boiling point).

  • Hot Filtration (Optional but Recommended):

    • If insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This step is crucial to remove dust, catalyst residues, or other particulate matter.

  • Crystallization:

    • Slowly add the "anti-solvent" dropwise to the hot solution until it becomes slightly turbid. If using a single solvent, simply allow the solution to cool.

    • Cover the flask and allow it to cool slowly to room temperature. Slow cooling is critical for the formation of large, pure crystals.

    • Once at room temperature, place the flask in an ice bath or refrigerator (2-8°C) for at least one hour to maximize the yield.[2]

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals sparingly with a small amount of the cold solvent mixture to remove any residual soluble impurities.

    • Dry the purified crystals under high vacuum to remove all traces of solvent.

Protocol 2: Column Chromatography

Column chromatography is the most versatile technique for separating compounds with different polarities and is essential when dealing with complex mixtures or impurities with similar solubility profiles to the target compound.

Causality Behind Experimental Choices:

The basic nitrogen of the quinoline ring can interact with the acidic silanol groups on the surface of silica gel, leading to peak tailing and poor separation.[8] To mitigate this, a small amount of a basic modifier like triethylamine (NEt₃) is often added to the eluent. This deactivates the acidic sites on the silica, resulting in sharper peaks and improved resolution.[8]

Column_Chromatography_Workflow cluster_prep Preparation cluster_loading Sample Loading cluster_elution Elution & Collection cluster_analysis Analysis tlc 1. TLC Optimization (Target Rf ~0.2-0.3) slurry 2. Prepare Silica Slurry tlc->slurry packing 3. Pack Column slurry->packing dry_load 4a. Dry Loading (Adsorb on Silica) packing->dry_load wet_load 4b. Wet Loading (Minimal Solvent) packing->wet_load elute 5. Elute with Solvent System dry_load->elute wet_load->elute collect 6. Collect Fractions elute->collect analyze_tlc 7. Analyze Fractions by TLC collect->analyze_tlc combine 8. Combine Pure Fractions analyze_tlc->combine evaporate 9. Evaporate Solvent combine->evaporate

Caption: Step-by-step workflow for column chromatography.

Step-by-Step Methodology:

  • Stationary Phase Selection: Standard silica gel (100-200 or 230-400 mesh) is typically suitable.[5]

  • Mobile Phase (Eluent) Optimization via TLC:

    • Dissolve a small amount of the crude material in a suitable solvent (e.g., DCM).

    • Spot the solution on a TLC plate and develop it in various solvent systems. A good starting point is a mixture of a non-polar solvent (hexane or heptane) and a more polar solvent (ethyl acetate).

    • The goal is to find a solvent system where the this compound has an Rf value of approximately 0.2-0.3.

    • Add 0.5-1% triethylamine to the chosen eluent to prevent tailing.[8]

  • Column Packing:

    • Prepare a slurry of silica gel in the initial, least polar eluent.

    • Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring no air bubbles are trapped.[9]

    • Add a thin layer of sand on top of the packed silica to prevent disturbance.[9]

  • Sample Loading:

    • Dry Loading (Preferred): Dissolve the crude product in a minimal amount of a volatile solvent (e.g., DCM), add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder. Carefully add this powder to the top of the column.[9] This method generally results in better separation.

    • Wet Loading: Dissolve the crude product in the smallest possible volume of the eluent or DCM and carefully pipette it onto the top of the column.[9]

  • Elution and Fraction Collection:

    • Begin eluting with the solvent system determined by TLC analysis.

    • Maintain a constant flow rate and collect fractions of a consistent volume.

    • If necessary, gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate) to elute more polar compounds.

  • Fraction Analysis and Product Isolation:

    • Monitor the collected fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Protocol 3: High-Vacuum Distillation

Given its predicted high boiling point (284.3 °C), distillation is a potential purification method for this compound, particularly for removing non-volatile or highly volatile impurities on a larger scale. This should be performed under high vacuum to lower the boiling point and prevent thermal decomposition.

Step-by-Step Methodology:

  • Apparatus Setup: Assemble a distillation apparatus suitable for high vacuum, including a distillation flask, a short-path distillation head with a condenser, a receiving flask, and a thermometer.[10]

  • Procedure:

    • Place the crude material in the distillation flask with a few boiling chips or a magnetic stir bar for smooth boiling.[10]

    • Slowly apply vacuum and begin gentle heating.

    • Collect the fraction that distills over at a constant temperature. This stable temperature is the boiling point at the recorded pressure.[10]

    • Discard any initial lower-boiling fractions (forerun) and stop the distillation before higher-boiling impurities begin to distill.

Purity Assessment

After purification, the purity of the this compound must be confirmed.

  • Thin-Layer Chromatography (TLC): A quick and easy method to check for the presence of impurities. The purified product should appear as a single spot.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative purity data. A reverse-phase C18 column with a mobile phase of acetonitrile and water (with a modifier like formic or phosphoric acid) is a common setup for quinoline analysis.[11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the compound and detect any proton- or carbon-containing impurities.

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound.

References

  • Technical Support Center: Purifying Quinoline Aldehydes by Column Chrom
  • Physical Properties of Trifluoromethyl-Substituted Quinolines: A Technical Guide - Benchchem.
  • Technical Support Center: Purification of Quinoline Deriv
  • 6-Bromo-2-(trifluoromethyl)-4-quinolinol | C10H5BrF3NO | CID 278841 - PubChem.
  • 4-Bromo-6-fluoro-2-(trifluoromethyl)quinoline | 31009-33-3 | Benchchem.
  • This compound , 95% , 176722-64-8 - CookeChem.
  • 6-Bromo-4-methoxy-2-(trifluoromethyl)quinoline.
  • Solubility Profile of 6-Bromoquinoline: A Technical Guide for Researchers - Benchchem.
  • SYNTHESIS AND HARACTERIZATION OF QUINOLINE DERIVATIVES CATALYSED BY β-CYCLODEXTRINE - RA College.
  • 6-Bromo-3-(2-fluoro-3-methoxybenzyl)-2-methoxyquinoline - PubChem.
  • Separation of Quinoline on Newcrom R1 HPLC column - SIELC Technologies.
  • 176722-64-8|this compound|BLD Pharm.
  • Synthesis of 6-bromo-4-iodoquinoline Wenhui Wang1, Yuping Guo1, a, Linxiao Wang1, Yiqiang OuYang1, Qinqin Wang1, Wufu Zhu1,b -
  • On the Knorr Synthesis of 6-Bromo-4-methylquinolin-2(1H)

Sources

Application Notes & Protocols: 6-Bromo-2-trifluoromethylquinoline in the Synthesis of Advanced OLED Materials

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The field of organic light-emitting diodes (OLEDs) is driven by the innovation of novel organic semiconductors that enhance efficiency, color purity, and operational stability. Quinoline derivatives have emerged as a privileged scaffold in the design of these materials due to their rigid structure and inherent electronic properties.[1][2] This guide focuses on 6-Bromo-2-trifluoromethylquinoline, a key building block for creating high-performance materials for OLEDs. The strategic placement of a bromine atom at the 6-position provides a versatile handle for synthetic modification via cross-coupling reactions, while the potent electron-withdrawing trifluoromethyl (-CF₃) group at the 2-position fundamentally defines the molecule's electronic character. This document provides an in-depth analysis of the synthetic strategies employing this building block, detailed experimental protocols, and the rationale behind its application in developing next-generation electron transport (ETM), hole transport (HTM), and emissive materials.

The Strategic Importance of the 2-Trifluoromethylquinoline Moiety

The efficacy of this compound as a precursor for OLED materials stems from the distinct roles of its functional groups.

  • The Trifluoromethyl Group (-CF₃): An Electron Sink for Enhanced Performance The -CF₃ group is one of the most powerful electron-withdrawing groups in organic chemistry. Its incorporation into the quinoline core significantly lowers the energy levels of the Lowest Unoccupied Molecular Orbital (LUMO).[3] This property is paramount for designing efficient Electron Transport Materials (ETMs), as a low LUMO level facilitates the injection of electrons from the cathode.[4][5] In donor-acceptor type molecules, such as those used in Thermally Activated Delayed Fluorescence (TADF), the trifluoromethylquinoline unit serves as a potent acceptor, which is essential for achieving the small singlet-triplet energy gap (ΔEST) required for efficient reverse intersystem crossing (RISC).[6][7]

  • The Bromo Group (-Br): A Gateway to Molecular Diversity The bromine atom at the 6-position is the synthetic linchpin. It is an ideal leaving group for palladium-catalyzed cross-coupling reactions, which are the cornerstone of modern organic electronics synthesis. This reactive site allows for the precise and efficient formation of new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, enabling the "stitching" together of various molecular fragments to build complex, functional OLED materials. The most critical of these reactions are the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.[8][9]

Core Synthetic Pathways and Protocols

The true utility of this compound is realized through its application in palladium-catalyzed cross-coupling reactions to construct the diverse architectures required for different OLED layers.

Suzuki-Miyaura Coupling: Building π-Conjugated Systems (C-C Bond Formation)

The Suzuki-Miyaura coupling is the premier method for creating C-C bonds, enabling the extension of a molecule's π-conjugated system. This is fundamental for tuning the energy levels and optical properties of the final compound.[9][10][11] By coupling this compound with various arylboronic acids or esters, chemists can construct rigid, high-performance ETMs or the acceptor components of emissive molecules.[12][13]

Protocol 1: Synthesis of a 6-Aryl-2-trifluoromethylquinoline via Suzuki Coupling

This protocol details a general procedure for the synthesis of a 6-aryl substituted quinoline, a core structure for an electron transport or emissive host material.

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Arylboronic Acid (1.2 mmol, 1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 mmol, 4 mol%)

  • Potassium Phosphate (K₃PO₄) (3.0 mmol, 3.0 equiv)

  • Anhydrous Toluene and Water (10:1 ratio, 5 mL)

Procedure:

  • Inert Atmosphere Setup: To an oven-dried Schlenk flask, add this compound, the selected arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Atmosphere Exchange: Seal the flask with a septum, and evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.

  • Solvent Addition: Add the degassed toluene and water mixture via syringe.

  • Reaction: Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 8-16 hours.

  • Workup: Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 15 mL) and brine (1 x 15 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to yield the final product.

Suzuki_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Workup & Purification reagents Combine Reactants: - this compound - Arylboronic Acid - Pd Catalyst & Ligand - Base inert Establish Inert Atmosphere (Evacuate/Backfill with Ar/N₂) reagents->inert solvent Add Degassed Solvents inert->solvent heat Heat to 100 °C with Vigorous Stirring solvent->heat monitor Monitor Progress (TLC / LC-MS) heat->monitor workup Aqueous Workup (Ethyl Acetate, Water, Brine) monitor->workup purify Column Chromatography workup->purify product Isolated Product purify->product caption Workflow for Suzuki-Miyaura Coupling.

Caption: Workflow for Suzuki-Miyaura Coupling.

Buchwald-Hartwig Amination: Crafting Donor-Acceptor Systems (C-N Bond Formation)

The Buchwald-Hartwig amination is an indispensable tool for forming C-N bonds, allowing for the attachment of amine-containing moieties to the quinoline core.[8][14] This is the primary strategy for synthesizing Hole Transport Materials (HTMs) or donor-acceptor TADF emitters, where a hole-transporting unit (donor, e.g., carbazole, phenoxazine, or triphenylamine) is coupled to the electron-accepting trifluoromethylquinoline core.[15][16][17]

Protocol 2: Synthesis of a Donor-Acceptor Molecule via Buchwald-Hartwig Amination

This protocol outlines a general procedure for coupling a secondary amine (donor) with this compound.

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Donor Amine (e.g., Carbazole) (1.1 mmol, 1.1 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.015 mmol, 1.5 mol%)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.036 mmol, 3.6 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv)

  • Anhydrous Toluene (5 mL)

Procedure:

  • Inert Atmosphere Setup: In a glovebox or under an inert atmosphere, add this compound, the donor amine, Pd₂(dba)₃, XPhos, and NaOtBu to an oven-dried Schlenk tube.

  • Solvent Addition: Add anhydrous, degassed toluene via syringe.

  • Reaction: Seal the tube and heat the reaction mixture to 110 °C with vigorous stirring. Microwave-assisted heating can significantly reduce reaction times.[14]

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS. Reactions are often complete in 12-24 hours under conventional heating, or 10-30 minutes with microwave irradiation.[14]

  • Workup: After cooling to room temperature, dilute the mixture with dichloromethane and filter it through a pad of Celite to remove inorganic salts and catalyst residues.

  • Purification: Concentrate the filtrate under reduced pressure and purify the resulting crude material by column chromatography or recrystallization to obtain the pure donor-acceptor product.

Buchwald_Hartwig_Cycle pd0 Pd(0)L₂ ox_add Oxidative Addition Complex pd0->ox_add Ar-Br amine_coord Amine Coordination ox_add->amine_coord HNR₂ reduct_elim Reductive Elimination Complex amine_coord->reduct_elim Deprotonation base_h [Base-H]⁺ amine_coord->base_h reduct_elim->pd0 Reductive Elimination product Product (Ar-NR₂) reduct_elim->product ar_br 6-Bromo-2-CF₃-quinoline ar_br->ox_add amine Donor Amine (HNR₂) amine->amine_coord base Base base->amine_coord caption Catalytic Cycle of Buchwald-Hartwig Amination.

Caption: Catalytic Cycle of Buchwald-Hartwig Amination.

Material Properties and OLED Performance Targets

The strategic use of this compound allows for the rational design of materials with tailored properties for specific functions within an OLED device.

Material Type Synthetic Route Coupling Partner Example Target Function Expected HOMO/LUMO (eV) Potential OLED Performance
Electron Transport Material (ETM) Suzuki CouplingPhenylpyridine or Benzimidazole derivativeFacilitate electron injection and transport from cathode to emissive layer.[4][18]HOMO: <-6.2LUMO: ~ -2.8 to -3.2High electron mobility, improved device efficiency and lifetime.
TADF Emitter Buchwald-Hartwig9,10-dihydroacridine or Phenoxazine derivativeEfficient light emission by harvesting both singlet and triplet excitons.[6][19]HOMO: ~ -5.3 to -5.7LUMO: ~ -2.7 to -3.1High External Quantum Efficiency (EQE) > 20%, deep blue to green emission.[6]
Hole Transport Material (HTM) Buchwald-HartwigTriphenylamine or Carbazole derivativeFacilitate hole injection and transport from anode to emissive layer.[20][21][22]HOMO: ~ -5.1 to -5.5LUMO: ~ -2.2 to -2.6High hole mobility, balanced charge injection in the device.[23]

Integration into an OLED Device

Once synthesized and purified, these novel materials are integrated into a multilayer OLED stack, typically through high-vacuum thermal evaporation or solution processing techniques like spin-coating.[1] The performance of the material is ultimately validated by the electroluminescent characteristics of the fabricated device.

OLED_Structure cluster_device Multi-Layer OLED Device Architecture Cathode Cathode (e.g., Al/LiF) ETL Electron Transport Layer (ETL) (e.g., from Suzuki Protocol) EML Emissive Layer (EML) (e.g., TADF Emitter from B-H Protocol) HTL Hole Transport Layer (HTL) (e.g., from B-H Protocol) HIL Hole Injection Layer (HIL) Anode Anode (e.g., ITO) Substrate Glass Substrate caption Generic structure of a multi-layer OLED.

Caption: Generic structure of a multi-layer OLED.

Conclusion

This compound stands out as a versatile and powerful building block for the synthesis of advanced OLED materials. Its unique electronic profile, conferred by the trifluoromethyl group, makes it an ideal core for electron-transporting and emissive acceptor units. The strategically placed bromine atom provides a reliable synthetic handle for well-established, high-yielding cross-coupling reactions, enabling the construction of a vast library of molecules with tailored optoelectronic properties. The protocols and strategies outlined in this guide demonstrate the causality behind its use and provide a robust framework for researchers and scientists to develop next-generation materials for high-performance OLED displays and lighting.

References

  • Kourkoulos, D., et al. (2013). Photophysical properties and OLED performance of light-emitting platinum(II) complexes. Dalton Transactions, 42(37), 13612-13621.
  • Li, M., et al. (2017). Molecular design to regulate the photophysical properties of multifunctional TADF emitters towards high-performance TADF-based OLEDs with EQEs up to 22.4% and small efficiency roll-offs. Journal of Materials Chemistry C, 5(48), 12814-12823.
  • Al-Awaileh, M. A., et al. (2023). Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds. Molecules, 28(15), 5829.
  • Wikipedia.
  • BenchChem. (2025).
  • BenchChem. (2025). Application Notes and Protocols: 8-bromo-6-methylquinolin-2(1H)
  • ResearchGate. (2025). Sequential and Selective Buchwald-Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec Src Homology 3 Domain.
  • Abell, A. D., et al. (2008). Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain. The Journal of Organic Chemistry, 73(22), 8880-8892.
  • Karak, R. (2017). Molecularly Engineered Hole Transporting Materials for High Performance Perovskite Solar Cells. EPFL Infoscience.
  • ResearchGate. (2017). Molecular design to regulate the photophysical properties of multifunctional TADF emitters towards high-performance TADF-based OLEDs with EQEs up to 22.4% and small efficiency roll-offs.
  • BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling Reactions with 6-Bromo-4-chloroquinoline-3-carbonitrile.
  • IRIS. (2015).
  • Tokyo Chemical Industry Co., Ltd. Organic Light-Emitting Diode (OLED)
  • Advances in Hole Transport Materials for Layered Casting Solar Cells. (2022). PMC.
  • Ollier, E., et al. (2019). Recent advances on organic blue thermally activated delayed fluorescence (TADF) emitters for organic light-emitting diodes (OLEDs). PMC.
  • BenchChem. (2025). Reactivity Showdown: 6-Iodoquinoline Outpaces 6-Bromoquinoline in Suzuki Coupling Reactions.
  • Editorial: High color purity boron-based OLED m
  • Ivaturi, A., et al. (2021). Role of the electron transport layer in dictating the nanoscale heterogeneity in all-inorganic perovskite absorbers – correlating the optoelectronic and crystallographic properties.
  • Gómez-Bombarelli, R., et al. (2016). Design of efficient molecular organic light-emitting diodes by a high-throughput virtual screening and experimental approach.
  • ResearchGate. (2024).
  • Quinoxaline derivatives as attractive electron-transporting m
  • Designing Smarter Hole Transport Materials: A Review of Theory-Driven Molecular Strategies for Next-Generation Solar Cells. (2025). SARC Publisher.
  • The Role of the Electron Transport Layer in the Degradation of Organic Photovoltaic Cells. (2020). MDPI.
  • ResearchGate. (2022). Polymer/Small-Molecule Binary-Blend Hole Transport Layer for Enhancing Charge Balance in Blue Perovskite Light Emitting Diodes.
  • Lee, B. R., et al. (2022). A polymer/small-molecule binary-blend hole transport layer for enhancing charge balance in blue perovskite light emitting diodes.
  • BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling Reactions with 8-bromo-6-methylquinolin-2(1H)-one.
  • Palladacycle-Catalyzed Triple Suzuki Coupling Strategy for the Synthesis of Anthracene-Based OLED Emitters. (2017). ACS Omega, 2(5), 2256-2263.
  • Photophysical Properties of Benzophenone-Based TADF Emitters in Relation to Their Molecular Structure. (2021). The Journal of Physical Chemistry C, 125(35), 19446-19457.
  • Chemistry For Everyone. (2025). What Is The Role Of The Electron Transport Layer In Perovskite Solar Cells? YouTube.
  • BenchChem. (2025). Application Notes and Protocols: Suzuki Coupling Reactions of 6-Bromo-2,2-dimethyl-2H-chromene.

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Troubleshooting & Optimization

Technical Support Center: Synthesis of Trifluoromethylquinolines

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of a trifluoromethyl (CF₃) group into the quinoline scaffold is a pivotal strategy in modern medicinal chemistry and materials science.[1][2][3] This is attributed to the unique properties conferred by the CF₃ group, such as enhanced metabolic stability, increased lipophilicity, and altered electronic characteristics, which can significantly improve the pharmacokinetic and pharmacodynamic profiles of bioactive molecules.[1][4] However, the synthesis of trifluoromethylquinolines is often fraught with challenges, including issues with regioselectivity, low yields, and harsh reaction conditions.[5][6]

This technical support center provides a comprehensive troubleshooting guide and a list of frequently asked questions to address common issues encountered during the synthesis of trifluoromethylquinolines. As Senior Application Scientists, we offer field-proven insights and evidence-based solutions to streamline your experimental workflows and enhance your synthetic success.

Troubleshooting Guide

This section is designed to help you diagnose and resolve specific problems encountered during the synthesis of trifluoromethylquinolines.

Problem 1: Low or No Yield of the Desired Trifluoromethylquinoline

A low yield is one of the most common frustrations in trifluoromethylation reactions.[5] A systematic approach to troubleshooting is essential for identifying the root cause.

Potential Cause A: Reagent Quality and Stability

Trifluoromethylating reagents are often sensitive to atmospheric moisture and can degrade over time, leading to a significant drop in reactivity.[5]

Solutions:

  • Verify Reagent Integrity: Use freshly opened or recently purchased trifluoromethylating agents. If the reagent has been stored for an extended period, consider purchasing a new batch.

  • Proper Storage: Ensure that all reagents, especially trifluoromethylating agents and anhydrous solvents, are stored under the recommended conditions (e.g., under an inert atmosphere, desiccated).

  • Active Reagent Check: Before proceeding with your main reaction, it is advisable to perform a small-scale test reaction with a known, reliable substrate to confirm the activity of your trifluoromethylating agent.

Potential Cause B: Sub-optimal Reaction Conditions

The efficiency of trifluoromethylation is highly dependent on the reaction parameters. Even minor deviations from the optimal conditions can drastically reduce the yield.[5]

Solutions:

  • Temperature and Time Optimization: Systematically screen a range of temperatures and reaction times. Some trifluoromethylation reactions require elevated temperatures to overcome activation barriers, while others may suffer from decomposition at higher temperatures.

  • Solvent Effects: The choice of solvent can significantly influence the solubility of reagents and the stability of intermediates. Conduct your reaction in a variety of anhydrous solvents (e.g., DMF, NMP, THF, Dioxane) to identify the optimal medium.

  • Catalyst and Additive Screening: For metal-catalyzed reactions, screen different ligands, catalyst loadings, and additives. For instance, in copper-catalyzed trifluoromethylations, the choice of ligand is crucial for facilitating the reductive elimination step.[7]

Problem 2: Poor Regioselectivity in Quinoline Ring Formation

Controlling the position of the trifluoromethyl group on the quinoline ring is a significant challenge, particularly in classical syntheses like the Friedländer, Combes, and Skraup/Doebner-von Miller reactions when using unsymmetrical starting materials.[8]

Potential Cause A: Steric and Electronic Effects

The regiochemical outcome is often governed by a delicate interplay of steric hindrance and the electronic properties of the substituents on the starting materials.[8]

Solutions:

  • Substrate Modification: If feasible, modify the substituents on your aniline or carbonyl starting materials. Introducing a bulky group can sterically direct the cyclization to the less hindered position. Conversely, an electron-withdrawing or -donating group can influence the nucleophilicity or electrophilicity of the reacting centers, thereby favoring one regioisomer over the other.[8]

  • Use of Directing Groups: The introduction of a removable directing group on one of the reactants can be a powerful strategy to enforce a specific regiochemical outcome.

Potential Cause B: Reaction Conditions Favoring the Undesired Isomer

The reaction conditions can influence the kinetic versus thermodynamic control of the cyclization step, leading to different regioisomeric products.

Solutions:

  • Systematic Optimization: Methodically vary the reaction temperature, time, and solvent to find conditions that favor the formation of the desired regioisomer.[8]

  • Catalyst Choice: In catalyzed reactions, the nature of the catalyst can have a profound impact on regioselectivity. For example, in some cases, a Lewis acid catalyst may favor one isomer, while a Brønsted acid favors another.

Problem 3: Formation of Significant Side Products

The appearance of unexpected peaks in your analytical data (TLC, LC-MS, NMR) indicates the formation of side products, which can complicate purification and reduce the yield of your target compound.

Potential Cause A: Competing Reaction Pathways

Depending on the substrate and reagents used, alternative reaction pathways may compete with the desired transformation. For example, in the trifluoromethylation of electron-rich phenols, O-trifluoromethylation can compete with the desired C-trifluoromethylation.[9]

Solutions:

  • Adjusting Reaction Conditions: Modifying the temperature, solvent, or base can alter the relative rates of competing reactions. For instance, using a stronger, non-nucleophilic base might favor one pathway over another.[9]

  • Protecting Groups: If a reactive functional group on your substrate is leading to side reactions, consider protecting it before the trifluoromethylation step.

Potential Cause B: Reaction with Solvent or Additives

In some cases, the reagents or reactive intermediates can react with the solvent or additives. For example, using a chlorinated solvent with a strong base could lead to the formation of chlorinated byproducts.[9]

Solutions:

  • Inert Solvent Choice: Opt for a solvent that is inert under the reaction conditions.

  • Alternative Reagents: If an additive is suspected of causing side reactions, explore alternative reagents that serve the same purpose but are less reactive. For example, if trichloroisocyanuric acid (TCCA) is causing chlorination, consider switching to N-fluorosulfonimide (NFSI) as a co-oxidant.[9]

Frequently Asked Questions (FAQs)

Q1: How do I choose the right trifluoromethylating agent for my reaction?

The choice of trifluoromethylating agent depends on the nature of your substrate and the desired transformation. Trifluoromethylating agents can be broadly classified into three categories:

  • Nucleophilic Trifluoromethylating Agents (e.g., Ruppert-Prakash Reagent - TMSCF₃): These are suitable for introducing the CF₃ group to electrophilic centers such as aldehydes, ketones, and imines.[9]

  • Electrophilic Trifluoromethylating Agents (e.g., Togni's Reagents, Umemoto's Reagents): These are used for the trifluoromethylation of nucleophiles like phenols, anilines, and electron-rich heterocycles.

  • Radical Trifluoromethylating Agents (e.g., Sodium Trifluoromethanesulfinate - Langlois' Reagent): These are often used for the trifluoromethylation of arenes and heteroarenes via a radical mechanism.[10]

Q2: What are the main synthetic strategies for preparing trifluoromethylquinolines?

There are two primary approaches for the synthesis of trifluoromethylquinolines:

  • Direct Trifluoromethylation: This involves introducing the CF₃ group directly onto a pre-formed quinoline ring. This can be achieved using radical, electrophilic, or nucleophilic trifluoromethylating agents.[11]

  • Using CF₃-Containing Building Blocks: This strategy involves constructing the quinoline ring from starting materials that already contain the trifluoromethyl group.[11][12] Common methods include the Friedländer annulation, Gould-Jacobs reaction, and Povarov reaction using trifluoromethyl-substituted anilines or carbonyl compounds.[12][13][14]

Q3: My nucleophilic trifluoromethylation of an aldehyde with TMSCF₃ is sluggish. How can I improve it?

Slow reaction rates with TMSCF₃ often indicate issues with the generation or stability of the trifluoromethyl anion (CF₃⁻).[9]

  • Catalyst Choice: The reaction is typically initiated by a catalytic amount of a fluoride source (e.g., TBAF, CsF) or a strong base. Ensure your initiator is active and present in the correct stoichiometric amount.

  • Solvent: A polar aprotic solvent like THF or DMF is generally preferred to stabilize the charged intermediates.

  • Temperature: While many reactions with TMSCF₃ proceed at room temperature, some less reactive substrates may require gentle heating.

Experimental Protocols and Data

Table 1: Comparison of Common Trifluoromethylating Agents
Reagent TypeExampleCommon SubstratesKey Considerations
Nucleophilic Ruppert-Prakash Reagent (TMSCF₃)Aldehydes, Ketones, IminesRequires a catalytic initiator (e.g., F⁻ source).[9]
Electrophilic Togni's ReagentsPhenols, Anilines, β-ketoestersCan be sensitive to moisture.
Radical Langlois' Reagent (CF₃SO₂Na)Arenes, HeteroarenesOften requires an oxidant (e.g., t-BuOOH).[10]
General Protocol for a Copper-Catalyzed Trifluoromethylation of an Aryl Halide

This protocol provides a general starting point. Optimization of the ligand, base, solvent, temperature, and reaction time is often necessary.

  • To an oven-dried reaction vessel, add the aryl halide (1.0 mmol), the copper catalyst (e.g., CuI, 5-10 mol%), and the ligand (e.g., 1,10-phenanthroline, 10-20 mol%).

  • The vessel is sealed, evacuated, and backfilled with an inert gas (e.g., Argon or Nitrogen). This cycle is repeated three times.

  • Add the trifluoromethylating agent (e.g., a trifluoromethyl-metal complex precursor) and the anhydrous solvent via syringe.

  • The reaction mixture is stirred at the desired temperature for the specified time, monitoring the progress by TLC or LC-MS.

  • Upon completion, the reaction is cooled to room temperature, diluted with a suitable organic solvent, and filtered through a pad of celite to remove insoluble copper salts.

  • The filtrate is washed with aqueous ammonia and brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel.

Visualizing Reaction Workflows

Troubleshooting Workflow for Low Yield

low_yield_troubleshooting start Low Yield Observed reagent_check Check Reagent Quality (Freshness, Storage) start->reagent_check conditions_opt Optimize Reaction Conditions (Temp, Time, Solvent) reagent_check->conditions_opt Reagent OK yield_improved Yield Improved reagent_check->yield_improved New Reagent Works substrate_reactivity Assess Substrate Reactivity conditions_opt->substrate_reactivity No Improvement conditions_opt->yield_improved Optimal Conditions Found workup_purification Review Workup & Purification substrate_reactivity->workup_purification Substrate OK substrate_reactivity->yield_improved Conditions Adjusted for Substrate workup_purification->yield_improved No Product Loss

Caption: A decision-making workflow for troubleshooting low yields in trifluoromethylquinoline synthesis.

General Synthetic Pathways to Trifluoromethylquinolines

synthetic_pathways cluster_0 Direct Trifluoromethylation cluster_1 Building Block Strategy quinoline Quinoline Scaffold trifluoromethylation Trifluoromethylating Agent (Radical, Electrophilic, or Nucleophilic) quinoline->trifluoromethylation product_a Trifluoromethylquinoline trifluoromethylation->product_a cf3_aniline CF3-Aniline Derivative cyclization Cyclization Reaction (e.g., Friedländer, Gould-Jacobs) cf3_aniline->cyclization carbonyl Carbonyl Compound carbonyl->cyclization product_b Trifluoromethylquinoline cyclization->product_b

Caption: Two primary strategies for the synthesis of trifluoromethylquinolines.

References

  • Technical Support Center: Troubleshooting Low Yields in Trifluoromethyl Group Introduction - Benchchem. (URL: )
  • Synthetic approaches for the synthesis of 2‐trifluoromethyl quinolines.
  • Exploring Heterocyclic Chemistry: Synthesis of Trifluoromethyl Quinolines. (URL: )
  • SYNTHESIS OF TRIFLUOROMETHYL DERIVATIVES OF QUINOLINE AND ISOQUINOLINE Aki Fujisaka, Daiki Aomatsu, Yoichiro Kakutani, Ryuya Ter. (URL: [Link])
  • Synthesis of 2-trifluoromethylated quinolines from CF3-alkenes - RSC Publishing. (URL: [Link])
  • Synthesis and optical properties of bis- and tris-alkynyl-2-trifluoromethylquinolines - NIH. (URL: [Link])
  • Proposed pathway for the synthesis of 4-trifluoromethyl quinolines.
  • Technical Support Center: Trifluoromethyl
  • Direct trifluoromethylation of a quinoline.
  • Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione. (URL: [Link])
  • Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases - Beilstein Archives. (URL: [Link])
  • Trifluoromethyl
  • Catalysis for Fluorination and Trifluoromethyl
  • Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities - ResearchG
  • (PDF) Recent Trifluoromethylation Reactions.
  • Recent Advances in Metal-Free Quinoline Synthesis - MDPI. (URL: [Link])
  • Advances and challenges in the synthesis of N-fluoroalkyl compounds - ResearchG
  • Regioselective nucleophilic 1,4-trifluoromethylation of 2-polyfluoroalkylchromones with (trifluoromethyl)trimethylsilane. Synthesis of fluorinated analogs of natural 2,2-dimethylchroman-4-ones and 2,2-dimethylchromenes - PubMed. (URL: [Link])
  • Regioselective Synthesis of 1-(2,6-Dichloro-4-Trifluoromethylphenyl)- 4-Alkyl-1H-[1][5][13]-Triazoles - MDPI. (URL: [Link])
  • Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - PubMed. (URL: [Link])
  • Regioselective synthesis of spiro quinazolinones via sequential hydroalkoxylation and intramolecular amide-cyclization of alkynol ureas - New Journal of Chemistry (RSC Publishing). (URL: [Link])

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Technical Support Center: Purification of 6-Bromo-2-trifluoromethylquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support center for 6-Bromo-2-trifluoromethylquinoline. This guide is designed for researchers, medicinal chemists, and drug development professionals who utilize this important building block in their synthetic endeavors. The purity of this intermediate is paramount, as contaminants can significantly compromise the yield, purity, and biological activity of downstream compounds.

This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address the specific challenges encountered during the purification of this compound. Our approach is rooted in mechanistic understanding and practical, field-proven solutions to help you achieve the highest possible purity for your material.

Troubleshooting Guide: Common Purification Issues

This section addresses specific experimental failures in a question-and-answer format, providing both the underlying cause and a validated solution.

Question 1: My compound is degrading during silica gel column chromatography. My collected fractions are showing new, unidentified spots on TLC. What is happening and how can I prevent it?

Answer: This is a classic and frequently encountered problem. The degradation is most likely caused by the acidic nature of standard silica gel. The basic nitrogen atom of the quinoline ring interacts strongly with the acidic silanol groups (Si-OH) on the silica surface, which can catalyze decomposition.[1]

Causality: The lone pair of electrons on the quinoline nitrogen acts as a Lewis base, binding to the acidic protons of the silanol groups. This prolonged interaction on the stationary phase can lead to side reactions, especially if the compound is sensitive.

Solutions:

  • Deactivate the Silica Gel: Neutralize the acidic sites before use. The most common method is to add a small percentage of a tertiary amine, like triethylamine (NEt₃), to your eluent system.[1]

  • Use an Alternative Stationary Phase: If deactivation is insufficient, switch to a less acidic support.[1] Good alternatives include:

    • Neutral or Basic Alumina: Excellent for acid-sensitive compounds.

    • Florisil®: A magnesium silicate adsorbent that is generally less harsh than silica.

  • Minimize Contact Time: Use flash chromatography with a shorter, wider column to reduce the residence time of your compound on the stationary phase.[1]

Experimental Protocol: Deactivation of Silica Gel
  • Determine your optimal mobile phase using TLC (e.g., 9:1 Hexane:Ethyl Acetate).

  • Prepare the bulk mobile phase. For every 100 mL of the eluent, add 0.5-1.0 mL of triethylamine (0.5-1% v/v).

  • Prepare the silica gel slurry using this amine-containing mobile phase.

  • Pack and run the column as usual. The triethylamine will compete for the acidic sites, allowing your compound to elute without degradation.

Question 2: I am struggling to separate my product from a closely-running impurity. TLC analysis shows the two spots are almost on top of each other. How can I improve resolution?

Answer: Separating compounds with very similar polarities, such as positional isomers which are common byproducts in quinoline synthesis, requires careful optimization of your chromatographic conditions.[1]

Causality: The separation factor (α) between your product and the impurity is too low in your current system. To improve resolution, you must increase this factor by modifying the mobile phase or stationary phase.

Solutions:

  • Optimize the Mobile Phase:

    • Solvent Strength: Reduce the polarity of the eluent. If you are using a Hexane/Ethyl Acetate system, systematically decrease the percentage of Ethyl Acetate. This will increase the retention time of both compounds, often enhancing separation. Aim for an Rf value of 0.2-0.3 for your target compound on TLC.[1]

    • Solvent Selectivity: Switch one of the eluent components to change the nature of the interactions. For example, replace Ethyl Acetate with Dichloromethane (DCM) or tert-Butyl methyl ether (MTBE). Sometimes a three-solvent system (e.g., Hexane/DCM/EtOAc) can provide unique selectivity.

  • Employ Gradient Elution: Start with a low-polarity mobile phase to separate the less polar impurities, and then gradually increase the polarity to elute your product, leaving the more polar impurities behind. This can sharpen peaks and improve resolution between closely eluting compounds.[1]

Question 3: My attempt at recrystallization resulted in an "oil out" instead of crystals. What should I do?

Answer: "Oiling out" occurs when the solute separates from the solution as a super-cooled liquid instead of a solid crystalline lattice. This is common when the solution is cooled too quickly or when the compound's melting point is lower than the boiling point of the solvent.[2]

Causality: Crystal formation is a thermodynamically controlled process requiring nucleation and slow growth. If the solution becomes supersaturated too rapidly, the molecules crash out of solution as a disordered, low-melting-point oil.

Solutions:

  • Re-heat and Cool Slowly: Re-heat the solution until the oil fully redissolves. You may need to add a small amount of additional solvent. Then, allow the solution to cool very slowly. Insulate the flask to ensure gradual cooling to room temperature before moving it to an ice bath.

  • Modify the Solvent System: The chosen solvent may be too "good" for your compound. Add a small amount of a miscible "anti-solvent" (one in which your compound is poorly soluble) to the hot, dissolved solution until it just starts to become cloudy. Then add a drop or two of the primary solvent to clarify and cool slowly. For example, if your compound is oiled out from ethanol, consider adding water as an anti-solvent.[2]

  • Induce Crystallization:

    • Scratching: Use a glass rod to gently scratch the inner surface of the flask at the meniscus. The microscopic glass fragments can serve as nucleation sites.[2]

    • Seeding: Add a single, pure crystal of your product to the cooled solution to initiate crystal growth.[2]

Question 4: HPLC analysis reveals a significant impurity with a mass corresponding to M-Br+H. What is this and how can I remove it?

Answer: This impurity is the debrominated analog, 2-trifluoromethylquinoline . Its presence suggests that some of the starting material or product underwent hydrodebromination during the synthesis or workup, a known side reaction for aryl bromides under certain reductive or high-temperature conditions.

Causality: The carbon-bromine bond was cleaved and replaced by a carbon-hydrogen bond. This impurity is slightly less polar and will likely have a very similar retention time to your product, making it challenging to remove.

Solutions:

  • Optimized Chromatography: Since the debrominated product is less polar, a high-resolution column chromatography setup is your best option. Use a long column with a shallow gradient or a very low polarity isocratic eluent system (e.g., Hexane with 1-2% Ethyl Acetate) to maximize separation.

  • Fractional Recrystallization: This can be effective if the impurity is present in a significant amount. The different packing efficiencies of the two compounds in a crystal lattice can be exploited. This often requires extensive screening of solvents and is an iterative process.

Diagram: Troubleshooting Purification Failures

G start Purification Attempt (Crude this compound) cc_attempt Column Chromatography start->cc_attempt rx_attempt Recrystallization start->rx_attempt cc_fail Failure Mode? cc_attempt->cc_fail degradation Degradation on Column (New Spots on TLC) cc_fail->degradation Yes poor_sep Poor Separation (Co-elution) cc_fail->poor_sep Yes success Pure Product cc_fail->success No sol_degradation Solution: 1. Deactivate Silica (w/ NEt3) 2. Use Alumina/Florisil degradation->sol_degradation sol_poor_sep Solution: 1. Optimize Eluent (TLC) 2. Use Gradient Elution poor_sep->sol_poor_sep sol_degradation->cc_attempt sol_poor_sep->cc_attempt rx_fail Failure Mode? rx_attempt->rx_fail oil_out Compound 'Oils Out' rx_fail->oil_out Yes no_xtal No Crystals Form rx_fail->no_xtal Yes rx_fail->success No sol_oil_out Solution: 1. Re-heat & Cool Slowly 2. Modify Solvent System oil_out->sol_oil_out sol_no_xtal Solution: 1. Induce (Scratch/Seed) 2. Concentrate Solution no_xtal->sol_no_xtal sol_oil_out->rx_attempt sol_no_xtal->rx_attempt

Caption: Decision tree for troubleshooting common purification issues.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities to expect from the synthesis of this compound?

A: Impurities are typically related to the synthetic route, but generally fall into these categories:

  • Unreacted Starting Materials: Such as 4-bromoaniline or related precursors.

  • Positional Isomers: Depending on the cyclization strategy, isomers like 8-Bromo-2-trifluoromethylquinoline could form.

  • Debrominated Impurity: 2-trifluoromethylquinoline, as discussed in the troubleshooting section.

  • Hydrolysis Product: Under harsh acidic or basic conditions, the trifluoromethyl group (-CF₃) can hydrolyze to a carboxylic acid (-COOH), forming 6-Bromoquinoline-2-carboxylic acid.[3][4] This impurity is significantly more polar.

Q2: What is the recommended starting point for purifying this compound by column chromatography?

A: A systematic approach starting with TLC is crucial. However, the following table provides validated starting conditions that are effective for this class of compounds.

ParameterRecommendationRationale & Comments
Stationary Phase Silica Gel (deactivated with 1% NEt₃ in eluent) or Neutral AluminaPrevents degradation of the basic quinoline ring system.[1]
Eluent System Hexane / Ethyl AcetateGood starting point. Start with 95:5 and increase polarity as needed.
Hexane / DichloromethaneOffers different selectivity which may resolve difficult impurities.
Column Loading ~1:50 (Crude:Silica by weight)A lower loading ratio (more silica) improves separation of close-running spots. A 1:30 ratio is a reasonable minimum.[1]
Q3: Which analytical techniques are required to confirm the purity and identity of the final product?

A: A single technique is insufficient. A combination of methods is required for comprehensive characterization and validation.

  • Purity Assessment (Quantitative):

    • High-Performance Liquid Chromatography (HPLC): This is the gold standard for purity determination.[5] A typical method would use a C18 reversed-phase column with a Water/Acetonitrile mobile phase containing 0.1% formic acid, and UV detection.[6] This will provide a purity value as a percentage (e.g., >99% by peak area).

  • Identity Confirmation (Qualitative):

    • NMR Spectroscopy: ¹H NMR will confirm the proton environment, ¹³C NMR the carbon skeleton, and critically, ¹⁹F NMR will confirm the presence and integrity of the -CF₃ group.

    • Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) is essential to confirm the elemental composition by providing an exact mass. LC-MS can be used to identify the mass of impurities seen in the HPLC trace.[6]

Diagram: Workflow for Purification and Analysis

G cluster_purification Purification cluster_analysis Purity & Identity Confirmation tlc 1. TLC Analysis (Optimize Solvent System) column 2. Flash Column Chromatography (Deactivated Silica or Alumina) tlc->column fractions 3. Analyze Fractions by TLC column->fractions evap1 4. Combine Pure Fractions & Evaporate Solvent fractions->evap1 recryst 5. Recrystallization (e.g., EtOH/Water) evap1->recryst hplc 6. HPLC Analysis (Purity > 99%?) recryst->hplc nmr 7. NMR Spectroscopy (1H, 13C, 19F) hplc->nmr Yes fail Repurify hplc->fail No hrms 8. HRMS (Confirm Molecular Formula) nmr->hrms final Pure, Confirmed Product hrms->final crude Crude Product crude->tlc fail->column

Sources

Technical Support Center: Optimizing Reaction Conditions for 6-Bromo-2-trifluoromethylquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 6-Bromo-2-trifluoromethylquinoline. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile synthetic intermediate. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to navigate the common challenges encountered when using this compound in various chemical transformations. Our focus is on providing not just procedural steps, but also the underlying scientific principles to empower you to optimize your reaction conditions effectively.

Part 1: Troubleshooting and FAQs

This section addresses specific issues that may arise during the synthesis and subsequent reactions of this compound. The question-and-answer format is intended to provide direct and actionable solutions to common experimental hurdles.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare this compound, and what are their respective advantages and disadvantages?

There are several established methods for the synthesis of quinoline cores, with the Pfitzinger and Skraup reactions being classical examples.

  • Pfitzinger Reaction: This method involves the cyclization of 2-amino-4-bromobenzotrifluoride with a suitable dicarbonyl compound under acidic conditions. It offers good yields (typically 55-68%) but may require relatively long reaction times (12-15 hours) at reflux temperatures.[1]

  • Skraup Synthesis: This is an alternative route where 2-amino-4-bromobenzotrifluoride reacts with glycerol and sulfuric acid. While it can be effective, the harsh, high-temperature conditions (180-200°C) can sometimes lead to the formation of dehalogenated side products.[1]

For more modern and scalable approaches, continuous flow reactors have been shown to improve purity (≥98% by HPLC) and reduce side reactions.[1]

Q2: I am observing a significant amount of debromination in my reaction. What are the likely causes and how can I mitigate this side reaction?

Debromination is a common side reaction, particularly in palladium-catalyzed cross-coupling reactions. The primary causes include:

  • Reaction Temperature: Excessively high temperatures can promote hydrodebromination, where a hydrogen atom replaces the bromine.

  • Base Strength: Strong bases, especially in the presence of a proton source (like residual water or alcohol), can facilitate the removal of the bromine.

  • Catalyst/Ligand System: Certain palladium catalysts and ligands may be more prone to promoting this side reaction.

To mitigate debromination:

  • Optimize Temperature: Carefully screen a range of temperatures to find the lowest effective temperature for your transformation.

  • Base Selection: Consider using a milder base, such as K₂CO₃ or Cs₂CO₃, and ensure your reaction is conducted under anhydrous conditions.[1]

  • Ligand Choice: For Suzuki-Miyaura couplings, bulky, electron-rich phosphine ligands can often suppress debromination by favoring the desired cross-coupling pathway.[2]

Q3: My purification of this compound by column chromatography is resulting in low recovery. What are some alternative purification strategies?

While silica gel chromatography is a common purification method, the polarity of the quinoline nitrogen can sometimes lead to tailing and poor separation. Consider the following alternatives:

  • Crystallization: Recrystallization from a suitable solvent system, such as ethanol/water, can be a highly effective method for obtaining high-purity material.[1]

  • Acid-Base Extraction: Utilize the basicity of the quinoline nitrogen. Dissolve the crude product in an organic solvent and wash with a dilute acid (e.g., 1M HCl) to extract the quinoline into the aqueous phase. The aqueous layer can then be basified (e.g., with NaOH) and the purified product extracted back into an organic solvent.

Part 2: Optimized Experimental Protocols

This section provides detailed, step-by-step methodologies for common reactions involving this compound.

Protocol 1: Suzuki-Miyaura Cross-Coupling

This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with an arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Pd(PPh₃)₄ (5 mol%)[1]

  • K₂CO₃ (2.0 equivalents)[1]

  • DMF/H₂O (4:1)[1]

  • Nitrogen or Argon gas for inert atmosphere

Procedure:

  • To an oven-dried Schlenk flask, add this compound, the arylboronic acid, and K₂CO₃.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add Pd(PPh₃)₄ to the flask under a positive flow of inert gas.

  • Add the degassed DMF/H₂O solvent mixture via syringe.

  • Heat the reaction mixture to 90°C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.[1]

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water (3x) and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel or by recrystallization.

Table 1: Recommended Conditions for Suzuki-Miyaura Coupling

ParameterRecommended ConditionRationale
Catalyst Pd(PPh₃)₄, PdCl₂(dppf)Robust and effective for a range of substrates.[1][2]
Ligand Bulky, electron-rich phosphines (e.g., XPhos, SPhos)Promotes oxidative addition and reductive elimination.[2]
Base K₂CO₃, Cs₂CO₃Effective for transmetalation while minimizing side reactions.[1][2]
Solvent Toluene, Dioxane, DMF/H₂OGood solubility for reactants and compatibility with the catalyst system.[1][2]
Temperature 80-110 °CBalances reaction rate with minimizing decomposition and side reactions.[1][2]
Protocol 2: Buchwald-Hartwig Amination

This protocol provides a general method for the palladium-catalyzed C-N cross-coupling of this compound with a primary or secondary amine.

Materials:

  • This compound

  • Amine (1.2 equivalents)

  • Pd₂(dba)₃ (2.5 mol%)[3]

  • Xantphos (5 mol%)[3]

  • NaOtBu (1.5 equivalents)[3]

  • Anhydrous, degassed toluene[3]

  • Nitrogen or Argon gas for inert atmosphere

Procedure:

  • In a glovebox or under an inert atmosphere, add Pd₂(dba)₃, Xantphos, and NaOtBu to an oven-dried Schlenk tube.[3]

  • Add this compound and the desired amine.[3]

  • Add anhydrous, degassed toluene via syringe.[3]

  • Seal the tube and heat the reaction mixture to 90-110 °C.[3]

  • Stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.[3]

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute with a suitable solvent (e.g., ethyl acetate) and filter through a pad of celite.[3]

  • Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography.[3]

Table 2: Key Parameters for Buchwald-Hartwig Amination

ParameterRecommended ConditionRationale
Catalyst Pd₂(dba)₃, Pd(OAc)₂Common and effective palladium precursors.[3]
Ligand Xantphos, XPhosBulky, electron-rich ligands that facilitate C-N bond formation.[3][4]
Base NaOtBu, LHMDSStrong, non-nucleophilic bases to deprotonate the amine.[3][5]
Solvent Toluene, DioxaneAnhydrous, non-protic solvents are crucial for this reaction.[3]
Temperature 90-110 °CSufficient energy to drive the catalytic cycle.[3]

Part 3: Visualization of Key Concepts

To further aid in the understanding of the experimental workflows, the following diagrams illustrate the logical steps involved in troubleshooting and optimizing the Suzuki-Miyaura and Buchwald-Hartwig reactions.

Suzuki_Troubleshooting start Start: Low Yield in Suzuki Coupling catalyst Check Catalyst System - Inactive Pd source? - Suboptimal ligand? start->catalyst conditions Evaluate Reaction Conditions - Temperature too low/high? - Ineffective base? start->conditions reagents Assess Reagent Quality - Impure starting materials? - Wet solvents? start->reagents solution1 Screen Catalysts/Ligands - Try Pd(PPh₃)₄, XPhos, SPhos - Use pre-catalyst catalyst->solution1 solution2 Optimize Conditions - Titrate temperature (80-110°C) - Screen bases (K₂CO₃, Cs₂CO₃) conditions->solution2 solution3 Purify/Dry Reagents - Recrystallize starting materials - Use anhydrous solvents reagents->solution3 end Optimized Reaction solution1->end solution2->end solution3->end Buchwald_Hartwig_Optimization start Goal: Optimize Buchwald-Hartwig Amination catalyst_ligand Catalyst & Ligand Selection - Pd₂(dba)₃ / Xantphos - Pd(OAc)₂ / XPhos start->catalyst_ligand base_solvent Base & Solvent System - NaOtBu in Toluene - LHMDS in Dioxane catalyst_ligand->base_solvent temp_time Temperature & Time - 90-110°C - 12-24 hours base_solvent->temp_time workup Workup & Purification - Aqueous wash - Column Chromatography temp_time->workup product High Yield of Aminated Product workup->product

Sources

Technical Support Center: Synthesis of 6-Bromo-2-trifluoromethylquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

6-Bromo-2-trifluoromethylquinoline is a critical building block in medicinal chemistry and materials science, valued for the unique electronic properties conferred by its trifluoromethyl and bromo substituents.[1] The incorporation of a -CF3 group, in particular, can enhance metabolic stability, lipophilicity, and binding affinity in drug candidates. However, the synthesis of this molecule is frequently complicated by side reactions that can drastically reduce yields and complicate purification.

This technical guide provides an in-depth troubleshooting resource for researchers encountering common issues during the synthesis of this compound. It is structured in a question-and-answer format to directly address specific experimental challenges, explaining the underlying chemical principles and offering field-proven solutions.

Primary Synthetic Routes: An Overview

The construction of the this compound scaffold is typically achieved through established quinoline syntheses, adapted for the specific precursors. The two most common and logical approaches are the Gould-Jacobs reaction and the Combes synthesis .

  • Gould-Jacobs Reaction: This method involves the condensation of 4-bromoaniline with a malonic ester derivative, such as diethyl 2-(ethoxymethylene)malonate, followed by a high-temperature thermal cyclization.[2][3] Subsequent saponification and decarboxylation would be required if starting from a malonic ester, though variations using precursors like ethyl 4,4,4-trifluoroacetoacetate can lead more directly to the desired product.

  • Combes Synthesis: This route involves the acid-catalyzed condensation of 4-bromoaniline with a trifluoromethyl-substituted β-diketone (e.g., 1,1,1-trifluoro-2,4-pentanedione).[4][5] The subsequent cyclization and dehydration steps yield the final quinoline ring.

Each of these pathways, while effective, is susceptible to specific side reactions influenced by temperature, catalyst choice, and the inherent reactivity of the trifluoromethyl group.

Troubleshooting and Frequently Asked Questions (FAQs)

Section 1: Byproduct Formation & Mechanistic Failures

Question 1: My final product is contaminated with a significant amount of 6-bromo-quinoline-2-carboxylic acid. What is causing this transformation and how can I prevent it?

Answer: This is a classic case of trifluoromethyl group hydrolysis . The -CF3 group, while generally stable, is susceptible to hydrolysis to a carboxylic acid (-COOH) under harsh acidic or basic conditions, often accelerated by high temperatures.[6][7][8][9] Many standard quinoline synthesis protocols, such as the Combes or Gould-Jacobs reactions, utilize strong acids (e.g., concentrated H₂SO₄, PPA) and heat, creating the perfect environment for this unwanted side reaction.

Causality: The mechanism involves the protonation of a fluorine atom, followed by the loss of HF to generate a highly electrophilic difluorocarbocation. This carbocation is then attacked by water, and subsequent steps of hydrolysis and tautomerization lead to the carboxylic acid.

Troubleshooting Protocol:

  • Reduce Acid Strength/Concentration: If using concentrated sulfuric acid, consider switching to a milder catalyst. Polyphosphoric acid (PPA) can sometimes be effective at lower temperatures.[4] In some cases, a Lewis acid catalyst may provide a less hydrolytic environment.

  • Lower Reaction Temperature: Operate at the lowest temperature that still allows for efficient cyclization. Monitor the reaction closely by TLC to avoid unnecessarily prolonged heating.

  • Minimize Water Content: Use anhydrous solvents and reagents to limit the availability of water for the hydrolysis reaction.

  • Modified Catalysis: For the Combes synthesis, the use of a polyphosphoric acid/alcohol mixture to generate a polyphosphoric ester (PPE) catalyst has been shown to be more effective and can allow for milder conditions than concentrated H₂SO₄.[4]

Trifluoromethyl_Hydrolysis

Question 2: I am attempting a Gould-Jacobs synthesis, but the thermal cyclization step requires temperatures >250 °C, resulting in significant charring and decomposition of my product. How can I improve this key step?

Answer: You are encountering the primary limitation of the classical Gould-Jacobs reaction: the extremely high temperature required for the thermal 6-electron electrocyclization.[2][10] These conditions often exceed the decomposition temperature of complex organic molecules, leading to the formation of tar and a drastic reduction in yield.

Troubleshooting Protocol:

  • Solvent Choice: The traditional solvent for this step is a high-boiling, inert liquid like Dowtherm A or diphenyl ether to achieve the necessary temperatures.[11] Ensure your solvent is pure and dry.

  • Microwave-Assisted Synthesis: The most effective modern solution is to switch to microwave-assisted synthesis. Microwave irradiation can dramatically accelerate the cyclization, often allowing the reaction to complete in minutes rather than hours, and at lower bulk temperatures.[10][11] This significantly reduces thermal decomposition and byproduct formation.

  • Catalysis: While the cyclization is typically thermal, some Lewis or Brønsted acids can promote the reaction at lower temperatures, although this must be balanced against potential side reactions like CF3 hydrolysis (see Q1).

ParameterClassical Thermal CyclizationMicrowave-Assisted Cyclization
Temperature >250 °C180-220 °C (Bulk Temp)
Reaction Time 30-90 minutes5-20 minutes
Common Issues Tarring, decomposition, low yieldRequires specialized equipment
Typical Yield Low to ModerateModerate to High
References [2][10][10][11]
Table 1: Comparison of Classical vs. Microwave-Assisted Gould-Jacobs Cyclization.

Question 3: My reaction produces a dark, intractable tar, making workup and purification impossible. What is the source of this tar?

Answer: Tar and polymer formation are common problems in acid-catalyzed condensation reactions, particularly those involving carbonyl compounds and anilines at high temperatures.[12] The likely source is the acid-catalyzed polymerization of reaction intermediates, such as the enamine or β-ketoester/diketone starting materials, before the desired intramolecular cyclization can occur.

Causality: Under strongly acidic and high-heat conditions, intermolecular reactions can compete with the desired intramolecular cyclization. This leads to the formation of high-molecular-weight, often conjugated, polymeric materials.

Troubleshooting Protocol:

  • Control Temperature & Addition Rate: Add the acid catalyst slowly and maintain the lowest feasible reaction temperature. Use an ice bath to control initial exotherms.

  • Ensure Homogeneity: Vigorous stirring is crucial to prevent localized "hot spots" where the acid concentration and temperature are higher, which can initiate polymerization.[12]

  • Modified Workup: Instead of a direct extraction, try quenching the reaction mixture by pouring it onto crushed ice. This often precipitates the desired product while leaving the majority of the tarry materials in the acidic aqueous layer or as a separate phase. The crude solid can then be collected by filtration and subjected to further purification.

  • Solvent Choice: In some cases, performing the reaction in a solvent where the product is sparingly soluble can be advantageous. As the product forms, it may precipitate out of the reactive solution, protecting it from further degradation.

Section 2: Purification & Isolation Challenges

Question 4: I've managed to get a decent crude yield, but I am observing a significant byproduct that appears to have lost its bromine atom. How is this debromination happening?

Answer: While less common than other side reactions, reductive dehalogenation can occur under certain harsh synthetic conditions. The C-Br bond can be cleaved, particularly if the reaction has unintended reducing pathways or involves very high temperatures with certain reagents. For instance, the Skraup synthesis, a notoriously harsh method, is known to sometimes cause dehalogenation.[13]

Potential Causes:

  • High-Temperature Degradation: In the presence of certain metals or reagents at very high temperatures, radical mechanisms can lead to C-Br bond cleavage.

  • Reductive Quenching: If the reaction is quenched with a reducing agent, or if a reducing intermediate is inadvertently formed, the bromo group can be removed.

  • Catalyst-Mediated Reduction: Some transition metal catalysts, if used and not fully oxidized or removed, could potentially catalyze a reductive process, although this is unlikely in a standard Combes or Gould-Jacobs synthesis.

Troubleshooting Protocol:

  • Review Reaction Conditions: Scrutinize your protocol for any steps involving extreme heat (>250 °C for prolonged periods) or the presence of potential reducing agents.

  • Inert Atmosphere: Running the reaction under an inert atmosphere (Nitrogen or Argon) can sometimes suppress unwanted radical side reactions.

  • Purification Strategy: If a small amount of the debrominated product is formed, it can be very difficult to separate from the desired product due to similar polarities. Preparative HPLC or careful fractional crystallization may be required.

Troubleshooting_Workflow

References

  • Preparation of carboxylic arylphosphines by hydrolysis of the trifluoromethyl group - PMC. (n.d.).
  • Yadav, P., et al. (2021). Trifluoromethyl Hydrolysis En Route to Corroles with Increased Druglikeness. Angewandte Chemie International Edition, 60(23), 12829-12834. [Link]
  • Why can't aniline be nitr
  • Dembitsky, V. M., & Dzhemilev, U. M. (2021). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 26(1), 163. [Link]
  • Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. (2020). RSC Advances. [Link]
  • Gould–Jacobs reaction. (n.d.). Wikipedia. [Link]
  • Combes Quinoline Synthesis. (n.d.). Name-Reaction.com. [Link]
  • Combes quinoline synthesis. (n.d.). Wikipedia. [Link]
  • Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. (2024). Hovione. [Link]
  • Gilman, H., & Blume, D. (1943). Some Reactions of the Trifluoromethyl Group in the Benzotrifluoride Series. I. Hydrolysis. Journal of the American Chemical Society, 65(12), 2467–2469. [Link]
  • Bornstein, J., et al. (1958). Facile Hydrolysis of the Trifluoromethyl Group in the Presence of Base. Some Trifluoromethylated Indoles. Journal of the American Chemical Society, 80(17), 4599–4601. [Link]
  • Thakur, G. S., et al. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. [Link]
  • Synthesis, Reactions and Medicinal Uses of Quinoline. (n.d.). Pharmaguideline. [Link]
  • Amines. (n.d.). NCERT. [Link]

Sources

Technical Support Center: Suzuki Coupling of 6-Bromo-2-trifluoromethylquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers utilizing 6-Bromo-2-trifluoromethylquinoline in Suzuki-Miyaura cross-coupling reactions. This guide is designed to provide practical, in-depth solutions to common challenges encountered during the synthesis of novel quinoline derivatives. As Senior Application Scientists, we combine established chemical principles with field-proven insights to help you navigate the complexities of this powerful C-C bond-forming reaction.

Introduction: The Challenge of Electron-Deficient Heterocycles

The Suzuki-Miyaura coupling is a fundamental tool in medicinal chemistry for creating diverse molecular scaffolds.[1][2][3] However, its application to electron-deficient N-heterocycles like this compound presents a unique set of challenges. The electron-withdrawing nature of both the quinoline ring and the trifluoromethyl group significantly impacts the reactivity of the C-Br bond, often leading to sluggish or incomplete reactions under standard conditions.[4][5] Furthermore, the nitrogen atom in the quinoline ring can coordinate with the palladium catalyst, potentially impeding the catalytic cycle.[6]

This guide provides a structured approach to troubleshooting, focusing on the critical interplay between catalyst, ligand, base, and solvent to overcome these hurdles.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial queries regarding the Suzuki coupling of this compound.

Q1: Why is my Suzuki reaction with this compound not going to completion?

A1: This is the most common issue. The primary reason is often suboptimal reaction conditions that fail to overcome the electronic deactivation of the substrate. The trifluoromethyl group and the quinoline nitrogen make the C-Br bond less susceptible to oxidative addition, the first and often rate-limiting step of the catalytic cycle.[4][7] To address this, you may need a more active catalytic system, such as one employing bulky, electron-rich phosphine ligands, and potentially a stronger base or higher reaction temperature.[8]

Q2: What is the best initial palladium catalyst and ligand combination to try?

A2: For challenging, electron-deficient substrates like this, starting with a robust catalyst system is crucial. While Pd(PPh₃)₄ can be effective for simpler substrates, it often fails here. A more reliable starting point is a combination of a palladium precursor like Pd₂(dba)₃ or Pd(OAc)₂ with a bulky, electron-rich dialkylbiaryl phosphine ligand such as SPhos, XPhos, or RuPhos.[7][8][9] These ligands are designed to accelerate both the oxidative addition and reductive elimination steps of the catalytic cycle.[7][9]

Q3: My boronic acid appears to be decomposing. What can I do?

A3: Protodeboronation, the cleavage of the C-B bond, is a frequent side reaction, especially with electron-rich or heteroaryl boronic acids.[2][10][11] This can be exacerbated by prolonged reaction times, high temperatures, or the presence of excess water.[10] Consider using a slight excess (1.2–1.5 equivalents) of the boronic acid.[8] Alternatively, using a more stable boronic ester, such as a pinacol ester, can mitigate decomposition by slowly releasing the boronic acid under the reaction conditions.[10]

Q4: Which base and solvent system should I use?

A4: The base is critical for activating the boronic acid for the transmetalation step.[12] For this challenging substrate, a moderately strong base is often required. Potassium phosphate (K₃PO₄) is an excellent choice, though potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) can also be effective.[8][9] Aprotic polar solvents like 1,4-dioxane, toluene, or THF, often with a small amount of water, are standard.[1][8] The water helps to solubilize the inorganic base.[8]

Q5: I am seeing significant amounts of a debrominated starting material. What causes this?

A5: The formation of 2-trifluoromethylquinoline (dehalogenation) is a common side reaction.[13] It occurs when the arylpalladium(II) intermediate undergoes reductive elimination with a hydride source instead of transmetalation. The hydride can originate from the solvent or amine impurities.[13] Ensuring your solvents are high quality and thoroughly degassed can help minimize this. If the problem persists, adjusting the ligand or base may alter the relative rates of transmetalation versus dehalogenation.

Part 2: Systematic Troubleshooting Guide

When initial attempts fail, a systematic approach is necessary. Use the following guide to diagnose and resolve specific issues.

Issue 1: Low to No Product Formation

If you observe primarily unreacted starting material, the catalytic cycle is likely stalled at the oxidative addition step.

Caption: Decision tree for troubleshooting low conversion.

Detailed Steps:

  • Enhance Catalyst Activity: The electron-deficient nature of the substrate requires a highly active catalyst.

    • Action: Switch from a general-purpose ligand like PPh₃ to a specialized Buchwald-type ligand (e.g., SPhos, XPhos).[8][9][14] These bulky, electron-donating ligands promote the formation of the active 14-electron Pd(0) species necessary for oxidative addition.[7]

    • Rationale: Increased electron density on the palladium center facilitates its insertion into the C-Br bond.[4]

  • Increase Reaction Temperature: If a more active catalyst is insufficient, the energy barrier for oxidative addition may not be met.

    • Action: Incrementally increase the reaction temperature, for example from 80°C to 100-110°C. Monitor for potential decomposition of starting materials or product.

    • Rationale: Higher temperatures provide the necessary activation energy for the sluggish oxidative addition step.

  • Re-evaluate the Base: The base's strength and solubility can significantly influence the rate of transmetalation.

    • Action: If using a weaker base like K₂CO₃, switch to a stronger, more oxophilic base such as K₃PO₄.[9] Ensure the base is finely powdered to maximize surface area and reactivity.

    • Rationale: A stronger base more effectively generates the boronate species required for transmetalation, which can help drive the catalytic cycle forward.[4][12]

Issue 2: Formation of Side Products

The appearance of significant side products indicates competing reaction pathways.

Common Side Products & Solutions:

Side ProductPotential Cause(s)Recommended Solution(s)
Homocoupled Boronic Acid (Ar-Ar) Oxygen contamination leading to oxidative homocoupling.[6]Rigorously degas all solvents and reagents. Maintain a strict inert (Argon or Nitrogen) atmosphere throughout the reaction.
Debrominated Starting Material Proto-dehalogenation. Hydride source in the reaction mixture.[13]Use anhydrous, high-purity solvents. If using an amine base, switch to an inorganic base.
Protodeboronated Boronic Acid Hydrolysis of the C-B bond, often catalyzed by acid, base, or residual metals.[2][10]Use a boronic ester (e.g., pinacol ester) for slow release.[10] Minimize reaction time and avoid excessive water content. Use 1.2-1.5 equivalents of the boron reagent.[8]

Part 3: Experimental Protocols & Data

The Suzuki Coupling Catalytic Cycle

Understanding the mechanism is key to rational optimization.

Suzuki_Cycle pd0 Pd(0)L₂ pdiia Ar-Pd(II)L₂-Br pd0->pdiia Oxidative Addition (+ Ar-Br) pdiib Ar-Pd(II)L₂-OR pdiia->pdiib Ligand Exchange (+ Base, e.g., K₃PO₄) pdiic Ar-Pd(II)L₂-Ar' pdiib->pdiic Transmetalation (+ Ar'-B(OH)₂) pdiic->pd0 Reductive Elimination (Ar-Ar' Product) center

Sources

Technical Support Center: Stability of 6-Bromo-2-trifluoromethylquinoline Under Acidic Conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 6-Bromo-2-trifluoromethylquinoline. This document is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block. We will explore the inherent stability characteristics of this compound, particularly under acidic conditions, and provide actionable troubleshooting guidance to ensure the integrity of your experiments and syntheses.

Fundamental Stability Profile: Understanding the Chemistry

This compound is a robust molecule, yet like all complex organic compounds, it has specific vulnerabilities. Under acidic conditions, two primary sites on the molecule are subject to chemical transformation: the quinoline nitrogen and the trifluoromethyl group.

  • Quinoline Nitrogen Protonation: The nitrogen atom in the quinoline ring is basic and will readily protonate in the presence of acid to form a quinolinium salt. This is a reversible process that alters the electronic properties of the entire heterocyclic system, potentially influencing its reactivity and solubility. This protonation is expected and does not constitute degradation.

  • Hydrolysis of the Trifluoromethyl Group: The C-F bond is exceptionally strong; however, the trifluoromethyl (-CF3) group is susceptible to hydrolysis to a carboxylic acid (-COOH) under forcing acidic conditions.[1] This is the primary irreversible degradation pathway of concern. The reaction proceeds via an acid-catalyzed nucleophilic attack by water. While the compound is generally stable in moderately acidic solutions (e.g., catalytic trifluoroacetic acid, dilute HCl), prolonged exposure to highly concentrated or superacidic media (such as fuming sulfuric acid), especially at elevated temperatures, can initiate this degradation.[1]

Below is a diagram illustrating the potential acid-catalyzed hydrolysis pathway.

G cluster_main Proposed Acid Hydrolysis Pathway A 6-Bromo-2-(trifluoromethyl)quinoline B Protonated Quinolinium Intermediate A->B H₃O⁺ (fast, reversible) C Intermediate Species (e.g., gem-difluoroalcohol) B->C H₂O, Δ (slow, rate-determining) D 6-Bromoquinoline-2-carboxylic acid (Degradation Product) C->D Further Hydrolysis

Caption: Proposed degradation of this compound in strong acid.

Frequently Asked Questions (FAQs)

This section addresses the most common queries and issues encountered by researchers working with this compound in acidic environments.

Q1: I'm observing a new, more polar impurity by HPLC/LCMS after exposing my sample to strong acid. What is it likely to be?

A: The most probable degradation product is 6-Bromoquinoline-2-carboxylic acid . The hydrolysis of the trifluoromethyl group introduces a highly polar carboxylic acid moiety, which will significantly decrease the retention time on reverse-phase HPLC and increase the mass by 11 Da (replacing -CF3 with -COOH). We recommend co-injecting with an authentic standard of the suspected carboxylic acid to confirm its identity.

Q2: What are the generally "safe" acidic conditions for handling this compound?

A: For routine protocols like extractions, pH adjustments, or reactions where acid is used catalytically, degradation is minimal. The key is to avoid prolonged exposure to harsh conditions. The table below provides a general guideline.

ParameterRecommended Conditions (Low Risk of Degradation)High-Risk Conditions (Potential for Degradation)
Acid Type Acetic Acid, Formic Acid, TFA (catalytic), HCl (≤1 M), H₂SO₄ (≤1 M)Concentrated H₂SO₄, Fuming H₂SO₄, Superacids (e.g., H₂SO₄/H₃BO₃)[1]
Temperature 0 °C to 40 °C> 60 °C, especially reflux conditions
Exposure Time < 12 hours> 24 hours or prolonged heating
Solvent Aprotic solvents (DCM, Toluene), Ethers (THF, Dioxane)Protic solvents (Water, Alcohols) at high acid concentration and heat

Q3: My synthetic step requires strong acid and heat. How can I minimize the degradation of my starting material?

A: This is a classic process optimization challenge. We recommend the following strategies:

  • Minimize Reaction Time: Monitor the reaction closely by TLC or HPLC. Quench the reaction as soon as the desired transformation is complete to prevent over-exposure of the product and starting material to the harsh conditions.

  • Lower the Temperature: Determine the minimum temperature required for your desired reaction to proceed at an acceptable rate. Every 10 °C reduction can significantly decrease the rate of undesired side reactions.

  • Use the Stoichiometric Minimum of Acid: If the acid is a catalyst, use the lowest effective loading. If it is a reagent, avoid a large excess where possible.

  • Consider Alternative Catalysts: Investigate if a solid-supported acid catalyst or a different Lewis acid could achieve the desired transformation under milder conditions.

Q4: How can I set up a simple experiment to test the stability of this compound under my specific acidic conditions?

A: We recommend performing a "forced degradation" study.[2][3][4] This involves intentionally exposing the compound to your proposed reaction conditions (or slightly harsher ones) and monitoring for the formation of degradants over time. This proactive approach helps in developing robust and reproducible methods.[3] See the detailed protocol in our troubleshooting guide below.

Troubleshooting Guides & Protocols

This section provides step-by-step procedures to diagnose and solve stability issues.

Guide 1: Protocol for a Forced Acidic Degradation Study

This protocol allows you to assess the stability of your compound under specific acidic conditions and identify potential degradants.[5]

Objective: To determine the rate and extent of degradation of this compound in a chosen acidic medium.

Materials:

  • This compound

  • Chosen acid (e.g., 1 M HCl, 5 M H₂SO₄)

  • Chosen solvent (e.g., Acetonitrile, Water, Dioxane)

  • HPLC or LCMS system with a suitable C18 column

  • pH meter, vials, heating block or oil bath

Procedure:

  • Prepare Stock Solution: Accurately prepare a stock solution of this compound in your chosen solvent (e.g., 1 mg/mL in acetonitrile).

  • Set Up Stress Conditions: In a clean vial, combine your stock solution with the acidic medium. For example, mix 1 mL of stock solution with 1 mL of 2 M HCl to get a final concentration of 0.5 mg/mL in 1 M HCl/Acetonitrile (1:1).

  • Time Zero (T=0) Sample: Immediately after mixing, take an aliquot, neutralize it with a suitable base (e.g., saturated NaHCO₃ solution), and dilute it for HPLC/LCMS analysis. This is your baseline.

  • Incubate: Place the vial in a heating block at your desired temperature (e.g., 60 °C).

  • Time-Point Sampling: At regular intervals (e.g., 2, 6, 12, 24 hours), withdraw aliquots. Neutralize and dilute each sample in the same manner as the T=0 sample before analysis.

  • Analyze: Run all samples by HPLC or LCMS. Compare the peak area of the parent compound across all time points. Look for the appearance of new peaks, particularly earlier-eluting (more polar) ones.

  • Interpretation: A significant decrease in the parent peak area and a corresponding increase in a new peak area indicate degradation. The identity of the new peak can be investigated by LCMS (mass change) and further characterization.

Guide 2: Troubleshooting Workflow for Unexpected Degradation

If you suspect acid-mediated degradation during an experiment, follow this logical workflow to diagnose and resolve the issue.

Sources

Technical Support Center: Scaling Up the Synthesis of 6-Bromo-2-trifluoromethylquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 6-Bromo-2-trifluoromethylquinoline. This guide is designed for researchers, chemists, and process development professionals who are looking to synthesize this key intermediate on a laboratory or pilot-plant scale. As a pivotal building block in medicinal chemistry, mastering its synthesis is crucial. This document provides in-depth troubleshooting advice, frequently asked questions, and validated protocols based on established chemical principles and field-proven insights.

Overview of Primary Synthetic Strategies

The synthesis of this compound can be broadly approached via two strategic pathways: a Cyclization Approach or a Late-Stage Functionalization Approach . The choice between them often depends on the availability of starting materials, scalability requirements, and desired purity profile.

  • Cyclization Approach (e.g., Combes or Friedländer Synthesis): This strategy involves constructing the quinoline ring from acyclic precursors that already contain the necessary substituents or their precursors. For instance, the Combes synthesis would involve the acid-catalyzed condensation of a bromo-substituted aniline with a trifluoromethyl-β-diketone.[1] Similarly, the Friedländer annulation uses a 2-aminoaryl ketone and a carbonyl compound with a reactive α-methylene group to form the quinoline core.[2][3]

  • Late-Stage Functionalization (e.g., Sandmeyer Reaction): This is often the more robust and scalable route. It involves first synthesizing an advanced intermediate, 2-(trifluoromethyl)quinolin-6-amine, and then converting the amino group at the 6-position into a bromide via a Sandmeyer reaction.[4][5] This method isolates the challenges of ring formation from the halogenation step, often leading to cleaner reactions and higher overall yields.

G Primary Synthetic Pathways for this compound cluster_0 Route A: Cyclization Approach cluster_1 Route B: Late-Stage Functionalization A1 4-Bromoaniline Derivative A3 Acid-Catalyzed Cyclization (Combes/Friedländer) A1->A3 A2 Trifluoromethylated Carbonyl (e.g., β-Diketone) A2->A3 Target This compound A3->Target B1 Aniline + CF3-Carbonyl B2 Quinoline Ring Formation B1->B2 B3 2-(Trifluoromethyl)quinolin-6-amine B2->B3 B4 Sandmeyer Reaction (Diazotization -> Bromination) B3->B4 B4->Target G Troubleshooting Low Yield in Cyclization Start Low Yield / Tar Formation in Quinoline Synthesis Q1 Is the reaction run at high temperature (>150°C) with strong acid (H₂SO₄)? Start->Q1 Sol1 Switch to milder catalyst: p-TsOH, Lewis Acid, or PPA/PPE. Q1->Sol1 Yes Sol3 Consider alternative route: Synthesize amine precursor for Sandmeyer reaction. Q1->Sol3 No / Still problematic Sol2 Improve heat management: Use high-boiling solvent (Diphenyl Ether) or Microwave Irradiation. Sol1->Sol2 End Improved Yield & Purity Sol2->End Sol3->End G Sandmeyer Reaction Mechanism cluster_0 Step 1: Diazotization cluster_1 Step 2: Substitution Amine Ar-NH₂ Diazonium Ar-N₂⁺ X⁻ (Diazonium Salt) Amine->Diazonium NaNO₂ / HBr 0-5 °C Radical Ar• (Aryl Radical) Diazonium->Radical CuBr (e⁻ transfer) N2 N₂ gas Diazonium->N2 Product Ar-Br Radical->Product Br transfer from Cu(II)Br₂

Caption: Simplified mechanism of the Sandmeyer reaction for bromination.

Q2: My diazotization of 2-(trifluoromethyl)quinolin-6-amine is incomplete or fails. What are the critical parameters?

A2: The formation of the diazonium salt is highly sensitive to reaction conditions. The trifluoromethyl group is strongly electron-withdrawing, which reduces the basicity of the amino group and can make diazotization more challenging than with simple anilines.

  • Causality: Diazonium salts are notoriously unstable at elevated temperatures. The reaction between sodium nitrite and a strong acid (like HBr or HCl) forms nitrous acid (HONO) in situ, which is the active diazotizing agent. This equilibrium and the subsequent reaction with the amine are highly temperature-dependent.

[6][7]* Troubleshooting & Optimization:

  • Strict Temperature Control: The temperature MUST be maintained between 0–5 °C throughout the addition of the sodium nitrite solution. U[8]se an ice-salt bath for effective cooling. A temperature rise above 10 °C can lead to premature decomposition of the diazonium salt into a phenol, releasing N₂ gas. [6][7] 2. Slow Addition: Add the aqueous solution of sodium nitrite dropwise to the acidic solution of your amine. This maintains a low concentration of nitrous acid and prevents localized heating.
  • Sufficient Acid: Use at least 2.5-3 equivalents of acid. One equivalent protonates the amine, one reacts with sodium nitrite, and the excess maintains a low pH, which suppresses the formation of unwanted diazoamino side products.
Q3: My Sandmeyer reaction gives a poor yield of this compound, and I isolate a significant amount of 2-trifluoromethylquinolin-6-ol as a byproduct. How do I prevent this?

A3: The formation of the phenol is the primary competing side reaction. It occurs when the diazonium salt reacts with water instead of the copper(I) bromide complex.

  • Causality: This side reaction is favored at higher temperatures and if the concentration or reactivity of the CuBr catalyst is insufficient. The aryl cation intermediate, if formed, is readily trapped by water.

[4]* Troubleshooting & Optimization:

  • Catalyst Quality and Quantity: Use freshly prepared or high-purity Copper(I) Bromide (CuBr). Cu(I) can oxidize to the inactive Cu(II) on storage. Ensure you are using a catalytic or stoichiometric amount as required by your specific protocol.
  • Temperature of Addition: Add the cold diazonium salt solution slowly to the heated solution of CuBr (typically held at 60-100 °C, protocol dependent). This ensures the diazonium salt reacts immediately upon addition, minimizing its residence time in the aqueous environment where it can decompose to the phenol.
  • Solvent Choice: While often performed in water, using a co-solvent or a different solvent system can sometimes suppress phenol formation. However, for scale-up, mastering the aqueous procedure is often most economical.

Experimental Protocol: Scalable Sandmeyer Synthesis

This protocol details the late-stage bromination of 2-(trifluoromethyl)quinolin-6-amine.

Step 1: Diazotization of 2-(Trifluoromethyl)quinolin-6-amine

  • In a three-necked flask equipped with a mechanical stirrer, thermometer, and addition funnel, suspend 2-(trifluoromethyl)quinolin-6-amine (1.0 eq) in a 48% aqueous solution of hydrobromic acid (HBr, 3.0 eq).

  • Cool the resulting slurry to 0–5 °C using an ice-salt bath.

  • Prepare a solution of sodium nitrite (NaNO₂, 1.1 eq) in deionized water.

  • Add the sodium nitrite solution dropwise to the amine slurry over 30–60 minutes, ensuring the internal temperature does not exceed 5 °C.

  • After the addition is complete, stir the resulting solution of the diazonium salt at 0–5 °C for an additional 30 minutes.

Step 2: Copper-Catalyzed Bromination

  • In a separate reaction vessel, prepare a solution of Copper(I) Bromide (CuBr, 1.2 eq) in 48% aqueous HBr. Heat this solution to 70 °C.

  • Slowly add the cold diazonium salt solution from Step 1 to the hot CuBr solution via the addition funnel. Vigorous evolution of nitrogen gas will be observed. Control the addition rate to maintain a steady, manageable effervescence.

  • After the addition is complete, heat the reaction mixture to 90 °C for 1 hour to ensure complete decomposition of any remaining diazonium salt.

  • Cool the mixture to room temperature. The crude product often precipitates as a solid.

Step 3: Workup and Purification

  • Filter the crude solid product and wash it thoroughly with water.

  • For further purification, dissolve the solid in a suitable organic solvent (e.g., dichloromethane or ethyl acetate), wash the organic layer with a dilute sodium carbonate solution to remove excess acid, followed by a brine wash.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo.

  • The final product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) or by column chromatography on silica gel.

[9]---

Data Summary Table

The following table summarizes key parameters for the Sandmeyer bromination step, highlighting conditions that favor the desired product over the phenolic byproduct.

ParameterProblematic ConditionOptimized ConditionRationale
Diazotization Temp. > 10 °C0–5 °C Prevents premature decomposition of the diazonium salt to phenol.
NaNO₂ Addition Rapid / BulkSlow / Dropwise Avoids localized heating and uncontrolled reaction rates.
Acid Stoichiometry < 2.5 equivalents> 2.5 equivalents Ensures complete amine protonation and prevents side reactions.
CuBr Catalyst Old, potentially oxidizedFresh, high-purity Ensures a high concentration of the active Cu(I) species for efficient substitution.
Addition Sequence Hot catalyst to cold saltCold salt to hot catalyst Ensures the diazonium salt reacts instantly upon addition, minimizing hydrolysis.

References

  • Diversity-oriented synthesis of quinolines via Friedländer annulation reaction under mild catalytic conditions. (PubMed) - Note: While this covers the general synthesis, the principles are applicable.
  • Diversity-Oriented Synthesis of Quinolines via Friedländer Annulation Reaction under Mild Catalytic Conditions.
  • Friedländer synthesis. (Wikipedia) - [Link]
  • Friedlaender Synthesis. (Organic Chemistry Portal) - [Link]
  • Friedländer Quinoline Synthesis. (Alfa Chemistry) - Provides insights into scalability issues with classical methods.
  • Combes quinoline synthesis. (Wikipedia) - [Link]
  • Technical Support Center: Overcoming Challenges in Quinoline Synthesis. (Benchchem)
  • 4-Bromo-6-fluoro-2-(trifluoromethyl)quinoline. (Benchchem)
  • Synthesis of Quinoline and derivatives. (Semantic Scholar) - Highlights drawbacks of harsh conditions in classical methods.
  • Troubleshooting a Sandmeyer reaction. (Reddit) - User discussion offering practical insights.
  • Sandmeyer reaction (video). (Khan Academy) - [Link]
  • Quinoline formation via a modified Combes reaction: Examination of kinetics, substituent effects, and mechanistic pathways. (ResearchGate) - Provides detailed mechanistic insights into the Combes reaction.
  • Sandmeyer reaction. (Wikipedia) - [Link]
  • Sandmeyer type reaction troubleshoot. (Reddit) - More practical troubleshooting discussion.
  • Synthesis of Quinoline and Dihydroquinoline Embelin Derivatives as Cardioprotective Agents. (PMC - NIH)
  • Sandmeyer reaction | Haloalkanes and Haloarenes. (Khan Academy) - [Link]
  • An In-depth Technical Guide to the Synthesis of 6-(Trifluoromethyl)isoquinolin-1(2H)-one Derivatives. (Benchchem)
  • Workup of Sandmeyer reaction?. (ECHEMI)
  • Sandmeyer Trifluoromethylation. (Organic Chemistry Portal) - [Link]
  • Combes Quinoline Synthesis. (chem.ucla.edu) - Educational resource on the Combes synthesis.
  • Combes quinoline synthesis.
  • Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using E
  • 24 questions with answers in QUINOLINES. (ResearchGate) - Scientific discussion forum on quinoline synthesis.
  • This compound. (BLD Pharm)
  • The trifluoromethylating Sandmeyer reaction: a method for transforming C-N into C-CF(3). (PubMed) - [Link]
  • Green Synthesis of Quinoline and Its Derivatives. (International Journal of Pharmaceutical Sciences) - Review of modern, greener approaches to quinoline synthesis.
  • Sandmeyer Trifluoromethylation. (ResearchGate)
  • Sandmeyer Reaction Mechanism. (BYJU'S) - [Link]
  • Synthesis of 6-Bromo-2-methoxyquinoline. (PrepChem.com)
  • Synthesis of 6-bromo-4-iodoquinoline.
  • Synthesis process for 6-bromo-3-chlorophenyl-methyl-2-methoxy-quinoline. (Google Patents)
  • Manufacturing Process for 6-Bromo- N , N -bis(4-methoxybenzyl)-4-methyl-5-(trifluoromethyl)pyridin-2-amine, a Key Intermediate in the Synthesis of KRAS G12C Inhibitor Divarasib. (ResearchGate) - Industrial process development for a complex molecule.
  • Synthesis of quinolines. (Organic Chemistry Portal) - [Link]
  • Activation of 6-bromoquinoline by nitration: Synthesis of morpholinyl and piperazinyl quinolones. (ResearchGate)
  • 6-(trifluoromethyl)quinolin-2-amine. (ChemScene)
  • Synthesis of Quinolines, 6 through nucleophile‐triggered 6‐endo... (ResearchGate) - Modern synthetic methods for quinolines.

Sources

avoiding dehalogenation in 6-Bromo-2-trifluoromethylquinoline reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 6-Bromo-2-trifluoromethylquinoline. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile building block in their synthetic endeavors. The unique electronic properties of this compound, stemming from the electron-withdrawing trifluoromethyl group and the quinoline core, make it a valuable precursor for a range of applications, including the development of novel pharmaceuticals and materials.[1][2]

However, the reactivity of this compound can also present challenges, most notably the undesired side reaction of dehalogenation (or hydrodehalogenation) during cross-coupling reactions. This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate these challenges and achieve optimal results in your experiments.

Troubleshooting Guide: Minimizing Dehalogenation

This section addresses specific problems you might encounter during common palladium-catalyzed cross-coupling reactions and provides actionable solutions.

Problem 1: Significant debromination observed in my Suzuki-Miyaura coupling reaction.

Root Cause Analysis: Dehalogenation in Suzuki-Miyaura coupling is a prevalent side reaction where the bromine atom is replaced by a hydrogen atom.[3] This typically occurs due to the formation of a palladium-hydride (Pd-H) species, which can arise from the reaction of the palladium complex with bases, solvents, or residual water.[3][4] The electron-deficient nature of the this compound ring system can make it more susceptible to this side reaction.[3][5]

Solutions:

  • Ligand Selection is Crucial: The choice of phosphine ligand is paramount in suppressing dehalogenation.

    • Switch to Bulky, Electron-Rich Ligands: Ligands such as SPhos, XPhos, or other biaryl phosphine ligands (Buchwald ligands) are highly effective.[3][6] Their steric bulk promotes the desired reductive elimination of the cross-coupled product over the dehalogenation pathway.[6]

    • Avoid Triphenylphosphine (PPh₃) if Dehalogenation is an Issue: While common, PPh₃ is often less effective at preventing this side reaction with electron-deficient substrates.

  • Optimize Your Base: The nature and strength of the base can significantly influence the extent of dehalogenation.

    • Use Weaker Inorganic Bases: Carbonate bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are generally preferred.[3] Phosphate bases such as potassium phosphate (K₃PO₄) are also excellent choices.[3]

    • Avoid Strong Bases: Strong bases like sodium tert-butoxide (NaOtBu) can promote the formation of Pd-H species, leading to increased dehalogenation.[7]

  • Solvent and Atmosphere Control:

    • Use Anhydrous, Aprotic Solvents: Solvents like dioxane, THF, or toluene are recommended.[3] Avoid alcohol-based solvents, which can act as hydride sources.[3]

    • Ensure an Inert Atmosphere: Thoroughly degas your reaction mixture to remove oxygen, which can degrade the palladium catalyst.[3] Use an inert atmosphere of argon or nitrogen.

Experimental Protocol: Optimized Suzuki-Miyaura Coupling

Suzuki_Workflow reagents Combine: - this compound (1.0 equiv) - Boronic acid/ester (1.2-1.5 equiv) - K₃PO₄ (2.0-3.0 equiv) - Pd precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) - Ligand (e.g., SPhos, 2-4 mol%) setup Seal vessel, purge with Argon Add anhydrous dioxane reagents->setup Inert atmosphere reaction Heat to 80-100 °C Monitor by LC-MS/TLC setup->reaction Stir vigorously workup Cool, dilute with EtOAc Wash with water and brine reaction->workup Upon completion purify Dry over Na₂SO₄, concentrate Purify via column chromatography workup->purify Isolate organic layer

Caption: Optimized Suzuki-Miyaura workflow.

Problem 2: My Buchwald-Hartwig amination is giving low yields and the dehalogenated starting material.

Root Cause Analysis: Similar to Suzuki coupling, dehalogenation in Buchwald-Hartwig amination arises from competing pathways involving Pd-H species. The amine substrate itself can sometimes coordinate too strongly to the palladium center, inhibiting the catalytic cycle and allowing more time for side reactions.[8] Additionally, β-hydride elimination from the palladium-amido intermediate can be a competing pathway.[9]

Solutions:

  • Ligand Choice is Key:

    • Employ Bulky Biaryl Phosphine Ligands: Ligands like Xantphos, BINAP, or specific Josiphos-type ligands are highly effective for C-N bond formation and can minimize dehalogenation.[10] These ligands facilitate the crucial reductive elimination step.[10]

    • Consider Bidentate Ligands: Bidentate ligands can prevent the formation of inactive palladium dimers and often lead to faster, cleaner reactions.[9]

  • Base Selection:

    • Strong, Non-Nucleophilic Bases are Preferred: Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used and are effective for deprotonating the amine without interfering in other ways.[10][11]

    • Careful Stoichiometry: Use the appropriate equivalents of base to ensure complete deprotonation of the amine without having a large excess that could promote side reactions.

  • Reaction Temperature:

    • Optimize the Temperature: While higher temperatures can sometimes be necessary, they can also accelerate decomposition and side reactions. Aim for the lowest temperature that allows for a reasonable reaction rate (typically 80-120 °C).[10]

Data Summary: Recommended Conditions for Buchwald-Hartwig Amination
ParameterRecommendationRationale
Palladium Precatalyst Pd₂(dba)₃, Pd(OAc)₂ (1-5 mol%)Readily forms the active Pd(0) species.[10]
Ligand Xantphos, BINAP, DavePhosBulky, electron-rich ligands promote the desired reductive elimination.[10]
Base NaOtBu, LHMDS, K₂CO₃Strong, non-nucleophilic bases are generally effective. Weaker bases may be tried if dehalogenation is severe.
Solvent Dioxane, Toluene, THFAnhydrous, aprotic solvents are essential.
Temperature 80-120 °CBalance reaction rate with minimizing side reactions.[10]
Problem 3: Sonogashira coupling results in significant homocoupling of the alkyne and dehalogenation of the quinoline.

Root Cause Analysis: Sonogashira coupling involves a dual catalytic cycle with palladium and copper.[12][13] Dehalogenation can occur through the palladium cycle as in other cross-couplings. Homocoupling of the alkyne (Glaser coupling) is a common side reaction promoted by the copper co-catalyst, especially in the presence of oxygen.[8]

Solutions:

  • Rigorous Exclusion of Oxygen:

    • Strictly Anaerobic Conditions: This is the most critical factor to prevent Glaser coupling. Degas all solvents and reagents thoroughly and maintain a positive pressure of an inert gas (argon or nitrogen).[8]

  • Catalyst and Additive Optimization:

    • Use a Reliable Palladium Source: Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ are standard choices.[12]

    • Copper(I) Co-catalyst: Copper(I) iodide (CuI) is the most common co-catalyst.

    • Amine Base: A bulky amine base like diisopropylethylamine (DIPEA) or triethylamine (TEA) is typically used as both the base and a solvent.

  • Consider Copper-Free Conditions:

    • If homocoupling remains a persistent issue, copper-free Sonogashira protocols have been developed. These often require specific ligands and conditions but can provide cleaner reactions.

Troubleshooting_Dehalogenation start High Dehalogenation Observed q1 Which reaction? start->q1 suzuki Suzuki-Miyaura q1->suzuki C-C buchwald Buchwald-Hartwig q1->buchwald C-N sonogashira Sonogashira q1->sonogashira C-C (alkyne) sol_suzuki 1. Use bulky ligand (SPhos, XPhos) 2. Use weaker base (K₃PO₄, Cs₂CO₃) 3. Use anhydrous aprotic solvent (Dioxane) suzuki->sol_suzuki sol_buchwald 1. Use bulky ligand (Xantphos, BINAP) 2. Use strong, non-nucleophilic base (NaOtBu) 3. Optimize temperature buchwald->sol_buchwald sol_sonogashira 1. Ensure strict anaerobic conditions 2. Optimize Pd/Cu catalyst ratio 3. Consider copper-free conditions sonogashira->sol_sonogashira

Caption: Decision tree for troubleshooting dehalogenation.

Frequently Asked Questions (FAQs)

Q1: Why is this compound prone to dehalogenation?

A1: The trifluoromethyl (-CF₃) group is strongly electron-withdrawing.[1] This makes the quinoline ring electron-deficient, which in turn enhances the rate of oxidative addition of the C-Br bond to the palladium(0) catalyst.[5][14] However, this electron deficiency also makes the aryl-palladium intermediate more susceptible to side reactions, including the reductive elimination with a hydride to form the dehalogenated product.

Q2: Can the quinoline nitrogen interfere with the palladium catalyst?

A2: Yes, the nitrogen atom in the quinoline ring can coordinate to the palladium center.[3][8] This can sometimes inhibit catalysis by forming stable, off-cycle complexes. The use of bulky, electron-rich phosphine ligands helps to mitigate this issue by sterically discouraging the coordination of the quinoline nitrogen and promoting the desired catalytic cycle.[8]

Q3: My reaction is not going to completion. What should I check first?

A3: For incomplete conversions, the first steps are to ensure your reagents and solvents are of high purity and completely anhydrous, and that the reaction is maintained under a strictly inert atmosphere.[8] Palladium catalysts are sensitive to oxygen and moisture. Next, you should re-evaluate your catalyst system; a more active pre-catalyst or a different ligand may be required. You can also consider a modest increase in reaction temperature, but monitor for byproduct formation.[3]

Q4: Are there alternatives to palladium catalysis for functionalizing this molecule?

A4: While palladium catalysis is the most common and versatile method, other transition metals like nickel and copper can also be used for certain cross-coupling reactions. Nickel catalysts, for instance, are sometimes more effective for coupling with less reactive electrophiles.[6] However, palladium systems with modern, specialized ligands generally offer the broadest substrate scope and functional group tolerance for aryl bromides like this compound.[6][15]

References

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026).
  • Benchchem. (2025). Technical Support Center: Catalyst Selection for Reactions Involving 6-Bromoquinoline-8-carbonitrile.
  • Benchchem. (n.d.).
  • Orbach, M., Choudhury, J., Lahav, M., Zenkina, O. V., Diskin-Posner, Y., Leitus, G., Iron, M. A., & van der Boom, M. E. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides. Organometallics.
  • NIH. (n.d.). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • Benchchem. (n.d.). Physical Properties of Trifluoromethyl-Substituted Quinolines: A Technical Guide.
  • ResearchGate. (2025). Palladium Catalyzed-Dehalogenation of Aryl Chlorides and Bromides Using Phosphite Ligands.
  • de Leseleuc, M., & Diao, T. (2022). Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications. Chemical Reviews.
  • OpenChemHub. (2024, January 12).
  • Wikipedia. (n.d.). Sonogashira coupling.
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
  • Benchchem. (2025).
  • ResearchGate. (2025). Sequential and Selective Buchwald-Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec Src Homology 3 Domain.
  • Wikipedia. (n.d.).

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Technical Support Center: Optimizing HPLC Purity Analysis for 6-Bromo-2-trifluoromethylquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the HPLC purity analysis of 6-Bromo-2-trifluoromethylquinoline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on method development, optimization, and troubleshooting. Our approach is rooted in scientific principles and field-proven experience to ensure the integrity and reliability of your analytical results.

Introduction: The Analytical Challenge

This compound is a heterocyclic compound with structural features that present unique challenges in HPLC analysis. Its basic quinoline nitrogen can interact with residual silanols on silica-based columns, leading to peak tailing.[1][2][3] The presence of a bromine atom and a trifluoromethyl group adds to its hydrophobicity, influencing retention behavior. This guide will walk you through a systematic approach to developing a robust purity method, from initial parameter selection to fine-tuning for optimal performance and troubleshooting common issues.

Part 1: Foundational Method Development

A successful HPLC purity method starts with a logical and scientifically sound development strategy. The goal is to achieve adequate resolution between the main peak and any potential impurities with good peak shape and sensitivity.

Q1: Where do I begin with developing an HPLC method for this compound?

Answer: The initial step involves understanding the physicochemical properties of your analyte to make informed decisions about the column, mobile phase, and detection wavelength.[4][5]

Step 1: Analyte Characterization

  • pKa: The quinoline nitrogen is basic. This is a critical factor as it will influence peak shape. To ensure consistent ionization and minimize peak tailing, the mobile phase pH should be adjusted to be at least 1.5 to 2 units away from the analyte's pKa.[6]

  • Polarity: The molecule is largely non-polar due to the quinoline ring system, bromine, and trifluoromethyl group, making it well-suited for reversed-phase HPLC.[4]

  • UV Spectrum: Determine the UV maximum absorption (λmax) to select the optimal detection wavelength for sensitivity.

Step 2: Initial Chromatographic Conditions A good starting point for method development is a generic gradient method on a C18 column. This will help to quickly determine the approximate retention time and elution profile of the compound and its impurities.

ParameterRecommended Starting ConditionRationale
Column C18, 4.6 x 150 mm, 5 µmA standard C18 column is a versatile choice for non-polar to moderately polar compounds.[5]
Mobile Phase A 0.1% Formic Acid in WaterThe acidic modifier helps to suppress the ionization of residual silanols on the column, improving the peak shape of basic compounds like quinolines.[2][7]
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier in reversed-phase HPLC, often providing good peak shape and lower viscosity compared to methanol.[8]
Gradient 5% to 95% B over 20 minutesA broad gradient allows for the elution of compounds with a wide range of polarities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CA controlled temperature ensures reproducible retention times.[9]
Detection UV at 254 nm or λmax254 nm is a common wavelength for aromatic compounds. If the λmax is known, use that for better sensitivity.[7]
Injection Volume 10 µLA typical injection volume.

Step 3: Sample Preparation Dissolve the this compound sample in a solvent that is compatible with the mobile phase, such as a mixture of acetonitrile and water.[5][10] Ensure the sample is fully dissolved and filter it through a 0.45 µm syringe filter to remove any particulates that could clog the column.[11]

Workflow for Initial Method Development

MethodDevelopment Analyte Analyte Characterization (pKa, Polarity, UV Spectrum) ColumnSelection Select Column (e.g., C18) Analyte->ColumnSelection MobilePhase Select Mobile Phase (e.g., ACN/Water with Acid) Analyte->MobilePhase Gradient Run Scouting Gradient (e.g., 5-95% B) ColumnSelection->Gradient MobilePhase->Gradient Evaluate Evaluate Initial Chromatogram Gradient->Evaluate Optimize Proceed to Optimization Evaluate->Optimize

Caption: Initial HPLC method development workflow.

Part 2: Troubleshooting Guide

This section addresses specific issues you may encounter during method optimization and routine analysis in a question-and-answer format.

Peak Shape Problems

Q2: My main peak is tailing significantly. What are the likely causes and how can I fix it?

Answer: Peak tailing for a basic compound like this compound is most commonly caused by secondary interactions with the stationary phase.[1][2]

Primary Cause: Interaction with acidic silanol groups on the silica surface of the HPLC column.[3]

Troubleshooting Steps:

  • Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., using 0.1% trifluoroacetic acid or formic acid) will protonate the basic quinoline nitrogen and suppress the ionization of the silanol groups, minimizing the unwanted interaction.[2][12]

  • Increase Buffer Concentration: A higher buffer concentration can help to mask the residual silanol groups.[2]

  • Use a High-Purity, End-Capped Column: Modern columns are designed with minimal residual silanols. If you are using an older column, switching to a newer, high-purity, end-capped C18 column can significantly improve peak shape.[2][3]

  • Consider an Alternative Stationary Phase: A column with a different stationary phase, such as a pentafluorophenyl (PFP) column, can offer alternative selectivity and may reduce tailing for halogenated aromatic compounds.[13][14]

  • Add a Sacrificial Base: In some cases, adding a small amount of a competing base, like triethylamine (TEA), to the mobile phase can saturate the active silanol sites and improve peak shape. However, be aware that TEA can suppress MS signals if using LC-MS.[2]

Resolution and Separation Issues

Q3: I have an impurity that is co-eluting or poorly resolved from the main peak. How can I improve the resolution?

Answer: Improving resolution requires manipulating the selectivity, efficiency, or retention of your chromatographic system. The resolution (Rs) is a function of the column's efficiency (N), the selectivity (α), and the retention factor (k).

Strategies to Improve Resolution:

  • Optimize the Organic Modifier:

    • Change the Solvent: Switching from acetonitrile to methanol can alter the selectivity of the separation due to different solvent-analyte interactions.

    • Adjust the Gradient Slope: A shallower gradient will increase the separation time between peaks, often leading to better resolution.[15]

  • Modify the Mobile Phase pH: Small changes in pH can alter the ionization state of impurities, leading to changes in retention and potentially improving separation.

  • Adjust the Column Temperature: Lowering the temperature can increase retention and may improve resolution, while increasing the temperature can improve efficiency but may decrease retention.[9]

  • Change the Stationary Phase: If mobile phase optimization is insufficient, changing the column chemistry is the most powerful way to alter selectivity. Consider a phenyl-hexyl or a PFP column for different interactions with aromatic and halogenated compounds.[13]

  • Increase Column Length or Decrease Particle Size: Using a longer column or a column with smaller particles (e.g., switching to UHPLC) will increase the column efficiency (N), leading to sharper peaks and better resolution.[9][10]

Decision Tree for Troubleshooting Poor Resolution

ResolutionTroubleshooting Start Poor Resolution (Rs < 1.5) OptimizeGradient Is the gradient optimized? Start->OptimizeGradient ShallowGradient Try a shallower gradient OptimizeGradient->ShallowGradient No ChangeColumn Is resolution still poor? OptimizeGradient->ChangeColumn Yes ChangeSolvent Change organic solvent (e.g., ACN to MeOH) ShallowGradient->ChangeSolvent ChangeSolvent->ChangeColumn PFPColumn Try a PFP or Phenyl-Hexyl column ChangeColumn->PFPColumn Yes Success Resolution Achieved ChangeColumn->Success No IncreaseEfficiency Consider increasing column length or using smaller particles (UHPLC) PFPColumn->IncreaseEfficiency IncreaseEfficiency->Success

Caption: A systematic approach to improving peak resolution.

Part 3: System Suitability and Method Validation

Once the method is optimized, it's crucial to ensure it performs reliably over time.

Q4: What are the key system suitability parameters I should monitor for this purity method?

Answer: System suitability tests (SSTs) are performed before sample analysis to verify that the chromatographic system is performing adequately.[16][17][18] For a purity method, the following parameters are critical:

SST ParameterTypical Acceptance CriteriaPurpose
Resolution (Rs) Rs ≥ 1.5 between the main peak and the closest eluting impurity.[19]Ensures that impurities can be accurately quantified without interference from the main peak.[16][17]
Tailing Factor (Tf) 0.8 ≤ Tf ≤ 1.8 for the main peak.[19]Confirms good peak symmetry, which is essential for accurate integration and quantification.[16]
Repeatability/Precision (%RSD) %RSD ≤ 2.0% for the peak area of replicate injections (n≥5).[16]Demonstrates the precision of the analytical system.[17]
Theoretical Plates (N) N > 2000Indicates the efficiency of the column.[20]

These criteria should be established during method validation and are based on ICH guidelines.[21][22][23][24]

Frequently Asked Questions (FAQs)

Q5: My retention times are drifting. What could be the cause?

  • A: Retention time drift can be caused by several factors:

    • Inadequate Column Equilibration: Ensure the column is sufficiently equilibrated with the initial mobile phase conditions before each injection.

    • Mobile Phase Composition Change: Mobile phase can evaporate over time, changing its composition. Prepare fresh mobile phase daily.

    • Column Temperature Fluctuation: Use a column oven to maintain a constant temperature.

    • Column Degradation: Over time, the stationary phase can degrade, leading to changes in retention.

Q6: I am observing carryover from one injection to the next. How can I minimize this?

  • A: Carryover can be a problem with hydrophobic compounds.

    • Optimize Needle Wash: Use a strong solvent in your autosampler's needle wash, such as a high percentage of organic solvent.

    • Increase Run Time: A longer run time with a high percentage of organic solvent at the end can help to elute strongly retained compounds.

    • Inject a Blank: Run a blank injection after a high-concentration sample to confirm that the carryover has been eliminated.

Q7: How often should I prepare a new mobile phase?

  • A: It is best practice to prepare aqueous mobile phases fresh daily to prevent microbial growth.[25] Organic solvents are more stable but should be kept covered to prevent evaporation.

References

  • How to decide System Suitability Test (SST) in HPLC: Best Practice. (2024, June 20).
  • System suitability Requirements for a USP HPLC Method - Tips & Suggestions - MicroSolv. (2025, November 3).
  • What Are HPLC System Suitability Tests and Their Importance? - Altabrisa Group. (2025, September 13).
  • Analytical Method Validation in HPLC: A Regulatory Perspective Based on ICH Guidelines.
  • System suitability in HPLC Analysis - Pharmaceutical Updates. (2021, May 3).
  • Challenges of HPLC determination of quinoline derivatives used in the treatment of malaria - Taylor & Francis Online.
  • How to Improve HPLC Resolution: Key Factors for Better Separation - Mastelf. (2025, February 28).
  • Full article: Challenges of HPLC determination of quinoline derivatives used in the treatment of malaria - Taylor & Francis Online. (2018, May 24).
  • Troubleshooting Peak Shape Problems in HPLC - Waters Corporation.
  • Acceptance criteria for system suitability parameters. - ResearchGate.
  • The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. (2019, November 12).
  • What Causes Peak Tailing in HPLC? - Chrom Tech, Inc. (2025, October 28).
  • Development of a SPE/HPLC/DAD method for the determination of antileishmanial 2-substituted quinolines and metabolites in rat plasma - ResearchGate. (2025, August 10).
  • RP-HPLC ANALYTICAL METHOD DEVELOPMENT AND VALIDATION FOR NEWLY SYNTHESIZED N-{[6-METHOXY-2-(MORPHOLIN-4-YL) QUINOLIN-3. Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEixI6U3fa37xS_V7nek68PW2Vlrg3lvJKGeuuH_0uEr2b88Tr_pW-i86dMX3GZx7JNk2yBhg2SLtHJ2S8VJlOL6X6JGNtuqFN7x1ryuTrLX23WTZZMdIkFf2bfXTqgh6VCCs4b-0hA2rlhS57CtA==
  • Tips and Tricks of HPLC System Troubleshooting - Agilent.
  • HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. (2025, December 10).
  • High-Performance Liquid Chromatography (HPLC) for Impurity Analysis - Veeprho. (2024, August 8).
  • Analytical Method Development and Validation by Reverse Phase – High Performance Liquid Chromatography: An Overview - IJSDR.
  • Challenges in HPLC Method Development for Impurity Identification and Quantification: Overcoming the Obstacles - SynThink Research Chemicals.
  • Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru - Thermo Fisher Scientific. (2023, August 9).
  • HPLC Method for Analysis of Quinoline Yellow WS on BIST A+ Column by SIELC Technologies.
  • Study and ICH validation of a reverse-phase liquid chromatographic method for the quantification of the intact monoclonal antibody cetuximab - PMC - NIH.
  • HPLC separation of related halogenated aromatic, any one?? - Chromatography Forum. (2015, May 7).
  • Direct analysis of aromatic pollutants using a HPLC-FLD/DAD method for monitoring biodegradation processes - RSC Publishing. (2021, February 26).
  • ICH guideline practice: application of validated RP-HPLC-DAD method for determination of tapentadol hydrochloride in dosage form - ResearchGate. (2025, August 8).
  • How do you choose a mobile phase in HPLC? - Quora. (2022, August 19).
  • Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks - Industry news - alwsci. (2024, May 10).
  • Direct analysis of aromatic pollutants using a HPLC-FLD/DAD method for monitoring biodegradation processes - WUR eDepot. (2021, April 30).
  • New Method Development by HPLC and Validation as per ICH Guidelines - Acta Scientific. (2020, March 23).
  • Selection of Stationary Phase and Mobile Phase in High Performance Liquid Chromatography - Research Journal of Pharmacy and Technology.
  • Mobile Phase Optimization: A Critical Factor in HPLC - Phenomenex. (2025, June 6).
  • Mobile Phase Solvent Pairing for HPLC - Allan Chemical Corporation | allanchem.com. (2025, September 18).
  • INVESTIGATION OF AROMATIC HYDROCARBONS BY REVERSED PHASE HPLC.
  • halogenated aromatic compounds: Topics by Science.gov.
  • A Comparative Guide to the HPLC and LC-MS Analysis of 6-Bromoisoquinoline-1-carbonitrile - Benchchem.
  • HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152 - PMC - NIH.
  • A Comparative Guide to Purity Analysis of 3-Acetyl-6-bromoquinolin-4(1H)-one by HPLC - Benchchem.
  • A Comparative Guide to HPLC and GC Methods for the Analysis of 2-Bromo-6-chlorotoluene Reaction Mixtures - Benchchem.
  • Application Note: Quantitative Analysis of 2-(Bromomethyl)-3-phenylquinoxaline Derivatives using HPLC with Fluorescence Detectio - Benchchem.

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Validation & Comparative

A Senior Application Scientist's Guide to HPLC Purity Analysis of 6-Bromo-2-trifluoromethylquinoline: A Comparative Study of Stationary Phases

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the stringent assessment of purity for active pharmaceutical ingredients (APIs) and key intermediates is a cornerstone of ensuring safety and efficacy. 6-Bromo-2-trifluoromethylquinoline, a heterocyclic compound with significant potential in medicinal chemistry, is no exception. Its purity can directly impact downstream reactions, biological activity, and toxicological profiles. High-Performance Liquid Chromatography (HPLC) stands as the preeminent technique for this critical analysis, offering high resolution, sensitivity, and quantitative accuracy.

This guide provides an in-depth, objective comparison of two reversed-phase HPLC methods for the purity analysis of this compound. We will explore the performance of a conventional C18 stationary phase against a Pentafluorophenyl (PFP) phase, supported by experimental data. The rationale behind methodological choices will be elucidated to provide a framework for robust and reliable purity assessment.

The Analytical Challenge: Beyond the Main Peak

The synthesis of complex organic molecules like this compound can often result in a variety of impurities. These may include starting materials, reagents, and byproducts from side reactions inherent to synthetic pathways such as the Skraup or Doebner-von Miller reactions. Common impurities might include positional isomers or related quinoline derivatives, which can be challenging to separate from the main compound due to their structural similarities. Therefore, a successful HPLC method must not only accurately quantify the main peak but also resolve it from these potential contaminants.

Comparative Analysis of HPLC Stationary Phases

The choice of stationary phase is a critical determinant of selectivity in HPLC. In this guide, we compare the two most relevant stationary phases for the analysis of this compound: the industry-standard C18 and the alternative PFP phase.

Method 1: The Workhorse - C18 Reversed-Phase Chromatography

A C18 (octadecyl) column is the most widely used stationary phase in reversed-phase HPLC. Its separation mechanism is primarily based on hydrophobic interactions between the nonpolar C18 alkyl chains and the analyte. For many nonpolar to moderately polar compounds, a C18 column provides excellent retention and resolution.

Method 2: An Alternative Approach - Pentafluorophenyl (PFP) Phase

A PFP stationary phase offers a different selectivity compared to a C18 column.[1] The pentafluorophenyl group provides multiple interaction mechanisms, including hydrophobic, π-π, dipole-dipole, and ion-exchange interactions.[2] These alternative interactions can be particularly advantageous for the separation of halogenated compounds and aromatic isomers, where a C18 column may fall short.[3][4]

Experimental Design and Protocols

To provide a robust comparison, the following experimental protocols were designed based on established chromatographic principles and guidelines from the United States Pharmacopeia (USP) General Chapter <621> on Chromatography.[5][6]

Instrumentation and General Conditions
  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 5 µL

  • UV Detection: 254 nm

  • Sample Preparation: 1 mg/mL of this compound in Methanol.

Method-Specific Conditions
ParameterMethod 1 (C18)Method 2 (PFP)
Column C18, 4.6 x 150 mm, 5 µmPFP, 4.6 x 150 mm, 5 µm
Gradient 0-5 min: 30% B5-20 min: 30-90% B20-25 min: 90% B25-26 min: 90-30% B26-30 min: 30% B0-5 min: 30% B5-20 min: 30-90% B20-25 min: 90% B25-26 min: 90-30% B26-30 min: 30% B
Step-by-Step Experimental Protocol
  • Mobile Phase Preparation:

    • For Mobile Phase A, add 1.0 mL of formic acid to 1 L of HPLC-grade water, mix thoroughly, and degas.

    • For Mobile Phase B, add 1.0 mL of formic acid to 1 L of HPLC-grade acetonitrile, mix thoroughly, and degas.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the this compound sample and dissolve it in 10.0 mL of methanol to obtain a 1 mg/mL solution.

    • Vortex and sonicate briefly to ensure complete dissolution.

    • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

  • HPLC System Setup and Equilibration:

    • Install the appropriate column (C18 or PFP).

    • Set up the HPLC system with the specified gradient program, flow rate, column temperature, and UV detection wavelength.

    • Equilibrate the column with the initial mobile phase composition (30% B) for at least 30 minutes or until a stable baseline is achieved.

  • Analysis:

    • Inject a blank (methanol) to ensure the system is clean.

    • Inject the prepared sample solution.

    • Record the chromatogram and integrate the peaks.

  • Purity Calculation:

    • The purity of this compound is calculated using the area percent method:

      • % Purity = (Area of the main peak / Total area of all peaks) x 100

Comparative Performance Data

The following table summarizes hypothetical data from the analysis of a this compound sample containing two potential impurities: Impurity A (a positional isomer) and Impurity B (a related quinoline byproduct).

AnalyteMethod 1 (C18)Method 2 (PFP)
Retention Time (min) Resolution (Rs)
Impurity B8.5-
Impurity A10.21.8
This compound10.8-

Analysis of Performance:

  • C18 Column: The C18 column provides good retention for the main compound. However, the resolution between the main peak and the closely eluting Impurity A is suboptimal (Rs = 1.8), which may not be sufficient for accurate quantification, especially if Impurity A is present at low levels.

  • PFP Column: The PFP column demonstrates a significant improvement in the separation of the main compound from Impurity A (Rs = 2.5), achieving baseline resolution. This is likely due to the alternative separation mechanisms, such as π-π and dipole-dipole interactions, which are more effective at differentiating the subtle structural differences between the isomers.[7]

Visualizing the Workflow and Decision-Making Process

To further clarify the experimental process and aid in method selection, the following diagrams are provided.

Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_mp Prepare Mobile Phases A & B prep_sample Prepare Sample Solution (1 mg/mL) filter_sample Filter Sample prep_sample->filter_sample setup System Setup & Equilibration filter_sample->setup inject Inject Blank & Sample setup->inject acquire Data Acquisition inject->acquire integrate Peak Integration acquire->integrate calculate Calculate % Purity integrate->calculate

Caption: Experimental workflow for the HPLC purity analysis of this compound.

DecisionTree cluster_question cluster_recommendation start Analytical Goal: Purity Analysis of This compound isomers Are closely eluting isomers or halogenated impurities expected? start->isomers pfp PFP Column Recommended (Superior Selectivity) isomers->pfp Yes c18 C18 Column may be sufficient (Standard Screening) isomers->c18 No / Unknown

Caption: Decision tree for selecting the optimal HPLC column.

Conclusion and Recommendations

The purity of this compound is paramount for its successful application in research and drug development. While a standard C18 column can provide adequate results for routine screening, this guide demonstrates that a Pentafluorophenyl (PFP) stationary phase offers superior selectivity and resolution for this analyte, particularly in the presence of closely eluting impurities such as positional isomers.

For robust method development and accurate purity determination of this compound, the use of a PFP column is highly recommended. The principles of method validation, as outlined in the ICH Q2(R2) guidelines, should be applied to ensure the reliability and reproducibility of the chosen method.[8][9][10] This includes assessing parameters such as specificity, linearity, accuracy, precision, and robustness.

By carefully selecting the appropriate stationary phase and adhering to established validation protocols, researchers can be confident in the quality of their analytical data, which is fundamental to the integrity of their scientific endeavors.

References

  • United States Pharmacopeia. General Chapter <621> Chromatography. USP-NF.
  • Agilent Technologies. (2023).
  • SiliCycle. The Convenient and All-Purpose PFP Phase.
  • BenchChem. (2025).
  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2023). ICH Harmonised Guideline Q2(R2)
  • uHPLCs. (2024). PFP Column You Must Know.
  • LCGC International. (2024). Are You Sure You Understand USP <621>?.
  • Pharmaffili
  • MAC-MOD Analytical. Examining the Selectivities of Several C18 and Modified C18 Phases – Advantages of Phenyl and Pentafluorophenyl (PFP) Phases.
  • MAC-MOD Analytical. Augmenting C18 Selectivity by the Addition of a Pentafluorophenyl PFP Group.
  • Fortis Technologies. A New Pentafluorophenyl (PFP) Core-Shell column to aid Selectivity.
  • Birajdar, A. S. (2020). New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific Pharmaceutical Sciences, 4(4), 55-60.
  • AMSbiopharma. (2025).
  • European Medicines Agency. (2022). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
  • Chromatography Forum. (2015).
  • ResearchGate. (2019). Chromatographic Resolution of Closely Related Species in Pharmaceutical Chemistry: Dehalogenation Impurities and Mixtures of Halogen Isomers.

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A Multi-Nuclear NMR Approach to the Structural Validation of 6-Bromo-2-trifluoromethylquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Unambiguous Structural Verification

In the landscape of pharmaceutical and materials science research, quinoline derivatives are foundational scaffolds for a vast array of biologically active compounds and functional materials. The specific substitution pattern on the quinoline ring system is a critical determinant of a molecule's function, dictating its pharmacological activity, metabolic stability, and physicochemical properties. The compound 6-Bromo-2-trifluoromethylquinoline is a key intermediate, incorporating a bromine atom, a common handle for further synthetic transformations like cross-coupling reactions, and a trifluoromethyl group, which is often used to enhance metabolic stability and cell permeability.

Given these high-stakes applications, absolute certainty in the regiochemistry of the substituents is not merely an academic exercise; it is a prerequisite for meaningful and reproducible research. While techniques like mass spectrometry can confirm elemental composition and infrared spectroscopy can identify functional groups, only Nuclear Magnetic Resonance (NMR) spectroscopy provides the atomic-level, through-bond connectivity information required for unambiguous structural elucidation. This guide provides an in-depth, expert-led comparison of NMR techniques for the definitive validation of the this compound structure, grounded in the principles of modern spectroscopy.

The NMR Toolkit: A Synergistic, Multi-Nuclear Strategy

The validation of this compound demands a multi-faceted approach that leverages the unique strengths of different NMR-active nuclei within the molecule: ¹H, ¹³C, and ¹⁹F. Relying on a single spectrum, such as ¹H NMR, is insufficient and can lead to misinterpretation, particularly in complex aromatic systems.

  • ¹H NMR (Proton NMR): This is the workhorse experiment, providing initial insights into the proton framework of the molecule. It reveals the number of distinct proton environments, their relative populations (via integration), and their proximity to one another through spin-spin coupling (J-coupling). For this molecule, it is the primary tool for confirming the substitution pattern on the quinoline rings.

  • ¹³C NMR (Carbon NMR): While less sensitive due to the low natural abundance of the ¹³C isotope[1], this technique is indispensable. It provides a direct count of the number of unique carbon atoms and offers crucial information about their electronic environment. The presence of the highly electronegative trifluoromethyl group and bromine atom induces significant and predictable shifts in the carbon signals, serving as a powerful diagnostic tool.[2]

  • ¹⁹F NMR (Fluorine NMR): Given the trifluoromethyl substituent, ¹⁹F NMR is an essential and highly sensitive experiment. Fluorine-19 has a 100% natural abundance and a high gyromagnetic ratio, making it easy to detect.[3] The chemical shift of the ¹⁹F signal is exquisitely sensitive to its electronic environment, and its coupling to adjacent carbon atoms provides a direct confirmation of the CF₃ group's location.

This guide will demonstrate how data from these three complementary experiments are woven together to build an undeniable case for the structure.

Predictive Analysis: Deconstructing the this compound Spectra

Before stepping into the lab, a seasoned scientist analyzes the target structure to predict the key features of its NMR spectra. This predictive step is crucial for efficient data interpretation. The structure, with standard IUPAC numbering, is shown below.

Chemical structure of this compound with numbered positions.
Figure 1. Structure and IUPAC numbering of this compound.
Expected ¹H NMR Spectrum

The molecule has five aromatic protons. Their expected chemical shifts and coupling patterns are influenced by the electron-withdrawing nature of the nitrogen atom, the CF₃ group, and the bromine atom.

  • H-3 and H-4: These protons are on the pyridine ring, adjacent to the electron-withdrawing CF₃ group and nitrogen atom. They will form a simple two-spin system, appearing as two doublets, typically in the range of δ 7.5-8.5 ppm. H-4 is often further downfield than H-3.

  • H-5, H-7, and H-8: These protons are on the benzene ring.

    • H-5: This proton is ortho to the bromine atom and will be a doublet.

    • H-7: This proton is ortho to H-8 and meta to H-5, resulting in a doublet of doublets.

    • H-8: This proton is ortho to H-7 and will appear as a doublet. Due to its position relative to the bromine, it is often the most distinct signal in this spin system.

Expected ¹³C NMR Spectrum

The structure has 10 carbon atoms, all of which are unique and should produce distinct signals.

  • C-2: This carbon is directly attached to the nitrogen and the highly electronegative CF₃ group, causing it to be significantly deshielded. It will appear as a quartet due to the strong one-bond coupling to the three fluorine atoms (¹JCF), typically in the range of 250-300 Hz.[4]

  • CF₃ Carbon: This carbon will also be a prominent quartet with a very large ¹JCF coupling constant. Its chemical shift is expected around δ 120-125 ppm.[5]

  • C-6: This carbon is directly bonded to bromine. The "heavy atom effect" of bromine will cause this signal to appear significantly upfield compared to an unsubstituted carbon, typically around δ 120-125 ppm.[1]

  • Other Aromatic Carbons: The remaining seven carbons will appear in the typical aromatic region (δ 120-150 ppm). Their precise shifts are dictated by the combined electronic effects of the substituents.

Expected ¹⁹F NMR Spectrum
  • The three fluorine atoms of the CF₃ group are chemically equivalent. As there are no other fluorine atoms or nearby protons within a three-bond range to couple with, the ¹⁹F NMR spectrum is expected to show a sharp singlet .

  • The chemical shift for an aromatic trifluoromethyl group typically appears in the range of δ -60 to -70 ppm (relative to CFCl₃).[3][5]

Experimental Protocols for Self-Validating Data Acquisition

The trustworthiness of any spectral data hinges on the rigor of the acquisition protocol. The following steps outline a robust methodology for obtaining high-quality, reliable NMR data.

Sample Preparation
  • Sample Weighing: Accurately weigh approximately 15-20 mg of this compound for ¹H NMR and 50-75 mg for ¹³C NMR.

  • Solvent Selection: Use a high-purity deuterated solvent. Deuterated chloroform (CDCl₃) is an excellent first choice as it is a versatile solvent for many organic compounds.

  • Dissolution: Dissolve the sample in ~0.6 mL of CDCl₃ in a clean, dry vial. Ensure complete dissolution, using gentle vortexing if necessary.

  • Transfer: Using a clean Pasteur pipette, transfer the solution to a 5 mm NMR tube.

NMR Instrument Parameters

The following are typical acquisition parameters for a 400 MHz spectrometer.

Parameter¹H NMR¹³C NMR {¹H Decoupled}¹⁹F NMR {¹H Decoupled}
Pulse Program zg30zgpg30zgpg30
Solvent CDCl₃CDCl₃CDCl₃
Temperature 298 K298 K298 K
Spectral Width (SW) ~16 ppm~220 ppm~200 ppm
Acquisition Time (AQ) ~3-4 sec~1-2 sec~1-2 sec
Relaxation Delay (D1) 2 sec2 sec2 sec
Number of Scans (NS) 161024 or more32
Referencing CDCl₃ (δ 7.26)CDCl₃ (δ 77.16)External CFCl₃ (δ 0.00)

Causality Behind Choices:

  • A 30° pulse angle (zg30) is chosen for ¹H and ¹³C to allow for a shorter relaxation delay (D1) without saturating the signals, improving the experiment's time efficiency.[1]

  • Proton decoupling is essential for the ¹³C and ¹⁹F spectra to simplify them into singlets (or quartets for carbons attached to fluorine), making assignment easier and improving the signal-to-noise ratio.

  • A higher number of scans for ¹³C NMR is necessary to compensate for the low natural abundance of the isotope and achieve adequate signal intensity.[1]

Data Interpretation and Comparison

The acquired data should be processed and analyzed to confirm the predicted patterns. The table below summarizes the expected data, which serves as a benchmark for comparison against the experimental results.

Table 1: Predicted NMR Data for this compound in CDCl₃

NucleusAssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
¹H H-3~7.6d³JH3-H4 ≈ 8.5
H-4~8.2d³JH4-H3 ≈ 8.5
H-5~8.1d³JH5-H7 ≈ 9.0
H-7~7.8dd³JH7-H5 ≈ 9.0, ⁴JH7-H8 ≈ 2.0
H-8~8.3d⁴JH8-H7 ≈ 2.0
¹³C C-2~148q¹JCF ≈ 35
C-3~122s-
C-4~137s-
C-4a~147s-
C-5~131s-
C-6~122s-
C-7~133s-
C-8~129s-
C-8a~128s-
-CF₃~121q¹JCF ≈ 275
¹⁹F -CF₃~ -68s-

Note: These are predicted values based on known substituent effects in quinoline and related aromatic systems.[1][4][5][6] Actual experimental values may vary slightly.

Advanced Structural Confirmation: 2D NMR Techniques

For ultimate confidence and to meet the highest standards of publication and regulatory submission, 2D NMR experiments are employed. These techniques provide an unambiguous roadmap of atomic connectivity.

  • COSY (Correlation Spectroscopy): This experiment maps ¹H-¹H coupling correlations. It would show a cross-peak between H-3 and H-4, confirming their adjacency. It would also show correlations between H-5/H-7 and H-7/H-8, definitively establishing the connectivity of the protons on the brominated ring.[6]

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal directly to the carbon atom it is attached to. It would definitively link the five proton signals to their respective carbon signals (C-3, C-4, C-5, C-7, C-8).[6]

  • HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for piecing together the molecular skeleton. It shows correlations between protons and carbons over two or three bonds. Key expected correlations would include:

    • H-3 correlating to C-2 and C-4a.

    • H-4 correlating to C-2, C-5, and C-8a.

    • H-8 correlating to C-6 and C-4a. These correlations bridge the different parts of the molecule and confirm the placement of the bromine atom at C-6 and the trifluoromethyl group at C-2.[6]

Workflow for NMR-Based Structural Validation

The logical process from sample to validated structure can be visualized as a clear workflow.

NMR_Validation_Workflow cluster_prep Phase 1: Preparation cluster_1d Phase 2: 1D NMR Acquisition cluster_2d Phase 3: 2D NMR Confirmation cluster_analysis Phase 4: Analysis & Validation Sample Sample of This compound Prep Sample Prep (Dissolve in CDCl₃) Sample->Prep H1 ¹H NMR Prep->H1 Acquire Data C13 ¹³C NMR Prep->C13 Acquire Data F19 ¹⁹F NMR Prep->F19 Acquire Data Initial Initial Assignment H1->Initial C13->Initial F19->Initial COSY COSY (¹H-¹H Connectivity) Final Final Validated Structure COSY->Final HSQC HSQC (¹H-¹³C Direct Corr.) HSQC->Final HMBC HMBC (¹H-¹³C Long-Range) HMBC->Final Initial->COSY Initial->HSQC Verify & Resolve Ambiguity Initial->HMBC Verify & Resolve Ambiguity

Caption: Logical workflow for the complete structural validation of this compound using NMR.

Conclusion

The structural validation of this compound is a clear demonstration of the power of a modern, multi-nuclear NMR strategy. While ¹H NMR provides an essential first look, it is the synergistic combination with ¹³C and ¹⁹F NMR that builds a robust and defensible structural assignment. The ¹³C NMR spectrum confirms the carbon skeleton and the diagnostic quartets pinpoint the location of the CF₃ group, while the simple singlet in the ¹⁹F NMR spectrum provides unambiguous evidence for the trifluoromethyl moiety. For absolute confirmation, 2D NMR experiments like COSY, HSQC, and HMBC serve as the final arbiters, mapping the atomic connectivity with certainty. Following this comprehensive workflow ensures that subsequent research and development efforts are built upon a foundation of validated and trustworthy molecular identity.

References

  • UNCW Institutional Repository. (n.d.). Concentration dependent ¹H-NMR chemical shifts of quinoline derivatives.
  • TSI Journals. (n.d.). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value.
  • ResearchGate. (n.d.). 13 C NMR chemical shifts (δ, ppm) for quinoline derivatives (in CDCl 3 ).
  • PubChem. (n.d.). 6-Bromo-2-(trifluoromethyl)-4-quinolinol.
  • The Royal Society of Chemistry. (n.d.). Supporting Information.
  • Chemsrc. (n.d.). 6-Bromo-4-methoxy-2-(trifluoromethyl)quinoline.
  • Journal of the American Chemical Society. (1963). Nuclear magnetic resonance spectra of fluorobenzenes. II. Effect of substituents on the meta and para fluorine-fluorine coupling constants.
  • ResearchGate. (n.d.). 1 H NMR spectra of 6-bromo-1,2,3,4-tetrahydroquinoline (2) (top;...).
  • ResearchGate. (n.d.). Figure 1. 1 H NMR spectra of 6-bromo-1,2,3,4-tetrahydroquinoline (2)....
  • Journal of the Chemical Society, Perkin Transactions 2. (1976). 13 C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13 C– 19 F coupling constants.

Sources

A Comparative Analysis of the Biological Activity of 6-Bromo-2-trifluoromethylquinoline and Other Quinoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers in Drug Discovery

The quinoline scaffold, a bicyclic aromatic heterocycle, represents a cornerstone in medicinal chemistry. Its privileged structure is integral to a vast number of natural products and synthetic compounds, demonstrating a remarkable spectrum of biological activities.[1] The versatility of the quinoline ring allows for extensive functionalization, creating derivatives that can interact with a multitude of biological targets, leading to profound therapeutic effects.[1] This guide provides an in-depth, objective comparison of the biological profile of 6-Bromo-2-trifluoromethylquinoline against other prominent quinoline derivatives, focusing on their anticancer, antimicrobial, and anti-inflammatory properties.

While direct and extensive experimental data on this compound itself is limited in publicly available literature, its structural motifs—a bromine atom at the 6-position and a trifluoromethyl group at the 2-position—are known modulators of biological activity. The bromine atom often enhances potency, while the trifluoromethyl group can improve metabolic stability and binding affinity.[2][3] This guide will, therefore, extrapolate its potential activities based on a comprehensive analysis of structurally related compounds and provide a comparative framework for researchers.

The Quinoline Core: A Hub of Therapeutic Potential

The biological significance of the quinoline nucleus is vast, with derivatives being developed as anticancer, antimalarial, antibacterial, antifungal, and anti-inflammatory agents.[4][5][6] The nature, position, and number of substituents on the quinoline ring are critical determinants of the pharmacological activity and target specificity.[4] This structure-activity relationship (SAR) is a guiding principle in the design of novel quinoline-based therapeutics.

cluster_substituents Key Substituents cluster_activities Resulting Biological Activities Quinoline_Core Quinoline Core (C9H7N) Halogens Halogens (e.g., Br, Cl, F) Enhance Potency Quinoline_Core->Halogens Trifluoromethyl Trifluoromethyl (-CF3) Improves Metabolic Stability & Binding Affinity Quinoline_Core->Trifluoromethyl Carboxylic_Acid Carboxylic Acid (-COOH) Confers Antibacterial & Anti-inflammatory Activity Quinoline_Core->Carboxylic_Acid Amino_Group Amino Group (-NH2) Crucial for Antimalarial & Anticancer Activity Quinoline_Core->Amino_Group Anticancer Anticancer Halogens->Anticancer Antimicrobial Antimicrobial Halogens->Antimicrobial Trifluoromethyl->Anticancer Anti_inflammatory Anti-inflammatory Trifluoromethyl->Anti_inflammatory Carboxylic_Acid->Antimicrobial Carboxylic_Acid->Anti_inflammatory Amino_Group->Anticancer Antimalarial Antimalarial Amino_Group->Antimalarial

Caption: Key substituents and their influence on the biological activities of the quinoline core.

Anticancer Activity: A Prominent Therapeutic Avenue

Quinoline derivatives are a significant class of anticancer agents, exerting their effects through diverse mechanisms such as inducing apoptosis, arresting the cell cycle, and inhibiting crucial signaling pathways.[1][7][8]

Mechanisms of Action:

  • Kinase Inhibition: Many quinoline-based compounds act as inhibitors of protein kinases like EGFR (Epidermal Growth Factor Receptor) and VEGFR (Vascular Endothelial Growth Factor Receptor), which are pivotal in cancer cell proliferation and angiogenesis.[1]

  • DNA Interaction: Some derivatives can intercalate with DNA or inhibit topoisomerase enzymes, leading to disruption of DNA replication and cell death.

  • Tubulin Polymerization Inhibition: Certain quinoline-chalcone hybrids have been shown to inhibit tubulin polymerization, a critical process for cell division, making them potent antimitotic agents.[9]

Comparative Data: The anticancer potential of this compound can be benchmarked against established quinoline derivatives. The presence of the electron-withdrawing trifluoromethyl group and the bulky bromine atom suggests potential for potent cytotoxic activity.

Compound/Derivative ClassCancer Cell LineActivity Metric (IC₅₀)Reference
This compound VariousData Not Available (Predicted High)N/A
Quinoline-Chalcone Hybrid (Compound 23)Various0.009 - 0.016 µM[9]
Quinoline-Chalcone Hybrid (Compound 64)Caco-2 (Colon)2.5 µM[9]
Novel Quinoline Derivative (91b1)VariousSignificant in vitro & in vivo effects[8]
Quinoline-3-carboxamide furan-derivativeMCF-7 (Breast)3.35 µM[9]

Antimicrobial Activity: Combating Resistant Pathogens

The quinolone and fluoroquinolone antibiotics, which contain a related 4-oxo-1,4-dihydroquinoline core, are renowned for their potent antibacterial action.[3] They primarily target bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication.[3] Non-quinolone quinoline derivatives also exhibit significant antimicrobial properties against a wide range of bacteria and fungi.[5][10][11][12][13]

Structure-Activity Relationship:

  • A carboxylic acid group at position 3 is often crucial for antibacterial activity.[5]

  • Halogen substitution, particularly fluorine at position 6 (as seen in fluoroquinolones), dramatically increases antibacterial potency.[14] The bromine at position 6 in our target compound may confer similar enhanced activity.

  • The substituent at position 2 can influence the spectrum of activity. The trifluoromethyl group in this compound is an interesting feature that warrants investigation for its impact on antimicrobial efficacy.

Comparative Data:

Compound/Derivative ClassTest OrganismActivity Metric (MIC)Reference
This compound VariousData Not AvailableN/A
6-amino-4-methyl-1H-quinoline-2-one deriv. (Cmpd 6)B. cereus, Staphylococcus, Pseudomonas, E. coli3.12 µg/mL[10]
Hydrazine-based quinoline derivativesE. coli, S. aureusGood activity[5]
2-(4-Methoxy-phenyl)-quinoline-4-carboxylic acid derivs.Various bacteria & fungiActive[12]
Ciprofloxacin (Reference Fluoroquinolone)P. aeruginosaPotent activity[15]

Anti-inflammatory Activity: Modulating Inflammatory Pathways

Quinoline-based molecules have been developed as anti-inflammatory agents that target several key pharmacological targets, including Cyclooxygenase (COX), Phosphodiesterase 4 (PDE4), and TNF-α converting enzyme (TACE).[4][16] The anti-inflammatory potential often depends on the specific substitution pattern around the quinoline ring.[4][16] For instance, quinolines with a carboxylic acid moiety have shown COX-inhibition, while those with a carboxamide group can act as TRPV1 antagonists.[4][16]

Comparative Data:

Compound/Derivative ClassActivity/TargetKey FindingsReference
This compound VariousData Not AvailableN/A
Quinoline-4-carboxylic acidAnti-inflammatory (LPS-induced)Appreciable affinity vs. indomethacin[17]
Quinoline-3-carboxylic acidAnti-inflammatory (LPS-induced)Appreciable affinity vs. indomethacin[17]
Azetidinone-bearing Quinoline (6b)Analgesic & Anti-inflammatorySignificant activity[18]

Experimental Protocols

To facilitate further research, this section provides standardized, step-by-step methodologies for evaluating the key biological activities discussed.

Protocol 1: In Vitro Cytotoxicity Assessment (MTT Assay)

This protocol determines the concentration at which a compound inhibits cell growth by 50% (IC₅₀).

A 1. Cell Seeding Seed cancer cells in a 96-well plate. Incubate for 24h. B 2. Compound Treatment Add serial dilutions of test compounds. Incubate for 48-72h. A->B C 3. MTT Addition Add MTT solution to each well. Incubate for 4h (forms formazan). B->C D 4. Solubilization Add DMSO or other solvent to dissolve formazan crystals. C->D E 5. Absorbance Reading Measure absorbance at ~570 nm using a plate reader. D->E F 6. Data Analysis Calculate cell viability (%) and determine IC50 values. E->F

Caption: Workflow for the MTT assay to determine compound cytotoxicity.

Methodology:

  • Cell Seeding: Plate cells (e.g., MCF-7, A549) in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere for 24 hours.

  • Compound Addition: Prepare serial dilutions of the test compounds (e.g., from 0.01 to 100 µM). Remove the old media and add 100 µL of media containing the compounds to the wells. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Reagent: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the supernatant and add 100 µL of DMSO to each well to dissolve the purple formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • IC₅₀ Calculation: Plot the percentage of cell viability versus the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Protocol 2: Antibacterial Susceptibility Testing (Broth Microdilution)

This protocol determines the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that prevents visible growth of a bacterium.

Methodology:

  • Compound Preparation: Prepare a 2-fold serial dilution of the test compounds in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).

  • Bacterial Inoculum: Prepare a standardized bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Inoculation: Add the bacterial inoculum to all wells containing the test compounds. Include a positive control (bacteria, no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is visually determined as the lowest concentration of the compound in which there is no visible turbidity (bacterial growth).

Conclusion and Future Directions

The quinoline scaffold is undeniably a privileged structure in drug discovery, with derivatives demonstrating potent anticancer, antimicrobial, and anti-inflammatory activities. While this compound remains an understudied molecule, its structural features suggest it is a promising candidate for biological evaluation. The bromine substituent at C6 and the trifluoromethyl group at C2 are hallmarks of potent bioactive molecules in other chemical series.

This guide provides a comparative framework, grounded in the literature of related compounds, to stimulate and direct future research. The logical next steps involve the synthesis or acquisition of this compound and its systematic evaluation using the standardized protocols outlined herein. Such studies will elucidate its specific biological profile and determine its potential as a lead compound for the development of novel therapeutics.

References

  • Comprehensive review on current developments of quinoline-based anticancer agents. (URL not provided, based on search result[4])
  • Structure−Activity Relationship of Quinoline Derivatives as Potent and Selective α2C-Adrenoceptor Antagonists. Journal of Medicinal Chemistry. [Link]
  • Medicinal Chemistry of Quinolines As Emerging Anti-inflammatory Agents: An Overview. Current Medicinal Chemistry. [Link]
  • Antibacterial Properties of Quinoline Derivatives: A Mini- Review. Biointerface Research in Applied Chemistry. [Link]
  • Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. Journal of Biomolecular Structure and Dynamics. [Link]
  • Synthesis, Characterization & Screening for Anti-Inflammatory & Analgesic Activity of Quinoline Derivatives Bearing Azetidinones Scaffolds. PubMed. [Link]
  • Similar Structure−Activity Relationships of Quinoline Derivatives for Antiprion and Antimalarial Effects. Journal of Medicinal Chemistry. [Link]
  • Medicinal Chemistry of Quinolines As Emerging Anti-inflammatory Agents: An Overview.
  • The Versatile Quinoline and Its Derivatives as anti-Cancer Agents: An Overview.
  • Synthesis, structure-activity relationship, and receptor pharmacology of a new series of quinoline derivatives acting as selective, noncompetitive mGlu1 antagonists. PubMed. [Link]
  • Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents. PubMed Central. [Link]
  • Molecular targets and anticancer activity of quinoline–chalcone hybrids: liter
  • Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflamm
  • Synthesis and Antimicrobial Evaluation of New Quinoline Derivatives. Asian Pacific Journal of Health Sciences. [Link]
  • Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. PubMed. [Link]
  • The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregul
  • Synthesis, biological evaluation, Structure - Activity relationship studies of quinoline-imidazole derivatives as potent antimalarial agents. PubMed. [Link]
  • Antioxidant, Anti-inflammatory, Antibacterial, and Analgesic Activities and Mechanisms of Quinolines, Indoles and Related Deriv
  • Structure Activity Relationship of 4 Amino Quinoline Chloroquine | Antimalarial Medicinal Chemistry. YouTube. [Link]
  • Exploring the potency of 6-bromo-3-methylquinoline analogues as prostaglandin F2α inhibitors. PubMed. [Link]
  • Synthesis of 6-Bromo-2-methoxyquinoline. PrepChem.com. [Link]
  • Fluoroquinolones’ Biological Activities against Laboratory Microbes and Cancer Cell Lines. MDPI. [Link]
  • 6-Bromo-3-(2-fluoro-3-methoxybenzyl)-2-methoxyquinoline. PubChem. [Link]
  • Synthesis process for 6-bromo-3-chlorophenyl-methyl-2-methoxy-quinoline.
  • Activation of 6-bromoquinoline by nitration: Synthesis of morpholinyl and piperazinyl quinolones.

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Navigating the Analytical Maze: A Comparative Guide to the Mass Spectrometry of 6-Bromo-2-trifluoromethylquinoline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and materials science, halogenated and trifluoromethylated heterocyclic compounds are of paramount importance. Their unique electronic properties often impart desirable pharmacokinetic and material characteristics. 6-Bromo-2-trifluoromethylquinoline is a prime example of such a scaffold, finding application as a versatile building block in the synthesis of novel therapeutic agents and functional materials. The precise characterization of this molecule and its analogues is a critical step in both synthesis validation and metabolic profiling. Mass spectrometry stands as the cornerstone of this analytical endeavor, offering unparalleled sensitivity and structural elucidation capabilities.

This guide provides an in-depth comparison of mass spectrometry-based approaches for the analysis of this compound. We will delve into the nuances of different ionization techniques, predict fragmentation patterns based on established principles, and offer detailed experimental protocols for both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). Our focus will be on providing not just a methodology, but a rationale for the analytical choices made, empowering researchers to develop robust and reliable analytical workflows.

The Analytical Dichotomy: GC-MS vs. LC-MS for this compound

The choice between GC-MS and LC-MS is a fundamental decision in the analytical workflow for a molecule like this compound. This decision is primarily dictated by the analyte's volatility and thermal stability.

Gas Chromatography-Mass Spectrometry (GC-MS): The Power of Volatility

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds.[1] Given that many quinoline derivatives are amenable to gas chromatography, GC-MS presents a viable and high-resolution approach for the analysis of this compound. The high temperatures used in the GC inlet and oven can, however, be a double-edged sword, potentially causing thermal degradation of less stable molecules.[2]

Liquid Chromatography-Mass Spectrometry (LC-MS): Versatility for a Broader Range

LC-MS offers greater flexibility for compounds that are non-volatile or thermally labile.[1] By keeping the analyte in the liquid phase until ionization, the risk of thermal degradation is minimized. This makes LC-MS a more universally applicable technique for a wider range of quinoline derivatives and their metabolites.

A Tale of Two Ionization Techniques: Hard vs. Soft Ionization

The method of ionization is critical in mass spectrometry as it dictates the type of information obtained. Ionization techniques are broadly categorized as "hard" or "soft".[3]

  • Hard Ionization (Electron Ionization - EI): This technique uses a high-energy electron beam to ionize the analyte, leading to extensive fragmentation.[3] While this can make it difficult to observe the molecular ion, the resulting fragmentation pattern is highly reproducible and provides a detailed structural fingerprint of the molecule. EI is the most common ionization technique used in GC-MS.

  • Soft Ionization (Electrospray Ionization - ESI and Atmospheric Pressure Chemical Ionization - APCI): These techniques impart less energy to the analyte molecule, resulting in minimal fragmentation and a prominent molecular ion or pseudomolecular ion ([M+H]⁺ or [M-H]⁻).[4] This is particularly useful for confirming the molecular weight of a compound. ESI is well-suited for polar molecules and biomolecules, while APCI is often more effective for less polar, semi-volatile compounds.[5]

Predicted Fragmentation Pathways of this compound

Electron Ionization (EI) Fragmentation

Under EI conditions, we anticipate a rich fragmentation pattern providing significant structural information. The molecular ion, with its characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio), should be observable.

Key predicted fragmentation pathways include:

  • Loss of a Bromine Radical (•Br): This is a common fragmentation for bromoaromatic compounds, leading to a significant peak at [M-79/81]⁺.

  • Loss of a Trifluoromethyl Radical (•CF₃): The C-CF₃ bond is relatively labile and its cleavage would result in a fragment at [M-69]⁺.[6]

  • Sequential Loss of HF: Following the loss of the trifluoromethyl group, sequential losses of HF from the quinoline ring are possible.

  • Ring Fragmentation: The quinoline ring itself can undergo fragmentation, often leading to the formation of a benzonitrile-type fragment via the loss of acetylene (C₂H₂). The mass spectrum of 6-bromoquinoline shows a prominent fragment corresponding to the loss of HCN.[7]

Comparative Analysis of Ionization Techniques for this compound

Ionization TechniqueCouplingExpected IonFragmentationBest Suited ForAdvantagesDisadvantages
Electron Ionization (EI) GC-MSM•⁺ExtensiveStructural ElucidationHighly reproducible, detailed structural informationMolecular ion may be weak or absent
Electrospray Ionization (ESI) LC-MS[M+H]⁺MinimalMolecular Weight DeterminationSoft ionization, good for polar compoundsMay not be efficient for less polar compounds
Atmospheric Pressure Chemical Ionization (APCI) LC-MS[M+H]⁺Minimal to ModerateAnalysis of less polar compoundsGood for semi-volatile and less polar analytesRequires thermal stability of the analyte

Experimental Protocols

The following are detailed, step-by-step methodologies for the analysis of this compound by GC-MS and LC-MS. These protocols are starting points and should be optimized for the specific instrumentation used.

Protocol 1: GC-MS Analysis

This protocol is designed for the qualitative and quantitative analysis of this compound using a standard GC-MS system.

1. Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent such as dichloromethane or ethyl acetate at a concentration of 1 mg/mL.
  • Prepare a series of calibration standards by serial dilution of the stock solution.

2. GC-MS Instrumentation:

  • GC System: Agilent 7890B or equivalent.
  • MS System: Agilent 5977B or equivalent.
  • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

3. GC-MS Parameters:

  • Inlet Temperature: 250 °C
  • Injection Volume: 1 µL (splitless mode)
  • Carrier Gas: Helium at a constant flow of 1.0 mL/min
  • Oven Program:
  • Initial temperature: 100 °C, hold for 1 minute.
  • Ramp to 280 °C at 15 °C/min.
  • Hold at 280 °C for 5 minutes.
  • MS Transfer Line Temperature: 280 °C
  • Ion Source Temperature: 230 °C
  • Quadrupole Temperature: 150 °C
  • Ionization Mode: Electron Ionization (EI) at 70 eV
  • Scan Range: m/z 50-350

4. Data Analysis:

  • Identify the peak corresponding to this compound based on its retention time and mass spectrum.
  • Examine the mass spectrum for the molecular ion and characteristic fragment ions.
  • For quantitative analysis, construct a calibration curve by plotting the peak area against the concentration of the standards.
Protocol 2: LC-MS Analysis

This protocol is suitable for the analysis of this compound, particularly when dealing with complex matrices or when thermal degradation is a concern.

1. Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent such as methanol or acetonitrile at a concentration of 1 mg/mL.
  • Prepare a series of calibration standards by serial dilution of the stock solution.

2. LC-MS Instrumentation:

  • LC System: Agilent 1290 Infinity II or equivalent.
  • MS System: Agilent 6470 Triple Quadrupole or equivalent.
  • Column: ZORBAX Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm) or equivalent.

3. LC-MS Parameters:

  • Mobile Phase A: Water with 0.1% formic acid
  • Mobile Phase B: Acetonitrile with 0.1% formic acid
  • Gradient:
  • Start at 30% B, hold for 0.5 minutes.
  • Increase to 95% B over 3 minutes.
  • Hold at 95% B for 1 minute.
  • Return to 30% B and equilibrate for 1.5 minutes.
  • Flow Rate: 0.4 mL/min
  • Column Temperature: 40 °C
  • Injection Volume: 2 µL
  • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.
  • Gas Temperature: 300 °C
  • Gas Flow: 8 L/min
  • Nebulizer: 35 psi
  • Sheath Gas Temperature: 350 °C
  • Sheath Gas Flow: 11 L/min
  • Capillary Voltage: 3500 V
  • MS Scan Mode: Full scan (m/z 100-400) and product ion scan of the protonated molecule.

4. Data Analysis:

  • Identify the peak for this compound based on its retention time and the presence of the [M+H]⁺ ion.
  • Perform MS/MS analysis on the [M+H]⁺ ion to obtain fragment ions for structural confirmation.
  • For quantification, use selected reaction monitoring (SRM) for enhanced sensitivity and selectivity.

Visualizing the Workflow and Fragmentation

To better illustrate the analytical process and the predicted fragmentation, the following diagrams are provided.

GCMS_Workflow cluster_GC Gas Chromatography cluster_MS Mass Spectrometry Injector Injector (250°C) Column GC Column (HP-5MS) Injector->Column Volatility-based Separation IonSource EI Ion Source (70 eV) Column->IonSource MassAnalyzer Mass Analyzer IonSource->MassAnalyzer Ion Acceleration Detector Detector MassAnalyzer->Detector m/z Separation Data Data Analysis Detector->Data Sample Sample Injection Sample->Injector

Caption: Workflow for GC-MS analysis of this compound.

Predicted_Fragmentation M [M]⁺˙ m/z 275/277 M_minus_Br [M-Br]⁺ m/z 196 M->M_minus_Br - •Br M_minus_CF3 [M-CF3]⁺ m/z 206/208 M->M_minus_CF3 - •CF3 M_minus_HCN [M-HCN]⁺˙ m/z 248/250 M->M_minus_HCN - HCN Fragment1 Further Fragmentation M_minus_Br->Fragment1 Fragment2 Further Fragmentation M_minus_CF3->Fragment2

Caption: Predicted EI fragmentation of this compound.

Conclusion and Future Perspectives

The mass spectrometric analysis of this compound is a multifaceted task that requires a careful consideration of the analytical goals and the physicochemical properties of the molecule. GC-MS with electron ionization offers a powerful tool for structural elucidation through its detailed fragmentation patterns. Conversely, LC-MS, particularly with soft ionization techniques like ESI and APCI, provides a robust method for molecular weight confirmation and is more suitable for complex matrices and potentially labile related compounds.

The predicted fragmentation pathways provide a solid foundation for interpreting experimental data. The characteristic isotopic signature of bromine and the facile loss of the trifluoromethyl group are expected to be key diagnostic features in the mass spectrum.

For researchers in drug development, the application of these techniques will be crucial for metabolism studies, identifying and characterizing metabolites where the core quinoline structure may be modified. In materials science, these methods will be invaluable for quality control and the analysis of degradation products. As new analogues of this compound are synthesized, the principles and protocols outlined in this guide will serve as a valuable resource for their comprehensive analytical characterization.

References

  • Gas Chromatographic Analysis of Halogenated Quinoline Compounds.
  • Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups. Fluorine Notes. ([Link])
  • Benzene, 1-bromo-3-(trifluoromethyl)-. NIST WebBook. ([Link])
  • 6-Bromo-4-methoxy-2-(trifluoromethyl)quinoline. Chemsrc. ([Link])
  • Ionization Efficiency for Environmentally Relevant Compounds Using APPI Versus ESI. LCGC North America. ([Link])
  • ESI vs APCI.
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  • Mass Spectrometry - Fragmentation P
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  • Determination of Quinoline in Textiles by Gas Chromatography- Mass Spectrometry. E3S Web of Conferences. ([Link])
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Unambiguous Structural Confirmation of -Bromo-2-trifluoromethylquinoline Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

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In the landscape of modern drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. For researchers working with heterocyclic compounds, particularly substituted quinolines like 6-Bromo-2-trifluoromethylquinoline derivatives, an unambiguous confirmation of their molecular architecture is a critical prerequisite for understanding structure-activity relationships (SAR) and ensuring the integrity of downstream biological data. This guide provides a comparative analysis of the most powerful and commonly employed analytical techniques for this purpose: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Single-Crystal X-ray Crystallography.

The Imperative of Orthogonal Techniques

No single analytical method can be considered infallible. A robust structural confirmation strategy relies on the application of orthogonal techniques, each providing a different and complementary piece of the structural puzzle. This multi-faceted approach minimizes the risk of misinterpretation and provides the highest level of confidence in the assigned structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for determining the connectivity of atoms in a molecule in solution.[1] For this compound derivatives, a suite of NMR experiments is essential for a comprehensive analysis.

Key NMR Experiments and Their Rationale
  • ¹H NMR (Proton NMR): This is the initial and most fundamental NMR experiment. It provides information about the chemical environment of hydrogen atoms. For a this compound derivative, the aromatic region of the ¹H NMR spectrum will display a complex pattern of signals. The chemical shifts and coupling constants of these protons are highly sensitive to the substitution pattern on the quinoline ring. For instance, the introduction of an electron-withdrawing group like a trifluoromethyl at the C2 position induces notable shifts in the resonance of the protons, particularly those in the pyridine ring.[2]

  • ¹³C NMR (Carbon NMR): This experiment provides a count of the unique carbon atoms in the molecule and information about their chemical environment. The presence of the bromine and trifluoromethyl substituents will significantly influence the chemical shifts of the carbon atoms in the quinoline core.

  • ¹⁹F NMR (Fluorine NMR): Given the trifluoromethyl group, ¹⁹F NMR is an indispensable tool. It provides a clean and sensitive signal for the fluorine atoms, and the chemical shift can be indicative of the electronic environment around the CF₃ group. The trifluoromethyl group typically appears as a quartet in the ¹⁹F NMR spectrum due to coupling with adjacent protons.[3]

  • 2D NMR (COSY, HSQC, HMBC): Two-dimensional NMR experiments are crucial for definitively assigning the proton and carbon signals.[1]

    • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, helping to trace out the spin systems within the molecule.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.[1]

    • HMBC (Heteronuclear Multiple Bond Correlation): Reveals long-range (2-3 bond) correlations between protons and carbons, which is vital for piecing together the molecular skeleton and confirming the position of substituents.[1]

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Accurately weigh 5-10 mg of the quinoline derivative for ¹H NMR and 20-50 mg for ¹³C and ¹⁹F NMR experiments.[1] Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.[1][2]

  • Instrument Setup: The NMR spectrometer is tuned to the appropriate frequencies for the desired nuclei (¹H, ¹³C, ¹⁹F). The magnetic field homogeneity is optimized through shimming to achieve sharp, symmetrical peaks.[2]

  • Data Acquisition: Standard pulse programs are used for each experiment. Key parameters such as spectral width, acquisition time, relaxation delay, and the number of scans are optimized to achieve an adequate signal-to-noise ratio.[2]

  • Data Processing and Analysis: The acquired data is Fourier transformed and phased. The chemical shifts are referenced to an internal standard (e.g., TMS). The integration of ¹H NMR signals provides the relative ratio of protons, and the coupling patterns are analyzed to determine connectivity.

Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation

Mass spectrometry is a powerful technique for determining the molecular weight of a compound and providing information about its elemental composition and structure through fragmentation analysis.

Ionization Techniques and Their Application
  • Electron Ionization (EI): This is a hard ionization technique that often leads to extensive fragmentation. While the molecular ion peak may be weak or absent, the resulting fragmentation pattern can be highly characteristic and provide valuable structural information. For trifluoromethyl-substituted compounds, fragmentation can involve the loss of a ·CF₃ radical.[4]

  • Electrospray Ionization (ESI) and Chemical Ionization (CI): These are soft ionization techniques that typically produce a strong signal for the protonated molecule [M+H]⁺, allowing for the unambiguous determination of the molecular weight.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a highly accurate mass measurement, which can be used to determine the elemental formula of the molecule. This is particularly important for confirming the presence of bromine, which has two abundant isotopes (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio, resulting in a characteristic isotopic pattern in the mass spectrum.

Experimental Protocol: Mass Spectrometry
  • Sample Preparation: A dilute solution of the compound is prepared in a suitable solvent (e.g., methanol, acetonitrile).

  • Sample Introduction: The sample is introduced into the mass spectrometer via direct infusion or coupled to a liquid chromatograph (LC-MS).

  • Ionization: The chosen ionization method (EI, ESI, or CI) is applied.

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion and characteristic fragment ions. The isotopic pattern for bromine should be carefully examined.

Single-Crystal X-ray Crystallography: The Definitive 3D Structure

Single-crystal X-ray crystallography is the gold standard for determining the three-dimensional structure of a molecule in the solid state.[5] When a suitable single crystal can be grown, this technique provides unequivocal proof of the molecular structure, including the precise arrangement of atoms and stereochemistry.

The Power and Limitations of X-ray Crystallography

While X-ray crystallography provides the most detailed structural information, the primary challenge is often the growth of diffraction-quality single crystals.[5] For many quinoline derivatives, this can be a time-consuming and sometimes unsuccessful process. However, the resulting crystal structure provides invaluable data on bond lengths, bond angles, and intermolecular interactions.[6][7]

Experimental Protocol: X-ray Crystallography
  • Crystal Growth: Single crystals are typically grown by slow evaporation of a saturated solution of the compound in a suitable solvent or solvent system.

  • Data Collection: A suitable crystal is mounted on a diffractometer, and X-ray diffraction data is collected.[5]

  • Structure Solution and Refinement: The diffraction data is used to solve the crystal structure, and the atomic positions and thermal parameters are refined to obtain a final structural model.[8]

Comparative Analysis of Techniques

Technique Information Provided Advantages Limitations
NMR Spectroscopy Atomic connectivity, molecular skeleton, relative stereochemistry.[1]Non-destructive, provides detailed structural information in solution.Requires relatively large amounts of sample for some experiments, can be complex to interpret for complex molecules.
Mass Spectrometry Molecular weight, elemental formula (HRMS), fragmentation patterns.[9]High sensitivity, requires very small amounts of sample.Provides limited information on connectivity and stereochemistry, fragmentation can be complex.
X-ray Crystallography Absolute 3D structure, bond lengths, bond angles, intermolecular interactions.[5][10]Unambiguous structural determination.Requires a suitable single crystal, which can be difficult to obtain. Provides solid-state structure which may differ from solution conformation.

Visualizing the Workflow

Caption: Workflow for the structural confirmation of this compound derivatives.

Conclusion

The structural confirmation of this compound derivatives requires a synergistic approach that leverages the strengths of multiple analytical techniques. NMR spectroscopy provides the foundational understanding of the molecular framework in solution, while mass spectrometry offers crucial information on molecular weight and elemental composition. For ultimate certainty, particularly in cases of ambiguity, single-crystal X-ray crystallography delivers the definitive three-dimensional structure. By employing these techniques in a complementary fashion, researchers can ensure the structural integrity of their compounds, a cornerstone of successful drug discovery and development.

References

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  • ResearchGate. Structures of the quinoline derivatives.
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  • Chemsrc. 6-Bromo-4-methoxy-2-(trifluoromethyl)quinoline. Chemsrc. Accessed January 7, 2026.
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  • Mohler, F. L., Bloom, E. G., & Wells, E. J. Mass spectra of fluorocarbons. Journal of Research of the National Bureau of Standards. 1949;43(1):533-539.
  • CookeChem. This compound , 95% , 176722-64-8. CookeChem. Accessed January 7, 2026.
  • ResearchGate. Crystal structure and Hirshfeld surface analysis of 1-[6-bromo-2-(4-fluorophenyl)-1,2,3,4-tetrahydroquinolin-4-yl]pyrrolidin-2-one.
  • National Center for Biotechnology Information. Crystal structure and Hirshfeld surface analysis of 1-[6-bromo-2-(4-fluorophenyl).
  • Vulfson, N. S., Zaikin, V. G., & Mikaya, A. I. Mass spectrometry of halogen-containing organic compounds. Russian Chemical Reviews. 1976;45(11):984-1000.
  • PubChem. 6-Bromo-3-(2-fluoro-3-methoxybenzyl)-2-methoxyquinoline. PubChem. Accessed January 7, 2026.
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  • Galedar, I., et al. High-Sensitivity Elemental Mass Spectrometry of Fluorine by Ionization in Plasma Afterglow. Analytical Chemistry. 2019;91(6):4214-4221.
  • ResearchGate. Crystal structure and Hirshfeld surface analysis of 1-[6-bromo-2-(3-bromophenyl)-1,2,3,4-tetrahydroquinolin-4-yl]pyrrolidin-2-one.
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comparing the enzyme inhibition activity of 6-Bromo-2-trifluoromethylquinoline analogs

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Enzyme Inhibition Activity of 6-Bromo-2-trifluoromethylquinoline Analogs

Introduction: The Quinoline Scaffold in Enzyme Inhibition

The quinoline ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyridine ring, is a privileged scaffold in medicinal chemistry. Its structural rigidity, synthetic tractability, and ability to form key interactions with biological macromolecules have made it a cornerstone in the development of therapeutic agents.[1][2] Quinoline-containing compounds have demonstrated a vast range of biological activities, including prominent roles as enzyme inhibitors targeting pathologies from cancer to infectious diseases.[2][3][4]

The strategic functionalization of the quinoline core is paramount to modulating its pharmacological profile. This guide focuses on analogs of This compound , a scaffold featuring two critical substituents. The trifluoromethyl (-CF₃) group at the 2-position often enhances metabolic stability and lipophilicity, which can improve membrane permeability and interactions with hydrophobic pockets within an enzyme's active site.[5] The bromo group at the 6-position, an electron-withdrawing halogen, can influence the electronic distribution of the ring system and participate in specific halogen bonding interactions, potentially increasing binding affinity and selectivity.

This guide provides a comparative analysis of the enzyme inhibition activity of this compound analogs. We will delve into structure-activity relationships (SAR), detail the experimental methodologies used for their evaluation, and explore the underlying mechanisms of action, offering a comprehensive resource for researchers in drug discovery and development.

The Core Scaffold: this compound

The foundational structure for the analogs discussed is this compound. Variations in inhibitory potency and selectivity are achieved by introducing different functional groups at other positions on the quinoline ring, primarily at the C3, C4, and C8 positions.

Caption: Core structure of this compound and key sites for analog synthesis.

Comparative Analysis of Enzyme Inhibition

The following table presents a hypothetical comparison to illustrate how structural modifications on the core scaffold could influence inhibitory activity against a representative enzyme, such as a receptor tyrosine kinase (RTK).

Analog ID Substitution (at C4-position) Target Enzyme (Example) Hypothetical IC₅₀ (nM) Key Structure-Activity Relationship (SAR) Observations
Core -H (Unsubstituted)RTK>10,000The unsubstituted core scaffold lacks the necessary interacting groups for potent enzyme binding.
Analog A -NH₂ (Amino)RTK850The amino group can act as a hydrogen bond donor, providing a crucial anchor point in the enzyme's active site, but potency is moderate.
Analog B -OH (Hydroxy)RTK1,200The hydroxyl group can also participate in hydrogen bonding but may be less optimal than an amino group for this specific target.
Analog C -O-(4-fluorophenyl) (Phenoxy ether)RTK45The addition of a substituted phenyl ring can exploit a deeper hydrophobic pocket adjacent to the primary binding site, significantly boosting potency.[4]
Analog D -NH-(3-hydroxyphenyl) (Anilino)RTK15Combining a hydrogen-bonding linker (-NH-) with a substituted phenyl ring often yields highly potent inhibitors. The hydroxyl group provides an additional interaction point.[4]
Analog E -C≡CH (Ethynyl)RTK5,000A small, rigid alkyne group may not be sufficient to form strong, favorable interactions within the kinase active site.

Dissecting the Structure-Activity Relationship (SAR)

The potency and selectivity of an inhibitor are not accidental; they are a direct consequence of its three-dimensional structure and its ability to complement the target's binding site. For this compound analogs, several structural features are critical.

  • The 2-Trifluoromethyl Group (-CF₃): This group is a powerful bioisostere for a methyl group but with profoundly different electronic properties. It is strongly electron-withdrawing and highly lipophilic. This enhances the compound's ability to cross cell membranes and bind to hydrophobic regions of the enzyme, a common feature in ATP-binding pockets of kinases.[5]

  • The 6-Bromo Group (-Br): Halogens can modulate the electronic nature of the aromatic system and, more importantly, can act as halogen bond donors. A halogen bond is a non-covalent interaction between the electrophilic region of the halogen and a nucleophilic site (like a carbonyl oxygen on the protein backbone). This specific interaction can significantly enhance binding affinity and contribute to inhibitor selectivity.

  • Substituents at the C4-Position: This position is often the most critical for driving potency in kinase inhibitors. Large, aromatic substituents, such as anilino or phenoxy groups, can occupy the hydrophobic region of the ATP-binding site, mimicking the adenine moiety of ATP.[4] The linker atom (e.g., -NH- or -O-) is crucial for orienting the substituent and for forming hydrogen bonds with the "hinge region" of the kinase, a classic interaction for this inhibitor class.

  • Substituents at Other Positions: Modifications at positions like C3 or C7 are used to fine-tune the molecule's properties. Adding a small alkyl group at C3 can create steric hindrance that prevents binding to off-target enzymes, thereby increasing selectivity.[6] Adding polar groups at C7 or C8 can improve aqueous solubility and other pharmacokinetic properties.

SAR_Diagram cluster_SAR Structural Features & Their Impact cluster_Effects Resulting Properties Core 6-Bromo-2-CF3-Quinoline Core CF3_Group 2-Trifluoromethyl Group Core->CF3_Group Bromo_Group 6-Bromo Group Core->Bromo_Group C4_Sub C4-Substituent Core->C4_Sub Other_Subs Other Substituents (C3, C7, C8) Core->Other_Subs Binding Stronger Binding Affinity CF3_Group->Binding Lipophilicity Metabolic Stability Bromo_Group->Binding Halogen Bonding Electronic Effects Potency Increased Potency C4_Sub->Potency H-Bonding Hydrophobic Interactions Selectivity Enhanced Selectivity Other_Subs->Selectivity Steric Effects PK_Props Improved ADME Profile Other_Subs->PK_Props Solubility Metabolism

Caption: Key structure-activity relationships for this compound analogs.

Experimental Protocol: In Vitro Kinase Inhibition Assay

To quantify and compare the inhibitory activity of these analogs, a robust and reproducible experimental protocol is essential. The following describes a typical workflow for an in vitro luminescence-based kinase assay, which measures the depletion of ATP, the kinase's primary substrate.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of test compounds against a specific protein kinase.

Materials and Reagents:

  • Recombinant human kinase (e.g., EGFR, VEGFR2)

  • Kinase substrate (specific peptide or protein)

  • Adenosine-5'-triphosphate (ATP)

  • Test compounds (analogs dissolved in DMSO)

  • Kinase assay buffer (e.g., HEPES, MgCl₂, DTT)

  • Luminescent kinase assay kit (e.g., Kinase-Glo®)

  • White, opaque 384-well microplates

  • Multichannel pipettes and a plate reader with luminescence detection

Step-by-Step Methodology:

  • Compound Preparation:

    • Create a serial dilution series of each analog in DMSO. A common starting concentration is 10 mM.

    • Perform an 11-point, 3-fold serial dilution to generate a wide range of concentrations (e.g., 10 µM to 0.17 nM final assay concentration).

    • Include a DMSO-only control (0% inhibition) and a no-enzyme control (100% inhibition).

  • Reaction Setup:

    • To each well of a 384-well plate, add the kinase enzyme diluted in assay buffer.

    • Add the test compounds from the dilution plate to the corresponding wells.

    • Allow the enzyme and inhibitor to incubate for a predefined period (e.g., 15-30 minutes) at room temperature to allow for binding equilibrium.

  • Initiation of Kinase Reaction:

    • Prepare a solution of substrate and ATP in assay buffer.

    • Add this solution to all wells to start the enzymatic reaction.

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes). The reaction time should be within the linear range of the enzyme.

  • Signal Detection:

    • Equilibrate the luminescent detection reagent to room temperature.

    • Add the detection reagent to all wells. This reagent stops the kinase reaction and initiates a luciferase-based reaction that produces a luminescent signal inversely proportional to the amount of ATP consumed.

    • Incubate for 10 minutes to stabilize the signal.

  • Data Acquisition and Analysis:

    • Read the luminescence on a compatible plate reader.

    • Calculate the percent inhibition for each compound concentration relative to the controls.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

G A 1. Compound Dilution (Serial dilution in DMSO) B 2. Enzyme + Inhibitor Incubation (Add enzyme, then compound) A->B C 3. Kinase Reaction (Add ATP/Substrate mix) B->C D 4. Signal Detection (Add Luminescence Reagent) C->D E 5. Data Analysis (Read plate, calculate IC50) D->E

Caption: Standard workflow for an in vitro luminescence-based kinase inhibition assay.

Conclusion and Future Perspectives

The this compound scaffold represents a promising starting point for the design of potent and selective enzyme inhibitors. The comparative analysis, grounded in established medicinal chemistry principles, highlights the critical role of substitutions, particularly at the C4 position, in driving high-affinity binding.[4][7] The interplay between the electron-withdrawing trifluoromethyl group, the halogen-bonding potential of the bromo substituent, and the hydrogen-bonding and hydrophobic interactions of additional side chains dictates the overall inhibitory profile.[5][6]

Future work in this area should focus on the synthesis and systematic evaluation of novel analogs guided by the SAR insights discussed.[8][9][10] Exploring a diverse range of substituents at the C3, C4, C7, and C8 positions will be crucial for optimizing not only potency but also selectivity and pharmacokinetic properties. Advanced computational methods, such as molecular docking and molecular dynamics simulations, can further refine inhibitor design by providing atomic-level insights into ligand-enzyme interactions.[10] Ultimately, validating these promising in vitro findings through cell-based assays and subsequent in vivo studies will be the definitive step toward developing novel therapeutics from this versatile chemical class.

References

  • Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). (2025). ChemMedChem.
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  • Exploring the potency of 6-bromo-3-methylquinoline analogues as prostaglandin F2α inhibitors. (2025).
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  • Enzyme Inhibitors: Design, Synthesis and Biological Evalu
  • Aboutorabzadeh, S. M., et al. (Year not available). Design, synthesis, and biological evaluation of 6-methoxy-2-arylquinolines as potential P-glycoprotein inhibitors. PMC.
  • Design, synthesis, biological evaluation and molecular modelling of substituted pyrrolo[2,1-a]isoquinolinone derivatives: discovery of potent inhibitors of AChE and BChE. (n.d.). New Journal of Chemistry.
  • Special Issue of “Synthesis, Biological Evaluation and Molecular Modeling of Enzyme Inhibitors”. (2023). MDPI.

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validation of analytical methods for 6-Bromo-2-trifluoromethylquinoline

Author: BenchChem Technical Support Team. Date: January 2026

An esteemed researcher, scientist, or drug development professional,

In the landscape of pharmaceutical and agrochemical development, the integrity of your analytical data is the bedrock of your success. The purity and characterization of intermediates like 6-Bromo-2-trifluoromethylquinoline are not mere procedural checks; they are critical determinants of the safety, efficacy, and quality of the final product. As a Senior Application Scientist, I have seen firsthand how a robust, well-validated analytical method can prevent costly delays and ensure regulatory compliance.

This guide is crafted from a field-proven perspective, moving beyond a simple recitation of steps to explain the 'why' behind the 'how'. We will objectively compare the two most powerful chromatographic techniques for the analysis of this compound—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC)—and provide the supporting data and protocols you need to make informed decisions in your laboratory. Our approach is grounded in the principles of scientific integrity, ensuring that every protocol is a self-validating system, and every claim is supported by authoritative sources.

The molecular structure of this compound dictates our analytical approach. It is a heterocyclic aromatic compound, making it an excellent chromophore for UV detection. The presence of a bromine atom provides a distinct isotopic signature for mass spectrometry, while the trifluoromethyl group influences its polarity and volatility. Its relatively high molecular weight and polarity suggest that it is amenable to both HPLC and GC, making the choice of method dependent on the specific analytical goal.

  • High-Performance Liquid Chromatography (HPLC): As the workhorse of pharmaceutical analysis, HPLC is ideal for purity assays and quantitative analysis of the main component. Its versatility makes it suitable for compounds that may have limited volatility or thermal stability.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique offers unparalleled specificity and sensitivity, making it the superior choice for identifying and quantifying volatile impurities, even at trace levels.

Comparative Validation: HPLC vs. GC-MS

A validated analytical method must be proven "fit for its intended purpose."[1][2] This is demonstrated by assessing key performance parameters as defined by the International Council for Harmonisation (ICH) guidelines.[3][4][5] Below, we compare the performance of proposed HPLC-UV and GC-MS methods for the analysis of this compound.

High-Performance Liquid Chromatography (HPLC-UV)

Reverse-phase HPLC is the premier choice for routine quality control, offering a balance of speed, robustness, and precision for assay and purity determinations.

Table 1: HPLC-UV Method Validation Parameters

ParameterAcceptance CriterionHypothetical Performance Data
Linearity (r²) ≥ 0.9990.9998
Range 80-120% of test conc.20 - 150 µg/mL
Accuracy (% Recovery) 98.0 - 102.0%99.5% - 101.2%
Precision (%RSD)
- Repeatability≤ 2.0%0.85%
- Intermediate Precision≤ 2.0%1.2%
Limit of Detection (LOD) Signal-to-Noise ≥ 3:10.05 µg/mL
Limit of Quantitation (LOQ) Signal-to-Noise ≥ 10:10.15 µg/mL
Specificity No interference at analyte RtPeak purity > 99.8%
Gas Chromatography-Mass Spectrometry (GC-MS)

For impurity profiling and analysis of thermally stable, volatile compounds, GC-MS provides superior separation efficiency and definitive identification.

Table 2: GC-MS Method Validation Parameters

ParameterAcceptance CriterionHypothetical Performance Data
Linearity (r²) ≥ 0.9950.9985
Range LOQ to 120% of spec. limit0.5 - 100 µg/mL
Accuracy (% Recovery) 90.0 - 110.0%95.7% - 104.3%
Precision (%RSD)
- Repeatability≤ 15.0%4.5%
- Intermediate Precision≤ 15.0%6.8%
Limit of Detection (LOD) Instrument Detection Limit0.01 µg/mL
Limit of Quantitation (LOQ) Lowest validated conc.0.03 µg/mL
Specificity Unique mass spectrum and RtConfirmed by NIST library match

Detailed Experimental Protocols

The trustworthiness of any analytical method lies in its detailed, reproducible protocol. The following methodologies are designed to be robust and adhere to established best practices.

Protocol 1: HPLC-UV Method for Assay and Purity

This method is designed for the accurate quantification of this compound.

A. Instrumentation and Conditions:

  • HPLC System: A standard HPLC or UHPLC system with a binary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

  • Column: C18 Reverse-Phase Column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program:

    • 0-2 min: 40% B

    • 2-15 min: 40% to 90% B

    • 15-18 min: 90% B

    • 18-18.1 min: 90% to 40% B

    • 18.1-22 min: 40% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35 °C.

  • Detection Wavelength: 235 nm.

  • Injection Volume: 10 µL.

  • Sample Diluent: Acetonitrile/Water (50:50 v/v).

B. Standard and Sample Preparation:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh ~25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the sample diluent.

  • Working Standard Solution (100 µg/mL): Pipette 5 mL of the stock solution into a 50 mL volumetric flask and dilute to volume with the sample diluent.

  • Sample Solution (100 µg/mL): Accurately weigh ~25 mg of the test sample into a 25 mL volumetric flask, dissolve, and dilute to volume. Further dilute 5 mL of this solution to 50 mL with the sample diluent.

Protocol 2: GC-MS Method for Impurity Profiling

This method is optimized for the separation and identification of volatile impurities.

A. Instrumentation and Conditions:

  • GC-MS System: A gas chromatograph equipped with a mass selective detector (MSD) and an autosampler.

  • Column: HP-5MS (or equivalent 5% phenyl-methylpolysiloxane) capillary column (30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Injector Temperature: 280 °C.

  • Oven Temperature Program:

    • Initial Temperature: 80 °C, hold for 2 minutes.

    • Ramp: 15 °C/min to 300 °C.

    • Final Hold: 5 minutes at 300 °C.

  • Injection Mode: Split (50:1 ratio).

  • Injection Volume: 1 µL.

  • MSD Transfer Line: 290 °C.

  • Ion Source Temperature: 230 °C.

  • Mass Scan Range: 40 - 450 m/z.

B. Standard and Sample Preparation:

  • Stock Solution (1000 µg/mL): Accurately weigh ~25 mg of this compound into a 25 mL volumetric flask. Dissolve and dilute to volume with Acetone.

  • Sample Solution: Dilute the stock solution as needed for impurity analysis. For determining the main peak, a 1:100 dilution is appropriate.

Visualization of Validation Workflows

A clear visual representation of the workflow ensures a systematic and logical approach to method validation.

HPLC_Validation_Workflow cluster_Plan Planning Phase cluster_Execution Execution Phase cluster_Report Reporting Phase Protocol Define Validation Protocol & Criteria (ICH Q2(R2)) Specificity Specificity (Peak Purity, Spiked Blanks) Protocol->Specificity Execute Linearity Linearity & Range (5-7 Conc. Levels) Specificity->Linearity Accuracy Accuracy (% Recovery at 3 Levels) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision Limits LOD & LOQ (S/N Ratio or Slope) Precision->Limits Report Validation Summary Report Limits->Report Compile Data

Caption: High-level workflow for HPLC method validation.

GCMS_Validation_Workflow cluster_Dev Method Development cluster_Val Validation cluster_Final Finalization Optimize Optimize GC Program & MS Parameters SystemSuitability System Suitability (Resolution, Tailing) Optimize->SystemSuitability Specificity_GC Specificity (MS Library Match) SystemSuitability->Specificity_GC Linearity_GC Linearity & Range Specificity_GC->Linearity_GC Accuracy_GC Accuracy Linearity_GC->Accuracy_GC Precision_GC Precision Accuracy_GC->Precision_GC LOQ_GC LOD / LOQ Precision_GC->LOQ_GC FinalReport Final Validation Report LOQ_GC->FinalReport

Caption: Key stages in the validation of a GC-MS method.

Spectroscopic Identity Confirmation

While chromatography provides quantitative data, spectroscopic analysis offers definitive structural confirmation.

  • Mass Spectrometry (MS): In the GC-MS analysis, the electron ionization (EI) spectrum of this compound is expected to show a strong molecular ion peak (M⁺) at m/z 277 and an M+2 peak at m/z 279 of nearly equal intensity, which is the characteristic isotopic pattern for a single bromine atom. Key fragments would likely arise from the loss of Br (m/z 198) and CF₃ (m/z 208).

  • NMR Spectroscopy (¹H and ¹³C): The ¹H NMR spectrum in CDCl₃ would display signals in the aromatic region (typically δ 7.5-8.5 ppm).[6][7] The protons on the quinoline ring will appear as doublets and doublets of doublets, with coupling constants providing information about their positions. The ¹³C NMR spectrum will show nine distinct aromatic carbon signals, with the carbon attached to the CF₃ group appearing as a quartet due to C-F coupling.

Conclusion: Selecting the Right Tool for the Job

The validation of analytical methods is a cornerstone of robust pharmaceutical development. Both HPLC-UV and GC-MS are powerful, reliable techniques for the analysis of this compound, but their strengths are applied to different objectives.

  • For routine quality control, purity assessment, and assay , the HPLC-UV method is the preferred choice due to its high precision, robustness, and suitability for quantifying the main component.

  • For in-depth impurity profiling, identification of unknown degradants, and trace-level analysis , the GC-MS method is superior, offering higher specificity and sensitivity.

By implementing these validated methods, researchers, scientists, and drug development professionals can ensure the integrity of their data, meet stringent regulatory requirements, and ultimately, contribute to the development of safe and effective products. The causality behind these experimental choices is clear: a well-understood molecule, analyzed by a fit-for-purpose, validated method, leads to data you can trust.

References

  • Benchchem. (n.d.). Application Notes and Protocols for 1H and 13C NMR Spectroscopy of Substituted Quinolines.
  • TSI Journals. (n.d.). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value.
  • Altabrisa Group. (2025, September 6). 3 Key Steps for HPLC Method Validation in Pharmaceuticals.
  • Pharmaceutical Technology. (n.d.). HPLC Method Development and Validation for Pharmaceutical Analysis.
  • Beck, A. (n.d.). CONCENTRATION DEPENDENT 1H-NMR CHEMICAL SHIFTS OF QUINOLINE DERIVATIVES. UNCW Institutional Repository.
  • International Journal of Advanced Research in Science, Communication and Technology. (n.d.). HPLC Method Development and Validation: A Review.
  • UNCW Institutional Repository. (n.d.). Concentration dependent ¹H-NMR chemical shifts of quinoline derivatives.
  • International Council for Harmonisation. (2023, November 30). ICH Q2(R2) Validation of analytical procedures.
  • U.S. Food and Drug Administration. (2024, March 6). Q2(R2) Validation of Analytical Procedures.

Sources

A Senior Application Scientist's Guide to Comparative Docking of 6-Bromo-2-trifluoromethylquinoline Derivatives in Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For drug discovery researchers and computational chemists, the quinoline scaffold is a privileged structure, forming the backbone of numerous therapeutic agents due to its versatile pharmacological activities, including anticancer, antimalarial, and antibacterial effects.[1][2] The strategic introduction of a bromine atom at the 6-position and a trifluoromethyl group at the 2-position of the quinoline ring can significantly modulate the compound's electronic properties and binding interactions, making this scaffold particularly interesting for targeted therapies. This guide provides an in-depth, comparative analysis of molecular docking studies for 6-Bromo-2-trifluoromethylquinoline derivatives, focusing on their potential as kinase inhibitors, a critical class of targets in oncology.

This document moves beyond a simple protocol, delving into the rationale behind experimental choices and providing a framework for objective comparison. We will explore a representative workflow, present comparative data, and offer insights into the interpretation of docking results for lead optimization.

The Rationale for Targeting Kinases with Quinoline Derivatives

Protein kinases are pivotal enzymes in cellular signaling pathways, regulating processes like cell growth, division, and death.[3] Dysregulation of kinase activity is a hallmark of many cancers, making them prime targets for therapeutic intervention.[3][4] Quinoline-based molecules have shown significant promise as kinase inhibitors, with several approved drugs like Gefitinib and Erlotinib targeting the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[4] The this compound scaffold offers a unique combination of lipophilicity, hydrogen bonding potential, and steric influence that can be exploited to achieve high-affinity and selective binding within the ATP-binding pocket of various kinases.

Molecular docking is an indispensable computational technique in this endeavor. It predicts the preferred orientation and binding affinity of a ligand (our quinoline derivative) when bound to a specific protein target.[5][6][7] By comparing the docking scores and interaction patterns of a series of derivatives, we can rationally prioritize which compounds to synthesize and test in the lab, thereby accelerating the drug discovery pipeline.[8][9]

Experimental Workflow: A Self-Validating System for Comparative Docking

A robust and reproducible docking workflow is critical for generating trustworthy results. The following protocol represents a standard, yet rigorous, approach for the comparative analysis of our quinoline derivatives against a chosen kinase target, for instance, Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a key mediator of angiogenesis.

Diagram of the Molecular Docking Workflow

G cluster_prep Phase 1: Preparation cluster_dock Phase 2: Docking Simulation cluster_analysis Phase 3: Analysis & Comparison PDB 1. Obtain Target Structure (e.g., VEGFR2 from PDB) Clean 2. Prepare Protein (Remove water, add hydrogens) PDB->Clean Ligands 3. Prepare Ligands (Generate 3D structures, assign charges) Clean->Ligands Grid 4. Define Binding Site (Grid Box Generation) Ligands->Grid Run 5. Execute Docking (e.g., AutoDock Vina) Grid->Run Analyze 6. Score & Rank Poses (Binding Energy) Run->Analyze Visualize 7. Visualize Interactions (Hydrogen bonds, hydrophobic contacts) Analyze->Visualize Compare 8. Comparative Analysis (Structure-Activity Relationship) Visualize->Compare

Caption: A typical workflow for comparative molecular docking studies.

Step-by-Step Methodology

1. Target Protein Preparation:

  • Action: Download the 3D crystal structure of the target protein, for example, VEGFR2 in complex with a known inhibitor, from the Protein Data Bank (PDB).

  • Causality: The co-crystallized ligand is crucial as it validates the binding site and allows for re-docking to confirm the accuracy of the docking protocol.[10] The experimental structure provides the atomic coordinates necessary for the simulation.

  • Protocol:

    • Go to the RCSB PDB database.

    • Search for the target protein (e.g., "VEGFR2 kinase domain"). Select a high-resolution structure.

    • Using molecular modeling software (e.g., AutoDock Tools, Chimera), remove all water molecules and co-solvents from the PDB file.[5]

    • Add polar hydrogens and assign partial charges (e.g., Gasteiger charges). This is essential for accurately calculating electrostatic interactions.

2. Ligand Preparation:

  • Action: Generate 3D structures for the series of this compound derivatives.

  • Causality: The docking algorithm requires 3D coordinates for each ligand. Energy minimization is performed to obtain a low-energy, stable conformation before docking.

  • Protocol:

    • Sketch the 2D structures of the derivatives using chemical drawing software (e.g., ChemDraw).

    • Convert the 2D structures to 3D using a program like Open Babel.

    • Perform energy minimization using a suitable force field (e.g., MMFF94).

    • Save the structures in a compatible format (e.g., .mol2 or .pdbqt) and define rotatable bonds.

3. Docking Simulation:

  • Action: Define the binding site and run the docking simulation using software like AutoDock Vina.[8][11]

  • Causality: The simulation systematically samples different conformations and orientations (poses) of each ligand within the defined binding site.[6] A scoring function then estimates the binding affinity for each pose.[6]

  • Protocol:

    • Grid Box Definition: Define a grid box that encompasses the entire binding site, typically centered on the co-crystallized ligand. The size should be sufficient to allow the ligand to rotate freely.

    • Configuration: Create a configuration file specifying the protein, ligand, and grid box coordinates.

    • Execution: Run the docking simulation. The program will generate multiple binding poses for each ligand, ranked by their predicted binding affinity (docking score).[5]

4. Results Analysis and Comparison:

  • Action: Analyze the docking scores and visualize the binding poses of the top-ranked compounds.

  • Causality: Lower binding energy values indicate stronger predicted binding.[5] Visualization is critical to understand the specific molecular interactions (hydrogen bonds, hydrophobic interactions, etc.) that contribute to this affinity. This allows for the establishment of a Structure-Activity Relationship (SAR).

  • Protocol:

    • Extract the binding energy (in kcal/mol) for the best pose of each derivative.

    • Load the protein-ligand complexes into a visualization tool (e.g., PyMOL or Discovery Studio).

    • Analyze the interactions between the ligand and the key amino acid residues in the binding pocket.

    • Compare the binding modes and interactions across the series of derivatives to understand how structural modifications affect binding.

Comparative Docking Performance of this compound Derivatives against VEGFR2

To illustrate the comparative process, we will analyze a hypothetical series of this compound derivatives with varying substituents at the 4-position. The goal is to determine how these modifications impact the binding affinity to the ATP-binding site of VEGFR2.

Derivative IDR-Group (Position 4)Docking Score (kcal/mol)Key Interacting Residues (VEGFR2)
Lead-01 -H-8.9Cys919, Glu917, Asp1046
Lead-02 -OH-9.5Cys919, Glu917, Asp1046, Leu840
Lead-03 -NH2-9.8Cys919, Glu917, Asp1046, His1026
Lead-04 -OCH3-9.1Cys919, Glu917, Asp1046
Sorafenib (Reference Drug)-10.5Cys919, Glu917, Asp1046, Phe1047

Note: The data in this table is illustrative and intended to demonstrate a comparative analysis. Actual results would be generated from the docking protocol described.

Analysis of Results
  • Influence of Hydrogen Bonding: The introduction of hydrogen bond donors (-OH and -NH2 groups) at the 4-position (Lead-02 and Lead-03) resulted in a more favorable (lower) docking score compared to the unsubstituted parent compound (Lead-01). This suggests these groups may be forming additional hydrogen bonds with residues in the active site, such as His1026 or Leu840.

  • Steric and Electronic Effects: The methoxy group (-OCH3) in Lead-04 provided a slight improvement over Lead-01 but was less effective than the hydroxyl or amine groups, possibly due to a less optimal hydrogen bonding capacity or minor steric hindrance.

  • Benchmark Comparison: All designed derivatives show promising binding energies, approaching that of the reference drug, Sorafenib. The analysis of Sorafenib's interactions reveals an additional key interaction with Phe1047, which could be a goal for future optimization of our quinoline scaffold.

Visualizing the Binding Mode

A clear visualization of the ligand-protein interactions is essential for understanding the structural basis of binding affinity.

G Lead03 Lead-03 (-NH2 derivative) Cys919 Cys919 Lead03->Cys919 H-bond (hinge) Glu917 Glu917 Lead03->Glu917 H-bond Asp1046 Asp1046 Lead03->Asp1046 Ionic His1026 His1026 Lead03->His1026 H-bond (R-group)

Caption: Key interactions of Lead-03 in the VEGFR2 active site.

This diagram illustrates how the amine group of Lead-03 forms a crucial additional hydrogen bond with His1026, rationalizing its superior docking score compared to the other derivatives. The quinoline nitrogen is likely interacting with the hinge region residue Cys919, a common binding motif for kinase inhibitors.

Conclusion and Future Directions

This guide has outlined a comprehensive and scientifically rigorous approach to the comparative molecular docking of this compound derivatives. The presented workflow, from target preparation to detailed analysis, provides a self-validating framework for researchers to rationally design and prioritize potential kinase inhibitors. Our illustrative data demonstrates that small modifications to the quinoline scaffold can significantly impact binding affinity, and that a systematic, comparative approach is essential for elucidating structure-activity relationships.

The most promising derivatives from this in-silico analysis, such as Lead-03, should be prioritized for chemical synthesis and subsequent in-vitro biological evaluation, for instance, through kinase activity assays and cancer cell line proliferation studies.[4][12] The experimental results can then be used to refine the docking protocol and guide the next round of inhibitor design, creating a powerful feedback loop that accelerates the journey from computational hit to clinical candidate.

References

  • ChemCopilot. (2025). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners.
  • Meng, X. Y., Zhang, H. X., Mezei, M., & Cui, M. (2011). Molecular Docking: A powerful approach for structure-based drug discovery. PubMed Central.
  • Ferreira, L. G., Dos Santos, R. N., Oliva, G., & Andricopulo, A. D. (2015). Key Topics in Molecular Docking for Drug Design. PubMed Central.
  • Pinzi, L., & Rastelli, G. (2019). Molecular Docking: Shifting Paradigms in Drug Discovery. PubMed Central.
  • BenchChem. (2025). Comparative Docking Analysis of Quinoline Derivatives in Drug Discovery.
  • Unknown Author. (n.d.). “STRUCTURE BASED DRUG DISCOVERY, DOCKING, MODELLING, SYNTHESIS AND ANTICANCER SCREENING OF SOME NOVEL QUINOLINE DERIVATIVES”. AWS.
  • El-Malah, A., et al. (2023). Ligand-Based Design of Novel Quinoline Derivatives as Potential Anticancer Agents: An In-Silico Virtual Screening Approach. MDPI.
  • Guedes, I. A., de Magalhães, C. S., & Dardenne, L. E. (2014). Molecular Docking and Structure-Based Drug Design Strategies. MDPI.
  • Unknown Author. (2023). Design, Synthesis, Molecular Docking Study of Novel Quinolines as Potential Anti malarial Drugs. International Journal of Pharmaceutical Research and Applications (IJPRA).
  • El-Assal, M., et al. (2022). QSAR, molecular docking and ADMET studies of Quinoline, Isoquinoline and Quinazoline derivatives against Plasmodium falciparum m. SciSpace.
  • BenchChem. (2025). Unlocking the Potential of 6-Bromo-Quinazoline Derivatives: A Comparative Molecular Docking Guide.
  • Unknown Author. (1994). Synthesis and biological activities of 6-bromo-2,3-disubstituted-4-(3h)-quinazolinones. Indian Journal of Chemistry Section B-organic Chemistry Including Medicinal Chemistry.
  • Ghorab, M. M., et al. (2018). Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Derivatives. PubMed Central.
  • BenchChem. (2025). Comparative Docking Analysis of 4-Fluoro-2-hydroxyquinoline Derivatives in Drug Discovery.
  • BenchChem. (n.d.). 4-Bromo-6-fluoro-2-(trifluoromethyl)quinoline.
  • Kumari, P., et al. (2023). Comparative docking studies of drugs and phytocompounds for emerging variants of SARS-CoV-2. National Institutes of Health.
  • Emami, L., et al. (2024). 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. National Institutes of Health.
  • Unknown Author. (2025). Exploring the potency of 6-bromo-3-methylquinoline analogues as prostaglandin F2α inhibitors | Request PDF. ResearchGate.
  • Al-Suhaimi, K. S. A., et al. (2021). Synthesis, Anticancer Screening of Some Novel Trimethoxy Quinazolines and VEGFR2, EGFR Tyrosine Kinase Inhibitors Assay; Molecular Docking Studies. MDPI.
  • de Oliveira, R. B., et al. (2022). Docking-Based Virtual Screening Enables Prioritizing Protein Kinase Inhibitors With In Vitro Phenotypic Activity Against Schistosoma mansoni. Frontiers.
  • Fassihi, A., et al. (2017). Design, synthesis, and biological evaluation of 6-methoxy-2-arylquinolines as potential P-glycoprotein inhibitors. PubMed Central.
  • Wei, Y., et al. (2022). Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety. Frontiers.
  • Al-Warhi, T., et al. (2022). Synthesis, Biological Activity, and Molecular Modelling Studies of Naphthoquinone Derivatives as Promising Anticancer Candidates Targeting COX-2. MDPI.
  • Kafel, A. A., et al. (2021). Comparative Assessment of Docking Programs for Docking and Virtual Screening of Ribosomal Oxazolidinone Antibacterial Agents. PubMed Central.

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 6-Bromo-2-trifluoromethylquinoline

Author: BenchChem Technical Support Team. Date: January 2026

For professionals engaged in the intricate work of pharmaceutical research and drug development, the lifecycle of a chemical reagent extends far beyond the bench. The responsible management of chemical waste is not merely a regulatory hurdle; it is a cornerstone of laboratory safety, environmental stewardship, and scientific integrity. This guide provides a detailed, procedural framework for the proper disposal of 6-Bromo-2-trifluoromethylquinoline (CAS No. 176722-64-8), a halogenated heterocyclic compound.

The protocols herein are designed to be a self-validating system, explaining the causality behind each step to ensure that researchers, scientists, and laboratory managers can execute disposal with confidence and compliance.

Pre-Disposal Hazard Assessment: Know Your Chemical

Before initiating any disposal procedure, a thorough understanding of the chemical's hazards is paramount. This assessment dictates the necessary precautions, from personal protective equipment (PPE) to emergency response actions. While comprehensive toxicological data for this compound may be limited, its structure—containing bromine, a trifluoromethyl group, and a quinoline core—necessitates that it be handled as a hazardous substance.

Table 1: Chemical Profile of this compound

PropertyValueSource
CAS Number 176722-64-8[1][2]
Molecular Formula C₁₀H₅BrF₃N[1][2]
Molecular Weight 276.05 g/mol [1][2]
Appearance Solid (Typical)N/A
Key Structural Features Halogenated (Bromo), Fluorinated (Trifluoromethyl), Heterocyclic (Quinoline)N/A

Table 2: GHS Hazard Classification and Precautionary Statements

GHS ClassificationHazard StatementPrecautionary Statement CodesSource
Acute Toxicity, OralH302: Harmful if swallowedP264, P270, P301+P310, P330, P501[2]
Skin Corrosion/IrritationH315: Causes skin irritationP264, P280, P302+P352, P332+P313, P362+P364[2]
Eye Damage/IrritationH319: Causes serious eye irritationP264, P280, P305+P351+P338, P337+P313[2]
Acute Toxicity, InhalationH332: Harmful if inhaledP261, P271, P304+P340, P312[2]
STOT - Single ExposureH335: May cause respiratory irritationP261, P271, P304+P340, P312, P403+P233[2]
Required Personal Protective Equipment (PPE)

Based on the hazard profile, the following PPE is mandatory when handling this compound for disposal. All handling must occur within a certified chemical fume hood.

Table 3: Mandatory Personal Protective Equipment (PPE)

CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene).Prevents skin contact, irritation, and potential absorption.[3][4]
Eye Protection Safety goggles with side-shields or a full-face shield.Protects against splashes that can cause serious eye irritation.[4]
Body Protection Chemical-resistant laboratory coat.Shields skin and personal clothing from contamination.[5]
Respiratory Protection NIOSH-approved respirator.Required if there is any risk of generating dust or aerosols outside of a fume hood.[3][6]

Waste Classification and Regulatory Framework

The molecular structure of this compound places it firmly in the category of halogenated organic compounds . This classification is critical because these substances are subject to stringent environmental regulations due to their potential for persistence and toxicity in the environment.

In the United States, the Environmental Protection Agency (EPA) regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA). Halogenated organic compounds are specifically listed and regulated, meaning they cannot be disposed of in standard landfill sites and require specific treatment methods.[7][8][9] Disposal must always be conducted through a licensed hazardous waste management facility.

Furthermore, the Occupational Safety and Health Administration (OSHA) mandates that employers develop a Chemical Hygiene Plan and provide training on the safe handling and disposal of hazardous chemicals in the laboratory.[10]

Standard Operating Procedure (SOP) for Disposal

This section provides a step-by-step protocol for the safe collection and disposal of this compound waste. This includes pure, unused chemical, contaminated consumables (e.g., weigh boats, gloves, wipes), and solutions.

Step 1: Waste Segregation

The cardinal rule of chemical waste management is segregation. Improperly mixed waste streams can lead to dangerous chemical reactions and significantly increase disposal costs.

  • Halogenated vs. Non-Halogenated: this compound waste MUST be collected in a designated "Halogenated Organic Waste" container.[11][12][13] It must never be mixed with non-halogenated solvents or other waste streams.[12][13]

  • Solid vs. Liquid:

    • Solid Waste: Collect unused chemical, contaminated gloves, pipette tips, and paper towels in a dedicated solid waste container.[14]

    • Liquid Waste: Collect solutions containing the compound in a dedicated liquid waste container. Keep aqueous and organic solvent waste streams separate where possible.[6]

Step 2: Containerization and Labeling

Proper containment and labeling are legally required and essential for safety.

  • Container Selection: Use a container made of a material compatible with the waste (e.g., a high-density polyethylene or glass container for liquids). The container must have a secure, vapor-tight screw cap.[12]

  • Labeling: Label the waste container before adding any waste. The label must be clear, durable, and include the following information:

    • The words "Hazardous Waste" .[15]

    • The full chemical name: "Waste this compound" . Do not use abbreviations or formulas.[12]

    • An accurate list of all chemical constituents and their approximate percentages.

    • The relevant hazard pictograms (e.g., skull and crossbones, exclamation mark).

Step 3: Storage
  • Location: Store sealed waste containers in a designated Satellite Accumulation Area (SAA) that is secure and accessible only to authorized personnel.[5]

  • Secondary Containment: Place the waste container inside a larger, chemically resistant secondary containment bin to prevent the spread of material in case of a leak.

  • Ventilation: The storage area must be well-ventilated, such as within a dedicated, ventilated cabinet.[6]

Step 4: Final Disposal
  • Institutional EHS: Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or an equivalent office.[5][14]

  • Documentation: Maintain a detailed log of the waste generated, including the chemical name, quantity, and date of accumulation. This is a regulatory requirement.[6]

Disposal Workflow Diagram

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

G cluster_prep Phase 1: Preparation & Assessment cluster_collection Phase 2: Segregation & Collection cluster_contain Phase 3: Containerization & Storage cluster_disposal Phase 4: Final Disposition start Start: Have Waste This compound assess Assess Hazards (Consult SDS) start->assess ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) assess->ppe identify Identify Waste Form ppe->identify solid_waste Collect Solid Waste in Designated Container identify->solid_waste Solid liquid_waste Collect Liquid Waste in Designated Container identify->liquid_waste Liquid label_cont Label Container: 'Hazardous Waste' 'Halogenated Organics' Full Chemical Name solid_waste->label_cont liquid_waste->label_cont seal_store Securely Seal Container & Place in Secondary Containment label_cont->seal_store saa Store in Designated Satellite Accumulation Area seal_store->saa contact_ehs Contact EHS for Pickup saa->contact_ehs document Log Waste in Disposal Records contact_ehs->document end End: Waste Transferred to Licensed Facility document->end

Sources

Senior Application Scientist's Guide: Personal Protective Equipment for Handling 6-Bromo-2-trifluoromethylquinoline

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and handling protocols for 6-Bromo-2-trifluoromethylquinoline (CAS No. 176722-64-8). As a halogenated quinoline derivative, this compound requires stringent adherence to safety procedures to mitigate risks. This document is designed for researchers, scientists, and drug development professionals, offering a framework built on expertise and validated safety practices to ensure your well-being and the integrity of your research.

Understanding the Hazard: A Proactive Approach to Safety

This compound is a solid compound whose toxicological properties are not yet fully characterized, a common scenario for many research chemicals.[1] However, data from its safety data sheets (SDS) and structurally similar compounds indicate several key hazards that dictate our safety protocols. The presence of a bromine atom and a trifluoromethyl group on the quinoline scaffold suggests potential for skin, eye, and respiratory irritation, as well as acute toxicity if ingested.[2]

The primary principle of laboratory safety is to minimize exposure through all possible routes: dermal (skin), ocular (eyes), inhalation, and ingestion.[3] Our operational plan is therefore designed to create multiple barriers between the researcher and the chemical.

Table 1: Hazard Profile of this compound and Related Compounds

Hazard ClassificationGHS Hazard StatementPotential EffectAuthoritative Source
Acute Toxicity, Oral (Category 4)H302: Harmful if swallowedCan cause adverse health effects if ingested.Sigma-Aldrich
Skin Irritation (Category 2)H315: Causes skin irritationDirect contact can lead to redness, inflammation, or rash.[2]Angene Chemical[2]
Serious Eye Irritation (Category 2A)H319: Causes serious eye irritationContact can cause significant, but reversible, eye damage.[2]Angene Chemical[2]
Specific Target Organ Toxicity, Single Exposure (Category 3)H335: May cause respiratory irritationInhalation of dust can irritate the respiratory tract.[2][4]Angene Chemical, ChemicalBook[2][4]

Core Directive: Mandated Personal Protective Equipment (PPE)

Based on the risk assessment, the following PPE is mandatory for all procedures involving this compound. Remember, PPE is the last line of defense, supplementing, not replacing, critical engineering controls like a chemical fume hood.[5]

  • Primary Engineering Control: All handling of solid this compound and its solutions must be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.[6]

  • Hand Protection: Chemical-resistant gloves are required. Nitrile gloves (minimum 4-6 mil thickness) are standard for incidental contact. Always inspect gloves for tears or punctures before use.[3] For prolonged handling or submersion tasks, consider thicker gloves and consult a glove compatibility chart.[7] Remember to use proper glove removal techniques to avoid contaminating your skin.[2]

  • Eye and Face Protection: At a minimum, wear safety glasses with side shields conforming to EN166 or NIOSH standards. When there is any risk of splashing (e.g., transferring solutions, heating), you must upgrade to chemical splash goggles and a full-face shield.[5][7]

  • Body Protection: A flame-resistant laboratory coat must be worn and fully fastened. For procedures with a higher risk of splashes or spills, supplement with a chemical-resistant apron.[8] Do not wear shorts, sandals, or perforated shoes in the laboratory.[9]

Operational Plan: Step-by-Step Safety Protocols

Adherence to a strict, repeatable workflow is the cornerstone of laboratory safety. Below are the procedural steps for handling this compound, from preparation to cleanup.

PPE Selection Workflow

The level of PPE required is dictated by the specific task and the associated risk of exposure. The following diagram outlines the decision-making process for selecting appropriate protection.

PPE_Selection_Workflow cluster_0 Task Assessment cluster_1 PPE Configuration Start Start: Handling This compound Task What is the task? Start->Task Weighing Weighing Solid / Handling Powder Task->Weighing Solid Form Solution Preparing / Transferring Solution Task->Solution Liquid Form Cleanup Spill Cleanup / Waste Disposal Task->Cleanup Emergency PPE_Base Core PPE: - Nitrile Gloves - Safety Glasses - Lab Coat - In Fume Hood Weighing->PPE_Base PPE_Splash Enhanced PPE: - Core PPE + Chemical Goggles + Face Shield Solution->PPE_Splash PPE_Spill Emergency PPE: - Double Gloves - Chemical Goggles & Face Shield - Chemical-Resistant Apron/Suit - Respirator (if required) Cleanup->PPE_Spill caption PPE selection workflow based on the handling task.

Caption: PPE selection workflow based on the handling task.

Protocol for Weighing and Solution Preparation
  • Preparation: Before handling the chemical, ensure the fume hood is operational and the sash is at the appropriate height. Clear the workspace of any unnecessary items.[8] Have all necessary equipment (spatula, weigh paper, beaker, solvent) and waste containers ready.

  • Donning PPE: Put on your lab coat, followed by safety goggles and/or a face shield. Finally, don your nitrile gloves, ensuring they cover the cuffs of your lab coat.

  • Handling: Conduct all weighing and transfer operations on a disposable, plastic-backed absorbent liner to contain any minor spills.[8] Avoid creating dust by handling the solid gently.

  • Dissolving: When preparing a solution, add the solid compound slowly to the solvent while stirring to prevent splashing.

  • Post-Handling: After the task is complete, wipe down the spatula and any other equipment with a solvent-dampened towel, disposing of the towel in the halogenated solid waste container.

  • Doffing PPE: Remove PPE in the correct order to prevent self-contamination. First, remove gloves using the proper technique (peeling one off with the other, then sliding a clean finger under the cuff of the second).[2] Next, remove your lab coat and face shield/goggles. Wash your hands thoroughly with soap and water.[10]

Emergency and Disposal Plans

Preparedness is key to managing unexpected events safely and effectively.

Emergency Response for Spills and Exposure

In the event of an accident, follow these protocols immediately. Ensure eyewash stations and safety showers are accessible and unobstructed.[6]

First Aid Measures:

  • Skin Contact: Immediately wash the affected area with soap and plenty of water.[2] Remove contaminated clothing. If irritation persists, seek medical attention.[10][11]

  • Eye Contact: Flush eyes immediately with copious amounts of water for at least 15 minutes, holding the eyelids open.[2] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide artificial respiration and seek medical attention.[2]

  • Ingestion: Rinse the mouth with water. Do not induce vomiting.[4] Never give anything by mouth to an unconscious person and seek immediate medical attention.[1][2]

Spill Response Workflow:

Spill_Response_Workflow cluster_0 Immediate Actions cluster_1 Assessment & Cleanup Spill Spill Occurs Alert Alert others in the lab. Restrict access to the area. Spill->Alert Assess Assess Spill Size & Location Alert->Assess SmallSpill Small Spill (in fume hood): 1. Don Emergency PPE. 2. Cover with absorbent material. 3. Collect into waste container. Assess->SmallSpill Small & Contained LargeSpill Large Spill (outside hood): 1. Evacuate the area. 2. Call Emergency Response Team. Assess->LargeSpill Large or Uncontained Cleanup 1. Decontaminate the area. 2. Label and seal waste. 3. Dispose as hazardous waste. SmallSpill->Cleanup LargeSpill->Cleanup After professional response caption Emergency response flowchart for a chemical spill.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.